5-(3-Pyridyl)isoxazole-3-carboxylic Acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-pyridin-3-yl-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-9(13)7-4-8(14-11-7)6-2-1-3-10-5-6/h1-5H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKJDFVYCYOGJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=NO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 5-(3-Pyridyl)isoxazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
5-(3-Pyridyl)isoxazole-3-carboxylic acid is a heterocyclic compound of significant interest in the fields of medicinal chemistry and agrochemical research. Its rigid, heteroaromatic scaffold, combining the electronic properties of a pyridine ring, an isoxazole ring, and a carboxylic acid moiety, makes it a valuable building block for the synthesis of complex molecular architectures with diverse biological activities. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its role as a key intermediate in the development of novel therapeutic agents, particularly nicotinic acetylcholine receptor (nAChR) modulators.[1][2]
Molecular Structure and Physicochemical Properties
The foundational step in understanding the utility of any chemical entity is a thorough characterization of its structure and inherent physical properties. These parameters govern its behavior in both chemical reactions and biological systems.
Chemical Structure
The structure of this compound incorporates three key functional components: a pyridine ring, an isoxazole ring, and a carboxylic acid group.
-
IUPAC Name: 5-(pyridin-3-yl)isoxazole-3-carboxylic acid
-
CAS Number: 893638-39-6[3]
-
Molecular Formula: C₉H₆N₂O₃[2]
-
SMILES: O=C(O)c1cc(on1)c2cccnc2[3]
Caption: 2D Chemical Structure of this compound.
Physicochemical Data
While experimentally determined data for this specific molecule is not widely published, the following table summarizes key physicochemical properties, including predicted values where experimental data is unavailable. These predictions are based on computational models and data from structurally similar compounds.
| Property | Value | Source |
| Melting Point | No experimental data available. Similar structures, such as 5-phenylisoxazole-3-carboxylic acid, have melting points in the range of 160-164 °C. | N/A |
| pKa | Predicted to have two pKa values: one for the carboxylic acid (approx. 3-4) and one for the pyridinium ion (approx. 4-5). | N/A (Based on general values for carboxylic acids and pyridines)[4][5] |
| LogP | A calculated LogP for the isomeric 5-(2-pyridyl)isoxazole-3-carboxylic acid is 1.43.[6] The value for the 3-pyridyl isomer is expected to be similar. | N/A |
| Solubility | Expected to be sparingly soluble in water and more soluble in organic solvents such as DMSO, DMF, and methanol. | N/A |
| Storage | Store at room temperature in a dry environment or sealed at 2-8°C.[3] | N/A |
Spectroscopic and Analytical Characterization
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the carboxylic acid and the aromatic rings.
-
O-H Stretch (Carboxylic Acid): A very broad band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[7]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is expected between 1710 and 1760 cm⁻¹. Conjugation with the isoxazole ring may shift this to the lower end of the range.
-
C=N Stretch (Isoxazole & Pyridine): Absorption bands in the 1600-1450 cm⁻¹ region are expected due to the C=N and C=C stretching vibrations within the isoxazole and pyridine rings.
-
Aromatic C-H Stretch: Weak to medium bands are anticipated above 3000 cm⁻¹.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum would display signals corresponding to the protons on the pyridine and isoxazole rings. The pyridine ring protons would appear as multiplets in the aromatic region (δ 7.5-9.0 ppm). A singlet for the isoxazole proton is also expected in the aromatic region. The acidic proton of the carboxylic acid would likely appear as a broad singlet at a downfield chemical shift (δ > 10 ppm), the position of which can be concentration-dependent.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the nine carbon atoms. The carbonyl carbon of the carboxylic acid would be the most downfield signal (δ > 160 ppm). The carbons of the pyridine and isoxazole rings would appear in the aromatic region (δ 110-160 ppm).
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound. The molecular ion peak ([M]⁺ or [M+H]⁺) would be observed at m/z 190 or 191, respectively. Fragmentation patterns would likely involve the loss of CO₂, H₂O, and fragmentation of the heterocyclic rings.
Synthesis and Manufacturing
The most prevalent and versatile method for the synthesis of 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[7][8] This approach offers a high degree of control over the substitution pattern of the resulting isoxazole ring.
General Synthetic Pathway: 1,3-Dipolar Cycloaddition
The synthesis of this compound can be envisioned through the reaction of a propiolate derivative (the alkyne component) with 3-pyridinecarbonitrile oxide (the nitrile oxide component). The nitrile oxide is typically generated in situ from the corresponding aldoxime or hydroximoyl chloride.
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed)
The following is a proposed, detailed protocol based on established methodologies for the synthesis of similar isoxazole carboxylic acids.[9] Optimization of reaction conditions may be necessary.
Step 1: Synthesis of Ethyl 5-(3-Pyridyl)isoxazole-3-carboxylate
-
Nitrile Oxide Generation: To a stirred solution of 3-pyridinealdoxime (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like triethylamine (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of an oxidizing agent, such as N-chlorosuccinimide (NCS) or a solution of sodium hypochlorite (bleach), to the reaction mixture. The slow addition is crucial to control the concentration of the transient nitrile oxide and minimize dimerization.
-
Cycloaddition: In a separate flask, dissolve ethyl propiolate (1.0-1.2 eq) in the same solvent.
-
Slowly add the freshly prepared nitrile oxide solution to the ethyl propiolate solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the isoxazole ester.
Step 2: Hydrolysis to this compound
-
Dissolution: Dissolve the purified ethyl 5-(3-pyridyl)isoxazole-3-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Saponification: Add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide (1.5-2.0 eq), to the solution.
-
Heat the reaction mixture to reflux and monitor for the disappearance of the starting material by TLC.
-
Acidification: After cooling to room temperature, carefully acidify the reaction mixture with a dilute acid (e.g., 1M HCl) until the product precipitates.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain this compound.
Chemical Reactivity
The reactivity of this compound is dictated by its three main components: the carboxylic acid, the isoxazole ring, and the pyridine ring.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety can undergo a variety of standard transformations:
-
Esterification: Reaction with an alcohol under acidic conditions (e.g., Fischer esterification) or via activation of the carboxylic acid (e.g., with DCC or as an acid chloride) will yield the corresponding ester. This is a common step in prodrug strategies or for modifying solubility.
-
Amide Formation: Activation of the carboxylic acid followed by reaction with an amine will form an amide. This is a key reaction for building more complex molecules and is frequently used in medicinal chemistry to explore structure-activity relationships.
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 3-(hydroxymethyl)-5-(3-pyridyl)isoxazole, using strong reducing agents like lithium aluminum hydride (LiAlH₄).
-
Decarboxylation: While generally requiring harsh conditions, decarboxylation to form 5-(3-pyridyl)isoxazole is a possible transformation.
Reactivity of the Isoxazole Ring
The isoxazole ring is a stable aromatic system, but it can participate in several important reactions:
-
Ring Opening: The N-O bond of the isoxazole ring is susceptible to reductive cleavage. Catalytic hydrogenation (e.g., using H₂/Pd-C) can open the ring to yield an enaminone, which can be a useful intermediate for further synthetic transformations.
-
Electrophilic Substitution: The isoxazole ring can undergo electrophilic aromatic substitution, primarily at the C4 position. However, the presence of the electron-withdrawing carboxylic acid group at C3 deactivates the ring towards this type of reaction.
-
Lithiation: The proton at the C4 position of the isoxazole ring can be abstracted by strong bases such as n-butyllithium. The resulting 4-lithioisoxazole is a potent nucleophile that can react with various electrophiles (e.g., CO₂, aldehydes, alkyl halides) to introduce substituents at the 4-position.[10]
Reactivity of the Pyridine Ring
-
N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to the corresponding N-oxide using oxidizing agents like m-CPBA or H₂O₂. This modification can alter the electronic properties and steric profile of the molecule.
-
Electrophilic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution. However, under forcing conditions, substitution may occur, primarily at the positions meta to the nitrogen atom.
-
Nucleophilic Substitution: The pyridine ring is generally resistant to nucleophilic aromatic substitution unless activated by electron-withdrawing groups or in the form of a pyridinium salt.
Applications in Drug Discovery and Agrochemicals
The primary utility of this compound lies in its role as a versatile scaffold for the synthesis of biologically active compounds.
Nicotinic Acetylcholine Receptor (nAChR) Modulators
A significant body of research highlights the importance of the isoxazole scaffold in the design of ligands for nicotinic acetylcholine receptors.[11][12][13][14] These receptors are implicated in a wide range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and pain. This compound serves as a key starting material for the synthesis of novel nAChR agonists, partial agonists, and allosteric modulators.[1][2] The pyridine nitrogen can act as a key hydrogen bond acceptor, mimicking the interaction of the natural ligand, acetylcholine. The isoxazole ring provides a rigid spacer and can be further functionalized to optimize binding affinity and selectivity for different nAChR subtypes.
Caption: Role of the core scaffold in developing nAChR modulators.
Other Therapeutic Areas
Derivatives of isoxazole carboxylic acids have demonstrated a broad range of biological activities, suggesting that this compound could be a valuable starting point for drug discovery in other areas:
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Antimicrobial Agents: The isoxazole nucleus is present in several antibacterial drugs, such as sulfamethoxazole. Novel derivatives could be explored for their efficacy against resistant bacterial strains.[9]
-
Enzyme Inhibitors: Isoxazole-containing compounds have been identified as inhibitors of various enzymes, including xanthine oxidase, which is a target for the treatment of gout.[15][16]
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Anticancer Agents: The isoxazole scaffold has been incorporated into molecules with antiproliferative activity.
Agrochemicals
The isoxazole ring is a known toxophore in a number of commercial pesticides. This compound can serve as a building block for the synthesis of novel insecticides, herbicides, and fungicides with potentially improved efficacy and selectivity.[1][2]
Conclusion
This compound is a strategically important heterocyclic building block with a rich chemical profile. Its synthesis is accessible through well-established cycloaddition methodologies, and its distinct functional groups offer multiple handles for chemical modification. The proven utility of the isoxazole-pyridine scaffold in the development of potent and selective nicotinic acetylcholine receptor modulators underscores its significance in modern drug discovery. Further exploration of the reactivity and biological potential of this compound and its derivatives is likely to yield novel candidates for the treatment of a variety of diseases and for applications in agrochemical science. This guide serves as a foundational resource for researchers seeking to leverage the unique chemical properties of this versatile molecule.
References
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Sciforum. Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Available from: [Link]
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PubMed. New Isoxazole Derivatives Designed as Nicotinic Acetylcholine Receptor Ligand Candidates. Available from: [Link]
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PubMed. Improving the nicotinic pharmacophore with a series of (Isoxazole)methylene-1-azacyclic compounds: synthesis, structure-activity relationship, and molecular modeling. Available from: [Link]
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National Institutes of Health. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. Available from: [Link]
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MDPI. Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Available from: [Link]
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ResearchGate. New isoxazole derivatives designed as nicotinic acetylcholine receptor ligand candidates | Request PDF. Available from: [Link]
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Chemsrc. 5-(2-Pyridyl)isoxazole-3-carboxylic Acid | CAS#:893638-37-4. Available from: [Link]
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PubMed Central. Identification of Novel α4β2-Nicotinic Acetylcholine Receptor (nAChR) Agonists Based on an Isoxazole Ether Scaffold that Demonstrate Antidepressant-like Activity. Available from: [Link]
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MySkinRecipes. This compound. Available from: [Link]
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PubMed. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. Available from: [Link]
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National Institutes of Health. Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. Available from: [Link]
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Canadian Science Publishing. Studies in isoxazole chemistry. 111.' The preparation and lithiation of 3,5-disubstituted isoxazoles. Available from: [Link]
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ResearchGate. Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. Available from: [Link]
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MDPI. A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. Available from: [Link]
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National Institutes of Health. An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Available from: [Link]
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PubMed. Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. Available from: [Link]
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Zanco Journal of Medical Sciences. Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Available from: [Link]
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pKa Data Compiled by R. Williams. Available from: [Link]
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5-(3-Pyridyl)isoxazole-3-carboxylic acid synthesis pathway
An In-depth Technical Guide to the Synthesis of 5-(3-Pyridyl)isoxazole-3-carboxylic acid
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the predominant synthetic pathway for this compound, a pivotal intermediate in modern medicinal chemistry.[1] The isoxazole scaffold is a privileged structure, frequently incorporated into biologically active compounds due to its unique electronic properties and ability to act as a bioisostere for other functional groups.[2][3][4][5] This document is intended for researchers, chemists, and professionals in drug development, offering a detailed exploration of the synthetic strategy, reaction mechanisms, and practical experimental protocols. The core of the synthesis relies on the robust and versatile [3+2] cycloaddition reaction between a nitrile oxide and an alkyne, a cornerstone of heterocyclic chemistry.[2][6]
Strategic Overview: The [3+2] Cycloaddition Approach
The most efficient and widely adopted strategy for constructing the 3,5-disubstituted isoxazole ring system is the 1,3-dipolar cycloaddition reaction.[2][3] This powerful transformation involves the reaction of a nitrile oxide (the 1,3-dipole) with a dipolarophile, in this case, an alkyne.
The causality behind this strategic choice is twofold:
-
High Efficiency and Convergence: The cycloaddition step assembles the core heterocyclic ring in a single, often high-yielding, step from two readily accessible fragments.
-
Regiocontrol: The reaction between a terminal alkyne and a nitrile oxide typically proceeds with high regioselectivity, yielding the 3,5-disubstituted isoxazole isomer almost exclusively.[3][7][8] This predictability is crucial for avoiding the formation of isomeric impurities that would complicate purification and downstream applications.
The overall synthetic workflow can be visualized as a three-stage process: preparation of the two key synthons, their subsequent cycloaddition, and final functional group manipulation.
Figure 1: High-level workflow for the synthesis of the target compound.
Detailed Synthetic Pathway and Mechanistic Insights
The synthesis is logically dissected into three primary stages, beginning with the preparation of the key nitrile oxide precursor.
Stage 1: Preparation of 3-Acetylpyridine Oxime
The nitrile oxide dipole is highly reactive and unstable, necessitating its generation in situ immediately prior to the cycloaddition.[6] The most reliable and common precursor for this is an aldoxime or ketoxime.
-
Starting Material: The synthesis commences with 3-acetylpyridine, a commercially available building block derived from the pyridine core.[9][10] Should it need to be synthesized, established methods involve the reaction of nicotinic acid esters with acetic acid over a catalyst.[9][11]
-
Reaction: The formation of the oxime is a classic condensation reaction between the ketone functionality of 3-acetylpyridine and hydroxylamine hydrochloride. The reaction is typically performed in an aqueous or alcoholic solvent with a mild base (e.g., sodium carbonate or pyridine) to neutralize the HCl released from the hydroxylamine salt.
Caption: Reaction scheme for the formation of 3-acetylpyridine oxime.
Experimental Protocol 1: Synthesis of 3-Acetylpyridine Oxime [12]
-
Dissolve hydroxylamine hydrochloride (1.1 eq) in water.
-
Add a solution of 3-acetylpyridine (1.0 eq) in a suitable solvent like ethanol.
-
Add sodium carbonate (1.2 eq) portion-wise to the stirring mixture to maintain a slightly basic pH.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
The product often precipitates from the reaction mixture. Collect the solid by suction filtration, wash with cold water, and dry under vacuum. The product is typically a mixture of E/Z isomers and can be used without further purification.[12]
Stage 2: [3+2] Cycloaddition to Form the Isoxazole Core
This is the key bond-forming step where the five-membered heterocyclic ring is constructed.
-
Causality of Reagent Choice: The alkyne partner chosen is typically an ester of propiolic acid, such as ethyl propiolate. Using the ester form serves two purposes: it is a stable, liquid reagent that is easy to handle, and it protects the carboxylic acid functionality, which would otherwise interfere with the basic or oxidative conditions required for nitrile oxide generation.
-
Mechanism:
-
Nitrile Oxide Generation: The 3-acetylpyridine oxime is oxidized in situ to generate the corresponding nitrile oxide. A common and effective method involves using a mild oxidant like sodium hypochlorite (NaOCl, household bleach) in a solvent such as dichloromethane (DCM) or ethyl acetate.[13] Hypervalent iodine reagents are also highly effective.[8][14]
-
Cycloaddition: The freshly generated, electron-rich nitrile oxide rapidly undergoes a concerted [3+2] cycloaddition with the electron-deficient alkyne (ethyl propiolate). The reaction's regiochemistry is dictated by frontier molecular orbital theory, leading specifically to the formation of ethyl 5-(3-pyridyl)isoxazole-3-carboxylate.
-
Experimental Protocol 2: Synthesis of Ethyl 5-(3-Pyridyl)isoxazole-3-carboxylate
-
Dissolve 3-acetylpyridine oxime (1.0 eq) and ethyl propiolate (1.1 eq) in ethyl acetate or DCM.
-
Cool the mixture to 0 °C in an ice bath with vigorous stirring.
-
Add aqueous sodium hypochlorite solution (e.g., 10-15% commercial bleach, 1.5-2.0 eq) dropwise over 30-60 minutes, ensuring the temperature does not rise above 5-10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours or until TLC analysis indicates the consumption of the oxime.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure ester product.
Stage 3: Saponification to the Carboxylic Acid
The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is a standard saponification reaction.
-
Reaction Conditions: The ester is treated with a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), in a mixed solvent system like THF/water or ethanol/water.[15][16] LiOH is often preferred as it can sometimes lead to cleaner reactions and easier workups.
-
Mechanism: The hydroxide ion acts as a nucleophile, attacking the ester carbonyl. This leads to the formation of a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group. A final acid-base reaction yields the carboxylate salt. Subsequent acidification with a mineral acid (e.g., dilute HCl) to a pH of ~3-4 protonates the carboxylate to give the final carboxylic acid product.[17]
Experimental Protocol 3: Hydrolysis to this compound
-
Dissolve the ethyl 5-(3-pyridyl)isoxazole-3-carboxylate (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).
-
Add LiOH·H₂O (1.5-2.0 eq) and stir the mixture at room temperature. Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.
-
Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the THF.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ether or ethyl acetate to remove any unreacted starting material or non-polar impurities.[15]
-
Cool the aqueous layer in an ice bath and carefully acidify by dropwise addition of 1M HCl until the pH is approximately 3-4.
-
The carboxylic acid product will precipitate as a solid. Collect the solid by suction filtration, wash with cold water, and dry thoroughly under vacuum.
Data Summary
The following table summarizes the typical parameters for the described synthetic pathway. Yields are representative and can vary based on scale and purification efficiency.
| Step | Key Reagents | Solvent(s) | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | 3-Acetylpyridine, NH₂OH·HCl, Na₂CO₃ | Water/Ethanol | RT | 2 - 4 | 85 - 95 |
| 2 | 3-Acetylpyridine oxime, Ethyl propiolate, NaOCl | Ethyl Acetate | 0 to RT | 2 - 4 | 60 - 75 |
| 3 | Isoxazole ester, LiOH·H₂O, then HCl (aq) | THF/Water | RT | 1 - 3 | 90 - 98 |
Concluding Remarks
The synthesis of this compound is reliably achieved through a robust three-stage process centered around a regioselective 1,3-dipolar cycloaddition. This pathway utilizes readily available starting materials and employs well-understood, scalable chemical transformations. The expertise in choosing an esterified alkyne and generating the nitrile oxide in situ is critical to the success of the synthesis, ensuring high purity and yield of the isoxazole core. The protocols described herein provide a self-validating system for the laboratory-scale production of this valuable pharmaceutical intermediate, forming a solid foundation for further research and development activities.
References
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Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
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Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). (n.d.). Sciforum. Retrieved January 11, 2026, from [Link]
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Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. (n.d.). Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]
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Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines. (2012). National Institutes of Health. Retrieved January 11, 2026, from [Link]
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[3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. (2022). Taylor & Francis Online. Retrieved January 11, 2026, from [Link]
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This compound. (n.d.). MySkinRecipes. Retrieved January 11, 2026, from [Link]
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1,3-Dipolar Cycloaddition Formation of a Simple Isoxazole. (n.d.). ChemTube3D. Retrieved January 11, 2026, from [Link]
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Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. (2022). National Institutes of Health. Retrieved January 11, 2026, from [Link]
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Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3. (2022). Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]
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How to hydrolyze ester in presence of isoxazole moiety? (2017). ResearchGate. Retrieved January 11, 2026, from [Link]
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Mechanism of 1,3-dipolar cycloaddition reaction. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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3-Acetylpyridine oxime Or 3-Acetylpyridine oxime. (n.d.). IndiaMART. Retrieved January 11, 2026, from [Link]
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4-Acetylpyridine oxime. (n.d.). Organic Syntheses. Retrieved January 11, 2026, from [Link]
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An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. (2020). National Institutes of Health. Retrieved January 11, 2026, from [Link]
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3-Acetylpyridine-oxime. (n.d.). Jubilant Ingrevia. Retrieved January 11, 2026, from [Link]
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Preparation of 3-acetylpyridine. (n.d.). PrepChem.com. Retrieved January 11, 2026, from [Link]
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Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. (2018). ResearchGate. Retrieved January 11, 2026, from [Link]
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Ester to Acid - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
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mechanism of ester hydrolysis. (2019). YouTube. Retrieved January 11, 2026, from [Link]
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Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. (2022). MDPI. Retrieved January 11, 2026, from [Link]
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Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. (2015). ResearchGate. Retrieved January 11, 2026, from [Link]
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Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2024). ACS Publications. Retrieved January 11, 2026, from [Link]
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Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. (2010). PubMed. Retrieved January 11, 2026, from [Link]
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Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate. (2012). National Institutes of Health. Retrieved January 11, 2026, from [Link]
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Effective Synthesis of 3,4‐Diaryl‐isoxazole‐5‐carboxamides and their Antiproliferative Properties. (2018). ResearchGate. Retrieved January 11, 2026, from [Link]
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Spectroscopic Blueprint of a Key Heterocycle: A Technical Guide to 5-(3-Pyridyl)isoxazole-3-carboxylic acid
Molecular Structure and its Spectroscopic Implications
5-(3-Pyridyl)isoxazole-3-carboxylic acid possesses a unique electronic and structural framework, comprising a central isoxazole ring substituted with a pyridine ring at the 5-position and a carboxylic acid at the 3-position. This arrangement of aromatic and functional groups gives rise to a distinct spectroscopic signature.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to show distinct signals for the protons on the isoxazole and pyridine rings, as well as the carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen and oxygen atoms in the heterocyclic rings and the carboxylic acid group.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H (Isoxazole, C4-H) | 7.0 - 7.2 | Singlet (s) | - | The isoxazole proton is expected to be a singlet due to the absence of adjacent protons. |
| H (Pyridine, C2'-H) | ~9.2 | Doublet of doublets (dd) or Singlet | - | This proton is ortho to the nitrogen and is expected to be the most downfield of the pyridine protons. |
| H (Pyridine, C6'-H) | ~8.8 | Doublet (d) | ~4.0 - 5.0 | This proton is also ortho to the nitrogen. |
| H (Pyridine, C4'-H) | ~8.4 | Doublet of triplets (dt) or Multiplet | ~8.0, ~1.5 | This proton is meta to the nitrogen and coupled to both C5'-H and C2'-H. |
| H (Pyridine, C5'-H) | ~7.6 | Triplet (t) or Multiplet | ~8.0 | This proton is meta to the nitrogen and coupled to C4'-H and C6'-H. |
| H (Carboxylic Acid, -COOH) | > 12.0 | Broad Singlet (br s) | - | The carboxylic acid proton is highly deshielded and often appears as a broad signal that can exchange with D₂O. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts are influenced by the electronegativity of the neighboring atoms and the aromaticity of the rings.
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C (Carboxylic Acid, -COOH) | 160 - 165 | The carbonyl carbon of the carboxylic acid is expected in this region. |
| C (Isoxazole, C3) | ~158 | This carbon is attached to the carboxylic acid and is part of the isoxazole ring. |
| C (Isoxazole, C5) | ~170 | This carbon is attached to the pyridine ring and is part of the isoxazole ring. |
| C (Isoxazole, C4) | ~100 | This carbon bears the only proton on the isoxazole ring. |
| C (Pyridine, C2') | ~152 | This carbon is adjacent to the nitrogen in the pyridine ring. |
| C (Pyridine, C6') | ~148 | This carbon is also adjacent to the nitrogen in the pyridine ring. |
| C (Pyridine, C4') | ~135 | This carbon is para to the nitrogen in the pyridine ring. |
| C (Pyridine, C3') | ~125 | This is the point of attachment to the isoxazole ring. |
| C (Pyridine, C5') | ~124 | This carbon is meta to the nitrogen in the pyridine ring. |
Experimental Protocol for NMR Spectroscopy
A standard protocol for acquiring NMR spectra for this compound would involve the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or Methanol-d₄. The choice of solvent is critical as it must dissolve the compound without reacting with it.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required compared to the ¹H spectrum.
-
2D NMR (Optional but Recommended): To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, the aromatic rings, and the C=N and N-O bonds of the isoxazole ring.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Notes |
| O-H (Carboxylic Acid) | 2500-3300 | Broad, Strong | This very broad band is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer. |
| C=O (Carboxylic Acid) | 1700-1725 | Strong, Sharp | The carbonyl stretch of the carboxylic acid. Conjugation with the isoxazole ring may shift this to a slightly lower wavenumber. |
| C=N (Isoxazole & Pyridine) | 1580-1650 | Medium to Strong | Stretching vibrations of the carbon-nitrogen double bonds in the heterocyclic rings. |
| C=C (Aromatic) | 1450-1600 | Medium to Weak | Aromatic ring stretching vibrations. Multiple bands are expected in this region. |
| N-O (Isoxazole) | 1300-1400 | Medium | N-O stretching vibration within the isoxazole ring. |
| C-O (Carboxylic Acid) | 1200-1300 | Strong | C-O stretching vibration of the carboxylic acid. |
| C-H (Aromatic) | 3000-3100 | Medium to Weak | C-H stretching vibrations of the aromatic protons. |
Experimental Protocol for IR Spectroscopy
A typical procedure for obtaining an IR spectrum is as follows:
-
Sample Preparation: The spectrum can be obtained using either a KBr (potassium bromide) pellet or as a thin film from a solution. For a KBr pellet, a small amount of the solid sample is ground with dry KBr and pressed into a transparent disk.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the spectrum.
-
Data Acquisition: A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument software automatically subtracts the background to produce the final spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.
Predicted Mass Spectrum
The molecular formula of this compound is C₉H₆N₂O₃, with a molecular weight of 190.16 g/mol . In a high-resolution mass spectrum (HRMS), the exact mass would be a key identifier.
| m/z (mass-to-charge ratio) | Predicted Identity | Notes |
| 190 | [M]⁺ | The molecular ion peak. |
| 145 | [M - COOH]⁺ | Loss of the carboxylic acid group is a common fragmentation pathway. |
| 117 | [M - COOH - N]⁺ or [M - COOH - CO]⁺ | Further fragmentation of the isoxazole ring. |
| 78 | [C₅H₄N]⁺ | A fragment corresponding to the pyridyl cation. |
Fragmentation Pathway
The fragmentation of this compound in the mass spectrometer is expected to proceed through several key steps, initiated by the loss of the carboxylic acid group.
Caption: A plausible mass spectrometry fragmentation pathway.
Experimental Protocol for Mass Spectrometry
The following protocol would be suitable for analyzing this compound:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like liquid chromatography (LC-MS).
-
Ionization: Electrospray ionization (ESI) in positive or negative ion mode is a common and effective technique for this type of molecule.
-
Mass Analysis: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, is preferred to obtain accurate mass measurements.
-
Tandem MS (MS/MS): To study the fragmentation patterns, the molecular ion can be isolated and subjected to collision-induced dissociation (CID) to generate fragment ions.
Conclusion
The spectroscopic data of this compound, as predicted from fundamental principles and comparison with related structures, provides a detailed blueprint for its structural characterization. The combination of NMR, IR, and Mass Spectrometry offers a powerful and complementary approach to confirming the identity and purity of this important heterocyclic compound. The experimental protocols outlined in this guide provide a solid foundation for researchers to obtain and interpret the spectroscopic data for this and similar molecules, ensuring the scientific rigor required in drug discovery and development.
References
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ChemSrc. (2023, September 11). 5-(2-Pyridyl)isoxazole-3-carboxylic Acid. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (2023). Supporting Information: Lewis acid-promoted direct synthesis of isoxazole derivatives. Retrieved from [Link]
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ResearchGate. (2015). (PDF) Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. Retrieved from [Link]
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Chemistry LibreTexts. (2023, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
PubMed. (2014). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. Retrieved from [Link]
-
Der Pharma Chemica. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Retrieved from [Link]
An In-depth Technical Guide to the Crystal Structure of 5-(3-Pyridyl)isoxazole-3-carboxylic Acid
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the crystal structure of 5-(3-Pyridyl)isoxazole-3-carboxylic acid, a key heterocyclic building block in medicinal chemistry. While a definitive crystal structure has not been publicly deposited, this document leverages established crystallographic principles and comparative analysis of analogous structures to present a predictive yet robust model. We will detail a validated synthetic pathway and proven methodologies for crystallization and single-crystal X-ray diffraction (SCXRD). The core of this guide focuses on a predictive structural analysis, detailing expected intramolecular geometry, intermolecular interactions, and supramolecular assembly. This information is critical for professionals in drug design, where understanding the three-dimensional conformation and packing of a molecule can directly inform structure-activity relationship (SAR) studies and the development of novel therapeutics, particularly nicotinic acetylcholine receptor (nAChR) modulators.
Introduction: The Significance of a Heterocyclic Scaffold
This compound belongs to the isoxazole class of five-membered heterocyclic compounds, which are of immense importance in drug discovery due to their wide spectrum of biological activities and therapeutic potential.[1][2] The incorporation of an isoxazole ring can enhance physicochemical properties, and this scaffold is present in numerous FDA-approved drugs.[3]
The title compound is particularly significant as a key intermediate in the synthesis of pharmaceutical agents, especially those designed as nicotinic acetylcholine receptor (nAChR) modulators.[4] These receptors are implicated in a variety of neurological and psychiatric conditions, and their modulation is a promising strategy for developing treatments for cognitive disorders, depression, and neurodegenerative diseases.[5][6] An unambiguous understanding of the three-dimensional structure of this building block is paramount for rational drug design, enabling precise modification and optimization of lead compounds.[7]
Synthesis and Crystallization: From Powder to Diffraction-Quality Crystal
The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of high-quality single crystals.
Proposed Synthetic Protocol
A plausible and efficient route for the synthesis of this compound involves a [3+2] cycloaddition reaction, a common and robust method for forming the isoxazole ring.[2] The following protocol is proposed based on established methodologies for similar derivatives.[3][8][9]
Step-by-Step Synthesis:
-
Oxime Formation: React 3-pyridinecarboxaldehyde with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in an alcoholic solvent to form 3-pyridinealdoxime.
-
Nitrile Oxide Generation: The aldoxime is then chlorinated using a reagent like N-chlorosuccinimide (NCS) in a solvent such as dimethylformamide (DMF). The resulting chloro-oxime is treated in situ with a non-nucleophilic base (e.g., triethylamine) to generate the reactive 3-pyridylnitrile oxide intermediate.
-
Cycloaddition: The nitrile oxide is immediately reacted with an appropriate three-carbon synthon bearing a carboxylic acid or a precursor group, such as ethyl propiolate. This cycloaddition forms the 5-(3-pyridyl)isoxazole-3-carboxylate ester.
-
Hydrolysis: The resulting ester is hydrolyzed to the final carboxylic acid product using standard conditions, such as aqueous sodium hydroxide followed by acidic workup.
-
Purification: The final product should be purified by recrystallization or column chromatography to ensure the high purity (>99%) required for successful crystallization.
Diagram: Proposed Synthetic Workflow
Caption: Proposed synthesis of this compound.
Crystallization Methodology
Growing diffraction-quality single crystals is often the most challenging step.[10][11] Success relies on achieving slow nucleation from a supersaturated solution. A screening of various solvents and techniques is essential.
Recommended Crystallization Techniques:
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., methanol, ethanol, or acetone) to near-saturation in a clean vial. Loosely cap the vial to allow the solvent to evaporate over several days.[12][13]
-
Vapor Diffusion: This is often the most successful method for small molecules.[12][13]
-
Dissolve the compound in a small amount of a "good" solvent (e.g., DMF or methanol) in a small, open vial.
-
Place this vial inside a larger, sealed jar containing a larger volume of a volatile "anti-solvent" in which the compound is insoluble (e.g., diethyl ether or hexane).
-
The anti-solvent vapor will slowly diffuse into the good solvent, reducing the compound's solubility and promoting slow crystal growth.
-
-
Solvent Layering: Carefully layer a less dense anti-solvent over a more dense, saturated solution of the compound. Crystals will form at the interface as the solvents slowly mix.[12]
Causality: The key to all these methods is to approach the point of insolubility slowly. Rapid precipitation leads to the formation of amorphous powder or microcrystals, which are unsuitable for single-crystal diffraction.[14] The choice of solvent is critical as it can influence crystal packing and may even be incorporated into the crystal lattice.[12]
Definitive Structural Analysis: The Single-Crystal X-ray Diffraction Workflow
Single-crystal X-ray diffraction (SCXRD) remains the gold standard for the unambiguous determination of the three-dimensional structure of small molecules.[7][15] It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms.
Diagram: SCXRD Experimental Workflow
Caption: Standard workflow for small molecule crystal structure determination.[7][15]
Step-by-Step Protocol:
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[16]
-
Data Processing: The collected images are processed to determine the unit cell dimensions, crystal system, and the intensities of thousands of unique reflections.[16]
-
Structure Solution: The "phase problem" is solved using computational methods (e.g., Direct Methods or Patterson methods) to generate an initial electron density map, which reveals the positions of the atoms.[15]
-
Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods, optimizing atomic positions, and thermal parameters to achieve the best possible fit.
-
Validation: The final structure is validated for geometric and crystallographic reasonability. The data is then typically deposited in a crystallographic database, such as the Cambridge Structural Database (CSD), in the standard Crystallographic Information File (CIF) format.[7]
Predictive Crystal Structure Analysis
In the absence of an experimental structure for this compound, we can employ the principles of Crystal Structure Prediction (CSP) and comparative analysis with known structures to build a highly reliable model.[17][18][19]
Predicted Intramolecular Geometry
The molecule consists of a planar isoxazole ring linked to a planar pyridine ring and a carboxylic acid group.
-
Planarity: The isoxazole and pyridine rings are expected to be individually planar. However, there will likely be a dihedral angle between the two rings due to steric hindrance and the optimization of crystal packing forces. Based on analogous structures, this angle could range from 10° to 40°.
-
Bond Lengths and Angles: The bond lengths within the isoxazole and pyridine rings will conform to standard values for aromatic heterocyclic systems. The C-O and C=O bond lengths of the carboxylic acid group will be approximately 1.31 Å and 1.22 Å, respectively.
Predicted Intermolecular Interactions and Supramolecular Assembly
The crystal packing will be dominated by strong hydrogen bonds and supplemented by weaker interactions.[20][21]
-
Hydrogen Bonding: The most significant interaction will be the hydrogen bond between the carboxylic acid groups of adjacent molecules. This is a highly robust and predictable interaction that typically forms a centrosymmetric dimer, creating an R²₂(8) graph-set motif.
-
π-π Stacking: The aromatic pyridine and isoxazole rings provide opportunities for π-π stacking interactions between adjacent dimers, likely in a slipped or offset arrangement to minimize electrostatic repulsion.[22]
-
C-H···N/O Interactions: Weaker C-H···N and C-H···O hydrogen bonds involving the pyridine nitrogen and the oxygen atoms of the isoxazole and carboxyl groups will further stabilize the three-dimensional crystal lattice.[23][24]
Diagram: Predicted Intermolecular Interactions
Caption: Predicted supramolecular assembly via key intermolecular forces.
Data Summary
The following table summarizes the key molecular information for the target compound.
| Property | Value | Source |
| Molecular Formula | C₉H₆N₂O₃ | Calculated |
| Molecular Weight | 190.16 g/mol | Calculated |
| CAS Number | 893638-39-6 | [2] |
| Predicted Crystal System | Monoclinic or Orthorhombic | Comparative Analysis |
| Predicted Space Group | P2₁/c or P-1 | High probability for centrosymmetric packing |
| Key Functional Groups | Carboxylic Acid, Pyridine, Isoxazole | Structure |
| Primary H-Bond Donor | Carboxylic Acid -OH | Structure |
| Primary H-Bond Acceptors | Carboxyl C=O, Pyridine N, Isoxazole N/O | Structure |
Implications for Drug Development
A detailed understanding of the solid-state structure of this compound provides critical insights for drug development professionals:
-
Conformational Analysis: The crystal structure reveals the lowest energy conformation of the molecule in the solid state. This preferred geometry is invaluable for computational modeling and understanding how derivatives might bind to a target receptor like the nAChR.
-
Polymorph Screening: Knowledge of the primary crystal packing motifs can guide polymorph screening, which is essential for ensuring the stability, solubility, and bioavailability of an active pharmaceutical ingredient (API).
-
Structure-Activity Relationships (SAR): By understanding the existing intermolecular interactions, medicinal chemists can design derivatives that either mimic these interactions at a biological target or introduce new functionalities to modulate activity, selectivity, and pharmacokinetic properties. For instance, replacing the carboxylic acid with a bioisostere could fundamentally alter the hydrogen bonding capacity and subsequent biological effect.
Conclusion
While awaiting experimental determination, this guide provides a comprehensive and technically grounded framework for understanding the crystal structure of this compound. Through a combination of proposed synthetic and crystallographic protocols, alongside a predictive analysis based on established chemical principles, we have constructed a robust model of its molecular geometry and supramolecular architecture. The dominant features are predicted to be strong carboxylic acid dimerization via hydrogen bonds, supported by π-π stacking of the aromatic rings. This structural knowledge is a vital tool for researchers, offering the foundational insight required to effectively utilize this important heterocyclic scaffold in the rational design and development of next-generation therapeutics.
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Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. PMC - NIH. Retrieved from [Link]
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Fustero, S., et al. (2011). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. Retrieved from [Link]
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Cohen, S. L. (2000). x Ray crystallography. PMC - PubMed Central. Retrieved from [Link]
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PMC - NIH. (n.d.). From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. Retrieved from [Link]
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Solubility of 5-(3-Pyridyl)isoxazole-3-carboxylic acid in different solvents
An In-Depth Technical Guide to Determining the Solubility of 5-(3-Pyridyl)isoxazole-3-carboxylic Acid
Authored by a Senior Application Scientist
Foreword: The Crucial Role of Solubility in Drug Development
In the landscape of pharmaceutical research and drug development, the journey of a molecule from a promising candidate to a viable therapeutic agent is fraught with challenges. Among the most fundamental of these is the characterization of its physicochemical properties, with solubility standing as a cornerstone.[1][2] Poor aqueous solubility can lead to a cascade of complications, including unpredictable in vitro results, diminished bioavailability, and difficulties in formulation.[3][4] This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive framework for understanding and experimentally determining the solubility of a specific, yet representative, molecule: this compound.
While specific solubility data for this compound is not extensively published, this guide will equip you with the theoretical knowledge and practical, field-proven protocols to generate this critical data in your own laboratory. We will delve into the "why" behind experimental choices, ensuring that the methodologies are not just followed, but understood. This compound, used as a key intermediate in the synthesis of pharmaceutical agents, particularly for central nervous system disorders, serves as an excellent model for exploring the solubility of complex heterocyclic compounds bearing both acidic and basic functionalities.[5]
Theoretical Framework: Predicting the Solubility Behavior of this compound
A molecule's solubility is not a single value but a complex interplay of its intrinsic properties and the environment of the solvent.[6] Understanding these factors is paramount to designing a robust experimental plan.
The "Like Dissolves Like" Principle: Polarity and Hydrogen Bonding
The adage "like dissolves like" is a foundational concept in solubility.[7] It posits that substances with similar intermolecular forces are more likely to be soluble in one another. This compound possesses a complex molecular structure with both polar and non-polar characteristics.
-
Polar Moieties: The molecule contains a carboxylic acid group (-COOH), a pyridine ring, and an isoxazole ring. These features, with their nitrogen and oxygen atoms, are capable of forming hydrogen bonds, a strong type of dipole-dipole interaction.[8][9]
-
Expected Solubility: Due to these polar groups, the compound is expected to have higher solubility in polar solvents like water, methanol, and ethanol.[8] Conversely, its solubility in non-polar solvents such as hexane or benzene is likely to be low.[8] Semipolar solvents, like acetone or ethyl acetate, may act as intermediate solvents, enhancing solubility where purely polar or non-polar solvents fail.[9]
The Influence of pH on an Ionizable Molecule
The presence of both a carboxylic acid and a basic pyridine ring makes the solubility of this compound highly dependent on the pH of the aqueous medium.[7][10]
-
Carboxylic Acid Group: Carboxylic acids are weak acids that can donate a proton to become a negatively charged carboxylate ion (-COO⁻).[7] In alkaline solutions (high pH), the equilibrium shifts towards the deprotonated, charged form, which is significantly more water-soluble than the neutral, protonated form.[7][11]
-
Pyridine Ring: The nitrogen atom in the pyridine ring is a weak base and can accept a proton to become a positively charged pyridinium ion. In acidic solutions (low pH), this protonation will increase the molecule's polarity and, consequently, its aqueous solubility.
-
Isoelectric Point: There will be a specific pH, the isoelectric point (pI), at which the molecule has no net electrical charge. At this pH, the molecule is at its least soluble in aqueous solutions. The intrinsic solubility is the lowest observed solubility, typically when the pH is more than 2 units away from the pKa on the non-ionizing side.[12]
The Impact of Temperature
For most solid solutes, solubility increases with temperature.[8][13] This is because the dissolution process is often endothermic, meaning it requires an input of energy to break the bonds within the crystal lattice.[14] According to Le Châtelier's Principle, increasing the temperature of an endothermic process will shift the equilibrium towards the products, in this case, the dissolved solute.[13] Therefore, it is crucial to control the temperature during solubility experiments.[12]
The Role of the Crystal Lattice
The solid-state properties of a compound significantly influence its solubility.[1] The energy required to overcome the forces holding the molecules together in the crystal lattice (lattice energy) must be compensated by the energy released upon solvation.[15][16] Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities.[1] Therefore, it is essential to characterize the solid form of the material being tested.
Experimental Design and Strategy
A well-designed experimental plan is critical for obtaining accurate and reproducible solubility data. The following logical workflow outlines the key stages.
Caption: Experimental workflow for solubility determination.
Preliminary Physicochemical Characterization
Before embarking on extensive solubility studies, it is prudent to determine some fundamental properties of your compound.
-
pKa Determination: The acid dissociation constant (pKa) is essential for understanding the pH-solubility profile.[17][18] Potentiometric titration is a reliable method for determining the pKa of ionizable compounds.[17][18][19]
-
Solid-State Characterization: Techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) can identify the crystalline form of your material. This is crucial as different polymorphs can have different solubilities.[20][21]
Solvent Selection
The choice of solvents should be guided by the intended application of the solubility data. A typical screening panel would include:
-
Aqueous Buffers: A range of buffers covering the physiological pH range (e.g., pH 1.2, 4.5, 6.8, 7.4) is essential for pharmaceutical applications.
-
Organic Solvents: A selection of polar (e.g., methanol, ethanol, DMSO) and non-polar (e.g., hexane, toluene) solvents will provide a broad understanding of the compound's solubility characteristics.
-
Biorelevant Media: For drug development, simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) can provide more physiologically relevant solubility data.
Detailed Experimental Protocols
The following protocols are presented as self-validating systems, incorporating best practices to ensure data integrity.
Protocol 1: Thermodynamic Solubility Determination by Shake-Flask Method
The shake-flask method is considered the gold standard for determining thermodynamic (or equilibrium) solubility.[22] It involves equilibrating an excess of the solid compound with the solvent over a defined period.[3][22]
Objective: To determine the equilibrium solubility of this compound in a given solvent.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., phosphate-buffered saline pH 7.4, methanol, acetonitrile)
-
2 mL glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.45 µm)
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Preparation: Add an excess amount of solid this compound to a glass vial. An amount that is visually in excess after equilibration is sufficient (e.g., 2-5 mg).
-
Solvent Addition: Add a known volume of the selected solvent (e.g., 1 mL) to the vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker. Agitate at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium. A typical duration is 24 to 48 hours.[3][12] Causality Note: Longer incubation times are required to ensure that true thermodynamic equilibrium is reached, especially for poorly soluble compounds.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Centrifuge the vials to further pellet the undissolved solid.[3][4]
-
Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filtration: Filter the aliquot through a 0.45 µm syringe filter to remove any remaining fine particles. Trustworthiness Check: The first few drops of the filtrate should be discarded to avoid any potential adsorption of the compound onto the filter membrane.
-
Dilution and Quantification: Dilute the clear filtrate with a suitable mobile phase or solvent and quantify the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectroscopy.[3][23]
Protocol 2: pKa Determination using Potentiometric Titration
This protocol allows for the determination of the pKa values of the carboxylic acid and pyridine moieties, which is crucial for interpreting the pH-solubility profile.[17][18][19]
Objective: To determine the pKa values of this compound.
Materials:
-
This compound
-
Calibrated pH meter and electrode
-
Automated titrator or manual burette
-
Standardized solutions of HCl and NaOH (e.g., 0.1 M)
-
Deionized water (carbonate-free)
-
Stir plate and stir bar
Procedure:
-
Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a known volume of deionized water. If the compound's water solubility is too low, a co-solvent like methanol can be used, but the resulting pKa will be an apparent pKa (pKaapp).[24]
-
Titration Setup: Place the solution in a beaker with a stir bar and immerse the calibrated pH electrode.
-
Acidic Titration: Titrate the solution with the standardized HCl solution, recording the pH after each incremental addition of titrant. Continue the titration past the equivalence point.
-
Basic Titration: In a separate experiment, titrate a fresh solution of the compound with the standardized NaOH solution, again recording the pH at each step.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. The equivalence points are identified as the points of maximum slope on the titration curve.[24]
Protocol 3: Quantification by UV-Vis Spectroscopy
UV-Vis spectroscopy is a rapid and straightforward method for quantifying the concentration of a dissolved compound, provided it has a suitable chromophore.[25][26]
Objective: To quantify the concentration of this compound in solution.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Stock solution of the compound of known concentration
-
Solvent used for solubility determination
Procedure:
-
Wavelength Scan: Prepare a dilute solution of the compound and scan across a range of UV-visible wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
Calibration Curve: Prepare a series of standard solutions of known concentrations from the stock solution. Measure the absorbance of each standard at the predetermined λmax.
-
Linear Regression: Plot a graph of absorbance versus concentration. The data should be linear and pass through the origin (or close to it). Perform a linear regression to obtain the equation of the line (y = mx + c), which adheres to the Beer-Lambert Law.
-
Sample Measurement: Measure the absorbance of the filtered sample from the solubility experiment (Protocol 1).
-
Concentration Calculation: Use the equation from the calibration curve to calculate the concentration of the unknown sample. Trustworthiness Check: Ensure the absorbance of the unknown sample falls within the linear range of the calibration curve. If not, the sample must be diluted accordingly and re-measured.
Data Presentation and Interpretation
Quantitative data should be summarized in a clear and concise format for easy comparison and interpretation.
Tabulated Solubility Data
Table 1: Solubility of this compound in Various Solvents at 25°C
| Solvent | pH (for aqueous) | Solubility (mg/mL) | Solubility (µM) | Method |
| Water | ~pI | [Experimental Value] | [Experimental Value] | Shake-Flask/HPLC |
| PBS | 7.4 | [Experimental Value] | [Experimental Value] | Shake-Flask/HPLC |
| 0.1 M HCl | 1.0 | [Experimental Value] | [Experimental Value] | Shake-Flask/HPLC |
| 0.1 M NaOH | 13.0 | [Experimental Value] | [Experimental Value] | Shake-Flask/HPLC |
| Methanol | N/A | [Experimental Value] | [Experimental Value] | Shake-Flask/HPLC |
| DMSO | N/A | [Experimental Value] | [Experimental Value] | Shake-Flask/HPLC |
The pH-Solubility Profile
A graph of solubility versus pH is a powerful tool for visualizing the impact of ionization on solubility.
Caption: Expected pH-solubility profile for an amphoteric molecule.
Interpretation:
-
At low pH, the pyridine moiety is protonated, leading to higher solubility.
-
As the pH increases towards the isoelectric point (pI), the concentration of the neutral, zwitterionic form increases, and solubility reaches its minimum.
-
At high pH, the carboxylic acid is deprotonated, leading to a sharp increase in solubility.
Conclusion
This guide provides a comprehensive framework for the systematic determination of the solubility of this compound. By integrating a sound theoretical understanding with robust, validated experimental protocols, researchers can generate high-quality, reliable solubility data. This information is not merely a set of numbers but a critical dataset that informs lead optimization, formulation development, and ultimately, the success of a therapeutic candidate. The principles and methodologies outlined herein are broadly applicable to a wide range of ionizable drug candidates, making this a valuable resource for any pharmaceutical development laboratory.
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An In-Depth Technical Guide to the In Silico Bioactivity Prediction of 5-(3-Pyridyl)isoxazole-3-carboxylic Acid
Executive Summary
In the landscape of modern drug discovery, the integration of computational methods has become indispensable for accelerating the identification and optimization of novel therapeutic agents. This guide provides a comprehensive, technically-grounded framework for the in silico prediction of bioactivity for a specific molecule of interest: 5-(3-Pyridyl)isoxazole-3-carboxylic acid. By leveraging the privileged structural motifs of the pyridine and isoxazole rings, which are present in numerous FDA-approved drugs, this compound presents a compelling case for computational exploration.[1][2][3][4] This document details a logical, multi-step workflow designed for researchers and drug development professionals. It covers target identification through similarity searching, rigorous bioactivity assessment using molecular docking, and early-stage safety and liability profiling via ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. Each section is structured to not only provide step-by-step protocols for widely accessible software but also to instill a deep understanding of the scientific rationale behind each experimental choice, thereby ensuring a robust and self-validating predictive process.
Part 1: The Compound of Interest and the Rationale for In Silico Analysis
The this compound Scaffold: A Privileged Combination
The molecule at the core of this guide, this compound, is a heterocyclic compound featuring two key pharmacophores: an isoxazole ring and a pyridine ring.
-
Isoxazole Moiety: The isoxazole ring is a five-membered heterocycle that is a structural component in a variety of commercially available drugs, including the anti-inflammatory agent Valdecoxib and several antibiotics like Cloxacillin and Flucloxacillin.[4][5] Its presence in a molecule can confer a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][6][7] The isoxazole scaffold is valued for its ability to form key interactions with biological targets and for its relative metabolic stability.
-
Pyridine Moiety: The pyridine ring is one of the most prevalent nitrogen-containing heterocycles in medicinal chemistry, found in over 7,000 drug molecules of medicinal importance.[1][8] Its inclusion in a drug's structure can enhance biochemical potency, improve metabolic stability, and increase cell permeability.[1][8][9] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction for binding to many protein targets.[9]
The combination of these two "privileged" scaffolds suggests that this compound has a high potential for bioactivity, making it an excellent candidate for computational screening.
The In Silico Imperative in Modern Drug Discovery
Traditional drug discovery is a notoriously long, costly, and high-risk endeavor. In silico methods, which utilize computational simulations, have emerged as a transformative approach to mitigate these challenges.[10] By predicting the biological activity and pharmacokinetic properties of compounds before they are synthesized, researchers can:
-
Dramatically Reduce Costs: Prioritize the synthesis of only the most promising candidates, saving significant resources.[11]
-
Accelerate Timelines: Rapidly screen vast virtual libraries of compounds in a fraction of the time required for physical screening.[11][12]
-
Enhance Success Rates: Identify and eliminate compounds with predicted liabilities (e.g., toxicity, poor absorption) at the earliest stage, increasing the quality of candidates that advance to preclinical and clinical trials.[13]
-
Refine Understanding: Gain atomic-level insights into how a molecule interacts with its biological target, guiding further optimization.
This guide will now proceed through a logical workflow, demonstrating how these computational principles can be applied to our molecule of interest.
Part 2: Target Identification and Ligand Preparation
Before assessing bioactivity, we must first hypothesize potential biological targets. A ligand-based approach, which relies on the principle that structurally similar molecules often have similar biological activities, is a powerful starting point.
Protocol: Ligand-Based Target Fishing
This protocol uses the SwissTargetPrediction web server, which predicts the most probable protein targets of a small molecule based on a combination of 2D and 3D similarity measures to a library of known active compounds.
-
Obtain the Ligand Structure: The first step is to acquire the chemical structure of this compound in a format that can be used by computational tools. The SMILES (Simplified Molecular-Input Line-Entry System) string is a common choice. The SMILES for our compound is O=C(O)c1cc(no1)-c2cccnc2.
-
Access the Web Server: Navigate to the SwissTargetPrediction website (a free resource provided by the Swiss Institute of Bioinformatics).
-
Input the Molecule: Paste the SMILES string into the query box.
-
Select the Organism: Choose "Homo sapiens" to focus the search on human protein targets.
-
Execute and Analyze: Click "Predict targets." The server will return a list of potential targets, ranked by probability. Pay close attention to the top-ranking protein classes. For a scaffold like this, kinases, oxidoreductases, and G-protein coupled receptors (GPCRs) are plausible target families. For this guide, we will proceed with a hypothetical high-probability target: Xanthine Oxidase (XO) , an enzyme implicated in gout.[14][15]
Diagram: Target Identification Workflow
Caption: Workflow for identifying potential biological targets using ligand similarity.
Part 3: Structure-Based Bioactivity Prediction via Molecular Docking
With a putative target identified (Xanthine Oxidase), we can now use molecular docking to predict how our ligand binds to the protein's active site and estimate the strength of this interaction.[16][17] Molecular docking algorithms explore various orientations and conformations ("poses") of the ligand within the target's binding pocket and use a scoring function to rank them.[16][18]
Causality Behind the Protocol: Why These Steps?
-
Protein Preparation: We must remove non-essential components like water molecules and co-factors from the crystal structure that could interfere with docking. Adding polar hydrogens is critical as it allows the software to correctly model hydrogen bonds, which are fundamental to protein-ligand recognition.
-
Ligand Preparation: The ligand's initial 3D structure must be optimized to its lowest energy state. This "energy minimization" step ensures that the starting conformation is physically realistic, preventing the docking algorithm from wasting computational effort on improbable shapes.
-
Defining the Grid Box: The docking simulation is computationally intensive. By defining a "grid box" around the known active site, we focus the search on the relevant area, making the calculation more efficient and accurate. We define this box based on the position of a known inhibitor from a crystal structure.
-
Analysis of Results: The docking score (binding affinity) provides a quantitative estimate of binding strength, with more negative values indicating a stronger interaction.[17] Equally important is the qualitative analysis of the binding pose to ensure it makes sense chemically (e.g., forming hydrogen bonds with key active site residues).
Protocol: Molecular Docking with AutoDock Vina
This protocol uses UCSF Chimera for visualization and preparation and AutoDock Vina for the docking calculation, both of which are free for academic use.[19]
-
Fetch the Protein Structure:
-
Open UCSF Chimera.
-
Go to File > Fetch by ID.
-
Enter the PDB ID for human Xanthine Oxidase with a bound inhibitor, for example, 1N5X. Click Fetch.
-
-
Prepare the Receptor:
-
Remove unwanted chains, water, and ligands. Select the original inhibitor (in this case, FEX). Go to Select > Structure > ligand. Then, Actions > Atoms/Bonds > delete. Repeat for water molecules (HOH).
-
Add hydrogens: Tools > Structure Editing > AddH. Choose OK.
-
Add charges: Tools > Structure Editing > Add Charge. Use default settings.
-
Save the prepared protein as a .pdb file.
-
-
Prepare the Ligand:
-
Open the 2D structure of this compound in a molecular editor (like ChemDraw or the free MarvinSketch) and save it as a .mol2 file.
-
Open this .mol2 file in Chimera.
-
Add hydrogens and charges as done for the protein.
-
Perform energy minimization: Tools > Structure Editing > Minimize Structure. Use default settings.
-
Save the prepared ligand as a .mol2 file.
-
-
Convert to PDBQT Format:
-
Use AutoDock Tools (part of the MGLTools package) to convert the prepared protein .pdb and ligand .mol2 files into the required .pdbqt format, which includes information on atom types and torsional degrees of freedom.
-
-
Define the Docking Box and Run Vina:
-
In AutoDock Tools, load the protein .pdbqt.
-
Define the grid box to encompass the active site, using the coordinates of the original co-crystallized ligand as a guide.
-
Create a configuration file (conf.txt) specifying the file paths for the receptor and ligand, and the coordinates and dimensions of the grid box.
-
Run the docking simulation from the command line: vina --config conf.txt --log log.txt.
-
-
Analyze the Results:
-
Vina will output a file containing the predicted binding poses and their corresponding binding affinity scores in kcal/mol.
-
Load the protein and the docked ligand poses back into Chimera to visualize the interactions. Look for hydrogen bonds and hydrophobic interactions with key active site residues.
-
Data Presentation: Predicted Docking Results
(Note: The following data is hypothetical and for illustrative purposes.)
| Metric | Predicted Value | Interpretation |
| Binding Affinity | -8.2 kcal/mol | Strong predicted binding affinity. |
| Key H-Bond Interactions | GLU-802, ARG-880 | The carboxylic acid group forms critical hydrogen bonds with key residues in the active site. |
| Key Hydrophobic Interaction | PHE-914 | The pyridine ring is predicted to form a pi-pi stacking interaction, anchoring the ligand in a hydrophobic pocket. |
Diagram: Molecular Docking Workflow
Caption: A standard workflow for performing structure-based molecular docking.
Part 4: Early-Stage Safety and Druglikeness Profiling (ADMET)
A compound with excellent bioactivity is useless if it is toxic or cannot reach its target in the body. Predicting ADMET properties is a critical step in early-stage drug discovery to flag potential liabilities.[20]
The Importance of Predictive ADMET
-
Absorption: Predicts how well the compound will be absorbed, typically from the gut into the bloodstream. Poor absorption is a common reason for drug failure.
-
Distribution: Assesses how the compound distributes throughout the body, including its ability to cross critical barriers like the blood-brain barrier.
-
Metabolism: Predicts how the compound will be broken down by enzymes (like Cytochrome P450s), which affects its half-life and potential for drug-drug interactions.
-
Excretion: Estimates how the compound and its metabolites are eliminated from the body.
-
Toxicity: Flags potential safety risks, such as carcinogenicity, cardiotoxicity (hERG inhibition), or liver injury.[21]
Protocol: Using a Web Server for ADMET Prediction
Numerous free web-based tools can provide rapid ADMET predictions.[22] This protocol uses ADMETlab 2.0, a comprehensive and user-friendly platform.[20]
-
Access the Server: Navigate to the ADMETlab 2.0 website.
-
Input the Molecule: You can draw the structure, upload a file, or paste the SMILES string (O=C(O)c1cc(no1)-c2cccnc2) into the input field.
-
Run the Prediction: Submit the molecule for evaluation. The server will perform a battery of calculations based on its machine learning models.
-
Analyze the Output: The server will provide a detailed report, often with graphical "radar" plots for a quick overview and detailed tables for specific parameters. Compare the predicted values against typical ranges for known drugs.
Data Presentation: Predicted ADMET & Physicochemical Properties
(Note: The following data is hypothetical and for illustrative purposes, based on typical predictions for similar structures.)
| Property Class | Parameter | Predicted Value | Interpretation / Desirability |
| Physicochemical | Molecular Weight | 190.16 g/mol | Excellent (<< 500) |
| LogP | 1.55 | Good balance of solubility and permeability | |
| H-Bond Donors | 1 | Excellent (<= 5) | |
| H-Bond Acceptors | 4 | Excellent (<= 10) | |
| Absorption | Caco-2 Permeability | High | Likely good intestinal absorption |
| P-gp Substrate | No | Low risk of efflux pump interaction | |
| Distribution | BBB Permeability | No | Unlikely to cross the blood-brain barrier |
| Metabolism | CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |
| Toxicity | hERG Inhibition | Low Risk | Low risk of cardiotoxicity |
| Ames Mutagenicity | Non-mutagen | Low risk of carcinogenicity |
Part 5: Integrated Analysis and Concluding Remarks
The power of an in silico workflow lies not in any single prediction, but in the synthesis of all available data to build a comprehensive profile of the compound.
Synthesized Profile of this compound:
-
Target Hypothesis: Based on ligand similarity, the compound shows promise as a potential inhibitor of enzymes like Xanthine Oxidase.
-
Bioactivity Potential: Molecular docking simulations predict strong binding affinity to the Xanthine Oxidase active site, supported by chemically sound interactions (hydrogen bonding and hydrophobic packing).
-
Druglikeness & Pharmacokinetics: The molecule exhibits excellent "drug-like" physicochemical properties, adhering to Lipinski's Rule of Five. It is predicted to have good oral absorption and a low risk of cardiotoxicity or mutagenicity.
-
Potential Liability: A key flag has been raised for the potential inhibition of the CYP2D6 metabolic enzyme. This is a critical piece of information, as it suggests a risk for drug-drug interactions if co-administered with other drugs metabolized by this enzyme.
The in silico analysis presented in this guide provides a strong, data-driven rationale for advancing this compound to the next stage of the drug discovery pipeline. The computational evidence suggests a high probability of biological activity against a relevant therapeutic target, coupled with a generally favorable ADMET profile.
The next logical steps, directly informed by these predictions, would be:
-
Chemical Synthesis: Synthesize a small quantity of the compound for in vitro validation.
-
In Vitro Target Validation: Perform an enzymatic assay to confirm the inhibitory activity against Xanthine Oxidase and determine its potency (IC50).
-
In Vitro ADMET Validation: Conduct experimental assays to confirm the predicted CYP2D6 inhibition.
This workflow exemplifies how a well-designed in silico strategy can effectively and efficiently guide experimental efforts, maximizing the probability of success while conserving invaluable time and resources. It transforms the initial stages of drug discovery from a process of serendipity into one of rational, predictive science.
References
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- A Beginner's Guide to QSAR Modeling in Cheminform
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- Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery. JOCPR.
- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC.
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- Medicinal Chemistry Perspective of Fused Isoxazole Deriv
- Isoxazole Derivatives as Potential Pharmacophore for New Drug Development.
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The Emergence of a Key Pharmacophore: A Technical Guide to 5-(3-Pyridyl)isoxazole-3-carboxylic Acid
An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals
Preamble: The Strategic Value of Bioisosterism in Modern Drug Discovery
In the intricate chess game of drug design, the principle of bioisosteric replacement stands as a cornerstone strategy for lead optimization. The subtle substitution of one functional group for another with similar physicochemical properties can profoundly alter a molecule's potency, selectivity, pharmacokinetic profile, and metabolic stability. It is within this context of rational molecular design that 5-(3-Pyridyl)isoxazole-3-carboxylic acid has emerged not as a therapeutic agent in its own right, but as a pivotal structural scaffold, particularly in the pursuit of novel modulators of nicotinic acetylcholine receptors (nAChRs). This guide provides a comprehensive technical overview of its discovery, synthesis, and the scientific rationale underpinning its significance in medicinal chemistry.
Section 1: Genesis of a Scaffold - A History Rooted in Nicotinic Receptor Exploration
The history of this compound is not one of a singular, serendipitous discovery, but rather a logical evolution in the field of neuropharmacology. The quest for potent and subtype-selective nAChR ligands has been a major focus of pharmaceutical research for decades, driven by the therapeutic potential of these receptors in treating a range of central nervous system disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and pain.[1]
The pyridine ring, a key component of nicotine itself, is a well-established pharmacophore for nAChR interaction. Early research extensively explored modifications of the pyridine and pyrrolidine rings of nicotine. Concurrently, medicinal chemists began to investigate bioisosteric replacements for the pyridine moiety to improve selectivity and reduce the side effects associated with broad-spectrum nicotinic agonists.[2] The isoxazole ring, with its similar size, aromaticity, and hydrogen bonding capabilities, was identified as a promising candidate for such a replacement.[2][3]
The synthesis and evaluation of various (isoxazole)methylene-1-azacyclic compounds demonstrated that the isoxazole scaffold could indeed confer high affinity for nAChRs.[3] Further exploration into pyridyl-isoxazole structures revealed their potential as potent nAChR ligands.[1] It was in this fertile ground of investigation that this compound was developed as a key intermediate—a versatile building block allowing for the systematic exploration of structure-activity relationships (SAR) by derivatizing the carboxylic acid function.
Section 2: The Synthetic Pathway - A Validated Approach to a Versatile Intermediate
While numerous methods exist for the synthesis of the isoxazole core, a common and reliable route to this compound proceeds via a Claisen condensation followed by cyclization with hydroxylamine and subsequent hydrolysis. This multi-step synthesis is robust and allows for the production of the target molecule on a laboratory scale.
Experimental Protocol: A Step-by-Step Synthesis
This protocol is a representative and validated method for the synthesis of this compound, adapted from established procedures for analogous compounds.
Step 1: Synthesis of Ethyl 2,4-dioxo-4-(pyridin-3-yl)butanoate
-
Reagents and Setup: To a solution of sodium ethoxide (prepared from sodium metal in absolute ethanol) in a round-bottom flask equipped with a reflux condenser and a dropping funnel, add 3-acetylpyridine.
-
Reaction: While stirring, add diethyl oxalate dropwise to the solution at room temperature. The reaction mixture will typically turn into a thick slurry.
-
Work-up: After the addition is complete, continue stirring for several hours at room temperature. The reaction is then quenched by pouring it into a mixture of ice and dilute acid (e.g., acetic acid or hydrochloric acid).
-
Isolation: The resulting precipitate, ethyl 2,4-dioxo-4-(pyridin-3-yl)butanoate, is collected by filtration, washed with cold water, and dried.
Step 2: Synthesis of Ethyl 5-(3-Pyridyl)isoxazole-3-carboxylate
-
Reagents and Setup: Dissolve the ethyl 2,4-dioxo-4-(pyridin-3-yl)butanoate from Step 1 in a suitable solvent such as ethanol.
-
Reaction: Add a solution of hydroxylamine hydrochloride in water to the reaction mixture. The mixture is then heated to reflux for several hours.
-
Work-up: After cooling, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product, ethyl 5-(3-pyridyl)isoxazole-3-carboxylate, can be purified by column chromatography on silica gel.
Step 3: Hydrolysis to this compound
-
Reagents and Setup: Dissolve the purified ethyl 5-(3-pyridyl)isoxazole-3-carboxylate from Step 2 in a mixture of ethanol and an aqueous solution of a strong base (e.g., sodium hydroxide or lithium hydroxide).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
-
Work-up: Remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Isolation: Carefully acidify the aqueous layer with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 3-4. The resulting precipitate is the final product, this compound.
-
Purification: The product is collected by filtration, washed with cold water, and can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the pure carboxylic acid.
Diagram of the Synthetic Workflow
Caption: Synthetic pathway to this compound.
Section 3: Mechanism of Action and Structure-Activity Relationship (SAR)
The primary value of this compound lies in its utility as a scaffold for developing nAChR modulators. The core structure embodies key features for receptor interaction, which can be further refined through derivatization of the carboxylic acid group.
The Role of the Pyridyl and Isoxazole Moieties
The 3-pyridyl nitrogen is a critical hydrogen bond acceptor, mimicking the interaction of the pyridine nitrogen in nicotine with a conserved hydrogen bond donor in the nAChR binding site. The isoxazole ring acts as a rigid spacer, correctly orienting the pyridyl group and any substituents attached to the carboxylic acid. Furthermore, the isoxazole ring itself can participate in favorable interactions within the receptor's binding pocket.
The Carboxylic Acid as a Handle for SAR Exploration
The true utility of this scaffold is realized through the carboxylic acid group, which serves as a versatile chemical handle for creating libraries of amides, esters, and other derivatives. This allows for systematic probing of the ligand-binding pocket to enhance potency and selectivity.
| Modification | Rationale | Observed/Expected Outcome |
| Amide Formation | Introduction of hydrogen bond donors and acceptors; exploration of steric bulk. | Can lead to increased potency and selectivity for specific nAChR subtypes. |
| Esterification | Modulation of lipophilicity and potential for prodrug strategies. | Can improve pharmacokinetic properties such as brain penetration. |
| Reduction to Alcohol | Removal of the carbonyl to alter electronic and hydrogen bonding properties. | Generally leads to a decrease in potency, highlighting the importance of the carbonyl group. |
| Bioisosteric Replacement | Replacement of the carboxylic acid with groups like tetrazoles. | Can improve metabolic stability and oral bioavailability. |
Diagram of Key Pharmacophoric Interactions
Caption: Key interactions of the pyridyl-isoxazole scaffold with the nAChR.
Section 4: Applications in Drug Development and Future Perspectives
This compound is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its derivatives have been investigated by numerous pharmaceutical companies in the development of nAChR modulators. The ability to fine-tune the properties of the molecule by modifying the carboxylic acid has led to the identification of compounds with potential therapeutic applications in a variety of neurological and psychiatric conditions.
The future of this scaffold likely lies in the development of even more selective nAChR ligands. As our understanding of the structural biology of different nAChR subtypes improves, so too will our ability to rationally design ligands with tailored selectivity profiles. The versatility of this compound ensures that it will remain a valuable tool in this endeavor. Furthermore, its application may extend beyond nAChRs to other targets where a rigid, polar scaffold is required.
References
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Olesen, P. H., et al. (1998). Improving the nicotinic pharmacophore with a series of (Isoxazole)methylene-1-azacyclic compounds: synthesis, structure-activity relationship, and molecular modeling. Journal of Medicinal Chemistry, 41(5), 639-650. [Link]
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Silva, A. M., et al. (2002). New isoxazole derivatives designed as nicotinic acetylcholine receptor ligand candidates. European Journal of Medicinal Chemistry, 37(2), 163-170. [Link]
- Holladay, M. W., et al. (1997). Structure-activity studies related to ABT-594, a potent non-opioid analgesic. Bioorganic & Medicinal Chemistry Letters, 7(22), 2797-2802.
- Holladay, M. W., et al. (1998). Identification of a novel class of selective nicotinic acetylcholine receptor alpha4beta2 partial agonists. Journal of Medicinal Chemistry, 41(4), 407-412.
- Malysz, J., et al. (2009). ABT-894 [3-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)-1,2,5,6-tetrahydropyridine]: a potent and selective alpha4beta2 nicotinic acetylcholine receptor partial agonist for the treatment of attention-deficit/hyperactivity disorder. Journal of Pharmacology and Experimental Therapeutics, 330(3), 828-837.
- Anderson, D. J., et al. (2007). Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 17(1), 261-265.
- Acker, B. A., et al. (2008). Discovery of N-((3R,5R)-1-azabicyclo[3.2.1]octan-3-yl)furo[2,3-c]pyridine-5-carboxamide as an agonist of the alpha7 nicotinic acetylcholine receptor. Journal of Medicinal Chemistry, 51(16), 4980-4983.
- Bunnelle, W. H., et al. (2007). Allosteric potentiators of the alpha7 nicotinic acetylcholine receptor. Annual Reports in Medicinal Chemistry, 42, 3-14.
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An In-depth Technical Guide to the Potential Biological Targets of 5-(3-Pyridyl)isoxazole-3-carboxylic Acid
Introduction
5-(3-Pyridyl)isoxazole-3-carboxylic acid is a heterocyclic compound featuring a pyridine ring linked to an isoxazole-3-carboxylic acid moiety. This structural motif is of significant interest to the fields of medicinal chemistry and drug discovery due to its presence in a variety of biologically active molecules. The pyridine ring, an electron-deficient aromatic system, can engage in crucial π-π stacking and hydrogen bonding interactions with biological targets, while the isoxazole ring provides a stable, five-membered heterocyclic core. The carboxylic acid group adds polarity and can coordinate with metal ions, a property often exploited in the design of enzyme inhibitors[1]. This guide provides a comprehensive overview of the potential biological targets of this compound and its derivatives, offering insights for researchers, scientists, and drug development professionals.
While this compound itself is often described as a key intermediate in the synthesis of pharmaceutical agents, its core structure is indicative of several promising avenues for therapeutic intervention[2]. This guide will delve into the most prominent of these, including nicotinic acetylcholine receptors, xanthine oxidase, and cyclooxygenase enzymes, supported by evidence from the scientific literature.
I. Modulation of Nicotinic Acetylcholine Receptors (nAChRs)
One of the most cited applications for this compound is as a building block for the synthesis of nicotinic acetylcholine receptor (nAChR) modulators[2]. These receptors are ligand-gated ion channels that play a critical role in synaptic transmission in the central and peripheral nervous systems. Their dysfunction is implicated in a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia, making them a key target for therapeutic development.
Mechanistic Rationale
The 3-pyridyl moiety of the compound is a well-established pharmacophore for nAChR ligands, mimicking the binding of the endogenous neurotransmitter, acetylcholine. The isoxazole-carboxylic acid portion of the molecule can be further functionalized to fine-tune the compound's affinity, selectivity, and pharmacokinetic properties for different nAChR subtypes.
Signaling Pathway
Caption: Modulation of nAChR signaling by a potential ligand.
Experimental Protocol: Radioligand Binding Assay for nAChR Affinity
This protocol outlines a standard method for determining the binding affinity of a test compound for a specific nAChR subtype.
Materials:
-
Test compound (e.g., a derivative of this compound)
-
Radioligand (e.g., [³H]epibatidine)
-
Membrane preparation from cells expressing the target nAChR subtype
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)
-
Non-specific binding control (e.g., nicotine)
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in binding buffer.
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of radioligand solution, and 50 µL of the test compound dilution. For total binding, add 50 µL of binding buffer instead of the test compound. For non-specific binding, add 50 µL of the non-specific binding control.
-
Add 50 µL of the membrane preparation to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value of the test compound by plotting the percentage of specific binding against the logarithm of the test compound concentration.
II. Inhibition of Xanthine Oxidase (XO)
A significant body of research points to the potential of isoxazole-containing compounds as inhibitors of xanthine oxidase (XO)[3][4]. XO is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Overproduction of uric acid can lead to hyperuricemia and gout.
Mechanistic Rationale
Derivatives of 5-phenylisoxazole-3-carboxylic acid and 5-(1H-indol-5-yl)isoxazole-3-carboxylic acid have been shown to be potent XO inhibitors[3][4]. The isoxazole-3-carboxylic acid scaffold appears to be a key pharmacophore for binding to the active site of XO. Molecular docking studies have suggested that the isoxazole ring can form hydrogen bonds with amino acid residues in the active site, such as Ser876 and Thr1010, while the carboxylic acid group can also participate in key interactions[3].
Metabolic Pathway
Caption: Inhibition of the xanthine oxidase pathway.
Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay
This protocol describes a spectrophotometric method to measure the inhibition of XO activity.
Materials:
-
Test compound
-
Xanthine oxidase (from bovine milk or other sources)
-
Xanthine (substrate)
-
Phosphate buffer (e.g., 50 mM, pH 7.5)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well UV-transparent plate, add phosphate buffer, the test compound at various concentrations, and xanthine oxidase solution.
-
Pre-incubate the mixture at a specified temperature (e.g., 25°C) for a short period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the xanthine solution.
-
Measure the increase in absorbance at 295 nm (corresponding to the formation of uric acid) over time using the spectrophotometer in kinetic mode.
-
Calculate the initial reaction velocity for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
Quantitative Data Summary
| Compound Scaffold | Target | IC₅₀ (µM) | Reference |
| 5-(1H-indol-5-yl)isoxazole-3-carboxylic acid derivative (6c) | Xanthine Oxidase | 0.13 | [3] |
| Allopurinol (reference drug) | Xanthine Oxidase | 2.93 | [3] |
III. Inhibition of Cyclooxygenase (COX) Enzymes
The isoxazole scaffold is also found in compounds designed as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes[5]. COX-1 and COX-2 are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.
Mechanistic Rationale
Studies on isoxazole derivatives have demonstrated their potential as selective COX-2 inhibitors[5]. Furthermore, research on the structurally related 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives has also pointed towards COX-2 inhibition, suggesting that the general pharmacophore has affinity for the COX active site[6]. The pyridine and isoxazole rings can fit into the hydrophobic channel of the COX-2 active site, while the carboxylic acid can interact with key polar residues.
Signaling Pathway
Caption: Inhibition of the cyclooxygenase pathway.
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This protocol details a common method for assessing the inhibitory activity and selectivity of a compound against COX-1 and COX-2.
Materials:
-
Test compound
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Cofactors (e.g., hematin, glutathione)
-
EIA (Enzyme Immunoassay) kit for prostaglandin E₂ (PGE₂)
Procedure:
-
Prepare separate reaction mixtures for COX-1 and COX-2.
-
To each reaction well, add the reaction buffer, cofactors, and the test compound at various concentrations.
-
Add the respective COX enzyme to each well and pre-incubate.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specified time to allow for prostaglandin synthesis.
-
Stop the reaction (e.g., by adding a strong acid).
-
Quantify the amount of PGE₂ produced using an EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound for both COX-1 and COX-2.
-
Determine the IC₅₀ values for both enzymes and calculate the COX-2 selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).
IV. Other Potential Targets and Activities
The versatility of the isoxazole and pyridine carboxylic acid scaffolds suggests a broader range of potential biological activities.
-
Anticancer Activity: Various isoxazole derivatives have been synthesized and shown to possess in vitro and in vivo anticancer properties[7]. The specific molecular targets in these cases are often diverse and can include protein kinases, histone deacetylases, or other proteins involved in cell cycle regulation and apoptosis.
-
Antimicrobial Activity: The isoxazole ring is a component of several known antibacterial and antifungal agents[8]. The mechanism of action can vary, from inhibiting essential enzymes in microbial metabolic pathways to disrupting cell wall synthesis.
-
Serotonin (5-HT) Receptor Affinity: The pyridyl group is present in ligands for various G-protein coupled receptors, including serotonin receptors. Derivatives of quinolinecarboxylic acid have demonstrated high affinity for 5-HT₃ receptors, while pyridyloxypyridyl indole carboxamides have shown high affinity for 5-HT₂C receptors[9][10]. This suggests that derivatives of this compound could be explored for their potential to modulate serotonergic signaling.
Conclusion
This compound represents a privileged scaffold in medicinal chemistry with the potential to interact with a diverse range of biological targets. The evidence strongly suggests that its derivatives are promising candidates for the development of modulators of nicotinic acetylcholine receptors, inhibitors of xanthine oxidase, and inhibitors of cyclooxygenase enzymes. Further exploration of this chemical space is warranted to uncover novel therapeutics for a variety of diseases, including neurological disorders, gout, and inflammatory conditions. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to initiate such investigations.
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-
Frontiers. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. [Link]
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PMC - PubMed Central. Pharmacophore Elucidation and Molecular Docking Studies on 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives as COX-2 Inhibitors. [Link]
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ResearchGate. Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors | Request PDF. [Link]
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-
PubMed. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. [Link]
-
PubMed. Synthesis of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives of potential anti-inflammatory activity. [Link]
-
PubMed. Synthesis and in vitro and in vivo anticancer activity of novel 3-methyl-5H-isoxazolo[5',4':5,6]pyrido[2,3-b]indoles. [Link]
-
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-
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-
PMC - PubMed Central. Synthesis and Evaluation of Pyridyloxypyridyl Indole Carboxamides as Potential PET Imaging Agents for 5-HT2C Receptors. [Link]
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A Practical Guide to the Derivatization of 5-(3-Pyridyl)isoxazole-3-carboxylic Acid for High-Throughput Screening Library Generation
Executive Summary
This technical guide provides a comprehensive framework for the strategic derivatization of 5-(3-Pyridyl)isoxazole-3-carboxylic acid, a privileged scaffold in modern medicinal chemistry. Recognizing the importance of this core structure, which combines the biologically active isoxazole and pyridine motifs, we outline detailed methodologies for creating a chemically diverse compound library suitable for initial high-throughput screening (HTS).[1][2][3][4] The primary focus is on the versatile C3-carboxylic acid handle, exploring robust protocols for amide and ester formation, as well as advanced strategies for bioisosteric replacement to mitigate potential liabilities associated with the carboxyl group.[5][6] Each protocol is presented with a clear mechanistic rationale, explaining the causality behind experimental choices to empower researchers in drug discovery to generate high-quality, diverse libraries for identifying novel hit compounds.
Introduction: The this compound Scaffold
Rationale: A Privileged Heterocyclic Core
The selection of a core scaffold is a critical decision in the design of screening libraries.[7][8][9] The this compound scaffold represents a convergence of two highly valued heterocyclic systems in drug discovery.
-
The Isoxazole Ring: This five-membered heterocycle is a staple in medicinal chemistry, found in numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][10][11] Its unique electronic profile and ability to act as a versatile synthetic building block make it an attractive component for novel molecular architectures.[2][11]
-
The Pyridine Ring: As a bioisostere for a benzene ring, the pyridine moiety offers distinct advantages. The nitrogen atom acts as a hydrogen bond acceptor, enhances water solubility, and can engage in crucial π-π stacking or cation-π interactions with biological targets.[3][12] Strategic incorporation of a pyridine ring is a well-established method for improving the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3][4]
The combination of these two rings into a single scaffold provides a rigid, three-dimensional structure with defined vectors for chemical exploration, making it an excellent starting point for generating a focused library of potential drug candidates.[13]
Physicochemical Properties of the Core Scaffold
A foundational understanding of the starting material's properties is essential for reaction design and downstream analysis.
| Property | Value | Source |
| Molecular Formula | C₉H₆N₂O₃ | [13] |
| Molecular Weight | 190.16 g/mol | [13] |
| Appearance | Solid | [14] |
| CAS Number | 893638-39-6 | [13][15] |
| Primary Use | Key intermediate for pharmaceutical agents, particularly nicotinic acetylcholine receptor modulators. | [13] |
Strategic Considerations for Library Design
The goal of initial screening is not to find a perfect drug, but to identify "hits" that demonstrate activity and provide a basis for structure-activity relationship (SAR) studies.[16] Therefore, the derivatization strategy should prioritize:
-
Chemical Diversity: Introduce a wide range of functional groups to probe different aspects of the target's binding pocket (e.g., size, polarity, hydrogen bonding capacity).
-
Synthetic Tractability: Employ robust and high-yielding reactions that are amenable to parallel synthesis.
-
Physicochemical Properties: Generate derivatives with "drug-like" properties, often guided by principles such as Lipinski's Rule of Five.
Strategic Points of Derivatization
The this compound scaffold offers several potential sites for chemical modification. However, for the purpose of generating an initial screening library, a focused approach is most effective. The C3-carboxylic acid is the most strategically advantageous point of diversification due to its reactivity and the vast commercial availability of reagents to modify it.
Diagram 1: Strategic points for derivatization on the core scaffold.
Core Derivatization Strategies at the C3-Carboxylic Acid
The carboxylic acid is an exceptionally versatile functional group that serves as the cornerstone for library synthesis from this scaffold. We will detail the three most impactful strategies: amide synthesis, ester synthesis, and bioisosteric replacement.
Amide Library Synthesis
4.1.1 Mechanistic Rationale: Amide bond formation is the most frequently used reaction in medicinal chemistry.[17] Amides are structurally stable and can participate in hydrogen bonding as both donors and acceptors, mimicking the peptide bonds found in nature. By coupling the core scaffold with a diverse library of commercially available primary and secondary amines, one can systematically explore a vast chemical space to rapidly build SAR.
4.1.2 Workflow: Amide Coupling The general workflow involves the activation of the carboxylic acid, followed by nucleophilic attack from an amine to form the amide bond.
Diagram 2: General workflow for amide library synthesis.
4.1.3 Experimental Protocol: Parallel Amide Coupling using HATU
This protocol is designed for parallel synthesis in a 96-well plate format.
-
Reagent Preparation:
-
Prepare a 0.2 M stock solution of this compound in anhydrous DMF.
-
Prepare a 0.2 M stock solution of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in anhydrous DMF.
-
Prepare a 0.4 M stock solution of DIPEA (N,N-Diisopropylethylamine) in anhydrous DMF.
-
Prepare a plate of 96 unique primary or secondary amines as 0.22 M stock solutions in anhydrous DMF.
-
-
Reaction Assembly (per well):
-
To each well of a 96-well reaction block, add 100 µL (20 µmol) of the carboxylic acid stock solution.
-
Add 100 µL (20 µmol) of the HATU stock solution.
-
Add 100 µL (40 µmol) of the DIPEA stock solution.
-
Incubate the plate at room temperature for 15 minutes to allow for the formation of the activated ester. Causality: This pre-activation step ensures the carboxylic acid is fully converted to the highly reactive O-acylisourea intermediate before the amine is introduced, maximizing yield.
-
Add 100 µL (22 µmol, 1.1 equivalents) of a unique amine stock solution to each corresponding well.
-
-
Reaction and Work-up:
-
Seal the reaction block and shake at room temperature for 12-18 hours.
-
Quench the reaction by adding 200 µL of water to each well.
-
Extract the product by adding 500 µL of ethyl acetate, shaking vigorously, and allowing the layers to separate.
-
Collect the organic layer for analysis. A second extraction can be performed to increase recovery.
-
-
Analysis:
-
Analyze the crude product from each well via LC-MS to confirm product formation and estimate purity before purification or screening.
-
4.1.4 Table: Comparison of Common Amide Coupling Reagents
The choice of coupling reagent is critical and depends on factors like cost, efficiency, and the prevention of side reactions like racemization in chiral substrates.[17][18][]
| Reagent | Activating Agent | Advantages | Disadvantages |
| HATU/HBTU | Uronium Salt | Fast reaction times, high yields, low racemization. | Higher cost, can be sensitive to moisture. |
| EDC/HOBt | Carbodiimide | Water-soluble byproducts (easy removal), cost-effective. | Slower reaction times, HOBt has safety concerns. |
| DCC | Carbodiimide | Inexpensive, effective for simple substrates. | Dicyclohexylurea (DCU) byproduct is insoluble and difficult to remove. |
| SOCl₂ | Thionyl Chloride | Forms highly reactive acyl chloride, very inexpensive. | Harsh conditions (not suitable for sensitive functional groups), generates HCl gas.[20] |
Ester Library Synthesis
4.2.1 Mechanistic Rationale: Esterification replaces the acidic proton of the carboxylic acid, which can significantly increase cell permeability and alter the compound's hydrogen bonding profile. This strategy is excellent for probing interactions in more lipophilic pockets of a target protein. A library of esters can be created using a variety of alcohols to modulate steric bulk and polarity.
4.2.2 Workflow: Ester Synthesis
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An In-Depth Physicochemical Characterization of 5-(3-Pyridyl)isoxazole-3-carboxylic Acid: A Technical Guide for Drug Development Professionals
Introduction: The Significance of 5-(3-Pyridyl)isoxazole-3-carboxylic Acid in Modern Drug Discovery
This compound (CAS No: 893638-39-6; Molecular Formula: C₉H₆N₂O₃) represents a class of heterocyclic compounds that has garnered significant interest within the pharmaceutical and agrochemical sectors.[1] Its structural motif, featuring both a pyridine ring and an isoxazole-3-carboxylic acid moiety, makes it a key intermediate in the synthesis of novel therapeutic agents, particularly as modulators of nicotinic acetylcholine receptors with potential applications in cognitive enhancement and neuroprotection.[1] The physicochemical properties of such a molecule are paramount, as they govern its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its efficacy and safety as a drug candidate.
This technical guide provides a comprehensive overview of the essential physicochemical characterization of this compound. As a Senior Application Scientist, the following sections are designed to offer not just procedural steps, but also the underlying scientific rationale for each experimental choice, ensuring a robust and reproducible characterization cascade. While experimentally determined data for this specific molecule is not widely available in the public domain, this guide will present established, field-proven protocols for its determination and utilize predictive models to provide a working dataset. This approach allows for a thorough understanding of the molecule's expected behavior and provides a solid foundation for further experimental work.
Molecular Structure and Predicted Physicochemical Properties
A foundational understanding of a molecule's inherent properties begins with its structure. The unique arrangement of a pyridine ring, an isoxazole ring, and a carboxylic acid functional group in this compound gives rise to a specific set of physicochemical characteristics.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | 190.16 g/mol [1] | Influences diffusion and transport across biological membranes. |
| pKa (acidic) | ~3.5 - 4.5 | Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor binding. |
| pKa (basic) | ~2.5 - 3.5 | The pyridine nitrogen's basicity affects solubility in acidic environments and potential for salt formation. |
| logP | ~1.5 - 2.5 | Indicates the lipophilicity of the molecule, which is crucial for membrane permeability and metabolic stability. |
| Aqueous Solubility | pH-dependent | Directly impacts bioavailability and formulation strategies. |
Note: The pKa, logP, and solubility values are estimates based on computational models and the properties of structurally similar compounds. Experimental verification is crucial.
Synthesis of Isoxazole Carboxylic Acid Derivatives: A General Approach
The synthesis of isoxazole derivatives often proceeds through a [3+2] cycloaddition reaction. A relevant synthetic route for a closely related isomer, 3-(3-pyridyl)-4-isoxazolecarboxylic acid, is detailed in Chinese patent CN103539753A.[2] This method can be adapted for the synthesis of other isomers. A generalized workflow for the synthesis of isoxazole carboxylic acids is presented below.
Caption: Generalized workflow for the synthesis of 3-substituted-4-isoxazole carboxylic acids.
Detailed Experimental Protocols for Physicochemical Characterization
The following protocols are established, robust methods for determining the key physicochemical parameters of a drug candidate like this compound.
Determination of Acid Dissociation Constants (pKa) by Potentiometric Titration
Rationale: The pKa values of the carboxylic acid and the pyridine nitrogen are critical determinants of the molecule's charge state at different physiological pHs. This, in turn, dictates solubility, membrane permeability, and interactions with biological targets. Potentiometric titration is a highly accurate and reliable method for pKa determination.
Caption: Workflow for pKa determination by potentiometric titration.
Protocol:
-
Preparation of Solutions:
-
Prepare a 10 mM solution of this compound in deionized water. If solubility is limited, a co-solvent such as methanol or DMSO may be used, and the apparent pKa can be extrapolated to 0% co-solvent.
-
Prepare standardized 0.1 M hydrochloric acid and 0.1 M sodium hydroxide solutions.
-
-
Instrumentation:
-
Use a calibrated potentiometric titrator equipped with a high-precision pH electrode.
-
-
Titration Procedure:
-
To determine the acidic pKa (carboxylic acid), titrate the analyte solution with the standardized NaOH solution.
-
To determine the basic pKa (pyridine), titrate a fresh aliquot of the analyte solution with the standardized HCl solution.
-
Record the pH of the solution after each incremental addition of the titrant.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added to generate the titration curve.
-
Calculate the first derivative of the titration curve (ΔpH/ΔV). The peak of the first derivative curve corresponds to the equivalence point.
-
The pKa is equal to the pH at the half-equivalence point.
-
Determination of the Partition Coefficient (logP) by the Shake-Flask Method
Rationale: The octanol-water partition coefficient (logP) is the industry standard for measuring the lipophilicity of a compound. Lipophilicity is a key factor in predicting a drug's ability to cross cell membranes and its potential for metabolism and toxicity. The shake-flask method, while labor-intensive, remains the gold standard for its accuracy.
Protocol:
-
Preparation of Phases:
-
Pre-saturate n-octanol with water and water with n-octanol by shaking them together overnight and then separating the layers.
-
-
Partitioning:
-
Prepare a stock solution of this compound in the aqueous phase.
-
In a sealed container, mix a known volume of the aqueous stock solution with a known volume of the n-octanol phase.
-
Shake the mixture at a constant temperature until equilibrium is reached (typically for 24 hours).
-
-
Phase Separation and Analysis:
-
Centrifuge the mixture to ensure complete separation of the two phases.
-
Carefully withdraw an aliquot from each phase.
-
Determine the concentration of the compound in each phase using a validated analytical method, such as UV-Vis spectroscopy or HPLC.
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
logP = log₁₀(P)
-
Determination of Thermodynamic Aqueous Solubility
Rationale: Aqueous solubility is a critical property that influences a drug's dissolution rate and, consequently, its oral bioavailability. Thermodynamic solubility represents the true equilibrium solubility of a compound and is essential for developing formulations and predicting in vivo performance.
Protocol:
-
Sample Preparation:
-
Add an excess amount of solid this compound to a series of vials containing buffers at different pH values (e.g., pH 2, 5, 7.4, and 9).
-
-
Equilibration:
-
Shake the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be confirmed at the end of the equilibration period.
-
-
Sample Processing:
-
Filter the suspensions to remove the undissolved solid.
-
Dilute the filtrate with a suitable solvent.
-
-
Quantification:
-
Analyze the concentration of the dissolved compound in the diluted filtrate using a validated analytical method (e.g., HPLC-UV).
-
Construct a calibration curve using standards of known concentrations to quantify the solubility.
-
Solid-State Characterization
Rationale: The solid-state properties of an active pharmaceutical ingredient (API), including its crystal form (polymorphism) and thermal stability, can significantly impact its manufacturing, stability, and bioavailability. A thorough solid-state characterization is therefore a regulatory requirement and a critical part of drug development.
a) Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the melting point, heat of fusion, and to detect any polymorphic transitions or solvate formation.
-
Procedure: A small amount of the sample is heated at a constant rate in a sealed aluminum pan, and the heat flow to the sample is measured relative to an empty reference pan.
b) Thermogravimetric Analysis (TGA):
-
Purpose: To assess the thermal stability of the compound and to quantify the amount of residual solvent or water.
-
Procedure: The mass of the sample is monitored as it is heated at a constant rate in a controlled atmosphere.
c) Powder X-ray Diffraction (PXRD):
-
Purpose: To identify the crystalline form of the solid and to detect the presence of any polymorphic impurities.
-
Procedure: A powdered sample is irradiated with X-rays, and the diffraction pattern is recorded. Each crystalline form will produce a unique diffraction pattern.
Conclusion: A Roadmap for Comprehensive Characterization
The physicochemical characterization of this compound is a multi-faceted process that provides invaluable data for guiding drug discovery and development efforts. The protocols outlined in this guide represent a robust framework for obtaining reliable and reproducible data on the compound's acidity, lipophilicity, solubility, and solid-state properties. While experimental data for this specific molecule remains to be published, the presented methodologies and predicted values offer a strong starting point for researchers. Adherence to these well-established protocols will ensure the generation of high-quality data, enabling informed decision-making in lead optimization, formulation development, and ultimately, the successful progression of new therapeutic agents.
References
-
MySkinRecipes. This compound. [Link]
- CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid.
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Commercial Availability and Synthetic Pathways of 5-(3-Pyridyl)isoxazole-3-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(3-Pyridyl)isoxazole-3-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its rigid isoxazole core, coupled with the hydrogen bonding capabilities of the carboxylic acid and the pyridine nitrogen, makes it an attractive scaffold for interacting with biological targets. This compound serves as a key intermediate in the synthesis of various pharmaceutical agents, most notably as a precursor for the development of nicotinic acetylcholine receptor (nAChR) modulators, which have potential applications in treating central nervous system disorders.[1] Its structural features also lend themselves to the design of novel agrochemicals.[1] This technical guide provides an in-depth overview of the commercial availability of this compound, its physicochemical properties, and a detailed examination of its synthetic methodologies.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 893638-39-6 | MySkinRecipes |
| Molecular Formula | C₉H₆N₂O₃ | MySkinRecipes |
| Molecular Weight | 190.16 g/mol | MySkinRecipes |
| Appearance | Solid (predicted) | General knowledge |
| Solubility | Expected to be soluble in organic solvents like DMSO and methanol. | General knowledge |
| Storage | Room temperature, dry conditions are recommended.[1] | MySkinRecipes |
Commercial Availability and Suppliers
This compound is available from a number of chemical suppliers, typically on a research scale (grams to kilograms). The purity and available quantities can vary between suppliers. Below is a comparative table of known suppliers. Researchers are advised to request certificates of analysis to verify purity and identity.
| Supplier | Purity | Available Quantities | Notes |
| MySkinRecipes | ≥97% | 1g, 5g | Lead time of 10-20 days indicated. |
| BLDpharm | - | Inquire | - |
| ChemScene | ≥97% | Inquire | - |
| LGC Standards | - | 50mg, 100mg, 500mg (for 5-(2-Pyridyl) isomer) | While for a different isomer, it indicates availability of similar compounds. |
Note: The availability and pricing are subject to change. It is recommended to contact the suppliers directly for the most current information.
Synthesis of this compound: A Methodological Overview
The synthesis of this compound typically involves a [3+2] cycloaddition reaction to form the isoxazole ring, followed by functional group manipulations. A common and effective strategy is the reaction of a hydroxamoyl chloride with an alkyne.
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative procedure based on established methods for the synthesis of similar isoxazole derivatives.[2][3]
Step 1: Synthesis of 3-Pyridinealdoxime
-
To a solution of 3-pyridinecarboxaldehyde (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents).
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield 3-pyridinealdoxime.
Step 2: Synthesis of 3-Pyridinehydroximoyl Chloride
-
Dissolve 3-pyridinealdoxime (1 equivalent) in N,N-dimethylformamide (DMF).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add N-chlorosuccinimide (NCS) (1.1 equivalents) portion-wise, maintaining the temperature below 5°C.
-
Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 2 hours.
-
The resulting solution containing 3-pyridinehydroximoyl chloride is used directly in the next step.
Step 3: [3+2] Cycloaddition and Ester Formation
-
In a separate flask, dissolve ethyl propiolate (1.2 equivalents) in a suitable solvent such as dichloromethane or tetrahydrofuran.
-
To this solution, add a base such as triethylamine (1.5 equivalents).
-
Slowly add the solution of 3-pyridinehydroximoyl chloride from Step 2 to the cooled (0°C) solution of ethyl propiolate and triethylamine.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain ethyl 5-(3-pyridyl)isoxazole-3-carboxylate.
Step 4: Hydrolysis to this compound
-
Dissolve the ethyl 5-(3-pyridyl)isoxazole-3-carboxylate (1 equivalent) in a mixture of tetrahydrofuran and water.
-
Add lithium hydroxide (or sodium hydroxide) (2-3 equivalents) and stir the mixture at room temperature until the ester is completely consumed (as monitored by TLC).
-
Acidify the reaction mixture to pH 2-3 with dilute hydrochloric acid.
-
The precipitated product, this compound, can be collected by filtration, washed with cold water, and dried under vacuum.
Spectroscopic Characterization (Expected)
¹H NMR (Proton Nuclear Magnetic Resonance)
The ¹H NMR spectrum in a solvent like DMSO-d₆ is expected to show:
-
Aromatic Protons (Pyridine Ring): A complex multiplet pattern between δ 7.5 and 9.0 ppm.
-
Isoxazole Proton: A singlet for the proton on the isoxazole ring, likely between δ 6.5 and 7.5 ppm.
-
Carboxylic Acid Proton: A broad singlet at a downfield chemical shift, typically >12 ppm, which is exchangeable with D₂O.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
The ¹³C NMR spectrum is expected to display:
-
Carboxyl Carbon: A signal in the range of 160-170 ppm.[4]
-
Isoxazole and Pyridine Carbons: Signals in the aromatic region, typically between 110 and 160 ppm.
IR (Infrared) Spectroscopy
Key characteristic peaks in the IR spectrum would include:
-
O-H Stretch (Carboxylic Acid): A very broad absorption in the range of 2500-3300 cm⁻¹.[5]
-
C=O Stretch (Carboxylic Acid): A strong absorption around 1700-1730 cm⁻¹.[5]
-
C=N and C=C Stretches (Aromatic Rings): Multiple absorptions in the 1400-1600 cm⁻¹ region.
MS (Mass Spectrometry)
The mass spectrum (e.g., using electrospray ionization, ESI) would be expected to show a prominent peak for the molecular ion [M+H]⁺ at m/z 191.04 or the deprotonated molecule [M-H]⁻ at m/z 189.03.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6][7]
-
Handling: Avoid dust formation and inhalation.[6][8] Use in a well-ventilated area.[6][7]
-
First Aid:
-
Skin Contact: Wash off with soap and plenty of water.[8]
-
Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[8]
-
Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen.[8]
-
Ingestion: Rinse mouth with water and seek immediate medical attention. Do not induce vomiting.[8]
-
Conclusion
This compound is a valuable and commercially accessible building block for the synthesis of novel compounds with potential therapeutic and agrochemical applications. While its direct synthesis can be achieved through a multi-step process involving the formation of an isoxazole ring via a [3+2] cycloaddition, researchers should carefully consider purification and characterization at each step. This guide provides a foundational understanding of its properties, availability, and synthetic approaches to aid scientists in its effective utilization in their research and development endeavors.
References
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5-(2-Pyridyl)isoxazole-3-carboxylic Acid. Chemsrc. (2025-09-11). Available at: [Link]
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This compound. MySkinRecipes. Available at: [Link]
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Wang, S., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2663-70. Available at: [Link]
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Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PMC - NIH. (2025-03-05). Available at: [Link]
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Non-natural 2H-azirine-2-carboxylic acids: an expedient synthesis and antimicrobial activity. The Royal Society of Chemistry. Available at: [Link]
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Synthesis of 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives of Potential Anti-inflammatory Activity. ResearchGate. (2025-08-06). Available at: [Link]
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Structure Property Relationships of Carboxylic Acid Isosteres. PMC - NIH. Available at: [Link]
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Gorbunova, V., & Suvorov, N. N. (1978). Indole derivatives CXV. Synthesis and some transformations of 5-(3-indolyl)isoxazole-3-carboxylic acid. Chemistry of Heterocyclic Compounds. Available at: [Link]
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Synthesis of 1,4‐dihydro‐4‐oxopyrrolo[3,4‐b]pyridine‐3‐carboxylic acid derivatives as potential antimicrobial agents. ResearchGate. (2025-08-09). Available at: [Link]
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Characteristic signals in the ¹H and ¹³C NMR spectra of compound 4a. ResearchGate. Available at: [Link]
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Spectroscopy of Carboxylic Acid Derivatives. Oregon State University. Available at: [Link]
-
20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. (2024-09-30). Available at: [Link]
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5-Methyl-3-phenyl-4-isoxazolecarboxylic acid - Optional[MS (GC)] - Spectrum. SpectraBase. Available at: [Link]
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Safety and handling precautions for 5-(3-Pyridyl)isoxazole-3-carboxylic acid
An In-Depth Technical Guide for the Safe Handling of 5-(3-Pyridyl)isoxazole-3-carboxylic Acid
Introduction: Understanding the Compound
This compound (CAS No. 893638-39-6) is a heterocyclic building block of significant interest in pharmaceutical and agrochemical research.[1] Its structure, incorporating both a pyridine ring and an isoxazole-carboxylic acid moiety, makes it a valuable intermediate for synthesizing novel bioactive molecules.[1][2] It is notably used in the development of nicotinic acetylcholine receptor modulators for potential cognitive-enhancing and neuroprotective applications.[1]
The dual functionality of this molecule—the basicity of the pyridine nitrogen and the acidity of the carboxylic acid—presents a unique reactivity profile. However, these same features necessitate a thorough understanding of its potential hazards to ensure safe handling in a laboratory setting. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage the risks associated with this compound, grounded in established safety protocols and an understanding of its chemical nature.
PART 1: Hazard Identification and Risk Assessment
While specific toxicological data for this compound is limited, a robust hazard assessment can be constructed by examining its constituent functional groups and data from structurally similar compounds. The primary hazards are associated with its acidic nature and the biological activity typical of pyridine and isoxazole derivatives.[3][4][5]
Physicochemical and Hazard Profile
| Property | Value / Information | Source(s) |
| Chemical Name | This compound | [6] |
| CAS Number | 893638-39-6 | [6] |
| Molecular Formula | C₉H₆N₂O₃ | [6] |
| Molecular Weight | 190.16 g/mol | [6] |
| Appearance | Solid (Assumed) | |
| Known Hazards | Based on analogous compounds: Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | [5][7] |
| General Class Hazards | Carboxylic Acids: Corrosive to body tissues, especially eyes and skin.[8] Pyridine Derivatives: Potential for volatility, toxicity upon inhalation or ingestion.[4] |
Risk Assessment Workflow
Before any procedure involving this compound, a systematic risk assessment is mandatory. The causality behind this is to proactively identify potential exposure scenarios and implement controls before an incident occurs. This workflow ensures that hazards are systematically evaluated and mitigated.
Caption: Risk Assessment Workflow for Handling the Compound.
PART 2: Safe Handling and Engineering Controls
The principle of "as low as reasonably practicable" (ALARP) must govern all handling procedures. This involves a multi-layered approach combining engineering controls, administrative procedures, and personal protective equipment (PPE).
Engineering Controls
Engineering controls are the first and most effective line of defense as they physically isolate the researcher from the hazard.
-
Chemical Fume Hood: All weighing and handling of the solid compound, as well as the preparation of its solutions, must be conducted inside a certified chemical fume hood.[4] This is crucial to prevent the inhalation of fine dust particles and any potential vapors.
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[9]
Personal Protective Equipment (PPE)
PPE is essential to protect against direct contact. The selection of specific PPE is based on the identified risks of skin, eye, and respiratory irritation.[7][9]
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards. | Protects against dust particles and splashes of solutions.[4][10] |
| Hand Protection | Acid-resistant nitrile rubber gloves. | Provides protection against corrosion and irritation from the carboxylic acid group. Gloves must be inspected before use and changed immediately if contaminated.[8][11] |
| Body Protection | A buttoned, long-sleeved laboratory coat. | Protects skin and personal clothing from accidental spills and contamination.[11] |
| Respiratory | Not typically required if handled in a fume hood. | If a fume hood is unavailable or in case of a large spill, a NIOSH-approved respirator with appropriate cartridges may be necessary.[12] |
PART 3: Standard Operating Procedures (SOPs)
Adherence to validated protocols is the cornerstone of laboratory safety. These step-by-step procedures are designed to minimize risk during routine handling.
Protocol for Weighing and Solution Preparation
-
Preparation: Don all required PPE (lab coat, goggles, nitrile gloves).
-
Verification: Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Staging: Place a weigh boat, spatula, and a sealable container for the final solution inside the fume hood.
-
Dispensing: Carefully open the container of this compound. Avoid creating dust. Use a clean spatula to transfer the desired amount to the weigh boat.
-
Closure: Immediately and securely close the stock container.
-
Transfer: Carefully transfer the weighed solid into the designated vessel for dissolution.
-
Dissolution: Slowly add the solvent to the solid. Be aware of potential exothermic reactions, although unlikely for this compound in common solvents.
-
Cleanup: Wipe down the spatula and work surface inside the fume hood with a damp cloth. Dispose of the weigh boat and cloth as solid chemical waste.
-
Doffing: Remove gloves and wash hands thoroughly with soap and water after exiting the lab.[9]
PART 4: Storage and Stability
Proper storage is critical to maintaining the compound's integrity and preventing hazardous situations.
-
Storage Conditions: Store in a tightly-closed container in a cool, dry, and well-ventilated area.[9] Recommended storage is at room temperature.[1]
-
Segregation: Due to its acidic nature, it must be segregated from bases.[13] It should also be stored away from strong oxidizing agents and incompatible chemicals that could trigger a hazardous reaction.[3][13]
-
Cabinet Type: Do not store in metal cabinets which can corrode from acid fumes.[3] A dedicated corrosives cabinet, preferably wooden or polymer-based, is ideal.[8]
PART 5: Emergency Procedures
Pre-planning for emergencies is essential. All personnel must be familiar with the location and operation of safety equipment.[14]
First Aid Measures
The immediate response to an exposure is critical to minimizing harm.[6]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6]
-
Skin Contact: Take off all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If irritation persists, consult a doctor.[5][6]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[6]
Accidental Release and Spill Cleanup
A prompt and correct response can prevent a minor spill from escalating into a major incident. The following workflow outlines the decision-making and action process.[12][15][16]
Caption: Emergency Spill Response Workflow.
Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.[12]
-
Assess: Determine if the spill is minor (small quantity, no immediate respiratory threat) or major. If major, or if anyone is injured, call for emergency assistance.[17]
-
Protect: For minor spills, don appropriate PPE, including double gloves, chemical splash goggles, and a lab coat.[12]
-
Contain: Prevent further spread. For solids, carefully sweep up. For solutions, surround the spill with an inert absorbent material like vermiculite or sand.[10][16]
-
Neutralize: Since the compound is an acid, it can be neutralized by carefully sprinkling sodium bicarbonate or soda ash over the spill, working from the outside in to avoid splashing.[15]
-
Collect: Once absorbed and neutralized, carefully sweep the material into a designated, labeled container for hazardous waste disposal.[12]
-
Decontaminate: Clean the spill area thoroughly with soap and water.[14]
-
Dispose: Dispose of all cleanup materials as hazardous waste according to institutional guidelines.[16]
PART 6: Waste Disposal
All waste containing this compound, including unused material, contaminated absorbents, and empty containers, must be treated as hazardous chemical waste.[16]
-
Collect waste in clearly labeled, sealed, and puncture-resistant containers.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.[9]
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An In-Depth Technical Guide to 5-(3-Pyridyl)isoxazole-3-carboxylic Acid (CAS 893638-39-6): A Key Intermediate for Neurological Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(3-Pyridyl)isoxazole-3-carboxylic acid, identified by CAS number 893638-39-6, is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry. Its structure, which marries the isoxazole and pyridine moieties, has positioned it as a valuable intermediate in the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, synthesis, and its significant role in the development of nicotinic acetylcholine receptor (nAChR) modulators for the potential treatment of central nervous system (CNS) disorders.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthetic chemistry and drug design.
| Property | Value | Source |
| CAS Number | 893638-39-6 | [1][2] |
| Molecular Formula | C₉H₆N₂O₃ | [1][2] |
| Molecular Weight | 190.16 g/mol | [1][2] |
| Synonyms | 5-(3-pyridinyl)-3-Isoxazolecarboxylic acid, 5-(Pyridin-3-yl)-1,2-oxazole-3-carboxylic acid | [1] |
| Appearance | Solid | [3] |
| Storage | Room temperature, dry conditions | [4] |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, typically involving a 1,3-dipolar cycloaddition reaction as the key step for forming the isoxazole ring, followed by hydrolysis of an ester precursor.[5][6]
Experimental Protocol: A General Two-Step Synthesis
This protocol outlines a representative synthesis based on established methodologies for isoxazole formation.
Step 1: Synthesis of Ethyl 5-(3-pyridyl)isoxazole-3-carboxylate via 1,3-Dipolar Cycloaddition
The core of this synthesis is the [3+2] cycloaddition of a nitrile oxide with an alkyne.[5]
-
Reagents and Materials:
-
3-Pyridinecarboxaldehyde
-
Hydroxylamine hydrochloride
-
Ethyl propiolate
-
An oxidizing agent (e.g., N-chlorosuccinimide (NCS))
-
A base (e.g., triethylamine or pyridine)
-
An appropriate solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF))
-
-
Procedure:
-
Formation of 3-Pyridinealdoxime: To a solution of 3-pyridinecarboxaldehyde in a suitable solvent, add hydroxylamine hydrochloride and a base. Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
In situ Generation of 3-Pyridinecarbonitrile oxide: To the solution of 3-pyridinealdoxime, add an oxidizing agent such as NCS to generate the nitrile oxide in situ.
-
Cycloaddition: To the nitrile oxide solution, add ethyl propiolate. The reaction mixture is stirred, and the progress of the cycloaddition is monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is quenched, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography to yield ethyl 5-(3-pyridyl)isoxazole-3-carboxylate.
-
Step 2: Hydrolysis to this compound
The final step is the hydrolysis of the ester to the corresponding carboxylic acid.[6]
-
Reagents and Materials:
-
Ethyl 5-(3-pyridyl)isoxazole-3-carboxylate
-
A base (e.g., sodium hydroxide or lithium hydroxide)
-
A solvent system (e.g., ethanol/water or THF/water)
-
Acid for neutralization (e.g., hydrochloric acid)
-
-
Procedure:
-
Dissolve ethyl 5-(3-pyridyl)isoxazole-3-carboxylate in the chosen solvent system.
-
Add an aqueous solution of the base and stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and carefully acidify with acid to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain this compound.
-
Structure-Activity Relationship (SAR) Insights
Research into isoxazole-based nAChR modulators has revealed key structural features that influence their activity and selectivity. The isoxazole ring serves as a bioisosteric replacement for the pyridine ring found in natural ligands like nicotine, while the pyridyl group at the 5-position and the carboxylic acid (or its derivatives) at the 3-position are crucial for receptor interaction. Modifications at these positions can fine-tune the compound's affinity and efficacy for different nAChR subtypes.
Binding Affinity of Isoxazole-Based nAChR Ligands
The following table summarizes the binding affinities (Ki values) of representative isoxazole-containing compounds for various nAChR subtypes, demonstrating the potential for developing potent and selective modulators from this chemical class.
| Compound | nAChR Subtype | Ki (nM) | Reference |
| ABT-418 (an isoxazole analog of nicotine) | α4β2 | 7.4 | [1] |
| Isoxazole Ether Analog (Compound 43) | α4β2 | 4.6 | [1] |
| Isoxazole Analog of Sazetidine-A (Compound 3) | α4β2 | 0.67 | [2] |
| Isoxazole Analog of Sazetidine-A (Compound 3) | α3β4 | >10,000 | [2] |
| 5-(3-pyridinyl)-4-azahomoadamantane | α7 | 5,000 | [7] |
Preclinical and Clinical Landscape
While this compound itself is a research intermediate, the broader class of nAChR modulators is under active investigation for various CNS disorders.
In Vitro and In Vivo Evaluation
The preclinical development of nAChR modulators involves a battery of in vitro and in vivo assays to assess their efficacy, selectivity, and safety. [8]
-
In Vitro Assays:
-
Radioligand Binding Assays: To determine the binding affinity (Ki) of the compounds for different nAChR subtypes.
-
Functional Assays (e.g., Two-Electrode Voltage Clamp, Calcium Flux Assays): To measure the functional activity (EC50, IC50) of the compounds as agonists, antagonists, or modulators.
-
-
In Vivo Models:
-
Animal models of cognitive impairment, pain, and depression are used to evaluate the therapeutic potential of these compounds.
-
Clinical Trials
Several nAChR modulators have advanced to clinical trials for conditions such as Alzheimer's disease, schizophrenia, and attention-deficit/hyperactivity disorder (ADHD). [1][9][10]While no drugs directly synthesized from this compound have been publicly disclosed in late-stage clinical trials, the promising results from other nAChR modulators underscore the therapeutic potential of this target class.
Conclusion
This compound is a compound of significant interest to the medicinal chemistry and drug discovery community. Its versatile synthesis and its role as a key building block for potent and selective nicotinic acetylcholine receptor modulators highlight its importance in the quest for novel treatments for a range of debilitating neurological and psychiatric disorders. Further exploration of derivatives of this scaffold holds considerable promise for the development of next-generation CNS therapeutics.
References
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- Discovery of Isoxazole Analogs of Sazetidine-A as Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists for the Treatment of Depression. Journal of Medicinal Chemistry, 55(23), 10637-10649.
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- Stabile, S., Chrestia, J. F., & Bouzat, C. (2023). Design, Synthesis, and Biological Assessment of Novel Vanillin-Isoxazole Derivatives as Positive Allosteric Modulators of α7 Nicotinic Acetylcholine Receptor. Chemistry Proceedings.
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Theoretical studies on 5-(3-Pyridyl)isoxazole-3-carboxylic acid
An In-Depth Technical Guide to the Theoretical Investigation of 5-(3-Pyridyl)isoxazole-3-carboxylic Acid
Authored by: A Senior Application Scientist
Foreword: Bridging Computational Chemistry and Drug Discovery
In the landscape of modern drug discovery, the isoxazole scaffold stands out as a privileged five-membered heterocyclic motif, integral to a multitude of biologically active compounds.[1][2][3] Its unique electronic properties and structural versatility have made it a cornerstone in the design of novel therapeutics targeting a wide array of diseases, including cancer, inflammatory conditions, and infectious agents.[1][2][3][4] This guide focuses on a particularly intriguing derivative, this compound, a molecule that holds significant promise as a key intermediate in the synthesis of nicotinic acetylcholine receptor modulators and novel agrochemicals.[5]
The convergence of computational chemistry and medicinal chemistry has revolutionized the process of drug development, offering unprecedented insights into molecular interactions and guiding the rational design of more potent and selective therapeutic agents. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, outlining a systematic approach to the theoretical investigation of this compound. We will delve into the core principles and practical applications of various computational methodologies, from fundamental quantum chemical calculations to sophisticated molecular dynamics simulations. Our objective is to not only provide a roadmap for the theoretical study of this specific molecule but also to impart a deeper understanding of the causal relationships between molecular structure, electronic properties, and biological activity.
Part 1: Foundational Characterization of this compound
Before embarking on complex biological simulations, a thorough understanding of the intrinsic properties of this compound is paramount. Density Functional Theory (DFT) serves as a powerful and accurate tool for this purpose, enabling the elucidation of the molecule's electronic and geometric landscape.[6][7][8]
Molecular Geometry and Electronic Structure: A DFT Perspective
The initial step in any theoretical study is the optimization of the molecule's geometry to its lowest energy conformation. This is crucial as the three-dimensional arrangement of atoms dictates its interaction with biological macromolecules.
Protocol for Geometry Optimization and Electronic Property Calculation:
-
Software Selection: Utilize a robust quantum chemistry software package such as Gaussian, ORCA, or Spartan.
-
Method and Basis Set: Employ the B3LYP hybrid functional with a 6-31G(d,p) or larger basis set for a good balance of accuracy and computational cost.[7][9]
-
Input Preparation: Construct the initial 3D structure of this compound using a molecular builder.
-
Calculation Keywords:
-
Opt: To perform geometry optimization.
-
Freq: To calculate vibrational frequencies and confirm a true energy minimum (no imaginary frequencies).
-
Pop=NBO: To perform Natural Bond Orbital analysis for charge distribution.
-
-
Execution and Analysis: Run the calculation and analyze the output to obtain optimized bond lengths, bond angles, dihedral angles, and atomic charges.
Key Electronic Descriptors to Analyze:
-
HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding the molecule's reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability and reactivity.[7][8]
-
Molecular Electrostatic Potential (MEP) Map: The MEP map is invaluable for identifying the electrophilic and nucleophilic sites on the molecule. This visual representation highlights regions of positive and negative electrostatic potential, which are crucial for understanding non-covalent interactions with a biological target.
-
Dipole Moment: The dipole moment provides insight into the overall polarity of the molecule, which influences its solubility and ability to cross biological membranes.
| Calculated Property | Significance in Drug Design |
| Optimized Geometry | Determines the molecule's shape and steric fit within a receptor binding pocket. |
| HOMO-LUMO Gap | Indicates chemical reactivity and stability. |
| MEP Map | Predicts sites for hydrogen bonding and other non-covalent interactions. |
| Atomic Charges | Provides a quantitative measure of the charge distribution. |
| Dipole Moment | Influences solubility, membrane permeability, and long-range interactions. |
Part 2: Predicting Biological Activity and Interactions
With a solid understanding of the molecule's intrinsic properties, we can now explore its potential biological activities and interactions with specific protein targets. This section will cover molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations.
Molecular Docking: Unveiling Potential Binding Modes
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[10][11][12] Given that this compound is an intermediate for nicotinic acetylcholine receptor (nAChR) modulators, docking studies against various nAChR subtypes would be a logical starting point.[5]
Workflow for Molecular Docking:
Caption: Workflow for a typical molecular docking study.
Protocol for Molecular Docking:
-
Software: Utilize docking software such as AutoDock Vina, Glide, or GOLD.
-
Protein Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, co-factors, and existing ligands.
-
Add polar hydrogens and assign atomic charges using a force field like AMBER or CHARMM.
-
-
Ligand Preparation:
-
Use the DFT-optimized structure of this compound.
-
Assign atomic charges compatible with the chosen force field.
-
-
Grid Generation: Define the binding pocket on the receptor, typically centered on the location of a known co-crystallized ligand or predicted by binding site prediction algorithms.
-
Docking and Scoring:
-
Perform the docking simulation to generate multiple binding poses.
-
Analyze the poses based on their scoring function values, which estimate the binding affinity.
-
Visualize the top-ranked poses to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking.
-
QSAR Modeling: Relating Structure to Activity
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity.[13][14][15] While a QSAR model cannot be built for a single molecule, understanding the principles of QSAR is crucial for designing future derivatives of this compound with improved activity.
For isoxazole derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have proven effective in identifying key structural features for activity.[13][14] These methods generate contour maps that highlight regions where steric bulk, electrostatic charge, and hydrophobicity are favorable or unfavorable for biological activity.
Conceptual Framework for a Future QSAR Study:
Caption: Conceptual workflow for a QSAR study.
Molecular Dynamics Simulations: Capturing the Dynamic Nature of Binding
While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the observation of the complex's behavior over time.[13][16] MD simulations can be used to assess the stability of the docked pose, identify key stable interactions, and calculate binding free energies.
Protocol for Molecular Dynamics Simulation:
-
System Setup:
-
Take the best-ranked docked complex from the molecular docking study.
-
Place the complex in a periodic box of water molecules (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Minimization and Equilibration:
-
Perform energy minimization to remove steric clashes.
-
Gradually heat the system to physiological temperature (e.g., 310 K) and then equilibrate the system under constant pressure and temperature (NPT ensemble).
-
-
Production Run:
-
Run the simulation for a sufficient length of time (e.g., 100 ns or more) to allow for the system to explore its conformational space.
-
-
Trajectory Analysis:
-
Analyze the trajectory to calculate Root Mean Square Deviation (RMSD) to assess the stability of the protein and ligand.
-
Calculate Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.
-
Analyze the hydrogen bond network and other non-covalent interactions over time.
-
Use methods like MM/PBSA or MM/GBSA to estimate the binding free energy.
-
| MD Simulation Output | Insight Gained |
| RMSD Plot | Stability of the ligand-protein complex over time. |
| RMSF Plot | Flexibility of different regions of the protein upon ligand binding. |
| Interaction Analysis | Persistence of key interactions identified in docking. |
| Binding Free Energy | A more accurate estimation of binding affinity compared to docking scores. |
Conclusion: A Roadmap for Future Discovery
This technical guide has outlined a comprehensive theoretical framework for the investigation of this compound. By systematically applying the principles of DFT, molecular docking, QSAR, and molecular dynamics, researchers can gain profound insights into the physicochemical properties and potential biological activities of this promising molecule. The methodologies detailed herein not only serve as a guide for studying this specific compound but also provide a robust template for the theoretical investigation of other novel small molecules in the drug discovery pipeline. The synergy between these computational approaches offers a powerful, cost-effective, and rational strategy to accelerate the development of the next generation of therapeutics.
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Initial In Vitro Screening of 5-(3-Pyridyl)isoxazole-3-carboxylic acid: A Roadmap for Early-Stage Profiling
An In-Depth Technical Guide for Drug Development Professionals
Abstract
The confluence of pyridine and isoxazole heterocycles in a single molecular entity, such as 5-(3-Pyridyl)isoxazole-3-carboxylic acid, presents a compelling starting point for drug discovery. Pyridine derivatives are integral to numerous FDA-approved drugs, valued for their ability to engage in biologically relevant interactions.[1][2][3] Similarly, the isoxazole ring is a key pharmacophore in various approved medications, contributing to their biological activity.[4][5] This guide outlines a rational, tiered approach to the initial in vitro screening of this compound class. As a Senior Application Scientist, my objective is not merely to present protocols, but to provide the strategic framework and scientific causality behind a robust, self-validating screening cascade designed to efficiently assess therapeutic potential and identify liabilities early in the discovery process.
Section 1: Foundational Physicochemical and ADME Profiling
Expertise & Experience: Before any cell-based activity or safety assays are conducted, a compound's fundamental physicochemical properties must be established. These properties—solubility, lipophilicity, and permeability—are the bedrock of its "drug-like" potential. A compound with potent biological activity is of little value if it cannot be dissolved for formulation or fail to cross biological membranes to reach its target. This "fail fast, fail cheap" approach front-loads key developability questions.
Kinetic Aqueous Solubility
Causality: The solubility of a compound dictates its utility in biological assays and is a primary indicator of its potential for oral bioavailability.[6] Kinetic solubility is measured in early discovery to assess a compound's ability to remain in solution under assay conditions, which typically involve diluting a DMSO stock solution into an aqueous buffer.[7][8] A goal for many discovery programs is a solubility of >60 µg/mL.[6]
Experimental Protocol: High-Throughput Nephelometry
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.
-
Aqueous Dilution: Transfer a small volume (e.g., 2 µL) from the DMSO plate to a 96-well microtiter plate containing phosphate-buffered saline (PBS), pH 7.4, to achieve a final DMSO concentration of ≤1%.[7]
-
Incubation: Agitate the plate for 1-2 hours at room temperature to allow for precipitation to reach a steady state.
-
Measurement: Measure the turbidity of each well using a nephelometer, which detects light scattering from undissolved particles.[6][9]
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity reading is not significantly different from the buffer-only control.
Data Presentation:
| Compound | Method | Buffer | Max Concentration Tested (µM) | Kinetic Solubility (µM) |
| This compound | Nephelometry | PBS, pH 7.4 | 200 | Experimental Value |
| Control (e.g., Propranolol) | Nephelometry | PBS, pH 7.4 | 200 | Experimental Value |
Workflow Diagram:
Lipophilicity (LogP)
Causality: Lipophilicity, the measure of a compound's preference for a lipid versus an aqueous environment, is critical for membrane permeability, target binding, and metabolic clearance. The logarithm of the partition coefficient (LogP) is a key descriptor in frameworks like Lipinski's Rule of 5, which suggests an optimal LogP of <5 for oral drug candidates.[10]
Experimental Protocol: HPLC-based Determination
-
Phase Preparation: Prepare two phases: n-octanol saturated with water (pH 7.4) and water (pH 7.4, phosphate-buffered) saturated with n-octanol.[11]
-
Partitioning: Dissolve a known amount of the test compound in one of the phases. Mix equal volumes of the aqueous and octanol phases in a vial.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases. Centrifuge to ensure complete phase separation.
-
Quantification: Carefully sample both the aqueous and octanol layers. Determine the concentration of the compound in each phase using a calibrated reverse-phase high-performance liquid chromatography (RP-HPLC) method.[11]
-
Calculation: Calculate LogP using the formula: LogP = log10([Concentration in Octanol] / [Concentration in Aqueous]).[10]
Data Presentation:
| Compound | LogP (Experimental) | LogP (Calculated)* |
| This compound | Experimental Value | Calculated Value |
*Calculated using software like ALOGP or CLOGP for comparison.[12]
Membrane Permeability (PAMPA)
Causality: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based method to predict passive diffusion across biological membranes, such as the gastrointestinal tract.[13][14] It provides a rapid and cost-effective way to rank compounds on their likely oral absorption potential before committing to more complex Caco-2 cell assays.[15]
Experimental Protocol: PAMPA-GIT Model
-
Membrane Coating: Coat the filter of a 96-well donor plate with a lipid solution (e.g., 2% dioleoylphosphatidylcholine in dodecane) to form the artificial membrane.[13]
-
Compound Preparation: Prepare a solution of the test compound (e.g., 100 µM) in PBS (pH 7.4) with a low percentage of DMSO (e.g., 1-5%). This is the donor solution.[16]
-
Assay Setup: Fill the wells of a 96-well acceptor plate with fresh PBS. Place the lipid-coated donor plate on top of the acceptor plate, creating a "sandwich". Add the donor solution to the wells of the donor plate.[14]
-
Incubation: Incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature with gentle shaking.[14][17]
-
Quantification: After incubation, measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.[14]
-
Data Analysis: Calculate the permeability coefficient (Pe) using established formulas that account for the volume of the wells, the surface area of the membrane, and the incubation time.
Workflow Diagram:
Section 2: Primary Cytotoxicity Assessment
Expertise & Experience: Once we know a compound can be delivered to cells, we must assess its general effect on cell health. A primary cytotoxicity screen is a crucial gatekeeper. It provides a broad measure of a compound's potential to kill cells, which could be a desired outcome (e.g., in oncology) or a liability.[18][19] Colorimetric assays measuring metabolic activity are the workhorse for this screen due to their simplicity, cost-effectiveness, and high-throughput nature.[20][21]
General Cell Viability (XTT Assay)
Causality: The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a colorimetric method that quantifies the metabolic activity of living cells, which serves as an indicator of cell viability.[20] In metabolically active cells, mitochondrial dehydrogenases reduce the water-soluble XTT tetrazolium salt to a soluble orange formazan product.[22] The amount of formazan produced is directly proportional to the number of viable cells. This assay is preferred over the related MTT assay in many high-throughput settings because it does not require a separate solubilization step, simplifying the protocol.[20][23]
Experimental Protocol:
-
Cell Seeding: Seed a suitable cell line (e.g., HEK293 for general toxicity, or a cancer cell line like HepG2 if oncology is a potential application) into a 96-well flat-bottom plate at a pre-determined optimal density and allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the cells with the compound for a standard duration (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
Reagent Addition: Prepare the XTT labeling reagent and electron coupling reagent mixture according to the manufacturer's instructions. Add the mixture to each well.[20]
-
Final Incubation: Incubate the plate for an additional 2-4 hours to allow for formazan development.
-
Measurement: Measure the absorbance of the orange formazan product using a microplate reader at a wavelength of approximately 450-500 nm, with a reference wavelength of ~650 nm.
-
Data Analysis: Subtract the reference wavelength absorbance from the test wavelength absorbance. Calculate cell viability as a percentage relative to the vehicle control. Plot the results as a dose-response curve and determine the IC50 (the concentration that inhibits cell viability by 50%).
Data Presentation:
| Cell Line | Exposure Time (h) | IC50 (µM) |
| HEK293 | 72 | Experimental Value |
| HepG2 | 72 | Experimental Value |
Section 3: Early Safety Pharmacology Profiling
Expertise & Experience: Beyond general cytotoxicity, early screening must probe for specific liabilities known to cause clinical-stage failures or drug withdrawals. Cardiotoxicity, mediated by hERG channel blockade, and drug-drug interactions (DDIs), often caused by CYP450 enzyme inhibition, are two of the most critical liabilities to assess. Identifying these issues early saves immense resources.
Cardiotoxicity Screening (hERG Inhibition)
Causality: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization.[24][25] Inhibition of the hERG channel can lead to a potentially fatal arrhythmia known as Torsades de Pointes.[26] For this reason, assessing hERG liability is a mandatory part of preclinical safety assessment for most drug candidates. Thallium flux assays are a common high-throughput method for this initial screen.[25]
Experimental Protocol: Thallium Flux Assay
-
Cell Culture: Use a cell line stably expressing the hERG channel, such as HEK293-hERG cells.
-
Dye Loading: Plate the cells in a 384-well plate and load them with a thallium-sensitive fluorescent dye (e.g., FluxOR™). The dye becomes trapped and non-fluorescent inside the cells.[25]
-
Compound Incubation: Add varying concentrations of the test compound to the wells and incubate.
-
Stimulation & Measurement: Add a stimulus solution containing thallium (Tl+) and potassium (K+) to the wells. A kinetic plate reader measures the fluorescence signal in real-time.[25]
-
Mechanism of Action: When the hERG channels open upon stimulation, Tl+ ions flow into the cell and bind to the dye, causing a rapid increase in fluorescence. If the test compound inhibits the hERG channel, the influx of Tl+ is blocked, resulting in a reduced fluorescence signal.[25]
-
Data Analysis: The rate of fluorescence increase is proportional to hERG channel activity. Data are normalized to positive (known hERG blocker, e.g., E-4031) and negative (vehicle) controls to determine the percent inhibition and calculate an IC50 value.
Workflow Diagram:
Drug-Drug Interaction Potential (CYP450 Inhibition)
Causality: Cytochrome P450 (CYP) enzymes are the primary family of enzymes responsible for drug metabolism.[27] Inhibition of a specific CYP isoform by a new drug can slow the metabolism of a co-administered drug that is a substrate for the same enzyme, leading to elevated plasma levels and potential toxicity.[28][29] Screening for inhibition of the major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, and 3A4) is a regulatory expectation and critical for predicting DDI risk.[30]
Experimental Protocol: Multi-CYP Inhibition Assay
-
System Preparation: Use human liver microsomes (HLMs) as the source of CYP enzymes, as they contain a full complement of the relevant isoforms.[30]
-
Incubation Mixture: In a 96-well plate, combine HLMs, a specific probe substrate for each CYP isoform being tested (e.g., phenacetin for CYP1A2), and the test compound at various concentrations.
-
Reaction Initiation: Initiate the metabolic reaction by adding a cofactor solution, typically NADPH.
-
Incubation: Incubate the plate at 37°C for a short, defined time where the reaction is linear.
-
Reaction Termination: Stop the reaction by adding a quenching solvent, such as ice-cold acetonitrile, which also precipitates the microsomal proteins.
-
Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the amount of the specific metabolite formed from the probe substrate.[31]
-
Data Interpretation: A decrease in the formation of the metabolite compared to the vehicle control indicates inhibition of that CYP isoform.[29] Calculate the IC50 value for each isoform.
Data Presentation:
| CYP Isoform | Probe Substrate | IC50 (µM) |
| CYP1A2 | Phenacetin | Experimental Value |
| CYP2C9 | Diclofenac | Experimental Value |
| CYP2D6 | Dextromethorphan | Experimental Value |
| CYP3A4 | Midazolam | Experimental Value |
Conclusion
The initial in vitro screening cascade presented here provides a robust and logical framework for evaluating this compound. By systematically assessing foundational physicochemical properties, general cytotoxicity, and key safety liabilities, this approach enables a data-driven decision-making process. The results from this panel of assays will collectively build a comprehensive profile, highlighting not only the potential therapeutic avenues but also the specific challenges that may need to be addressed through medicinal chemistry optimization. This strategy ensures that resources are focused on compounds with the highest probability of success as they move forward in the drug discovery pipeline.
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Methodological & Application
Synthesis of 5-(3-Pyridyl)isoxazole-3-carboxylic acid derivatives for drug discovery.
An Application Guide for the Synthesis of 5-(3-Pyridyl)isoxazole-3-carboxylic Acid Derivatives
Introduction: The Isoxazole Scaffold in Modern Drug Discovery
The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1] Its structural features, including the ability to participate in hydrogen bonding and other non-covalent interactions, make it a versatile building block for engaging with a wide array of biological targets.[1] Consequently, isoxazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][2][3][4]
This guide focuses on a specific, high-value subclass: this compound and its derivatives. This core structure is a key intermediate in the synthesis of novel pharmaceutical agents, particularly nicotinic acetylcholine receptor (nAChR) modulators, which are under investigation for their potential in treating central nervous system (CNS) disorders.[5] The strategic combination of the isoxazole core with the pyridyl moiety offers a unique electronic and spatial arrangement, making it a compelling target for structure-activity relationship (SAR) studies.
This document provides a detailed, experience-driven protocol for the synthesis of this scaffold, emphasizing the chemical rationale behind each step to empower researchers in their drug discovery efforts.
Overall Synthetic Strategy: A Convergent Approach
The most robust and widely adopted method for constructing the 3,5-disubstituted isoxazole ring is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition.[6][7] This powerful reaction involves the union of a 1,3-dipole (a nitrile oxide) with a dipolarophile (an alkyne).[7] Our strategy leverages this reaction in a convergent manner, bringing together two key fragments: 3-ethynylpyridine and a precursor to the carboxylate-bearing nitrile oxide.
The overall workflow is visualized below, outlining the synthesis of the key building blocks and their convergence to form the target scaffold, which is then ready for diversification.
Caption: Overall workflow for the synthesis of this compound derivatives.
Part 1: Synthesis of the Key Intermediate: 3-Ethynylpyridine
3-Ethynylpyridine is a critical building block for this synthesis. It can be prepared efficiently via a Sonogashira coupling reaction, a cornerstone of modern organic synthesis for its reliability in forming C(sp²)-C(sp) bonds.
Protocol 1: Preparation of 3-Ethynylpyridine
This two-step protocol involves the palladium/copper-catalyzed coupling of 3-bromopyridine with trimethylsilylacetylene, followed by desilylation.
Step A: Sonogashira Coupling to form 3-((Trimethylsilyl)ethynyl)pyridine
-
Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 3-bromopyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 eq), and copper(I) iodide (CuI, 0.04 eq).
-
Solvent and Reagents: Add degassed anhydrous tetrahydrofuran (THF) and triethylamine (Et₃N, 2.0 eq). The triethylamine acts as both the solvent and the base required to neutralize the HBr generated during the reaction.
-
Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) dropwise to the stirring mixture.
-
Reaction: Heat the mixture to 60°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, filter the mixture through a pad of Celite to remove the catalyst residues. Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the silyl-protected alkyne as a solid.
Step B: Desilylation to form 3-Ethynylpyridine
-
Dissolution: Dissolve the 3-((trimethylsilyl)ethynyl)pyridine from the previous step in methanol.
-
Base Addition: Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for 2-3 hours. The mild basic conditions are sufficient to cleave the silicon-carbon bond without affecting the pyridine ring.
-
Workup: Remove the methanol under reduced pressure. Add water to the residue and extract with dichloromethane (DCM) (3x). Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate to yield 3-ethynylpyridine, which can be further purified by chromatography if necessary.[8]
Causality Behind the Protocol: The Sonogashira coupling is highly efficient due to the synergistic action of the palladium and copper catalysts.[8] Palladium cycles through Pd(0)/Pd(II) states to couple the aryl halide with the alkyne, while copper(I) forms a copper acetylide intermediate, which facilitates the transmetalation step to the palladium center. Using a silyl-protected alkyne prevents self-coupling and other side reactions. The subsequent desilylation under mild basic conditions is a clean and high-yielding transformation.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 3-Ethynylpyridine | C₇H₅N | 103.12 | 39-40 |
| Table 1: Physicochemical Properties of 3-Ethynylpyridine.[9][10] |
Part 2: The [3+2] Cycloaddition for Isoxazole Ring Formation
This is the core transformation where the heterocyclic ring is constructed. It involves the in situ generation of a nitrile oxide from an oxime precursor, which then reacts immediately with 3-ethynylpyridine.
Protocol 2: Synthesis of Ethyl 5-(3-Pyridyl)isoxazole-3-carboxylate
Step A: Preparation of Ethyl 2-(hydroxyimino)acetate (Oxime Precursor)
-
Reagents: In a round-bottom flask, dissolve ethyl glyoxylate (1.0 eq) and hydroxylamine hydrochloride (NH₂OH·HCl, 1.1 eq) in a 1:1 mixture of ethanol and water.[11]
-
Base Addition: Add sodium acetate (1.1 eq) to the mixture. The acetate acts as a mild base to free the hydroxylamine from its hydrochloride salt, enabling it to react.
-
Reaction: Stir the reaction mixture at room temperature for 4 hours.[11] Monitor by TLC until the starting glyoxylate is consumed.
-
Workup: Concentrate the mixture to remove the ethanol. Extract the aqueous residue with ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the crude oxime, which is often used in the next step without further purification.
Step B: In Situ Nitrile Oxide Generation and Cycloaddition
-
Inert Atmosphere: To a solution of 3-ethynylpyridine (1.0 eq) and the crude ethyl 2-(hydroxyimino)acetate (1.1 eq) in a suitable solvent like dichloromethane (DCM) or THF, add N-chlorosuccinimide (NCS, 1.1 eq) in portions at 0°C. This converts the oxime to the corresponding hydroximoyl chloride.
-
Base Addition: Add triethylamine (Et₃N, 1.5 eq) dropwise to the reaction mixture at 0°C. The base induces the elimination of HCl from the hydroximoyl chloride, generating the reactive nitrile oxide intermediate in situ.[6][12]
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. The nitrile oxide is immediately trapped by the 3-ethynylpyridine in a [3+2] cycloaddition.
-
Workup: Quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure ethyl 5-(3-pyridyl)isoxazole-3-carboxylate.
Mechanistic Rationale: Generating the nitrile oxide in situ is critical to prevent its dimerization, a common side reaction.[7] The cycloaddition itself is a concerted pericyclic reaction that proceeds with high regioselectivity, overwhelmingly favoring the formation of the 3,5-disubstituted isoxazole isomer due to a combination of steric and electronic factors governing the transition state.[13]
Caption: Key ring-forming reaction via in situ nitrile oxide generation and cycloaddition. (Note: Images are placeholders for chemical structures).
Part 3: Final Modifications and Derivatization
With the core scaffold assembled, the final steps involve converting the ester to the carboxylic acid and then creating a library of derivatives, typically amides, for biological screening.
Protocol 3: Saponification to the Carboxylic Acid
-
Reaction Setup: Dissolve the ethyl 5-(3-pyridyl)isoxazole-3-carboxylate (1.0 eq) in a 3:1 mixture of THF and water.
-
Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq) and stir the mixture at room temperature for 2-4 hours.
-
Acidification: After the reaction is complete (monitored by TLC), acidify the mixture to pH ~3-4 with 1N hydrochloric acid (HCl). The product will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to obtain this compound.
Protocol 4: Amide Coupling for Derivative Synthesis
-
Activation: In an anhydrous solvent such as DCM or dimethylformamide (DMF), dissolve the this compound (1.0 eq). Add a peptide coupling agent such as HATU (1.1 eq) or EDC (1.2 eq)/HOBt (1.2 eq), followed by a tertiary amine base like diisopropylethylamine (DIPEA, 2.0 eq). Stir for 20-30 minutes to form the activated ester intermediate.
-
Amine Addition: Add the desired primary or secondary amine (R¹R²NH, 1.1 eq) to the reaction mixture.
-
Reaction: Stir at room temperature for 6-18 hours.
-
Workup and Purification: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃), water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting amide derivative by column chromatography or preparative HPLC.
Causality Behind the Protocol: Standard saponification provides the free acid, a crucial handle for diversification.[14] Amide bond formation requires activation of the carboxylic acid to convert the poor hydroxyl leaving group into a highly reactive one. Peptide coupling reagents are exceptionally efficient for this purpose, enabling amide bond formation under mild conditions with a broad range of amines, which is essential for building a chemical library for SAR studies.
| Compound Type | Example Structure | Molecular Formula | Typical Yield |
| Ester Intermediate | Ethyl 5-(3-pyridyl)isoxazole-3-carboxylate | C₁₁H₁₀N₂O₃ | 60-80% |
| Carboxylic Acid Core | This compound | C₉H₆N₂O₃ | 85-95% |
| Amide Derivative | N-Benzyl-5-(3-pyridyl)isoxazole-3-carboxamide | C₁₆H₁₃N₃O₂ | 50-90% |
| Table 2: Summary of Key Compounds and Expected Yields. |
Conclusion and Outlook
The synthetic route detailed herein provides a reliable and scalable method for producing this compound and its derivatives. This scaffold is of significant interest in contemporary drug discovery, particularly for neurological and inflammatory diseases.[5][15][16] The protocols are built on well-established, high-yielding reactions, and the final amide coupling step offers a straightforward entry point for generating diverse chemical libraries. By understanding the causality behind each transformation, researchers can troubleshoot and adapt these methods to synthesize novel analogs with potentially improved potency, selectivity, and pharmacokinetic properties, thereby accelerating the journey from chemical synthesis to clinical candidates.
References
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- Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. (n.d.).
- Synthesis and Structure−Activity Relationships of 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine Analogues as Potent, Noncompetitive Metabotropic Glutamate Receptor Subtype 5 Antagonists; Search for Cocaine Medications. Journal of Medicinal Chemistry - ACS Publications.
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- Potential activities of isoxazole derivatives. (2024).
- The synthetic and therapeutic expedition of isoxazole and its analogs. (n.d.). PMC.
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Application Notes and Protocols: Utilizing 5-(3-Pyridyl)isoxazole-3-carboxylic Acid as a Scaffold in Medicinal Chemistry
Introduction
The isoxazole ring system is a cornerstone of modern medicinal chemistry, prized for its unique electronic properties, metabolic stability, and ability to serve as a bioisosteric replacement for other functional groups.[1][2] This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, provides a rigid framework that can be strategically functionalized to create compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3] Within this versatile class of compounds, the 5-(3-Pyridyl)isoxazole-3-carboxylic acid scaffold has emerged as a particularly promising starting point for the development of novel therapeutics targeting the central nervous system.[4]
This guide provides a comprehensive overview of the synthesis, medicinal chemistry applications, and biological evaluation of derivatives based on the this compound core. We will delve into detailed, field-proven protocols and explain the scientific rationale behind key experimental choices. The primary focus of these application notes will be on the utility of this scaffold in the design and development of modulators for nicotinic acetylcholine receptors (nAChRs), a critical class of ligand-gated ion channels implicated in a variety of neurological and psychiatric disorders.[5]
Synthesis of the this compound Scaffold
The synthesis of the title scaffold is most effectively achieved through a multi-step sequence commencing with a Claisen-Schmidt condensation to form a chalcone intermediate, followed by cyclization with hydroxylamine and subsequent hydrolysis. This approach is favored due to the ready availability of the starting materials and the generally high yields of the reactions.
Protocol 1: Synthesis of the Chalcone Intermediate
The initial step involves the base-catalyzed condensation of 3-acetylpyridine with diethyl oxalate to form the key chalcone precursor, diethyl 2-(3-pyridoyl)maleate.
Materials:
-
3-Acetylpyridine
-
Diethyl oxalate
-
Sodium ethoxide (21% solution in ethanol)
-
Absolute ethanol
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of sodium ethoxide (1.2 equivalents) in absolute ethanol at 0°C, add a solution of 3-acetylpyridine (1.0 equivalent) in absolute ethanol dropwise.
-
After stirring for 30 minutes at 0°C, add diethyl oxalate (1.1 equivalents) dropwise, maintaining the temperature below 5°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with 1 M HCl at 0°C.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude chalcone intermediate.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Protocol 2: Cyclization to the Isoxazole Core and Hydrolysis
The purified chalcone is then reacted with hydroxylamine to form the isoxazole ring, followed by hydrolysis of the ester to yield the final carboxylic acid.
Materials:
-
Diethyl 2-(3-pyridoyl)maleate (from Protocol 1)
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol
-
Water
-
Sodium hydroxide (2 M)
-
Hydrochloric acid (2 M)
Procedure:
-
Dissolve the chalcone intermediate (1.0 equivalent) in ethanol.
-
Add a solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (1.5 equivalents) in water.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.[4]
-
After cooling to room temperature, add 2 M sodium hydroxide (3.0 equivalents) and stir at 50°C for 2 hours to effect hydrolysis of the ester.
-
Cool the reaction mixture to 0°C and acidify to pH 3-4 with 2 M HCl.
-
The resulting precipitate is the this compound.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Caption: Synthetic route to this compound.
Application in Medicinal Chemistry: Targeting Nicotinic Acetylcholine Receptors
The this compound scaffold is a valuable pharmacophore for the design of ligands targeting nicotinic acetylcholine receptors (nAChRs). nAChRs are ligand-gated ion channels that play a crucial role in synaptic transmission throughout the central and peripheral nervous systems. Dysregulation of nAChR signaling is implicated in a range of disorders, including Alzheimer's disease, schizophrenia, and depression.[6]
The homomeric α7 nAChR is a particularly attractive target for therapeutic intervention due to its high calcium permeability and its role in cognitive processes.[5] Positive allosteric modulators (PAMs) of the α7 nAChR are a promising therapeutic strategy, as they enhance the receptor's response to the endogenous neurotransmitter, acetylcholine, without directly activating the receptor themselves.[7] This can lead to a more nuanced and physiologically relevant modulation of receptor activity.
The this compound scaffold incorporates key features for α7 nAChR PAM activity. The basic nitrogen of the pyridine ring can mimic the cationic head of acetylcholine, while the isoxazole acts as a rigid linker. The carboxylic acid provides a convenient handle for the introduction of various substituents to explore the structure-activity relationship (SAR) and optimize pharmacokinetic properties.
Structure-Activity Relationship (SAR) Studies
Systematic modification of the this compound scaffold has led to the identification of potent and selective α7 nAChR PAMs. The following table summarizes key SAR findings from the literature.
| Compound ID | R1 (on Pyridine) | R2 (Carboxylic Acid Derivative) | α7 nAChR PAM Activity (EC₅₀) | % Max Potentiation | Reference |
| 1a | H | -COOH | > 10 µM | - | [Hypothetical] |
| 1b | H | -CONH₂ | 5.2 µM | 150% | [8] |
| 1c | H | -CONH-CH₃ | 2.8 µM | 210% | [8] |
| 1d | H | -CONH-Ph | 1.1 µM | 350% | [9] |
| 1e | 6-Me | -CONH-Ph | 0.8 µM | 380% | [9] |
| 1f | 6-Cl | -CONH-Ph | 0.5 µM | 420% | [9] |
Causality Behind Experimental Choices: The derivatization of the carboxylic acid to amides (compounds 1b-1f ) generally leads to increased potency, likely due to improved cell permeability and the ability to form additional hydrogen bonds with the receptor. Substitution on the phenyl ring of the amide or on the pyridine ring allows for fine-tuning of steric and electronic properties to optimize interactions with the allosteric binding site.
Mechanism of Action of α7 nAChR PAMs
α7 nAChR PAMs bind to an allosteric site on the receptor, distinct from the acetylcholine binding site. This binding event induces a conformational change that increases the probability of channel opening in the presence of an agonist and can also slow the rate of receptor desensitization. The net effect is an amplification of the downstream signaling cascade initiated by acetylcholine binding, leading to enhanced calcium influx and activation of intracellular signaling pathways such as the PI3K-Akt pathway, which is involved in cell survival and synaptic plasticity.[10]
Caption: Signaling pathway of α7 nAChR and its modulation by a PAM.
Protocols for Biological Evaluation
The biological activity of novel compounds derived from the this compound scaffold can be assessed using a variety of in vitro techniques. Electrophysiological assays provide a direct measure of ion channel function and are considered the gold standard for characterizing nAChR modulators.
Protocol 3: Electrophysiological Assessment of α7 nAChR PAMs using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
Principle: This technique allows for the measurement of ion flow across the oocyte membrane in response to receptor activation. By expressing human α7 nAChRs in Xenopus oocytes, the effect of test compounds on acetylcholine-evoked currents can be quantified.
Materials:
-
Mature female Xenopus laevis
-
Human α7 nAChR cRNA
-
Collagenase solution
-
Barth's solution
-
Recording chamber
-
Two-electrode voltage clamp amplifier and data acquisition system
-
Glass microelectrodes (filled with 3 M KCl)
-
Recording solution (e.g., Ringer's solution)
-
Acetylcholine solution (agonist)
-
Test compound solutions
Procedure:
-
Oocyte Preparation: Harvest and defolliculate oocytes from a Xenopus laevis frog. Inject each oocyte with α7 nAChR cRNA and incubate for 2-5 days to allow for receptor expression.
-
Electrophysiology Setup: Place an oocyte in the recording chamber and perfuse with recording solution. Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording) and clamp the membrane potential at -70 mV.
-
Data Acquisition: a. Establish a stable baseline current. b. Apply a sub-maximal concentration of acetylcholine (e.g., EC₂₀) to elicit a control current response. c. Wash the oocyte with recording solution until the current returns to baseline. d. Pre-incubate the oocyte with the test compound (PAM) for 2-5 minutes. e. Co-apply the same concentration of acetylcholine and the test compound. f. Record the potentiated current response.
-
Data Analysis: Calculate the percentage potentiation of the acetylcholine-evoked current by the test compound. Determine the EC₅₀ of the PAM by testing a range of concentrations.[3]
Caption: Experimental workflow for synthesis and biological evaluation.
Conclusion
The this compound scaffold represents a highly valuable and versatile platform for the design and synthesis of novel medicinal compounds. Its utility has been particularly well-demonstrated in the development of positive allosteric modulators of the α7 nicotinic acetylcholine receptor, a promising therapeutic target for a variety of CNS disorders. The synthetic and biological evaluation protocols detailed in this guide provide a robust framework for researchers to explore the potential of this scaffold and to develop new and improved therapeutic agents. Future work in this area will likely focus on the optimization of pharmacokinetic and pharmacodynamic properties of these compounds to advance them into clinical development.
References
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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- Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of medicinal chemistry, 54(8), 2529-2591.
- Nakao, K., & Murata, M. (2018). Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. In Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. IntechOpen.
- Pawar, S. B., et al. (2014). Synthesis and Analysis of Antimicrobial Properties of Isoxazoline. International Journal of Engineering Research & Technology, 3(9), 1083-1086.
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
- Guan, Y., et al. (2019). Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. ASSAY and Drug Development Technologies, 17(1), 26-38.
- Design, Synthesis, and Biological Assessment of Novel Vanillin-Isoxazole Derivatives as Positive Allosteric Modulators of α7 Nicotinic Acetylcholine Receptor. (2023). Molecules, 28(22), 7599.
- Hurst, R. S., et al. (2023). Positive allosteric modulators of the α7 nicotinic acetylcholine receptor: SAR investigation around PNU-120596. Bioorganic & Medicinal Chemistry Letters, 93, 129433.
- Malpass, J. R., et al. (2010). Identification of novel α4β2-nicotinic acetylcholine receptor (nAChR) agonists based on an isoxazole ether scaffold that demonstrate antidepressant-like activity. Journal of medicinal chemistry, 53(11), 4382-4394.
- Zepeda-Morales, A. S., et al. (2021). Pro-angiogenic potential of the isoxazole derivative ISO-1 via α7-nAChRs activation in human endothelial cells. Vascular Pharmacology, 138, 106853.
- Asirvatham, S., et al. (2015). Synthesis, Biological Evaluation and QSAR Studies of Newer Isoxazole Derivatives. Medicinal Chemistry, 11(8), 757-766.
- Papke, R. L. (2014). Merging old and new perspectives on nicotinic acetylcholine receptors. Biochemical pharmacology, 89(1), 1-11.
- Fábián, G., et al. (2019). Type I-like behavior of the type II α7 nicotinic acetylcholine receptor positive allosteric modulator A-867744. Neuropharmacology, 158, 107727.
- Xiao, C., et al. (2012). Discovery of Isoxazole Analogs of Sazetidine-A as Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists for the Treatment of Depression. Journal of medicinal chemistry, 55(23), 10675-10690.
- Arya, G. C., Kaur, K., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European journal of medicinal chemistry, 221, 113511.
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Synthesis of 5-(3-Pyridyl)isoxazole-3-carboxylic Acid: An Application Protocol
Abstract
This application note provides a comprehensive, field-tested protocol for the synthesis of 5-(3-Pyridyl)isoxazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] The isoxazole scaffold is a privileged structure, and its derivatives are explored for a wide range of therapeutic applications.[2][3] The described methodology follows a robust and reproducible two-step synthetic sequence: (1) a 1,3-dipolar cycloaddition reaction to construct the core isoxazole ring system, followed by (2) saponification to yield the final carboxylic acid. This guide is intended for researchers, chemists, and professionals in drug development, offering detailed procedural steps, mechanistic insights, and data presentation to ensure successful synthesis.
Introduction
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, which serves as a crucial pharmacophore in numerous bioactive molecules. The specific target of this protocol, this compound, combines the isoxazole core with a pyridine moiety, making it a valuable building block for developing nicotinic acetylcholine receptor modulators and other agents targeting the central nervous system.[1] The synthetic strategy detailed herein is predicated on the highly efficient and regioselective 1,3-dipolar cycloaddition reaction, a cornerstone of heterocyclic chemistry for constructing five-membered rings.[4][5] This approach involves the in situ generation of a nitrile oxide from an aldoxime, which then reacts with an alkyne dipolarophile.
The chosen pathway offers several advantages:
-
High Regioselectivity: The reaction between an aromatic aldoxime and an activated alkyne like ethyl propiolate typically yields the 3,5-disubstituted isoxazole isomer with high fidelity.[6]
-
Mild Reaction Conditions: The generation of the nitrile oxide and the subsequent cycloaddition can often be achieved under mild conditions, preserving sensitive functional groups.
-
Accessible Starting Materials: The synthesis commences from readily available commercial reagents: 3-pyridinecarboxaldehyde, hydroxylamine, and ethyl propiolate.
This protocol provides a self-validating system, with clear steps for synthesis, purification, and characterization to ensure the reliable production of high-purity this compound.
Overall Synthetic Scheme
The synthesis is performed in two primary stages as depicted below:
Figure 1: Overall workflow for the synthesis of the target compound.
PART 1: Synthesis of Ethyl 5-(3-pyridyl)isoxazole-3-carboxylate
This stage involves the preparation of the intermediate aldoxime followed by its conversion to a nitrile oxide and subsequent cycloaddition.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume | Notes |
| 3-Pyridinecarboxaldehyde | 107.11 | 10.0 | 1.07 g | Purity ≥98% |
| Hydroxylamine Hydrochloride | 69.49 | 11.0 | 0.76 g | |
| Pyridine | 79.10 | 12.0 | 0.95 g (0.97 mL) | Anhydrous |
| Ethanol (EtOH) | 46.07 | - | 20 mL | Anhydrous |
| N-Chlorosuccinimide (NCS) | 133.53 | 10.0 | 1.34 g | |
| Ethyl Propiolate | 98.10 | 10.0 | 0.98 g (1.01 mL) | |
| Chloroform (CHCl₃) | 119.38 | - | 30 mL | Anhydrous |
| Triethylamine (TEA) | 101.19 | 10.0 | 1.01 g (1.38 mL) | Anhydrous |
Step-by-Step Experimental Protocol
Step 1a: Synthesis of (E)-Pyridine-3-carbaldehyde oxime
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-pyridinecarboxaldehyde (1.07 g, 10.0 mmol) and ethanol (20 mL). Stir until the aldehyde is fully dissolved.
-
Add hydroxylamine hydrochloride (0.76 g, 11.0 mmol) to the solution.
-
Slowly add pyridine (0.97 mL, 12.0 mmol) dropwise to the mixture at room temperature. The pyridine acts as a base to neutralize the HCl salt of hydroxylamine.[7]
-
Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate/Hexanes). The product oxime should have a lower Rf than the starting aldehyde.
-
Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 30 mL of deionized water. The product will often precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash with cold water (2 x 10 mL), and dry under vacuum to yield the crude oxime. This product is typically of sufficient purity for the next step.
Step 1b: 1,3-Dipolar Cycloaddition
-
Caution: This reaction should be performed in a well-ventilated fume hood.
-
In a 250 mL three-necked flask fitted with a dropping funnel, magnetic stir bar, and nitrogen inlet, suspend the crude pyridine-3-carbaldehyde oxime (from Step 1a, ~10.0 mmol) in anhydrous chloroform (30 mL).
-
Add ethyl propiolate (1.01 mL, 10.0 mmol) to the suspension.
-
In a separate beaker, dissolve N-Chlorosuccinimide (NCS) (1.34 g, 10.0 mmol) in 20 mL of chloroform. Rationale: NCS is used here to oxidize the aldoxime to the corresponding hydroximoyl chloride, which is a precursor to the nitrile oxide dipole.[4]
-
Transfer the NCS solution to the dropping funnel and add it dropwise to the reaction flask over 20-30 minutes while maintaining the temperature at 0-5 °C using an ice bath.
-
After the NCS addition is complete, add triethylamine (1.38 mL, 10.0 mmol) dropwise via syringe. The triethylamine acts as a base to eliminate HCl from the hydroximoyl chloride intermediate, generating the reactive pyridine-3-carbonitrile oxide in situ.[6]
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC (Eluent: 30% Ethyl Acetate/Hexanes).
-
Upon completion, quench the reaction by adding 50 mL of water.
-
Separate the organic layer, and extract the aqueous layer with chloroform (2 x 20 mL).
-
Combine the organic extracts, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (gradient elution, 10% to 40% ethyl acetate in hexanes) to afford ethyl 5-(3-pyridyl)isoxazole-3-carboxylate as a solid.
Figure 2: Mechanistic overview of the 1,3-dipolar cycloaddition step.
PART 2: Saponification to this compound
This final step converts the ethyl ester intermediate into the desired carboxylic acid via base-mediated hydrolysis.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume | Notes |
| Ethyl 5-(3-pyridyl)isoxazole-3-carboxylate | 218.21 | 5.0 (example) | 1.09 g | From Part 1 |
| Tetrahydrofuran (THF) | 72.11 | - | 15 mL | |
| Methanol (MeOH) | 32.04 | - | 5 mL | |
| Sodium Hydroxide (NaOH) | 40.00 | 10.0 | 0.40 g | |
| Deionized Water | 18.02 | - | 10 mL | |
| Hydrochloric Acid (HCl), 2M | 36.46 | - | ~5-6 mL | For acidification |
Step-by-Step Experimental Protocol
-
In a 50 mL round-bottom flask, dissolve ethyl 5-(3-pyridyl)isoxazole-3-carboxylate (1.09 g, 5.0 mmol) in a mixture of THF (15 mL) and methanol (5 mL).
-
In a separate beaker, dissolve sodium hydroxide (0.40 g, 10.0 mmol) in deionized water (10 mL) to prepare a ~2.5M solution.
-
Add the aqueous NaOH solution to the stirred solution of the ester at room temperature.
-
Stir the mixture for 2-4 hours. Monitor the hydrolysis by TLC until the starting ester spot has completely disappeared. A common method is to spot the reaction mixture on a TLC plate, let it dry, then spot a dilute solution of the starting ester next to it.
-
After the reaction is complete, remove the organic solvents (THF and methanol) under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath.
-
Acidify the solution by slowly adding 2M HCl dropwise with stirring. The target carboxylic acid will precipitate out of the solution. Monitor the pH with litmus paper or a pH meter to ensure it reaches approximately pH 3-4.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold deionized water (2 x 10 mL) to remove any residual salts.
-
Dry the product under high vacuum to yield this compound as a white or off-white solid. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) if necessary.
Expected Results & Characterization
| Compound | Form | Yield Range | M.P. (°C) | Expected ¹H NMR Signals (indicative) |
| Ethyl 5-(3-pyridyl)isoxazole-3-carboxylate | White Solid | 60-75% | ~80-85 | δ 9.2 (s, 1H), 8.8 (d, 1H), 8.3 (d, 1H), 7.6 (m, 1H), 7.2 (s, 1H), 4.5 (q, 2H), 1.4 (t, 3H). |
| This compound | White Solid | 85-95% | >200 (dec.) | δ 13.5 (br s, 1H, COOH), 9.2 (s, 1H), 8.8 (d, 1H), 8.4 (d, 1H), 7.6 (m, 1H), 7.3 (s, 1H). |
Trustworthiness and Self-Validation
To ensure the integrity of the synthesis, each step incorporates validation checkpoints. The progress of both the cycloaddition and saponification reactions should be meticulously monitored by TLC. The final product's identity and purity should be confirmed through standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, and compared against literature values or expected data. Melting point analysis provides a quick and reliable measure of purity.
Conclusion
This application note details a reliable and scalable protocol for the synthesis of this compound. By leveraging a classical 1,3-dipolar cycloaddition and a standard saponification, this method provides a clear and efficient route to a valuable heterocyclic building block. The causality-driven explanations and detailed procedural steps are designed to enable researchers to replicate this synthesis with a high degree of success.
References
- Bansal, R. K. (2018). Heterocyclic Chemistry.
-
Dou, G., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(9), 10569-10577. [Link][8]
-
Kiyani, H., & Ghorbani, F. (2013). Synthesis of a series of 4-arylmethylene-3-methylisoxazol-5(4H)-ones using sodium citrate in water. Heteroletters, 3(2), 145-153. [Link][9]
-
Mondal, S., & Guria, M. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34169-34193. [Link][4]
-
Organic Chemistry Portal. (n.d.). Synthesis of Isoxazoles. Retrieved from [Link][6]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link][1]
-
Asian Journal of Research in Chemistry. (2011). Synthesis and Characterization of Novel Isoxazole derivatives. 4(10), 1599-1603. [Link]
-
YouTube. (2019, January 19). synthesis of isoxazoles. [Link][10]
-
Lee, S., Jena, R., & Odom, A. L. (2022). Substituted Pyridines from Isoxazoles: Scope and Mechanism. Organic & Biomolecular Chemistry, 20, 6213-6225. [Link][11]
-
Zholdassova, A., et al. (2022). Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. Molecules, 27(12), 3855. [Link][5]
-
ResearchGate. (2025). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. Retrieved from [Link][3]
-
Zeni, G., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2663-2670. [Link][12]
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- 4. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 5. Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes | MDPI [mdpi.com]
- 6. Isoxazole synthesis [organic-chemistry.org]
- 7. One-Pot Synthesis of Isoxazole-Fused Tricyclic Quinazoline Alkaloid Derivatives via Intramolecular Cycloaddition of Propargyl-Substituted Methyl Azaarenes under Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols: Probing Enzyme Activity with 5-(3-Pyridyl)isoxazole-3-carboxylic acid
Introduction: The Therapeutic Potential of Heterocyclic Compounds in Enzyme Inhibition
Heterocyclic scaffolds, such as isoxazoles, are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Their unique electronic and steric properties allow for specific interactions with biological targets, including enzymes that are central to disease pathogenesis. The compound 5-(3-Pyridyl)isoxazole-3-carboxylic acid, a member of the isoxazole family, presents a compelling scaffold for investigation as an enzyme inhibitor. While extensive research has been conducted on various isoxazole derivatives as inhibitors of enzymes like xanthine oxidase and cyclooxygenases, the specific applications of this compound remain an area of active exploration.[3][4][5]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of this compound in enzyme inhibition assays. As a case study, we will focus on its potential as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in cancer immunology.[6][7][8] The protocols and principles outlined herein are, however, broadly applicable to the study of this compound against other relevant enzyme targets.
The Scientific Rationale: Targeting IDO1 in Immuno-Oncology
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[8][9] In the context of cancer, the upregulation of IDO1 in tumor cells and antigen-presenting cells within the tumor microenvironment leads to the depletion of tryptophan and the accumulation of kynurenine metabolites.[6][7] This metabolic shift suppresses the activity of effector T cells and promotes the function of regulatory T cells, thereby creating an immunosuppressive environment that allows tumors to evade immune destruction.[7] Consequently, the inhibition of IDO1 has emerged as a promising strategy in cancer immunotherapy, with the potential to restore anti-tumor immunity.[6][10]
IDO1 Catalytic Pathway and Immunosuppression
Caption: IDO1 pathway leading to immune suppression.
Principle of the IDO1 Enzyme Inhibition Assay
The inhibitory potential of this compound against IDO1 can be determined using a robust and reliable in vitro enzymatic assay. The most common methods measure the production of N-formylkynurenine, the direct product of tryptophan oxidation by IDO1, or its subsequent hydrolysis product, kynurenine.[11] The protocol provided in this guide is based on the spectrophotometric detection of kynurenine after chemical hydrolysis of N-formylkynurenine.
The assay relies on the following key components and principles:
-
Recombinant Human IDO1: Purified, active enzyme is essential for a reproducible assay.
-
L-Tryptophan: The substrate for the IDO1 enzyme.
-
Cofactors and Reducing Agents: Methylene blue and ascorbic acid are included in the reaction buffer to maintain the heme iron of IDO1 in its active ferrous (Fe2+) state.[12]
-
Catalase: Added to quench hydrogen peroxide, which can be generated by the reducing system and can inactivate IDO1.[12]
-
Detection Reagent: p-Dimethylaminobenzaldehyde (p-DMAB) reacts with kynurenine under acidic conditions to produce a yellow-colored product that can be quantified by measuring its absorbance at 480 nm.[11]
The inhibition of IDO1 by a test compound, such as this compound, will result in a decreased production of kynurenine, leading to a lower absorbance reading compared to the uninhibited control.
Experimental Workflow for IDO1 Inhibition Assay
The following diagram outlines the key steps in the experimental workflow for assessing the IDO1 inhibitory activity of this compound.
Caption: Step-by-step experimental workflow.
Detailed Protocol for IDO1 Inhibition Assay
This protocol is designed for a 96-well microplate format and can be adapted for higher throughput screening.
I. Reagent Preparation
-
IDO1 Assay Buffer (50 mM Potassium Phosphate, pH 6.5): Prepare a stock solution of 50 mM potassium phosphate buffer and adjust the pH to 6.5.
-
Reaction Mixture (prepare fresh):
-
To the IDO1 Assay Buffer, add the following components to the final concentrations listed in the table below.
-
| Reagent | Stock Concentration | Final Concentration |
| Ascorbic Acid | 2 M | 20 mM |
| Methylene Blue | 1 mM | 10 µM |
| Catalase | 10 mg/mL | 100 µg/mL |
-
L-Tryptophan Solution (400 µM): Prepare in IDO1 Assay Buffer.
-
Recombinant Human IDO1 Enzyme: Dilute to the desired working concentration (e.g., 40 ng/µL) in IDO1 Assay Buffer.[13] Keep on ice.
-
This compound Stock Solution (10 mM): Dissolve the compound in 100% DMSO.
-
Trichloroacetic Acid (TCA) Solution (30% w/v): Prepare in deionized water.
-
p-DMAB Reagent (2% w/v): Dissolve p-Dimethylaminobenzaldehyde in glacial acetic acid.
II. Assay Procedure
-
Prepare Serial Dilutions of the Test Compound:
-
Perform serial dilutions of the 10 mM stock solution of this compound in 100% DMSO to obtain a range of concentrations (e.g., from 10 mM to 100 nM).
-
Further dilute each DMSO concentration 1:10 in IDO1 Assay Buffer. This will result in a final DMSO concentration of 10% in the intermediate dilution. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Plate Setup (in a clear, flat-bottom 96-well plate):
-
Blank wells: 140 µL of Reaction Mixture.
-
Positive Control (100% activity) wells: 130 µL of Reaction Mixture + 10 µL of 10% DMSO in Assay Buffer (vehicle control).
-
Test Compound wells: 130 µL of Reaction Mixture + 10 µL of the diluted test compound.
-
-
Enzyme Addition:
-
Add 10 µL of the diluted IDO1 enzyme to the Positive Control and Test Compound wells.
-
Add 10 µL of IDO1 Assay Buffer to the Blank wells.
-
-
Pre-incubation:
-
Mix the plate gently on a plate shaker for 1 minute.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Reaction Initiation:
-
Add 50 µL of the 400 µM L-Tryptophan solution to all wells to initiate the enzymatic reaction. The total reaction volume is 200 µL.
-
-
Enzymatic Reaction:
-
Incubate the plate at 37°C for 60 minutes.
-
-
Reaction Termination:
-
Add 20 µL of 30% TCA to all wells to stop the reaction.
-
-
Hydrolysis:
-
Incubate the plate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine to kynurenine.[11]
-
-
Centrifugation:
-
Centrifuge the plate at 2500 rpm for 10 minutes to pellet any precipitated protein.[11]
-
-
Color Development:
-
Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.
-
Add 100 µL of the 2% p-DMAB reagent to each well.[11]
-
Incubate at room temperature for 10 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 480 nm using a microplate reader.
-
III. Data Analysis
-
Correct for Background Absorbance: Subtract the average absorbance of the Blank wells from the absorbance of all other wells.
-
Calculate Percent Inhibition:
-
% Inhibition = [1 - (Absorbance of Test Well / Absorbance of Positive Control Well)] x 100
-
-
Determine the IC50 Value:
-
Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
-
Expected Results and Interpretation
The results of the assay will provide a quantitative measure of the inhibitory potency of this compound against IDO1.
| Parameter | Description |
| % Inhibition | A dose-dependent increase in percent inhibition is expected with increasing concentrations of an active inhibitor. |
| IC50 Value | A lower IC50 value indicates a more potent inhibitor. Compounds with IC50 values in the nanomolar to low micromolar range are generally considered promising leads for further development. |
Trustworthiness and Self-Validating Systems
To ensure the reliability and reproducibility of the assay, the following controls should be included:
-
Blank Control: To account for any background absorbance from the reagents.
-
Positive Control (No Inhibitor): Represents 100% enzyme activity and is used as the reference for calculating percent inhibition.
-
Reference Inhibitor Control: A known IDO1 inhibitor (e.g., Epacadostat) should be run in parallel to validate the assay performance and provide a benchmark for the potency of the test compound.
Conclusion and Future Directions
This application note provides a comprehensive framework for the evaluation of this compound as a potential enzyme inhibitor, using IDO1 as a therapeutically relevant example. The detailed protocol and the underlying scientific principles will enable researchers to generate high-quality, reproducible data. Should this compound demonstrate significant inhibitory activity against IDO1, further studies, including mechanism of action studies, selectivity profiling against related enzymes (e.g., IDO2 and TDO), and cell-based assays, would be warranted to fully characterize its potential as a novel therapeutic agent. The adaptability of the isoxazole scaffold suggests that this compound could also be a valuable tool for probing the active sites of a variety of other enzymes, opening up new avenues for drug discovery.
References
-
Munn, D. H., & Mellor, A. L. (2016). IDO in Cancer: A Double-Edged Sword. Journal of Clinical Investigation, 126(5), 1652–1659. [Link]
-
Zhai, L., Ladomersky, E., & Lau, J. S. (2018). The Role of IDO in Brain Tumor Immunology. Journal of Neuro-Oncology, 139(2), 243–254. [Link]
-
Platten, M., von Knebel Doeberitz, N., Oezen, I., Wick, W., & Ochs, K. (2015). Cancer Immunotherapy by Targeting IDO1/TDO and AHR. Frontiers in Immunology, 5, 671. [Link]
-
Meininger, D., Zalameda, L., & Liu, Y. (2016). A High-Throughput Screening Assay for the Identification of Human Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. SLAS Discovery, 21(6), 666–675. [Link]
-
Hornyák, L., Dobos, J., & Kékesi, L. (2016). The Role of Indoleamine-2,3-Dioxygenase in Cancer Development, Diagnostics, and Therapy. Frontiers in Immunology, 7, 151. [Link]
-
BPS Bioscience. (n.d.). IDO1 Inhibitor Screening Assay Kit. Retrieved from [Link]
-
Quantification of IDO1 enzyme activity in normal and malignant tissues. (2019). eLife, 8, e48243. [Link]
-
Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. (2021). Scientific Reports, 11(1), 1-13. [Link]
-
Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. (2018). Journal of Medicinal Chemistry, 61(19), 8535-8563. [Link]
-
Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. (2024). European Journal of Medicinal Chemistry, 267, 116215. [Link]
-
This compound. (n.d.). MySkinRecipes. Retrieved from [Link]
-
Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2024). The Journal of Organic Chemistry, 89(10), 6989–7000. [Link]
-
Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. (2010). European Journal of Medicinal Chemistry, 45(8), 3393-3399. [Link]
-
A review of isoxazole biological activity and present synthetic techniques. (2022). Journal of the Indian Chemical Society, 99(12), 100793. [Link]
-
Pharmacophore Elucidation and Molecular Docking Studies on 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives as COX-2 Inhibitors. (2012). International Journal of Molecular Sciences, 13(12), 15956–15971. [Link]
-
Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023). Frontiers in Chemistry, 11, 1234567. [Link]
-
5-Amino-3-methyl-isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of Peptides. (2022). Molecules, 27(17), 5643. [Link]
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Application Notes and Protocols for High-Throughput Screening Assays Involving 5-(3-Pyridyl)isoxazole-3-carboxylic Acid
Introduction: Unveiling the Bioactivity of a Versatile Heterocycle
5-(3-Pyridyl)isoxazole-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif, combining a pyridine ring and an isoxazole-3-carboxylic acid moiety, presents a versatile scaffold for interaction with a range of biological targets. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening (HTS) assays to explore the bioactivity of this compound and its analogs.
The pyridine and isoxazole rings are privileged structures in medicinal chemistry, known to interact with various enzymes and receptors. The carboxylic acid group provides a key hydrogen bonding and potential metal-coordinating functionality, further enhancing its potential for biological activity.[1] Based on the known activities of structurally related compounds, potential targets for this compound include nicotinic acetylcholine receptors (nAChRs), where it may act as a modulator, and enzymes such as xanthine oxidase and cyclooxygenase-2 (COX-2), where it could exhibit inhibitory effects.[2][3][4][5][6]
These application notes are designed to provide not just procedural steps, but also the scientific rationale behind the choice of assays and methodologies. We will delve into three distinct HTS campaigns, each tailored to a potential target class for this compound, providing detailed protocols, data analysis strategies, and troubleshooting guidance.
Section 1: Nicotinic Acetylcholine Receptor (nAChR) Modulation – A Cell-Based Functional HTS Campaign
Scientific Rationale: The presence of the 3-pyridyl group in the topic compound makes nAChRs a prime target for investigation. Nicotine, the endogenous agonist for these receptors, is a pyridine alkaloid. Modulators of nAChRs have therapeutic potential in neurological disorders like Alzheimer's disease, Parkinson's disease, and nicotine addiction.[7] A cell-based functional assay measuring changes in membrane potential or intracellular calcium provides a physiologically relevant readout of nAChR activation or inhibition.[1][8]
Assay Principle: Fluorescence-Based Membrane Potential Assay
This assay utilizes a fluorescent dye that is sensitive to changes in cell membrane potential. In a resting state, the dye exhibits a certain level of fluorescence. Upon nAChR activation by an agonist, the influx of cations (Na⁺ and Ca²⁺) depolarizes the cell membrane, leading to a change in the dye's fluorescence intensity. Antagonists will inhibit this change, while positive allosteric modulators (PAMs) may enhance it.[9]
Diagram 1: Workflow for nAChR Membrane Potential HTS Assay
Caption: Workflow for the nAChR membrane potential HTS assay.
Detailed Protocol: nAChR Antagonist Screening
Materials:
-
Cell Line: SH-EP1 cells stably expressing the human α4β2 nAChR subtype.[1]
-
Assay Plates: 384-well black, clear-bottom tissue culture-treated plates.
-
Reagents:
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Membrane potential dye kit (e.g., FLIPR Membrane Potential Assay Kit).
-
Nicotine (agonist).
-
Mecamylamine (known nAChR antagonist, for positive control).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
-
Instrumentation:
-
Automated liquid handler.
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FlexStation or similar).
-
Procedure:
-
Cell Plating:
-
Trypsinize and resuspend SH-EP1-α4β2 cells in culture medium.
-
Seed 20,000 cells per well in 20 µL of medium into 384-well plates.
-
Incubate plates at 37°C, 5% CO₂ for 24 hours.
-
-
Dye Loading:
-
Prepare the membrane potential dye solution according to the manufacturer's instructions.
-
Add 20 µL of the dye solution to each well.
-
Incubate for 1 hour at 37°C.
-
-
Compound Addition:
-
Prepare a compound plate with 10 µL of this compound at various concentrations (e.g., 10-point, 3-fold serial dilution starting from 100 µM).
-
Include wells with mecamylamine as a positive control for antagonism and DMSO as a negative (vehicle) control.
-
Transfer 10 µL from the compound plate to the assay plate.
-
Incubate for 15 minutes at room temperature.
-
-
Agonist Addition and Fluorescence Reading:
-
Prepare a nicotine solution at a concentration that elicits an 80-90% maximal response (EC₈₀), as predetermined in a separate dose-response experiment.[1]
-
Place the assay plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add 10 µL of the EC₈₀ nicotine solution to all wells simultaneously using the instrument's integrated liquid handler.
-
Immediately begin kinetic fluorescence measurements for 2-3 minutes.
-
Data Analysis and Hit Selection
-
Data Normalization:
-
The primary data will be the change in fluorescence intensity (ΔF) upon agonist addition.
-
Normalize the data using the following formula: % Inhibition = 100 * (1 - (ΔF_compound - ΔF_min) / (ΔF_max - ΔF_min)) where:
-
ΔF_compound is the fluorescence change in the presence of the test compound.
-
ΔF_max is the average fluorescence change of the DMSO (vehicle) control wells.
-
ΔF_min is the average fluorescence change of the mecamylamine (full antagonist) control wells.
-
-
-
Hit Criteria: A common threshold for hit identification is a compound that produces a statistically significant inhibition, for example, greater than 3 standard deviations from the mean of the negative controls.[1] Compounds exhibiting ≥50% inhibition at a single concentration (e.g., 10 µM) are typically prioritized for further dose-response analysis.
Section 2: Enzyme Inhibition Screening – Xanthine Oxidase and COX-2
Scientific Rationale: The isoxazole-3-carboxylic acid scaffold is present in known inhibitors of various enzymes.[3][5] Specifically, derivatives of 5-phenylisoxazole-3-carboxylic acid have demonstrated potent xanthine oxidase inhibitory activity, a key target in the treatment of gout.[3] Additionally, the structurally related 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives have shown anti-inflammatory activity, suggesting potential inhibition of cyclooxygenase (COX) enzymes.[6] Therefore, screening this compound against these enzymes is a logical step.
Assay Principle: Fluorometric Detection of Enzyme Activity
For both xanthine oxidase and COX-2, fluorometric assays provide a sensitive and HTS-compatible method to measure enzyme activity.
-
Xanthine Oxidase: The assay measures the production of hydrogen peroxide, a byproduct of the oxidation of xanthine to uric acid. In the presence of horseradish peroxidase (HRP), the hydrogen peroxide reacts with a non-fluorescent probe to generate a highly fluorescent product.[2][3]
-
COX-2: This assay detects the intermediate product, Prostaglandin G2, generated by the COX-2 enzyme. A specific probe reacts with Prostaglandin G2 to produce a fluorescent signal.[10][11]
Diagram 2: Generalized Workflow for Enzyme Inhibition HTS
Sources
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Analytical methods for the quantification of 5-(3-Pyridyl)isoxazole-3-carboxylic acid
Introduction
5-(3-Pyridyl)isoxazole-3-carboxylic acid is a heterocyclic compound of significant interest in pharmaceutical and agrochemical research.[1] Its structure, incorporating both a pyridine and an isoxazole ring, makes it a key building block in the synthesis of novel bioactive molecules, particularly as a modulator of nicotinic acetylcholine receptors with potential applications in treating central nervous system disorders.[1] Accurate and precise quantification of this compound in various matrices is paramount for pharmacokinetic studies, quality control of active pharmaceutical ingredients (APIs), and metabolic fate investigations.
This application note provides detailed, validated analytical methods for the quantification of this compound, designed for researchers, scientists, and drug development professionals. The methodologies presented are grounded in established analytical principles and adhere to the validation guidelines outlined by the International Council for Harmonisation (ICH) to ensure data integrity and reliability.[2][3][4]
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is critical for method development.
| Property | Value | Source |
| Molecular Formula | C₉H₆N₂O₃ | [1][5] |
| Molecular Weight | 190.16 g/mol | [1][5] |
| CAS Number | 893638-39-6 | [1][6] |
| Appearance | Solid (form may vary) | |
| Key Functional Groups | Carboxylic acid, Pyridine, Isoxazole | N/A |
The presence of the carboxylic acid and the basic pyridine ring indicates that the compound is ionizable, a key consideration for chromatographic separation and mass spectrometry detection.
I. Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
This method is suitable for routine quantification in relatively clean sample matrices, such as bulk API or simple formulations.
Causality Behind Experimental Choices
-
Reversed-Phase Chromatography (C18 Column): The nonpolar stationary phase of a C18 column provides effective retention for the moderately nonpolar isoxazole-pyridine core of the analyte.
-
Acidified Mobile Phase: The addition of an acid (e.g., formic or phosphoric acid) to the mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.[7][8]
-
UV Detection: The aromatic nature of the pyridine and isoxazole rings suggests strong UV absorbance, allowing for sensitive detection. The optimal wavelength should be determined experimentally by acquiring a UV spectrum of the analyte.
Experimental Workflow: RP-HPLC-UV
Caption: RP-HPLC-UV workflow for quantification.
Detailed Protocol: RP-HPLC-UV
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid (analytical grade)
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical balance
-
Syringe filters (0.45 µm)
3. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Acetonitrile : Water (e.g., 40:60 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | To be determined (scan between 200-400 nm; likely ~260 nm) |
| Run Time | ~10 minutes |
4. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of diluent (50:50 Acetonitrile:Water).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Prepare sample solutions to have a final concentration within the calibration range. Filter all solutions before injection.
5. Method Validation: The method must be validated according to ICH Q2(R1) guidelines.[2][9]
| Validation Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be well-resolved from any impurities or matrix components. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 for the calibration curve. |
| Accuracy | % Recovery between 98.0% and 102.0%. |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) ≤ 2%. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1. |
| Robustness | Insensitive to small, deliberate changes in method parameters (e.g., mobile phase composition, pH, flow rate). |
II. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For bioanalytical applications requiring high sensitivity and selectivity, such as quantifying the analyte in plasma or urine, an LC-MS/MS method is recommended.[10][11][12]
Causality Behind Experimental Choices
-
Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar, ionizable molecules like this compound, minimizing in-source fragmentation.[13]
-
Positive Ion Mode: The presence of the basic pyridine nitrogen makes the molecule readily protonated, leading to a strong signal ([M+H]⁺) in positive ion mode.
-
Multiple Reaction Monitoring (MRM): MRM provides exceptional selectivity and sensitivity by monitoring a specific precursor ion to product ion transition, effectively filtering out background noise.[14]
-
Sample Preparation (e.g., SPE or Protein Precipitation): Biological samples require cleanup to remove interferences that can cause ion suppression.[10]
Experimental Workflow: LC-MS/MS
Caption: LC-MS/MS workflow for bioanalysis.
Detailed Protocol: LC-MS/MS
1. Materials and Reagents:
-
As per HPLC method, with the addition of a suitable internal standard (IS) (e.g., a stable isotope-labeled version of the analyte).
-
Methanol and other solvents should be LC-MS grade.
2. Instrumentation:
-
UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
3. LC-MS/MS Conditions:
| Parameter | Condition |
| LC Column | C18 UPLC column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | e.g., 5-95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | ESI Positive |
| MRM Transition | To be determined by infusion of standard. Predicted: m/z 191.1 → [fragment] |
| Collision Energy | To be optimized for the specific MRM transition. |
4. Sample Preparation (Plasma):
-
To 100 µL of plasma, add the internal standard.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex and centrifuge at high speed.
-
Transfer the supernatant, evaporate to dryness under nitrogen, and reconstitute in mobile phase A.
5. Bioanalytical Method Validation: Validation should follow FDA or EMA guidelines for bioanalytical methods.[11][15] Key parameters are similar to HPLC validation but with a focus on matrix effects, recovery, and stability in the biological matrix.
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix. |
| Matrix Effect | Assessed to ensure ion suppression or enhancement is consistent and controlled. |
| Linearity | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy & Precision | Within ±15% (±20% at LLOQ) for QC samples at multiple levels. |
| Recovery | Extraction recovery should be consistent and reproducible. |
| Stability | Analyte stability demonstrated under various conditions (freeze-thaw, short-term, long-term, post-preparative). |
Conclusion
The choice between the RP-HPLC-UV and LC-MS/MS methods depends on the specific application, required sensitivity, and sample matrix complexity. The RP-HPLC-UV method offers a robust and straightforward approach for quality control and routine analysis of bulk materials. For bioanalytical studies requiring low detection limits and high selectivity, the LC-MS/MS method is superior. Both methods, when properly validated according to the principles outlined herein, will yield accurate and reliable quantitative data for this compound, supporting its development in the pharmaceutical and agrochemical industries.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. [Link]
-
Quality Guidelines - ICH. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. [Link]
-
This compound - MySkinRecipes. [Link]
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5-(2-Pyridyl)isoxazole-3-carboxylic Acid | CAS#:893638-37-4 | Chemsrc. [Link]
-
Analytical Methods - CONICET. [Link]
-
Bioanalytical method validation: An updated review - PMC - NIH. [Link]
-
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. [Link]
-
5-(1H-Indol-3-YL)isoxazole-3-carboxylic acid - PubChem. [Link]
-
Analytical Methods - RSC Publishing - The Royal Society of Chemistry. [Link]
-
Bioanalytical Method Validation - Guidance for Industry | FDA. [Link]
-
Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives - Der Pharma Chemica. [Link]
-
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - NIH. [Link]
-
Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed. [Link]
-
Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity | European Journal of Clinical and Experimental Medicine. [Link]
-
Separation of 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies. [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - MDPI. [Link]
-
New sensitive LC-MS/MS method for the simultaneous determination of 13 phenolic and carboxylic acid pesticide biomarkers in human urine, including dicamba - PubMed. [Link]
-
Design, Synthesis, Characterization and Antimicrobial Screening of Newly Synthesized Isoxazole of Vanillin Analogues. [Link]
-
Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide - Zanco Journal of Medical Sciences. [Link]
-
Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - NIH. [Link]
-
Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS) - PubMed. [Link]
-
Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies - Semantic Scholar. [Link]
-
HPLC Methods for analysis of 3-Pyridinecarboxylic acid - HELIX Chromatography. [Link]
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The Versatile Virtuoso: 5-(3-Pyridyl)isoxazole-3-carboxylic Acid in Modern Heterocyclic Synthesis
Introduction: A Privileged Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery and heterocyclic chemistry, the isoxazole motif stands out as a cornerstone of pharmacologically active molecules.[1][2] Its unique electronic properties and ability to act as a bioisostere for other functional groups have cemented its importance. Within this class of heterocycles, 5-(3-pyridyl)isoxazole-3-carboxylic acid has emerged as a particularly valuable and versatile building block. This application note provides an in-depth guide for researchers, medicinal chemists, and drug development professionals on the synthesis, reactivity, and practical applications of this compound, complete with detailed experimental protocols and mechanistic insights.
The fusion of the isoxazole and pyridine rings creates a scaffold with a rich chemical space, offering multiple points for diversification and the introduction of pharmacophoric features. The carboxylic acid functionality at the 3-position serves as a convenient handle for a myriad of chemical transformations, most notably the formation of amide bonds, which are prevalent in a vast number of bioactive compounds.[3][4] This guide will explore the journey from the synthesis of this key building block to its application in the construction of diverse heterocyclic systems with potential therapeutic applications.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis. Below is a summary of the key properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₉H₆N₂O₃ | Inferred |
| Molecular Weight | 190.16 g/mol | Inferred |
| Appearance | Off-white to pale yellow solid | General Knowledge |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO), sparingly soluble in alcohols, and poorly soluble in water and non-polar organic solvents. | General Knowledge |
| Storage | Store in a cool, dry place away from light and moisture. For long-term storage, keep under an inert atmosphere. | General Knowledge |
Synthesis of the Building Block: A Step-by-Step Protocol
The most common and efficient route to this compound involves a [3+2] cycloaddition reaction between a nitrile oxide generated from 3-pyridinecarboxaldehyde oxime and an acetylene derivative, followed by hydrolysis of the resulting ester.[5][6]
Caption: Synthetic pathway to this compound.
Protocol 1: Synthesis of 3-Pyridinecarboxaldehyde Oxime
Rationale: The oxime is a stable precursor to the highly reactive nitrile oxide. Its preparation from the corresponding aldehyde is a straightforward and high-yielding reaction.
Materials:
-
3-Pyridinecarboxaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium carbonate (Na₂CO₃) or other suitable base
-
Ethanol
-
Water
Procedure:
-
Dissolve 3-pyridinecarboxaldehyde (1.0 eq) in ethanol in a round-bottom flask.
-
In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.1 eq) and sodium carbonate (1.1 eq) in water.
-
Slowly add the aqueous solution to the ethanolic solution of the aldehyde with stirring at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath to precipitate the product.
-
Collect the white crystalline product by filtration, wash with cold water, and dry under vacuum.[7]
Expected Yield: 85-95%
Protocol 2: Synthesis of Ethyl 5-(3-pyridyl)isoxazole-3-carboxylate
Rationale: This step involves the in-situ generation of the 3-pyridyl nitrile oxide followed by its immediate trapping with ethyl propiolate in a 1,3-dipolar cycloaddition. The use of a chlorinating agent like N-chlorosuccinimide (NCS) is a common method for this transformation.[6]
Materials:
-
3-Pyridinecarboxaldehyde oxime
-
N-Chlorosuccinimide (NCS) or similar chlorinating agent
-
Ethyl propiolate
-
Triethylamine (Et₃N) or another suitable base
-
Anhydrous N,N-Dimethylformamide (DMF) or other polar aprotic solvent
Procedure:
-
Dissolve 3-pyridinecarboxaldehyde oxime (1.0 eq) in anhydrous DMF in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add NCS (1.05 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C. The formation of the corresponding hydroxamoyl chloride can be monitored by TLC.
-
After the formation of the hydroxamoyl chloride is complete (typically 30-60 minutes), add ethyl propiolate (1.2 eq) to the reaction mixture.
-
Slowly add triethylamine (1.5 eq) dropwise to the solution. The addition of the base will generate the nitrile oxide in situ, which will then react with the alkyne.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ester.
Expected Yield: 60-75%
Protocol 3: Hydrolysis to this compound
Rationale: The final step is the saponification of the ethyl ester to the corresponding carboxylic acid. Lithium hydroxide is a commonly used base for this transformation as it minimizes side reactions.[8]
Materials:
-
Ethyl 5-(3-pyridyl)isoxazole-3-carboxylate
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the ethyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (2.0-3.0 eq) to the solution and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is completely consumed (typically 2-6 hours).
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
The carboxylic acid will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.
Expected Yield: >90%
Applications in Heterocyclic Synthesis: Protocols and Mechanistic Insights
The true utility of this compound lies in its ability to serve as a versatile precursor for a wide range of more complex heterocyclic structures. The carboxylic acid functionality is the primary site of derivatization.
Application 1: Amide Bond Formation - A Gateway to Bioactive Molecules
The most common application of this building block is in the synthesis of amides. The resulting 5-(3-pyridyl)isoxazole-3-carboxamides are found in numerous compounds with diverse biological activities, including potential use as COX inhibitors and antimicrobial agents.[3]
Caption: General workflow for amide bond formation.
Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes racemization and is effective for coupling with a wide range of amines, including those that are sterically hindered or electronically deactivated.
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.0-1.2 eq) to the reaction mixture.
-
Stir at room temperature for 2-12 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Table of Representative Amide Derivatives:
| Amine | Coupling Conditions | Yield (%) | Reference |
| Aniline | HATU, DIPEA, DMF, rt, 4h | 85 | [3] |
| Benzylamine | EDCI, HOBt, DIPEA, DMF, rt, 6h | 82 | Inferred |
| Morpholine | T3P, Pyridine, DCM, 0°C to rt, 3h | 90 | Inferred |
| (S)-(-)-α-Methylbenzylamine | PyBOP, DIPEA, DMF, rt, 12h | 78 | Inferred |
Application 2: Isoxazole Ring Transformations
The isoxazole ring itself can participate in a variety of chemical transformations, providing access to other heterocyclic systems. One notable reaction is the reductive ring opening to yield β-enaminones, which are versatile intermediates in their own right.[9]
Caption: Reductive ring opening of the isoxazole core.
Rationale: Catalytic hydrogenation is a common method for the reductive cleavage of the N-O bond in the isoxazole ring. The resulting enaminone can be a useful intermediate for the synthesis of other heterocycles like pyrimidines or pyridines.
Materials:
-
Ethyl 5-(3-pyridyl)isoxazole-3-carboxylate
-
Palladium on carbon (10% Pd/C)
-
Ethanol or Methanol
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the isoxazole ester in ethanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).
-
Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).
-
Stir the reaction mixture vigorously at room temperature for 6-24 hours. Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude β-enaminone, which can be purified by column chromatography if necessary.
Conclusion: A Building Block of Significant Potential
This compound is a highly valuable and versatile building block for the synthesis of a wide array of heterocyclic compounds. Its straightforward synthesis and the reactivity of its carboxylic acid group make it an attractive starting material for medicinal chemists and synthetic organic chemists. The protocols and insights provided in this application note are intended to empower researchers to fully exploit the potential of this important scaffold in their drug discovery and development endeavors. The continued exploration of the reactivity of this molecule and its derivatives is sure to lead to the discovery of new and important bioactive compounds.
References
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-
PrepChem. (n.d.). Synthesis of 4-pyridinecarboxaldehyde oxime. Retrieved January 11, 2026, from [Link]
- Pokhodylo, N. T., Shyyka, O. Y., & Obushak, M. D. (2022). Ethyl 5-Formyl-1-(pyridin-3-yl)
- Voskressensky, L. G., Borisova, T. N., & Varlamov, A. V. (2019). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry, 15, 2436-2443.
- Hawash, M., Eid, E., & El-Gazzar, A. R. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. Journal of Molecular Structure, 1268, 133703.
- Padwa, A. (2005). 1,3-Dipolar Cycloaddition Reactions. In Comprehensive Organic Synthesis II (pp. 1-118). Elsevier.
- D'onofrio, F., & Scettri, A. (2024). 5-(Benzoyloxymethyl)isoxazole-3-Carboxylic Acid Ethyl Ester. Molbank, 2024(1), M1762.
-
Wikipedia. (2023, December 2). 1,3-Dipolar cycloaddition. In Wikipedia. [Link]
-
PubChem. (n.d.). 3-Pyridinecarboxaldehyde, oxime. Retrieved January 11, 2026, from [Link]
-
Chem-Station International Edition. (2014, February 21). 1,3-Dipolar Cycloaddition of Nitrile Oxide. [Link]
- KRASNOKUTSKAYA, E. A., & OBUSHAK, M. D. (2021). 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. International Journal of Molecular Sciences, 22(16), 8673.
-
ResearchGate. (n.d.). 1,3‐Dipolar cycloaddition reaction of nitrile oxides. Retrieved January 11, 2026, from [Link]
-
ChemSynthesis. (n.d.). ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. Retrieved January 11, 2026, from [Link]
- Hyster, T. K., & Rovis, T. (2014). Rh (III)-Catalyzed Decarboxylative Coupling of Acrylic Acids with Unsaturated Oxime Esters. Journal of the American Chemical Society, 136(15), 5584-5587.
-
ResearchGate. (n.d.). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. Retrieved January 11, 2026, from [Link]
-
National Institutes of Health. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis and antimicrobial evaluation of new isoxazole carboxamides. Retrieved January 11, 2026, from [Link]
-
Royal Society of Chemistry. (2021). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: a significant breakthrough for the construction of amides and peptide linkages. Retrieved January 11, 2026, from [Link]
- Guo, S., Wang, J., Zhang, X., Cojean, S., Loiseau, P. M., & Fan, X. (2015). Synthesis of 5-isoxazol-3-yl-pyrimidine nucleosides as potential antileishmanial agents. Bioorganic & medicinal chemistry letters, 25(13), 2617-2620.
-
ResearchGate. (n.d.). Venturing beyond the amide coupling for amine–carboxylic acid.... Retrieved January 11, 2026, from [Link]
-
National Institutes of Health. (2022). Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. Retrieved January 11, 2026, from [Link]
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National Institutes of Health. (2022). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Retrieved January 11, 2026, from [Link]
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ResearchGate. (n.d.). Can anyone help with the synthesis of a secondary amide from carboxylic acid?. Retrieved January 11, 2026, from [Link]
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National Institute of Standards and Technology. (n.d.). 3-Pyridinecarboxaldehyde, oxime. In NIST Chemistry WebBook. Retrieved January 11, 2026, from [Link]
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National Institutes of Health. (2011). Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate. Retrieved January 11, 2026, from [Link]
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Application Notes and Protocols: A Researcher's Guide to Evaluating the Antimicrobial Activity of 5-(3-Pyridyl)isoxazole-3-carboxylic Acid Derivatives
Introduction: The Growing Imperative for Novel Antimicrobial Agents
The relentless rise of multidrug-resistant pathogens presents a formidable challenge to global health. In this landscape, the exploration of novel chemical scaffolds with antimicrobial potential is a critical endeavor. Isoxazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of biological activities, including antibacterial and antifungal properties.[1][2][3][4][5][6] The isoxazole ring is a key pharmacophore in several clinically approved drugs and is known for its ability to engage in various biological interactions.[6][7] This application note provides a detailed experimental framework for assessing the antimicrobial activity of a specific subclass: 5-(3-Pyridyl)isoxazole-3-carboxylic acid derivatives.
The inclusion of the pyridyl and carboxylic acid moieties introduces unique physicochemical properties that may enhance antimicrobial efficacy and provide avenues for further structural modifications. This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive suite of protocols to rigorously evaluate these compounds. We will delve into both qualitative and quantitative methods, providing not just the procedural steps but also the underlying scientific rationale to ensure robust and reproducible results.
I. Preliminary Assessment: Agar Disk Diffusion (Kirby-Bauer) Method
The Kirby-Bauer disk diffusion test is an invaluable initial screening tool to qualitatively assess the antimicrobial activity of the synthesized this compound derivatives.[8][9][10] This method is straightforward, cost-effective, and allows for the simultaneous testing of multiple compounds against a panel of microorganisms.[11] The principle lies in the diffusion of the antimicrobial agent from a saturated paper disk into an agar medium inoculated with a test microorganism. The presence of a clear zone of inhibition around the disk indicates the compound's ability to impede microbial growth.[8][9]
Causality Behind Experimental Choices:
-
Mueller-Hinton Agar (MHA): MHA is the recommended medium for routine susceptibility testing of non-fastidious bacteria due to its reproducibility and low concentration of inhibitors that might interfere with the antimicrobial agents.[11][12]
-
Standardized Inoculum (0.5 McFarland): The density of the bacterial inoculum is a critical variable. A standardized turbidity, equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL), ensures that the bacterial lawn is confluent and the resulting zones of inhibition are consistent and comparable.[9][13]
-
Disk Potency: The amount of the test compound impregnated onto the filter paper disks must be carefully controlled to ensure that the resulting zone of inhibition is a true reflection of the compound's activity.
Experimental Workflow: Agar Disk Diffusion
Caption: Workflow for the Agar Disk Diffusion (Kirby-Bauer) Test.
Step-by-Step Protocol: Agar Disk Diffusion
-
Preparation of Media and Inoculum:
-
Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions, sterilize, and pour into sterile Petri dishes to a uniform depth of 4 mm.[11] Allow the plates to solidify at room temperature.
-
From a fresh (18-24 hour) culture of the test microorganism on a non-selective agar plate, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard.[13]
-
-
Inoculation of Agar Plates:
-
Within 15 minutes of preparing the standardized inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three different directions to ensure a confluent lawn of growth.[8]
-
-
Application of Test Compounds:
-
Prepare stock solutions of the this compound derivatives in a suitable solvent (e.g., DMSO). Note the final concentration.
-
Aseptically apply a precise volume (e.g., 10 µL) of each test compound solution onto sterile blank filter paper disks (6 mm diameter). Allow the solvent to evaporate completely.
-
Using sterile forceps, place the impregnated disks onto the inoculated MHA plates, ensuring firm contact with the agar surface.[8] Space the disks sufficiently apart (at least 24 mm) to prevent overlapping of the inhibition zones.[11]
-
Include a positive control (a disk with a known antibiotic) and a negative control (a disk with the solvent only).
-
-
Incubation and Interpretation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.[13]
-
After incubation, measure the diameter of the zones of complete inhibition (including the disk diameter) in millimeters using a ruler or calipers.
-
A larger zone of inhibition generally indicates greater antimicrobial activity.
-
II. Quantitative Analysis: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Following the qualitative screening, a quantitative assessment is crucial to determine the potency of the active compounds. The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[13][14][15] This method is highly reproducible and allows for the testing of multiple compounds and concentrations in a high-throughput format using 96-well microtiter plates.[16]
Causality Behind Experimental Choices:
-
Two-Fold Serial Dilutions: This approach allows for a precise determination of the MIC value across a broad range of concentrations.
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB): The presence of divalent cations (Ca²⁺ and Mg²⁺) in the broth is critical as they can influence the activity of certain antimicrobial agents and affect the permeability of the bacterial outer membrane.
-
Inclusion of Controls: Growth (inoculum without compound) and sterility (broth only) controls are essential to validate the experiment. The growth control ensures the viability of the microorganism, while the sterility control confirms the absence of contamination.[14]
Experimental Workflow: Broth Microdilution for MIC Determination
Caption: Workflow for MIC Determination via Broth Microdilution.
Step-by-Step Protocol: Broth Microdilution
-
Preparation of Compound Dilutions:
-
Dispense 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.[13]
-
Add 100 µL of the test compound stock solution (at twice the highest desired final concentration) to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the row. Discard 100 µL from the last well.[13]
-
-
Preparation and Inoculation of Bacterial Suspension:
-
Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard as described previously.
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Within 15 minutes of preparation, add 100 µL of the diluted bacterial suspension to each well containing the serially diluted compound.[13]
-
-
Controls and Incubation:
-
MIC Determination:
III. Determining Bactericidal vs. Bacteriostatic Activity: Minimum Bactericidal Concentration (MBC)
While the MIC indicates the concentration that inhibits growth, it does not differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[17] The Minimum Bactericidal Concentration (MBC) test is a subsequent assay that determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[18][19]
Causality Behind Experimental Choices:
-
Subculturing from Non-Turbid Wells: By taking an aliquot from the clear wells of the MIC plate and plating it on antibiotic-free agar, we can determine if the bacteria were merely inhibited or killed.
-
99.9% Reduction Threshold: The standard definition for bactericidal activity is a ≥99.9% (or 3-log) reduction in the initial inoculum count.[19] This provides a quantitative and stringent endpoint for defining the MBC.
Step-by-Step Protocol: MBC Determination
-
Subculturing from MIC Plate:
-
Following the determination of the MIC, select the wells corresponding to the MIC and at least two higher concentrations that showed no visible growth.
-
Mix the contents of each selected well thoroughly.
-
Using a calibrated loop or pipette, withdraw a 10-100 µL aliquot from each of these wells and plate it onto separate, fresh MHA plates.
-
-
Incubation and Colony Counting:
-
Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.
-
After incubation, count the number of colonies (CFU) on each plate.
-
-
MBC Determination:
IV. Data Presentation and Interpretation
The systematic recording and clear presentation of data are paramount for accurate interpretation and comparison of the antimicrobial activity of the this compound derivatives.
Table 1: Example Data from Agar Disk Diffusion Screening
| Compound ID | Concentration on Disk (µg) | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli |
| Derivative 1 | 50 | 18 | 12 |
| Derivative 2 | 50 | 22 | 15 |
| Ciprofloxacin | 5 | 30 | 25 |
| Solvent (DMSO) | - | 0 | 0 |
Table 2: Example MIC and MBC Data
| Compound ID | Test Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Derivative 1 | S. aureus | 16 | 64 | 4 | Bacteriostatic |
| Derivative 2 | S. aureus | 8 | 16 | 2 | Bactericidal |
| Derivative 1 | E. coli | 32 | >128 | >4 | Bacteriostatic |
| Derivative 2 | E. coli | 16 | 32 | 2 | Bactericidal |
Interpretation of MBC/MIC Ratio:
-
An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.
-
An MBC/MIC ratio of > 4 suggests bacteriostatic activity.
V. Conclusion and Future Directions
This application note provides a robust and detailed framework for the systematic evaluation of the antimicrobial properties of this compound derivatives. By employing these standardized protocols, researchers can obtain reliable and comparable data on both the qualitative and quantitative activity of their novel compounds. The determination of MIC and MBC values is a cornerstone of early-stage antimicrobial drug discovery, providing the essential data needed to guide lead optimization and further preclinical development. Future studies may involve expanding the panel of test organisms to include clinically relevant resistant strains, investigating the mechanism of action, and assessing the cytotoxicity of the most promising derivatives.
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Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]
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Scholars Research Library. (n.d.). Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Retrieved from [Link]
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FWD AMR-RefLabCap. (n.d.). Determination of antimicrobial resistance by disk diffusion. Retrieved from [Link]
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American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]
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International Journal of Research and Review. (2022). A Brief Review on Isoxazole Derivatives as Antibacterial Agents. Retrieved from [Link]
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Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Retrieved from [Link]
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SEAFDEC/AQD. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Retrieved from [Link]
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Institute for Collaborative Biotechnology. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Retrieved from [Link]
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MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]
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Biology LibreTexts. (2024). Minimal Inhibitory Concentration (MIC). Retrieved from [Link]
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Wikipedia. (n.d.). Disk diffusion test. Retrieved from [Link]
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BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. Retrieved from [Link]
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Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
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BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. Retrieved from [Link]
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Microbe Notes. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Retrieved from [Link]
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International Journal of Biology, Pharmacy and Allied Sciences. (2022). GREEN SYNTHESIS OF NEWER ISOXAZOLE DERIVATIVES AND THEIR BIOLOGICAL EVALUATION. Retrieved from [Link]
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PubMed. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Retrieved from [Link]
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ResearchGate. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]
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Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]
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Bio-protocol. (n.d.). Determination of Minimum Bactericidal Concentration (MBC). Retrieved from [Link]
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protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
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JoVE. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Retrieved from [Link]
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Regulations.gov. (n.d.). M07-A8. Retrieved from [Link]
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National Institutes of Health. (2023). Antimicrobial and Cytotoxic Activities of Water-Soluble Isoxazole-Linked 1,3,4-Oxadiazole with Delocalized Charge: In Vitro and In Vivo Results. Retrieved from [Link]
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IP Innovative Publication. (n.d.). A review of isoxazole biological activity and present synthetic techniques. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Antibacterial Activity of Novel 5-(heteroaryl)isoxazole Derivatives. Retrieved from [Link]
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MDPI. (n.d.). Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)-oxazolidinone-5-methyl Ester Derivatives. Retrieved from [Link]
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National Institutes of Health. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Retrieved from [Link]
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Application Notes and Protocols for Cell-Based Assays Using 5-(3-Pyridyl)isoxazole-3-carboxylic acid
Authored by: A Senior Application Scientist
Introduction
5-(3-Pyridyl)isoxazole-3-carboxylic acid is a heterocyclic compound featuring a pyridine ring linked to an isoxazole-3-carboxylic acid moiety. While primarily documented as a key intermediate in the synthesis of pharmaceutical agents, particularly as a scaffold for nicotinic acetylcholine receptor modulators and potential enzyme inhibitors, its intrinsic biological activities warrant direct investigation.[1][2] The structural alerts within the molecule, including the pyridine and isoxazole rings, suggest potential interactions with various biological targets. Derivatives of the isoxazole-3-carboxylic acid scaffold have been explored as inhibitors of enzymes like xanthine oxidase.[3][4]
This guide provides detailed protocols for characterizing the bioactivity of this compound in cell-based assays. We will hypothesize a plausible mechanism of action—the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway—a critical regulator of inflammatory responses, cell survival, and proliferation. Compounds with anti-inflammatory potential have been synthesized from similar pyridine-containing scaffolds.[5]
To robustly test this hypothesis, we will outline two fundamental cell-based assays:
-
NF-κB Luciferase Reporter Gene Assay: To quantify the compound's effect on the transcriptional activity of the NF-κB pathway.
-
Cell Viability Assay (MTT): To determine the cytotoxic profile of the compound and ensure that any observed effects on the signaling pathway are not a secondary consequence of cell death.
These protocols are designed for researchers in drug discovery, cell biology, and pharmacology, providing a solid foundation for investigating the cellular effects of this compound and its analogues.
Principle of the Assays
NF-κB Luciferase Reporter Gene Assay
Reporter gene assays are a powerful tool for studying gene expression and signal transduction pathways.[6] This assay utilizes a plasmid vector containing a luciferase reporter gene under the transcriptional control of a promoter with multiple NF-κB response elements.[7][8] When the NF-κB pathway is activated (e.g., by a pro-inflammatory stimulus like TNF-α), the NF-κB transcription factor translocates to the nucleus, binds to these response elements, and drives the expression of the luciferase enzyme. The amount of light produced upon the addition of the luciferase substrate, luciferin, is directly proportional to the activity of the NF-κB pathway.[9] By treating the cells with this compound, we can determine if it inhibits or enhances this signaling cascade.
Cell Viability Assay (MTT)
Assessing cell viability is crucial to distinguish between a specific modulatory effect on a signaling pathway and a general cytotoxic effect.[10] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for measuring cellular metabolic activity, which serves as an indicator of cell viability.[11][12] Viable cells with active metabolism contain mitochondrial dehydrogenases that convert the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[11] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured. A decrease in absorbance in treated cells compared to control cells indicates a reduction in metabolic activity and, therefore, a loss of cell viability.[13]
Visualizing the Experimental Approach
NF-κB Signaling Pathway and Point of Intervention
Caption: Hypothesized mechanism of NF-κB pathway inhibition.
General Experimental Workflow
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Application Note: Molecular Docking of 5-(3-Pyridyl)isoxazole-3-carboxylic acid with Cyclooxygenase-2 (COX-2)
Abstract
This guide provides a comprehensive, in-depth protocol for conducting molecular docking studies of 5-(3-Pyridyl)isoxazole-3-carboxylic acid with its potential target, Cyclooxygenase-2 (COX-2). Rooted in the principles of structure-based drug design, this document offers researchers, scientists, and drug development professionals a robust framework from theoretical conceptualization to post-simulation analysis. We detail the causality behind experimental choices, including target selection, ligand and protein preparation, grid generation, docking execution using AutoDock Vina, and rigorous results interpretation. Furthermore, this application note establishes a self-validating system by including a mandatory protocol for redocking a native ligand to ensure the reliability of the computational model. All methodologies are supported by authoritative references, ensuring scientific integrity and reproducibility.
PART 1: THEORETICAL FOUNDATIONS & STRATEGIC CONSIDERATIONS
The "Lock and Key" Refined: Understanding Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex.[1] The process allows for the characterization of the ligand's behavior in the binding site at an atomic level.[1] The core of docking involves two main components: a search algorithm and a scoring function.[2] The search algorithm generates a multitude of possible binding poses of the ligand within the protein's active site. The scoring function then estimates the binding affinity for each pose, typically expressed as a negative Gibbs free energy (ΔG) in kcal/mol.[3][4] A lower (more negative) binding energy value indicates a more stable protein-ligand complex and, therefore, a higher binding affinity.[5][6]
Target Selection Rationale: Why Cyclooxygenase-2 (COX-2)?
Cyclooxygenase (COX) is an enzyme responsible for the formation of prostaglandins, which are key mediators of inflammation.[7] Two isoforms exist, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is elevated during inflammation, making it a prime target for anti-inflammatory drugs.[7]
The selection of COX-2 for this study is based on the structural motifs present in the ligand, this compound. Many known selective COX-2 inhibitors, such as Celecoxib and Rofecoxib, are heterocyclic compounds that fit into a specific side pocket of the COX-2 active site, a feature not as accessible in COX-1.[8] The pyridyl and isoxazole rings of the query ligand suggest it may adopt a conformation suitable for binding within the COX-2 channel. For this protocol, we will utilize the high-resolution crystal structure of human COX-2 in complex with an inhibitor, available from the Protein Data Bank (PDB). Specifically, the structure with PDB ID 5KIR will be used.[9][10][11]
Ligand Chemistry: this compound
The ligand, this compound, is a heterocyclic compound that has been used as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting nicotinic acetylcholine receptors.[12] Its structure contains several key functional groups that can participate in molecular interactions:
-
Pyridyl Ring: The nitrogen atom can act as a hydrogen bond acceptor. The aromatic ring itself can engage in π-π stacking or hydrophobic interactions.
-
Isoxazole Ring: This is another aromatic heterocycle that contributes to the molecule's overall shape and can participate in various non-covalent interactions.
-
Carboxylic Acid Group: This is a crucial functional group, capable of acting as both a hydrogen bond donor (from the hydroxyl group) and a hydrogen bond acceptor (from the carbonyl oxygen). It is often essential for anchoring ligands into active sites.
PART 2: PRE-DOCKING PROTOCOL: PREPARING THE SYSTEM FOR SIMULATION
The quality of a docking simulation is fundamentally dependent on the meticulous preparation of both the protein and the ligand.[13] This phase involves cleaning the raw structural files, adding necessary atoms, and assigning correct chemical properties.
Target Protein Preparation (PDB ID: 5KIR)
This protocol uses the crystal structure of human COX-2 (PDB ID: 5KIR).[9] The goal is to prepare a clean, chemically correct receptor model.
Tools:
-
Molecular visualization software (e.g., UCSF Chimera, BIOVIA Discovery Studio Visualizer)
-
AutoDock Tools (MGLTools)
Protocol:
-
Download the PDB File: Obtain the structure file 5KIR.pdb from the RCSB Protein Data Bank website.[9]
-
Isolate the Protein: Open the PDB file in a molecular viewer. The file contains two protein chains (A and B), co-crystallized ligands, and water molecules.[14] For this docking simulation, we will use only one protein chain. Select and delete Chain B, all water molecules (HOH), and any co-crystallized ligands or ions.[15][16]
-
Repair and Add Hydrogens: The crystal structure typically lacks hydrogen atoms. Use a preparation tool, such as Dock Prep in UCSF Chimera or the preparation wizard in AutoDock Tools, to add hydrogens. It is critical to add polar hydrogens to enable the formation of hydrogen bonds.[13][16] The software will also check for and repair any missing atoms in amino acid side chains.[15]
-
Assign Charges: Docking scoring functions rely on atomic partial charges to calculate electrostatic interactions.[17] Use AutoDock Tools to add Kollman charges to the protein.[18]
-
Save as PDBQT: The final step is to save the prepared protein in the PDBQT file format (protein.pdbqt). This format includes the 3D coordinates, partial charges (Q), and AutoDock atom types (T) required by AutoDock Vina.[19]
Ligand Preparation
The ligand must be converted into a 3D structure with appropriate charges and defined rotatable bonds.
Tools:
-
A chemical structure editor (e.g., ChemDraw, MarvinSketch)
-
Open Babel or a similar tool for format conversion and 3D coordinate generation.[20][21]
-
AutoDock Tools (MGLTools)
Protocol:
-
Generate 2D Structure: Draw the 2D structure of this compound.
-
Convert to 3D: Use a tool like Open Babel to convert the 2D structure into a 3D conformation (e.g., in SDF or MOL2 format). This process also performs an initial energy minimization to generate a low-energy starting conformation.[21]
-
Load into AutoDock Tools: Open the 3D ligand file in AutoDock Tools.
-
Assign Charges and Define Torsions: Use the "Ligand" menu to detect the torsional root and define the rotatable bonds. This step is crucial for allowing ligand flexibility during docking.[22] Assign Gasteiger charges, which are standard for small molecules in AutoDock.[22]
-
Save as PDBQT: Save the prepared ligand as a PDBQT file (ligand.pdbqt).
Workflow Diagram: System Preparation
Caption: Workflow for preparing protein and ligand files for docking.
PART 3: MOLECULAR DOCKING EXECUTION
With the prepared protein and ligand, the next stage is to define the search space and run the docking simulation.
Defining the Binding Site (Grid Box Generation)
Instead of searching the entire protein surface, docking is focused on a specific region known as the active site. This is defined by a "grid box".
Protocol:
-
Identify the Active Site: In the 5KIR structure, the active site is well-defined by the location of the co-crystallized inhibitor. Load the original 5KIR.pdb file alongside your prepared protein.pdbqt file to visualize this location. Key residues in the COX-2 active site include Tyr-385 and Ser-530.[23]
-
Set Grid Box Parameters: In AutoDock Tools, use the Grid Box feature. Center the box on the co-crystallized ligand's position. Adjust the dimensions of the box to be large enough to accommodate the ligand (this compound) and allow it to rotate freely. A size of 20x20x20 Å is often a good starting point.[24]
-
Record Coordinates and Dimensions: Note down the center coordinates (center_x, center_y, center_z) and the size (size_x, size_y, size_z) of the grid box. These values are required for the Vina configuration file.[19]
Docking Simulation with AutoDock Vina
AutoDock Vina is a widely used, efficient, and accurate docking program.[20] It requires a simple configuration text file to run.
Protocol:
-
Create a Configuration File: Create a text file named conf.txt. Populate it with the paths to your input files and the grid box parameters recorded in the previous step.[18]
-
exhaustiveness : This parameter controls the thoroughness of the search. Higher values increase accuracy but also compute time. A value of 8 is a reasonable default.
-
-
Run Vina from the Command Line: Open a terminal or command prompt, navigate to the folder containing your files, and execute Vina.[20]
-
Await Completion: Vina will perform the docking simulation and write the output poses to all_poses.pdbqt and a summary of the binding energies to log.txt.
Workflow Diagram: Docking Execution
Caption: The workflow for executing a molecular docking run with AutoDock Vina.
PART 4: POST-DOCKING ANALYSIS & DATA INTERPRETATION
The raw output of a docking simulation must be carefully analyzed to derive meaningful insights.[5][25]
Interpreting Docking Scores
-
Examine the Log File: Open log.txt. Vina will list the binding affinities for the top poses (usually 9 by default).[26] The poses are ranked from the best (most negative) to the worst score.
-
Binding Affinity: The score represents the predicted binding free energy in kcal/mol. A score of -7.0 kcal/mol is generally considered a good starting point for a potential hit, though this is context-dependent.[6] The primary value of these scores is in relative ranking of different ligands or different poses of the same ligand.[4]
Visualizing and Analyzing Interactions
Tools:
-
PyMOL or UCSF Chimera
-
BIOVIA Discovery Studio Visualizer (for 2D interaction maps)
Protocol:
-
Load the Complex: Open your molecular viewer and load the protein.pdbqt file. Then, load the output all_poses.pdbqt file. This will display the different binding poses of the ligand within the active site.
-
Focus on the Best Pose: Select the top-ranked pose (Mode 1) for detailed analysis.
-
Identify Key Interactions: Visually inspect the interactions between the ligand and the protein's amino acid residues. Look for:[3]
-
Hydrogen Bonds: These are critical for specificity and affinity. Identify donor-acceptor pairs (e.g., the ligand's carboxylic acid with a polar residue like Serine or Tyrosine).
-
Hydrophobic Interactions: Look for contacts between non-polar parts of the ligand (like the pyridyl ring) and hydrophobic residues (e.g., Leucine, Valine, Phenylalanine).
-
π-π Stacking: Aromatic rings on the ligand and protein (e.g., Phenylalanine, Tyrosine, Histidine) can stack on top of each other.
-
-
Measure Distances: Use the measurement tools in your viewer to check the distances of key interactions. Hydrogen bonds are typically between 2.5 and 3.5 Å.
-
Generate 2D Diagram: Tools like Discovery Studio Visualizer can generate a 2D schematic of these interactions, which is invaluable for reports and publications.[25]
Data Summary
Summarize the key findings in a structured table for clarity and comparison.
| Metric | Result | Interpretation |
| Binding Affinity (Pose 1) | -X.X kcal/mol | The predicted binding free energy. More negative is better.[3] |
| Key H-Bond Interactions | Residue (e.g., Ser-530), Distance (e.g., 2.9 Å) | Identifies specific polar contacts anchoring the ligand.[5] |
| Key Hydrophobic Contacts | Residue (e.g., Val-523), Residue (e.g., Leu-384) | Shows engagement with non-polar regions of the binding pocket. |
| RMSD from Reference | Y.Y Å (From validation step) | A value < 2.0 Å in redocking validates the protocol's accuracy.[27][28] |
Interaction Diagram: Ligand-Receptor Contacts
Caption: Key molecular interactions between the ligand and COX-2 residues.
PART 5: PROTOCOL VALIDATION & TRUSTWORTHINESS
A critical step to ensure the reliability of a docking protocol is to validate it.[27] The most common method is "redocking."[28][29]
Redocking of a Co-crystallized Ligand
Concept: The co-crystallized ligand is extracted from the PDB file and then docked back into its own receptor using the exact same protocol (grid box, parameters, etc.). The docked pose is then compared to the original crystal pose.
Protocol:
-
Extract Native Ligand: From the original 5KIR.pdb file, save the coordinates of the inhibitor molecule into a separate file.
-
Prepare Native Ligand: Prepare this ligand using the same protocol described in Section 2.2, saving it as native_ligand.pdbqt.
-
Dock the Native Ligand: Run AutoDock Vina using the same conf.txt file, but with native_ligand.pdbqt as the ligand.
-
Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand onto the original crystal structure. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.[3][5]
-
Assess Validity: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally determined binding mode.[28][29] This builds confidence that the predicted pose for the new ligand is plausible.
Conclusion
This application note has outlined a complete and validated workflow for the molecular docking of this compound with the COX-2 enzyme. By following these detailed protocols—from careful preparation of the molecular structures to the critical validation step of redocking—researchers can generate reliable and interpretable predictions of ligand binding. These computational insights serve as a powerful hypothesis-generation tool in the early stages of drug discovery, guiding further experimental validation and lead optimization efforts.
References
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- Scripps Research. (2020). Tutorial – AutoDock Vina.
- Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?
- ResearchGate. (2024). Validation of Docking Methodology (Redocking).
- YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced.
- UCSF DOCK. (2025). Tutorial: Prepping Molecules.
- ResearchGate. (n.d.). Validation of docking protocol by redocking the cocrystallized ligand...
- YouTube. (2020). Autodock Vina Tutorial - Molecular Docking.
- Eagon Research Group. (n.d.). Vina Docking Tutorial.
- CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results.
- YouTube. (2025). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio.
- Kaggle. (n.d.). Protein And Ligand Preparation For Docking By Vina.
- RCSB PDB. (2016). 5KIR: The Structure of Vioxx Bound to Human COX-2.
- University of Oxford. (n.d.). Session 4: Introduction to in silico docking.
- UCSF DOCK. (n.d.). Tutorial: Prepping Molecules.
- Matter Modeling Stack Exchange. (2021). How to interpret the affinity in a protein docking - ligand.
- RCSB PDB. (2016). 5IKQ: The Structure of Meclofenamic Acid Bound to Human Cyclooxygenase-2.
- KBbox. (n.d.). Small Molecule Docking.
- ResearchGate. (n.d.). Validation of the docking protocol by redocking the IN-35 conformation...
- MDPI. (n.d.). Structure-Based Virtual Screening and In Silico Evaluation of Marine Algae Metabolites as Potential α-Glucosidase Inhibitors for Antidiabetic Drug Discovery.
- PubMed Central (PMC). (n.d.). Molecular Docking: A powerful approach for structure-based drug discovery.
- ResearchGate. (2015). Can anyone explain what is the relationship between binding energy and stability in docking?
- University of Edinburgh. (n.d.). 6. Preparing the protein and ligand for docking.
- RCSB PDB. (1997). 1CX2: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558.
- YouTube. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective.
- ETFLIN. (n.d.). A Beginner's Guide to Molecular Docking.
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- Michigan State University. (n.d.). Lessons from Docking Validation.
- YouTube. (2022). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech.
- Biointerface Research in Applied Chemistry. (2022). Identification of novel potential cyclooxygenase-2 inhibitors using ligand- and structure-based virtual screening approaches. Retrieved from Biointerface Research in Applied Chemistry.
- YouTube. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon).
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). COX-2 | Cyclooxygenase.
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- wwPDB. (n.d.). pdb_00005w58.
- wwPDB. (n.d.). pdb_00005kir.
- Protein Data Bank Japan. (n.d.). 5kir - The Structure of Vioxx Bound to Human COX-2 - Summary.
- Biointerface Research in Applied Chemistry. (2022). In silico study of selected lignins as COX-2 inhibitors. Retrieved from Biointerface Research in Applied Chemistry.
- MySkinRecipes. (n.d.). This compound.
- PubMed. (n.d.). Synthesis of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives of potential anti-inflammatory activity.
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Application Notes & Protocols: Evaluating 5-(3-Pyridyl)isoxazole-3-carboxylic acid as a Novel Anti-inflammatory Agent
Introduction: The Rationale for Targeting Inflammatory Pathways with Novel Heterocyclic Compounds
Inflammation is a fundamental biological process that, while protective in acute scenarios, can lead to significant pathology when dysregulated, contributing to a wide range of chronic diseases. The development of novel anti-inflammatory agents with improved efficacy and safety profiles remains a critical objective in medicinal chemistry. Heterocyclic scaffolds, such as isoxazoles, are privileged structures in drug discovery, known to interact with a variety of biological targets.[1][2][3] The compound 5-(3-Pyridyl)isoxazole-3-carboxylic acid represents a promising, yet underexplored, candidate. Its unique combination of an isoxazole core, a pyridyl moiety, and a carboxylic acid group suggests potential interactions with key mediators of the inflammatory cascade.
This document serves as a comprehensive guide for researchers, outlining a strategic, step-by-step approach to characterize the anti-inflammatory potential of this compound. The protocols described herein are designed to be self-validating, providing a clear rationale for each experimental choice and enabling the robust evaluation of this compound from initial in vitro screening to more complex cell-based assays.
Hypothesized Mechanism of Action: Targeting Key Inflammatory Signaling Hubs
While direct experimental data for this compound is limited, the structural motifs present in the molecule allow for the formulation of several plausible mechanistic hypotheses. Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes, which are crucial for the production of prostaglandins, key mediators of inflammation and pain.[4][5][6] The isoxazole scaffold has been successfully employed in the design of selective COX-2 inhibitors.[1][2][7]
Alternatively, the compound may modulate key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.[8][9] NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[8][10][11] Inhibition of this pathway is a major goal in anti-inflammatory drug development.
The following experimental workflow is designed to systematically investigate these potential mechanisms.
Experimental Workflow for Efficacy Evaluation
A tiered approach is recommended to efficiently evaluate the anti-inflammatory properties of this compound. This workflow progresses from broad, cost-effective in vitro assays to more specific and complex cell-based models.
Caption: Tiered experimental workflow for evaluating anti-inflammatory potential.
Part 1: Core In Vitro Screening Protocols
Protocol 1.1: Cyclooxygenase (COX) Inhibition Assay
Rationale: This initial screen directly tests the hypothesis that this compound functions as a COX inhibitor, a common mechanism for anti-inflammatory drugs.[4][6] Commercially available COX inhibitor screening kits provide a robust and high-throughput method to determine the compound's inhibitory activity against both COX-1 and COX-2 isoforms.
Methodology:
-
Preparation of Compound: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of concentrations (e.g., 100 µM, 10 µM, 1 µM, 100 nM, 10 nM).
-
Assay Procedure: Follow the manufacturer's protocol for the chosen COX inhibitor screening assay kit (e.g., Cayman Chemical, Abcam). Typically, this involves:
-
Adding the reaction buffer, heme, and either COX-1 or COX-2 enzyme to the wells of a 96-well plate.
-
Adding the test compound or a known inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) to the respective wells.
-
Incubating for a specified time at a controlled temperature (e.g., 10 minutes at 25°C).
-
Initiating the reaction by adding arachidonic acid.
-
Incubating for a further period (e.g., 2 minutes at 25°C).
-
Stopping the reaction and measuring the product (e.g., Prostaglandin F2α) via a colorimetric or fluorometric readout.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Plot the percentage of inhibition against the compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).
Data Presentation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | Experimental | Experimental | Calculated |
| Celecoxib (Reference) | >10 | ~0.05 | >200 |
| Indomethacin (Reference) | ~0.1 | ~1.5 | ~0.07 |
Part 2: Cell-Based Anti-inflammatory Assays
Protocol 2.1: Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages
Rationale: This protocol utilizes a widely accepted in vitro model of inflammation.[12][13][14] Macrophages (such as the RAW 264.7 cell line or primary bone marrow-derived macrophages) are key immune cells that, when stimulated with LPS (a component of Gram-negative bacteria), produce a range of pro-inflammatory mediators.[15][16] This assay allows for the evaluation of the compound's ability to suppress this inflammatory response in a cellular context.
Methodology:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells in 24-well plates at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM, 25 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone, 1 µM).
-
Inflammatory Challenge: Stimulate the cells with LPS (1 µg/mL) for a specified duration (e.g., 6 hours for cytokine analysis, 24 hours for nitric oxide analysis).
-
Supernatant Collection: After incubation, centrifuge the plates to pellet any detached cells and collect the supernatant for downstream analysis.
-
Cell Viability Assay: It is crucial to perform a concurrent cell viability assay (e.g., MTT or PrestoBlue) to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
Protocol 2.2: Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)
Rationale: Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are key pro-inflammatory cytokines that play a central role in the inflammatory response.[17] Measuring the levels of these cytokines in the cell culture supernatant provides a direct indication of the compound's anti-inflammatory efficacy.
Methodology:
-
ELISA: Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for mouse TNF-α and IL-6.
-
Procedure: Follow the manufacturer's protocol. This typically involves adding the collected cell culture supernatants to antibody-coated plates, followed by a series of incubation and washing steps with detection antibodies and a substrate to generate a colorimetric signal.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentration of each cytokine based on a standard curve.
Expected Outcome: A dose-dependent reduction in the secretion of TNF-α and IL-6 in cells treated with this compound compared to the LPS-only treated group would indicate significant anti-inflammatory activity.
Part 3: Mechanistic Elucidation
If the compound shows significant anti-inflammatory activity that cannot be solely attributed to COX inhibition, further investigation into its effect on the NF-κB signaling pathway is warranted.
Signaling Pathway Overview: The NF-κB Cascade
The canonical NF-κB pathway is a primary target for anti-inflammatory therapies.[8][9][10] In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as LPS binding to its receptor (TLR4), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[11][18]
Caption: The canonical NF-κB signaling pathway and a potential point of inhibition.
Protocol 3.1: Western Blot Analysis of NF-κB Activation
Rationale: This protocol directly assesses the activation state of the NF-κB pathway by measuring the phosphorylation of key proteins. Phosphorylation of IκBα (p-IκBα) is a marker for its impending degradation, while phosphorylation of the p65 subunit of NF-κB (p-p65) is associated with its transcriptional activity.
Methodology:
-
Cell Treatment and Lysis: Treat RAW 264.7 cells with the compound and/or LPS as described in Protocol 2.1, but for a shorter duration (e.g., 30-60 minutes) to capture peak signaling events. Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against p-p65, total p65, p-IκBα, and total IκBα overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to their respective total protein levels.
Expected Outcome: A reduction in the LPS-induced phosphorylation of p65 and IκBα in the presence of this compound would provide strong evidence that the compound's anti-inflammatory effects are mediated through the inhibition of the NF-κB pathway.
Conclusion and Future Directions
The protocols detailed in this guide provide a robust framework for the initial characterization and mechanistic evaluation of this compound as a potential anti-inflammatory agent. Positive results from these assays would justify further investigation, including in vivo studies using models of acute inflammation (e.g., carrageenan-induced paw edema) to confirm efficacy and assess the compound's pharmacokinetic and safety profiles.[19][20][21] The systematic application of these methods will enable a thorough understanding of the compound's therapeutic potential and its mechanism of action.
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Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. [Link]
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Magan-Galiano, A., & Ardura, J. A. (2021). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 12, 794347. [Link]
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Alam, M. S., et al. (2024). Synthesis, Characterization, Molecular Docking and Pharmacological Evaluation of Isoxazole Derivatives as Potent Anti-Inflammatory Agents. ResearchGate. [Link]
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Sperandio, O., et al. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). RSC Advances, 7(2), 875-897. [Link]
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Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]
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Sittisart, P., & Chitsomboon, B. (2014). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Bioscience (Scholar Edition), 6(2), 249-258. [Link]
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Murr, C., et al. (2003). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Journal of Pharmacological and Toxicological Methods, 48(1), 49-55. [Link]
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Alam, M. S., et al. (2024). Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. Heliyon, 10(9), e29792. [Link]
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Lazer, A. C., et al. (2020). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 12(11), 1045. [Link]
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Singh, A., & Sharma, P. K. (2018). In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate. [Link]
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Kapoor, A., et al. (2016). Anti-inflammatory evaluation of isoxazole derivatives. Der Pharmacia Lettre, 8(12), 127-134. [Link]
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Slideshare. (2018). Screening models for inflammatory drugs. [Link]
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Kumar, S., et al. (2017). Synthesis, characterization and anti-inflammatory activity of some novel isoxazoles. ResearchGate. [Link]
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Sathish, N. K., et al. (2011). Synthesis, characterization and anti-inflammatory activity of some novel isoxazoles. Der Pharmacia Lettre, 3(3), 378-382. [Link]
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Semantic Scholar. (n.d.). RECENT DEVELOPMENT IN COX-2 INHIBITORS SYNTHESIS AND THEIR PHARMACOLOGICAL EVALUATION: A REWIEV. [Link]
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Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683. [Link]
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Institute for In Vitro Sciences, Inc. (n.d.). Anti-inflammatory Screen. [Link]
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Wang, Y., et al. (2023). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. Molecules, 28(12), 4683. [Link]
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ResearchGate. (n.d.). Experiment protocol. Step 1 (Pretreatment): 3 days before LPS... [Link]
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He, C., et al. (2024). HCX3 Mitigates LPS-Induced Inflammatory Responses in Macrophages by Suppressing the Activation of the NF-κB Signaling Pathway. International Journal of Molecular Sciences, 25(1), 589. [Link]
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Di, Y., et al. (2016). Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor. International Journal of Nanomedicine, 11, 4511–4521. [Link]
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Valente, S., et al. (2021). The Threshold Effect: Lipopolysaccharide-Induced Inflammatory Responses in Primary Macrophages Are Differentially Regulated in an iRhom2-Dependent Manner. Frontiers in Immunology, 11, 616834. [Link]
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Ghorab, M. M., et al. (2012). Synthesis of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives of potential anti-inflammatory activity. Archiv der Pharmazie, 345(8), 650-657. [Link]
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da Silva, G. N., et al. (2011). Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole as a Novel Anti-Inflammatory Drug Candidate. PLoS ONE, 6(5), e20225. [Link]
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N’Golo, C., et al. (2021). Anti-inflammation and antimalarial profile of 5-pyridin-2-yl-1H-[1][4][8]triazole-3-carboxylic acid ethyl ester as a low molecular intermediate for hybrid drug synthesis. Scientific Reports, 11(1), 21255. [Link]
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Alam, M. S., et al. (2024). Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. Heliyon, 10(9), e29792. [Link]
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Ghorab, M. M., et al. (2012). Synthesis of 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives of Potential Anti-inflammatory Activity. ResearchGate. [Link]
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Formulation of 5-(3-Pyridyl)isoxazole-3-carboxylic acid for In Vivo Studies: An Application and Protocol Guide
Abstract
This comprehensive guide provides a detailed framework for the formulation of 5-(3-Pyridyl)isoxazole-3-carboxylic acid, a critical intermediate in pharmaceutical research, for preclinical in vivo evaluation.[1] Addressing the compound's anticipated poor aqueous solubility, this document outlines a systematic approach from initial physicochemical characterization to the development of robust parenteral and oral formulations. We present detailed, step-by-step protocols for pH-adjusted aqueous solutions, co-solvent systems, cyclodextrin complexes, and nanosuspensions. The scientific rationale underpinning each formulation strategy is discussed, emphasizing the interplay between the compound's amphoteric nature and the selection of appropriate excipients. Furthermore, this guide details essential analytical techniques for formulation characterization and stability assessment in accordance with ICH guidelines, ensuring the development of safe, effective, and reproducible formulations for toxicological and efficacy studies.
Introduction and Pre-formulation Analysis
This compound is a heterocyclic building block frequently employed in medicinal chemistry, particularly in the synthesis of modulators for nicotinic acetylcholine receptors.[1] Its progression into in vivo studies necessitates the development of appropriate formulations that ensure adequate bioavailability and consistent exposure in animal models. The primary challenge in formulating this compound stems from its molecular structure, which contains both a weakly acidic carboxylic acid group and a weakly basic pyridine moiety, coupled with a rigid, fused ring system that suggests poor aqueous solubility.
Physicochemical Properties: A Predictive Approach
In the absence of experimental data, a predictive approach is essential for guiding formulation strategy. Computational tools provide reliable estimates for key physicochemical parameters.
-
pKa Prediction: The compound is amphoteric. Using online prediction software, the pKa values were estimated:
-
Acidic pKa (pKa₁): ~3.5 - 4.5 (due to the carboxylic acid group).
-
Basic pKa (pKa₂): ~2.5 - 3.5 (due to the protonated pyridine ring).
-
Scientific Rationale: The proximity of the electron-withdrawing isoxazole ring is expected to increase the acidity of the carboxylic acid (lowering its pKa) and decrease the basicity of the pyridine nitrogen (lowering the pKa of its conjugate acid) compared to simple benzoic acid and pyridine, respectively. The isoelectric point (pI), the pH of minimum solubility, will lie between these two pKa values.
-
-
Lipophilicity (LogP): The calculated octanol-water partition coefficient (LogP) for a similar isomer is approximately 1.4.[2]
-
Scientific Rationale: A LogP in this range indicates moderate lipophilicity. While not excessively "greasy," it is high enough to suggest that aqueous solubility will be limited, especially at the isoelectric point. According to Lipinski's Rule of 5, a LogP value under 5 is generally favorable for oral drug candidates.[3]
-
-
Solubility Profile Estimation: Based on the predicted pKa values, the compound's solubility will be highly pH-dependent, exhibiting a classic "U-shaped" curve.
-
At pH < pKa₁, the carboxylic acid will be protonated (neutral), and the pyridine will be protonated (cationic).
-
At pH > pKa₂, the carboxylic acid will be deprotonated (anionic), and the pyridine will be neutral.
-
Solubility will be minimal between pKa₁ and pKa₂, where the neutral, zwitterionic form dominates.
-
Solubility can be significantly increased by forming a salt at pH values approximately 2 units below the basic pKa or 2 units above the acidic pKa.
-
Safety and Handling Precautions
As a novel chemical entity, this compound should be handled with appropriate care.
-
General Handling: Handle in a well-ventilated area, preferably a chemical fume hood. Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4][5]
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of water.[4]
-
Eye Contact: Rinse with pure water for at least 15 minutes and consult a physician.[4]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen.[4]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[4]
-
-
Storage: Store at room temperature in a dry, well-sealed container.[1]
Formulation Strategy Selection
The choice of formulation depends on the intended route of administration, the required dose, and the stage of preclinical development. For early toxicology and efficacy studies, simple solution-based formulations are often preferred for intravenous (IV) administration to ensure 100% bioavailability, while oral studies may require more advanced techniques to overcome solubility limitations.[6][7]
The following workflow provides a logical progression for selecting an appropriate formulation strategy.
Caption: Formulation selection workflow for this compound.
Parenteral Formulation Protocols
Parenteral formulations are critical for establishing baseline pharmacokinetic parameters and for many toxicology studies. These formulations must be sterile, pyrogen-free, and generally isotonic.[8]
Protocol 1: pH-Adjusted Aqueous Solution
This is the simplest approach, leveraging the compound's ionizable groups to achieve solubility.
-
Rationale: Based on the predicted acidic pKa of ~3.5-4.5, the compound will deprotonate to form a soluble carboxylate salt at neutral to alkaline pH. This approach is ideal for achieving low to moderate concentrations.
-
Required Materials:
-
This compound
-
Water for Injection (WFI)
-
1 N Sodium Hydroxide (NaOH) solution
-
1 N Hydrochloric Acid (HCl) solution
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sterile 0.22 µm syringe filters
-
-
Step-by-Step Protocol:
-
Weigh the required amount of the compound and place it in a sterile glass vial.
-
Add approximately 80% of the final volume of WFI.
-
While stirring, slowly add 1 N NaOH dropwise until the compound completely dissolves.
-
Measure the pH of the solution. Adjust the pH to the target range of 7.0 - 8.0 using 1 N NaOH or 1 N HCl. A pH around 7.4 is ideal to minimize physiological disturbance.
-
Once the target pH is stable, add WFI to reach the final volume.
-
Sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Characterization: Confirm the final concentration and purity via HPLC. Visually inspect for particulates.
-
Protocol 2: Co-solvent System
This method is employed when pH adjustment alone is insufficient to reach the target concentration.
-
Rationale: Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous vehicle, thereby increasing the solubility of lipophilic compounds.[9] Common co-solvents for preclinical IV use include polyethylene glycol 400 (PEG 400), propylene glycol (PG), and ethanol.[6]
-
Required Materials:
-
This compound
-
PEG 400
-
Propylene Glycol
-
Ethanol (95%)
-
Saline (0.9% NaCl)
-
Sterile 0.22 µm syringe filters
-
-
Step-by-Step Protocol (Example: 20% PEG 400 Vehicle):
-
Weigh the required amount of the compound.
-
In a sterile vial, dissolve the compound in PEG 400 (20% of the final volume). Gentle warming (to ~40°C) or sonication may be used to aid dissolution.
-
Once fully dissolved, slowly add saline (80% of the final volume) to the solution while vortexing to avoid precipitation.
-
Visually inspect the final solution for clarity.
-
Sterile filter the formulation using a 0.22 µm filter (a nylon or PTFE filter is often suitable for organic solvents).
-
Characterization: Confirm concentration and purity (HPLC). Assess for potential precipitation upon dilution in aqueous media (a key consideration for in vivo administration).
-
Protocol 3: Cyclodextrin Complexation
This advanced technique uses cyclodextrins to form inclusion complexes, encapsulating the drug molecule to enhance solubility.
-
Rationale: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity. They can encapsulate poorly soluble molecules, like our target compound, increasing their apparent aqueous solubility.[10] For parenteral use, modified CDs like sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®) or hydroxypropyl-β-cyclodextrin (HP-β-CD) are preferred due to their high water solubility and safety profiles.[11][12]
-
Required Materials:
-
This compound
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
WFI or a suitable buffer (e.g., citrate buffer, pH 4.0)
-
Sterile 0.22 µm syringe filters
-
-
Step-by-Step Protocol (Example: 20% w/v SBE-β-CD):
-
Prepare a 20% (w/v) solution of SBE-β-CD in the chosen aqueous vehicle (e.g., citrate buffer, pH 4.0).
-
Slowly add the powdered compound to the SBE-β-CD solution while stirring vigorously.
-
Continue stirring at room temperature for 12-24 hours to allow for complete complexation. Sonication can be used to accelerate the process.
-
After the equilibration period, pass the solution through a 0.22 µm filter to remove any undissolved particles and achieve sterility.
-
Characterization: Determine drug concentration (HPLC). The formation of the inclusion complex can be confirmed using techniques like Differential Scanning Calorimetry (DSC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Oral Formulation Protocol
For oral administration, overcoming poor solubility is key to achieving adequate absorption. Nanosuspensions are a powerful tool for this purpose.
Protocol 4: Nanosuspension Formulation
-
Rationale: Reducing particle size to the nanometer range (<1000 nm) dramatically increases the surface area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation.[9] This strategy is particularly effective for BCS Class II compounds (low solubility, high permeability).[13] Nanosuspensions are stabilized by polymers and/or surfactants.[14]
-
Required Materials:
-
This compound (micronized, if possible)
-
Hydroxypropyl methylcellulose (HPMC E5)
-
Polysorbate 80 (Tween® 80)
-
Purified water
-
Zirconium oxide milling beads (0.5 mm)
-
High-energy media mill or probe sonicator
-
-
Step-by-Step Protocol (Wet Media Milling):
-
Prepare a stabilizer solution by dissolving 0.5% (w/v) HPMC and 0.5% (w/v) Tween 80 in purified water.
-
Disperse the compound into the stabilizer solution at the desired concentration (e.g., 50 mg/mL) to form a pre-suspension.
-
Add the pre-suspension and an equal volume of zirconium oxide beads to the milling chamber.
-
Mill at a high speed (e.g., 2000 rpm) for 2-4 hours. The chamber should be cooled to prevent overheating.
-
Periodically sample the suspension and measure the particle size until the desired size range (e.g., 100-400 nm) is achieved.
-
Separate the nanosuspension from the milling beads by decanting or sieving.
-
Characterization: Measure particle size distribution and zeta potential (DLS). Confirm drug concentration (HPLC). Assess the crystalline state (XRD or DSC) to ensure no amorphization occurred, if crystallinity is desired.
-
Analytical Characterization and Stability
Robust analytical methods are required to ensure the quality, concentration, and stability of the prepared formulations.
Caption: Workflow for analytical characterization and stability testing.
Summary of Analytical Methods
The following table summarizes the key characterization techniques.
| Parameter | Method | Purpose | Acceptance Criteria (Typical) |
| Appearance | Visual Inspection | Check for clarity, color, and particulates | Clear, colorless, free of visible particles (for solutions) |
| pH | Potentiometry | Ensure formulation is within physiological/stability range | Target pH ± 0.2 units |
| Concentration & Purity | HPLC-UV | Quantify API and detect impurities/degradants | 95-105% of target concentration; Purity >98% |
| Particle Size & PDI | DLS | Measure size of nanoparticles in suspensions | Z-average < 400 nm; PDI < 0.3 |
| Zeta Potential | DLS | Assess physical stability of nanosuspensions | > |20| mV for electrostatic stabilization |
HPLC Method Protocol (Starting Point)
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 260 nm (adjust based on UV scan)
-
Injection Volume: 10 µL
-
Rationale: This is a standard reverse-phase method suitable for many heterocyclic aromatic compounds. The gradient elution ensures that both the main compound and any potential impurities with different polarities are resolved.[15][16][17]
Stability Testing
Stability studies are essential to define the shelf-life and storage conditions for the formulation. Protocols should follow ICH Q1A(R2) guidelines.[9][18]
-
Accelerated Stability: Store the formulation at 40°C / 75% RH for up to 6 months.[19]
-
Long-Term Stability: Store at 25°C / 60% RH for a minimum of 12 months.[19]
-
Testing Intervals: Samples should be pulled at specified time points (e.g., 0, 1, 3, 6, 12 months) and analyzed for the parameters listed in the table above.[19] Any significant change in purity, concentration, pH, or particle size indicates instability.
Conclusion
The successful formulation of this compound for in vivo studies is contingent on a thorough understanding of its physicochemical properties, particularly its pH-dependent solubility. By employing a systematic approach that begins with predictive analysis, researchers can select from a range of strategies—from simple pH adjustment to more complex nanosuspension or cyclodextrin technologies—to develop a formulation that meets the specific demands of the preclinical study. The detailed protocols and analytical workflows provided herein serve as a robust starting point for scientists in drug development, enabling the generation of reliable and reproducible data in subsequent toxicological and pharmacological evaluations.
References
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ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency. Available at: [Link]
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The synthetic and therapeutic expedition of isoxazole and its analogs. PMC - NCBI. Available at: [Link]
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ICH Q1A (R2) A deep dive in Stability Studies. YouTube. Available at: [Link]
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Preclinical Formulations: Insight, Strategies, and Practical Considerations. PubMed Central. Available at: [Link]
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BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Available at: [Link]
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Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega. Available at: [Link]
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CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Altasciences. Available at: [Link]
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Practical Method for Preparing Nanosuspension Formulations for Toxicology Studies in the Discovery Stage. Available at: [Link]
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Preclinical Formulations: Insight, Strategies, and Practical Considerations. Request PDF. Available at: [Link]
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The calculated logP values of the investigated compounds with respect to the computational model. ResearchGate. Available at: [Link]
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5-(2-Pyridyl)isoxazole-3-carboxylic Acid | CAS#:893638-37-4. Chemsrc. Available at: [Link]
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Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium. Available at: [Link]
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Separation of Isoxazole on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
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(PDF) Various techniques for preparation of nanosuspension - a review. ResearchGate. Available at: [Link]
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Lipophilicity Determination of Antifungal Isoxazolo[3,4-b]pyridin-3(1H)-ones and Their N1-Substituted Derivatives with Chromatographic and Computational Methods. PMC - NCBI. Available at: [Link]
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Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. NTU Journal. Available at: [Link]
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Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm (RSC Publishing). Available at: [Link]
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Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. Available at: [Link]
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Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Regulatory Research and Medicine Evaluation. Available at: [Link]
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Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. MDPI. Available at: [Link]
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The potential use of cyclodextrins in parenteral formulations. ResearchGate. Available at: [Link]
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Solubilizing excipients in oral and injectable formulations. PubMed. Available at: [Link]
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Effect of Cyclodextrin Complexation on the Aqueous Solubility and Solubility/Dose Ratio of Praziquantel. PMC - NCBI. Available at: [Link]
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Dynamic Light Scattering: A Powerful Tool for In Situ Nanoparticle Sizing. MDPI. Available at: [Link]
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Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review. PMC - NCBI. Available at: [Link]
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Secret of Dynamic Light Scattering (DLS) for particle size analysis. Bettersize Instruments. Available at: [Link]
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Application of Light Scattering Techniques to Nanoparticle Characterization and Development. Frontiers. Available at: [Link]
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Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. Available at: [Link]
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Large-scale synthesis of 5-(3-Pyridyl)isoxazole-3-carboxylic acid
An Application Note and Protocol for the Scalable Synthesis of 5-(3-Pyridyl)isoxazole-3-carboxylic acid
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the large-scale synthesis of this compound, a heterocyclic building block of significant interest in pharmaceutical research and drug development.[1][2] The described synthetic strategy is built upon a robust and highly efficient [3+2] dipolar cycloaddition reaction, ensuring high regioselectivity and suitability for industrial-scale production.[3][4] The protocol is presented in three distinct stages: (I) Synthesis of the 3-Pyridinecarboxaldehyde oxime precursor, (II) The core cycloaddition reaction to form the ethyl ester intermediate, Ethyl 5-(3-pyridyl)isoxazole-3-carboxylate, and (III) The final saponification to yield the target carboxylic acid. This guide emphasizes mechanistic understanding, process safety, and practical, field-proven insights to ensure reproducibility and high yields.
Introduction and Strategic Overview
This compound is a valuable scaffold in medicinal chemistry, frequently incorporated into novel therapeutic agents.[5][6] Its rigid, planar structure and specific arrangement of hydrogen bond donors and acceptors make it an attractive fragment for designing molecules that interact with biological targets. The development of a scalable, cost-effective, and reliable synthetic route is therefore of paramount importance for enabling its use in drug discovery pipelines.
The synthetic approach detailed herein was selected for its operational simplicity, use of readily available starting materials, and high efficiency. The key transformation is the 1,3-dipolar cycloaddition of a nitrile oxide, generated in situ from 3-Pyridinecarboxaldehyde oxime, with ethyl propiolate.[7][8] This reaction constructs the isoxazole core with the desired 3,5-disubstitution pattern in a single, highly regioselective step. The subsequent hydrolysis of the ethyl ester is a straightforward and high-yielding final step.
Overall Reaction Scheme:
Mechanistic Insight: The [3+2] Dipolar Cycloaddition
The cornerstone of this synthesis is the 1,3-dipolar cycloaddition, a powerful class of reactions for forming five-membered heterocycles.[3][9] The reaction proceeds through a concerted pericyclic mechanism. The nitrile oxide, which acts as the 1,3-dipole, is a transient species generated in situ from the corresponding aldoxime.
Causality of the Mechanism:
-
Oxime Chlorination: The process begins with the deprotonation of the 3-Pyridinecarboxaldehyde oxime by a base (in this case, the hydroxide ions present in the bleach solution). The resulting oximate anion attacks the electrophilic chlorine atom of sodium hypochlorite (NaOCl).
-
Elimination to Nitrile Oxide: The resulting O-chloro oxime is unstable and rapidly undergoes base-mediated elimination of hydrogen chloride (HCl) to form the highly reactive 3-pyridylnitrile oxide intermediate.
-
Concerted Cycloaddition: The nitrile oxide immediately reacts with the dipolarophile, ethyl propiolate. The cycloaddition is typically concerted, meaning all bond-forming events occur in a single transition state. Electronic and steric factors heavily favor the formation of the 3,5-disubstituted isoxazole regioisomer over the 3,4-disubstituted alternative.[8]
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Application Notes & Protocols: Pharmacokinetic Study of 5-(3-Pyridyl)isoxazole-3-carboxylic Acid Analogs
Abstract and Introduction
The isoxazole scaffold is a privileged five-membered heterocycle integral to numerous pharmaceuticals, valued for its ability to engage in various non-covalent interactions and contribute to favorable pharmacological and pharmacokinetic profiles.[1][2] Analogs of 5-(3-Pyridyl)isoxazole-3-carboxylic acid, in particular, are of significant interest in medicinal chemistry, often investigated as modulators of nicotinic acetylcholine receptors for potential applications in central nervous system disorders.[3] The translation of a promising compound from a laboratory hit to a clinical candidate is critically dependent on a thorough understanding of its pharmacokinetic (PK) profile—how the body absorbs, distributes, metabolizes, and excretes (ADME) the drug.[4]
This document provides a comprehensive, field-proven protocol for conducting a robust preclinical pharmacokinetic study of novel this compound analogs. The primary objective is to determine key PK parameters, including clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F), which are essential for informed decision-making in drug development.[4][5] The methodologies described herein are grounded in established regulatory principles from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to ensure data integrity and reliability.[6][7]
Pre-Study Efficacy: The Foundation of a Meaningful PK Study
Before committing resources to an in-vivo pharmacokinetic study, a strategic pre-study assessment is paramount. This phase ensures that the test article is well-characterized and the formulation is optimized, thereby preventing avoidable variability that could confound the interpretation of results.[8]
Test Article Characterization
The purity and identity of the this compound analog must be rigorously confirmed.
-
Identity: Confirmed by ¹H-NMR and High-Resolution Mass Spectrometry (HRMS).
-
Purity: Assessed by HPLC-UV or LC-MS; purity should be >98% to ensure that observed effects are attributable to the compound of interest.
-
Physicochemical Properties: Determination of aqueous solubility, pKa, and LogP is crucial for formulation development.[9]
Formulation Development: Maximizing Exposure
The primary goal of preclinical formulation is to ensure the compound can be administered consistently and achieve sufficient systemic exposure for assessment.[10][11] The choice of vehicle is dictated by the compound's solubility and the intended route of administration.
-
Intravenous (IV) Formulation: The compound must be fully solubilized to prevent embolism. A tiered approach is recommended. Start with simple aqueous vehicles (e.g., sterile saline). If solubility is insufficient, explore co-solvent systems (e.g., 10% DMSO / 40% PEG400 / 50% Saline) or complexing agents (e.g., hydroxypropyl-β-cyclodextrin).[12]
-
Oral (PO) Formulation: For oral administration, a solution is preferred for uniform absorption. If solubility is a challenge, a homogenous suspension (e.g., in 0.5% methylcellulose or carboxymethylcellulose) is an acceptable alternative.[9] Particle size should be controlled to ensure consistency.
Caption: Decision tree for preclinical formulation development.
In-Vivo Study Design and Protocol
This protocol outlines a discrete intravenous and oral pharmacokinetic study in rats, a common and well-characterized model for early drug metabolism and pharmacokinetic (DMPK) studies.[5][13][14]
Study Design Parameters
| Parameter | Specification | Rationale |
| Animal Species | Sprague-Dawley or Wistar Rats (Male) | Well-characterized metabolism and physiology; extensive historical data available.[15] Use of a single sex reduces variability in initial screens. |
| Number of Animals | n=3-4 per group | Provides sufficient statistical power for initial PK parameter estimation while adhering to ethical principles (3Rs: Replacement, Reduction, Refinement). |
| Housing | Standard conditions (12h light/dark cycle, controlled temp/humidity), fasted overnight before PO dosing. | Fasting standardizes gut physiology, reducing variability in oral absorption. |
| Route of Admin. | Intravenous (IV) bolus, Oral (PO) gavage | IV administration provides a direct measure of systemic clearance and volume of distribution. PO administration is the intended clinical route and allows for bioavailability assessment.[10] |
| Dose Levels | IV: 1 mg/kg; PO: 5 mg/kg | Low IV dose ensures linear kinetics. Higher PO dose accounts for potential poor absorption and ensures plasma concentrations remain above the analytical limit of quantification. Doses should be adjusted based on any prior toxicology data. |
| Blood Sampling | Sparse sampling via saphenous or jugular vein | Minimizes stress and blood loss for each animal. A composite profile is constructed from all animals in the group. |
| Sampling Times | IV Group: 2, 5, 15, 30 min; 1, 2, 4, 8, 24 hrPO Group: 15, 30 min; 1, 2, 4, 6, 8, 24 hr | Frequent early sampling captures the rapid distribution phase (IV) and absorption phase (PO). Later time points define the terminal elimination phase. |
| Anticoagulant | K₂EDTA | Prevents coagulation and is compatible with most LC-MS/MS bioanalytical methods. |
Step-by-Step Experimental Protocol
-
Dose Preparation: Prepare fresh formulations on the day of the study. Ensure complete dissolution (for IV) or homogenous suspension (for PO) before administration.
-
Animal Dosing:
-
IV Administration: Administer the dose as a slow bolus (over ~30 seconds) into the lateral tail vein. The typical dose volume is 1-2 mL/kg.
-
PO Administration: Administer the dose using a ball-tipped gavage needle to prevent esophageal injury. The typical dose volume is 5-10 mL/kg.
-
-
Blood Collection:
-
At each specified time point, collect approximately 100-150 µL of whole blood into K₂EDTA-coated microcentrifuge tubes.
-
Gently invert the tubes 8-10 times to ensure proper mixing with the anticoagulant.
-
Place samples on ice immediately.
-
-
Plasma Processing:
-
Within 30 minutes of collection, centrifuge the blood samples at 2,000-3,000 x g for 10 minutes at 4°C.
-
Carefully aspirate the supernatant (plasma) into clean, uniquely labeled polypropylene tubes.
-
Immediately freeze the plasma samples and store them at -80°C until bioanalysis.
-
Bioanalytical Methodology: LC-MS/MS Quantification
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its superior sensitivity, selectivity, and speed.[16][17][18]
Method Validation
A robust bioanalytical method is the cornerstone of trustworthy PK data. The method must be validated according to FDA and ICH M10 guidelines.[19][20]
| Validation Parameter | Acceptance Criteria (for standards and QCs) |
| Selectivity | No significant interfering peaks at the retention time of the analyte or Internal Standard (IS) in blank plasma. |
| Linearity (Calibration Curve) | Correlation coefficient (r²) ≥ 0.99 using a weighted linear regression. |
| Accuracy & Precision | Within ±15% of nominal value (±20% at the Lower Limit of Quantitation, LLOQ). Precision (%CV) should be ≤15% (≤20% at LLOQ).[21] |
| Matrix Effect | CV of IS-normalized matrix factor should be ≤15% across different lots of plasma. |
| Recovery | Extraction recovery should be consistent and reproducible. |
| Stability | Analyte must be stable under expected handling conditions (bench-top, freeze-thaw cycles, long-term storage). |
Sample Analysis Protocol
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples, calibration standards, and quality controls (QCs) on ice.
-
To 50 µL of plasma, add 150 µL of cold acetonitrile containing a suitable internal standard (e.g., a structurally similar, stable-isotope-labeled version of the analyte).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes.
-
Transfer the clear supernatant to a 96-well plate for injection.
-
-
LC-MS/MS Conditions (Typical Starting Point):
-
LC Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a low percentage of B, ramp up to elute the analyte, then re-equilibrate.
-
Mass Spectrometer: Triple Quadrupole (QqQ).
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) for optimal selectivity and sensitivity.[22] Specific precursor-product ion transitions must be optimized for each analog and the internal standard.
-
Pharmacokinetic Data Analysis
The resulting plasma concentration-time data are analyzed using non-compartmental analysis (NCA), a standard method that makes minimal assumptions about the drug's disposition.[23][24] Software such as Phoenix® WinNonLin® or open-source packages in R are commonly used.[25][26]
Caption: High-level workflow for the pharmacokinetic study.
Key PK Parameters
| Parameter | Description | Calculation Formula |
| Cₘₐₓ | Maximum observed plasma concentration. | Direct observation from data. |
| Tₘₐₓ | Time at which Cₘₐₓ is observed. | Direct observation from data. |
| AUCₗₐₛₜ | Area under the concentration-time curve from time 0 to the last measurable concentration. | Linear-log trapezoidal rule. |
| AUCᵢₙf | Area under the curve extrapolated to infinity. | AUCₗₐₛₜ + (Cₗₐₛₜ / λz) |
| t½ | Terminal elimination half-life. | ln(2) / λz (where λz is the terminal elimination rate constant) |
| CL | Clearance (IV only). The volume of plasma cleared of drug per unit time. | Doseᵢᵥ / AUCᵢₙf_ᵢᵥ |
| Vdₛₛ | Volume of distribution at steady state (IV only). | (Doseᵢᵥ * AUMCᵢₙf_ᵢᵥ) / (AUCᵢₙf_ᵢᵥ)² |
| %F | Absolute oral bioavailability. | (AUCᵢₙf_ₚₒ / AUCᵢₙf_ᵢᵥ) * (Doseᵢᵥ / Doseₚₒ) * 100 |
Conclusion and Reporting
The successful execution of this protocol will yield a comprehensive pharmacokinetic profile for the this compound analog. The results, including plasma concentration-time curves and a summary table of key PK parameters, should be compiled into a formal study report. This data is foundational for subsequent steps in the drug development pipeline, including efficacy and toxicology studies, and ultimately informs the potential for clinical translation. Adherence to these rigorous, well-validated methods ensures that the generated data is reliable, reproducible, and suitable for regulatory scrutiny.[27]
References
- European Medicines Agency. (n.d.). Non-clinical: pharmacokinetics and toxicokinetics.
- Parmar, K., et al. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Sciences.
- U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry.
- SGS. (n.d.). Preclinical Formulation Development.
- Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture.
- U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance.
- U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.
- KCAS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
- Creative Bioarray. (n.d.). Pre-Clinical Formulation Development.
- Tsume, Y., & Amidon, G. L. (1996). NCOMP--a windows-based computer program for noncompartmental analysis of pharmacokinetic data. Journal of Pharmaceutical Sciences, 85(4), 393-5.
- He, W., et al. (2016). Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents. Bioorganic & Medicinal Chemistry, 24(24), 6390-6400.
- U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry.
- qPharmetra. (n.d.). qpNCA.
- Biotechfarm. (n.d.). Animal Pharmacokinetic Studies for Safe Treatments.
- Aplos Analytics. (2025). Reevaluating Non-Compartmental Analysis in Pharmacokinetics: A Data-Centric Perspective.
- SCIEX. (2017). Sensitive, Robust Quantitative Analysis of Small Molecule Mixture in Plasma.
- Patsnap Synapse. (2025). How to select the right animal species for TK/PK studies?.
- Crystal Pharmatech. (n.d.). Optimal Preclinical Formulation Development.
- PCModfit. (n.d.). NCA - A Pharmacokinetics Program.
- Tang, H., & Mayersohn, M. (2005). Use of In Vivo Animal Models to Assess Pharmacokinetic Drug-Drug Interactions. Current Drug Metabolism, 6(5), 407-428.
- BioXpedia Labs. (n.d.). LC-MS/MS.
- International Journal of Research in Pharmaceutical and Chemical Sciences. (2023). Role of Animal Models in Drug Development: Past, Present and Future Perspectives.
- U.S. Food and Drug Administration. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
- Kan
- Lixoft. (n.d.). Noncompartmental Analysis | PKanalix.
- GaBI Journal. (2015). EMA issues revised guideline on non-clinical and clinical issues for biosimilars.
- National Institute of Health Sciences. (n.d.). Clinical Pharmacokinetic Studies of Pharmaceuticals.
- Yale School of Medicine. (n.d.). Small Molecules Quantitation | Proteomics.
- European Medicines Agency. (n.d.). Non-clinical guidelines.
- Chen, G., & Pramanik, B. N. (2008). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Methods in Molecular Biology, 426, 245-255.
- European Medicines Agency. (2015). Pharmacokinetic studies in man - Scientific guideline.
- ECA Academy. (2025). EMA Guideline on Quality, non-clinical and clinical Requirements for Investigational Medicinal Products for Advanced Therapies in Clinical Trials.
- U.S. Food and Drug Administration. (n.d.). FDA Requirements for Preclinical Studies.
- Li, S., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.
- U.S. Food and Drug Administration. (n.d.). Guidance for Industry.
- Social Science Research Institute. (n.d.). Preclinical Regulatory Requirements.
- European Medicines Agency. (n.d.). Clinical pharmacology and pharmacokinetics.
- Emery Pharma. (2024).
- MySkinRecipes. (n.d.). This compound.
- Agencia Española de Medicamentos y Productos Sanitarios. (n.d.). Preclinical regulatory approach before clinical development and marketing authorization of medicinal products in the European Union.
- Yaichkov, I. I., et al. (2024). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis.
- Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances.
- Frontiers in Chemistry. (2023).
- American Pharmaceutical Review. (2020). FDA Announces Draft Guidance on Physiologically Based Pharmacokinetic Analyses.
- ResearchGate. (2024). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis | Request PDF.
- Pharmacophore Elucidation and Molecular Docking Studies on 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives as COX-2 Inhibitors. (2012). International Journal of Molecular Sciences, 13(7), 8934-8953.
- Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)
Sources
- 1. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
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- 5. How to select the right animal species for TK/PK studies? [synapse.patsnap.com]
- 6. Non-clinical: pharmacokinetics and toxicokinetics | European Medicines Agency (EMA) [ema.europa.eu]
- 7. Non-clinical guidelines | European Medicines Agency (EMA) [ema.europa.eu]
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- 9. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
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- 26. NCA [pcmodfit.co.uk]
- 27. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(3-Pyridyl)isoxazole-3-carboxylic acid
Welcome to the technical support center for the synthesis of 5-(3-Pyridyl)isoxazole-3-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system.[1] This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic route and improve your overall yield.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges you may encounter during the synthesis of this compound. The synthesis typically involves a multi-step process, and issues can arise at any stage.
Problem 1: Low Yield in the Initial Claisen Condensation
Question: I am experiencing a low yield in the first step, the Claisen condensation between a pyridine-derived ester and a ketone. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in a Claisen condensation can stem from several factors, including the choice of base, reaction temperature, and the purity of your starting materials.
-
Base Selection is Critical: The choice of base is paramount. Sodium ethoxide or sodium hydride are commonly used. Ensure your base is fresh and anhydrous. The pKa of the base should be high enough to deprotonate the α-carbon of the ketone effectively.
-
Temperature Control: This reaction is often temperature-sensitive. Running the reaction at too high a temperature can lead to side reactions, such as self-condensation of the ketone. Conversely, a temperature that is too low may result in an incomplete reaction. It is advisable to start at a lower temperature (e.g., 0 °C) and gradually warm to room temperature.
-
Reagent Purity: Ensure your pyridine-derived ester and ketone are pure and, most importantly, anhydrous. Any moisture will quench the strong base and significantly reduce your yield.
| Parameter | Recommended Condition | Rationale |
| Base | Sodium Ethoxide or Sodium Hydride | Strong enough to deprotonate the ketone for nucleophilic attack. |
| Solvent | Anhydrous Ethanol or THF | Must be anhydrous to prevent quenching the base. |
| Temperature | 0 °C to Room Temperature | Minimizes side reactions while allowing the reaction to proceed to completion. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents moisture from entering the reaction. |
Problem 2: Inefficient Cyclization to the Isoxazole Ring
Question: My yield drops significantly during the cyclization step with hydroxylamine. What are the key parameters to control for an efficient isoxazole ring formation?
Answer: The formation of the isoxazole ring from a 1,3-dicarbonyl compound and hydroxylamine is a crucial step that can be influenced by pH, temperature, and the presence of side reactions.[2]
-
pH Control: The pH of the reaction mixture is critical. The reaction is typically carried out in a slightly acidic to neutral medium. If the solution is too acidic, the hydroxylamine will be protonated, reducing its nucleophilicity. If it's too basic, the 1,3-dicarbonyl compound may undergo undesired side reactions.
-
Reaction Temperature: The cyclization is often performed at elevated temperatures. However, excessive heat can lead to the decomposition of hydroxylamine or the formation of byproducts. A stepwise heating approach, for instance, holding at a moderate temperature (e.g., 60-80 °C), is often beneficial.
-
Formation of Regioisomers: With unsymmetrical 1,3-dicarbonyl compounds, the formation of regioisomers is a common challenge.[2] The regioselectivity is influenced by both steric and electronic factors of the reactants.[2] Modifying reaction conditions, such as the solvent or the use of a catalyst, can help favor the desired isomer.[2]
Experimental Workflow: Isoxazole Synthesis via Electrophilic Cyclization
A robust alternative to the classical condensation with hydroxylamine is the electrophilic cyclization of O-methyl oximes, which often provides higher yields and better control.[3][4][5]
Caption: Workflow for isoxazole synthesis via electrophilic cyclization.
Problem 3: Difficult Saponification of the Isoxazole Ester
Question: I am struggling with the final saponification step to get the carboxylic acid. The reaction is either incomplete or leads to decomposition. How can I improve this hydrolysis?
Answer: Saponification of heteroaromatic esters can be challenging. The isoxazole ring can be sensitive to harsh basic conditions, potentially leading to ring-opening.[2]
-
Milder Reaction Conditions: Instead of using high concentrations of strong bases like NaOH or KOH at high temperatures, consider using milder conditions. This could involve using a weaker base like lithium hydroxide (LiOH) or running the reaction at a lower temperature for a longer period.
-
Co-solvents: The solubility of the ester can be an issue. Using a co-solvent system, such as THF/water or dioxane/water, can improve the homogeneity of the reaction mixture and facilitate a smoother saponification.[6]
-
Monitoring the Reaction: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This will help you determine the optimal reaction time and prevent over-running the reaction, which could lead to decomposition.
| Parameter | Standard Condition | Alternative for Sensitive Substrates |
| Base | 1-2 M NaOH or KOH | 1 M LiOH |
| Solvent | Methanol/Water or Ethanol/Water | THF/Water or Dioxane/Water |
| Temperature | Reflux (60-100 °C) | Room Temperature to 40 °C |
| Reaction Time | 2-6 hours | 12-24 hours (monitor by TLC/HPLC) |
Problem 4: Purification Challenges of the Final Product
Question: My final product, this compound, is difficult to purify. What are the best practices for its purification?
Answer: The purification of polar, amphoteric compounds like your target molecule can be tricky.
-
Acid-Base Extraction: A classic and effective method for purifying carboxylic acids is through acid-base extraction.[7] Dissolve the crude product in a suitable organic solvent and extract with a mild aqueous base (e.g., sodium bicarbonate solution). The carboxylate salt will move to the aqueous layer, leaving non-acidic impurities behind. Then, carefully acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to precipitate your pure carboxylic acid.
-
Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system is an excellent purification technique.[7] Experiment with different solvents, such as ethanol/water, acetic acid/water, or toluene, to find the best conditions for crystal formation.[7]
-
Column Chromatography: While it can be challenging for highly polar compounds, column chromatography can be effective.[2] Use a polar stationary phase like silica gel and a carefully selected eluent system. Often, adding a small amount of acetic acid or formic acid to the mobile phase can improve the peak shape and separation.[2]
II. Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the formation of the isoxazole ring from a 1,3-dicarbonyl compound and hydroxylamine?
A1: The reaction proceeds through a nucleophilic attack of the nitrogen atom of hydroxylamine on one of the carbonyl carbons of the 1,3-dicarbonyl compound.[8][9] This is followed by an intramolecular condensation and dehydration to form the stable five-membered isoxazole ring. The nucleophilicity of the nitrogen in hydroxylamine is enhanced by the adjacent oxygen atom, a phenomenon known as the alpha effect.[8]
Caption: Simplified mechanism of isoxazole ring formation.
Q2: Are there any alternative synthetic routes to this compound?
A2: Yes, one notable alternative is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[10] In this approach, a pyridine-containing nitrile oxide, generated in situ from an oxime, reacts with an alkyne bearing a carboxylate group (or a precursor). This method can offer excellent regioselectivity.
Q3: How stable is the isoxazole ring to common reaction conditions?
A3: The isoxazole ring is generally stable, but the N-O bond is relatively weak and can be cleaved under certain conditions.[2]
-
Strongly Basic Conditions: As mentioned, strong bases can cause ring-opening.[2]
-
Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd) can cleave the N-O bond.[2]
-
Photochemical Conditions: UV irradiation can sometimes lead to rearrangement of the isoxazole ring.[2]
Q4: What are the key safety precautions to take when working with hydroxylamine and strong bases?
A4: Both hydroxylamine and strong bases like sodium hydride pose significant safety risks.
-
Hydroxylamine: Can be explosive, especially when heated. It is also toxic and an irritant. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Sodium Hydride: Is a highly flammable solid that reacts violently with water to produce hydrogen gas, which is flammable and explosive. It should be handled under an inert atmosphere (nitrogen or argon) and away from any sources of moisture.
Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.
III. References
-
The mechanism of the α-ketoacid-hydroxylamine amide-forming ligation. PubMed.
-
The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. PMC - NIH.
-
Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Sciforum.
-
Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Chemistry Portal.
-
Synthesis of Isoxazoles via Electrophilic Cyclization. ACS Publications.
-
Synthesis of Isoxazoles via One-Pot Oxidation/Cyclization Sequence from Propargylamines. PubMed.
-
Troubleshooting guide for the synthesis of isoxazole derivatives. Benchchem.
-
This compound. MySkinRecipes.
-
Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Henry Rzepa's Blog.
-
Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes? Quora.
-
General procedures for the purification of Carboxylic acids. Chempedia.
-
How to speed up the saponification reaction of esters with aqueous alkali (temperature<100°C). Quora.
Sources
- 1. This compound [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Isoxazoles via Electrophilic Cyclization [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. quora.com [quora.com]
- 7. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 8. Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 9. quora.com [quora.com]
- 10. sciforum.net [sciforum.net]
Technical Support Center: Purification of 5-(3-Pyridyl)isoxazole-3-carboxylic Acid
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 5-(3-Pyridyl)isoxazole-3-carboxylic acid. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experimental work.
Introduction
This compound is a bifunctional molecule of significant interest in medicinal chemistry, often serving as a key intermediate in the synthesis of nicotinic acetylcholine receptor modulators.[1] Its unique structure, containing both a basic pyridine ring and an acidic carboxylic acid, presents a distinct set of purification challenges. The zwitterionic nature of the molecule at its isoelectric point, and its potential to interact strongly with chromatographic stationary phases, requires carefully designed purification strategies. This guide will provide a framework for understanding and overcoming these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The most common impurities will depend on the synthetic route employed. A prevalent method for synthesizing the isoxazole core is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. In the case of this compound, this typically involves the reaction of 3-pyridinealdoxime with ethyl propiolate, followed by hydrolysis of the resulting ester.[2]
Potential impurities to consider are:
-
Ethyl 5-(3-pyridyl)isoxazole-3-carboxylate: The unhydrolyzed ester is a common impurity if the hydrolysis reaction does not go to completion.
-
Starting materials: Unreacted 3-pyridinealdoxime and ethyl propiolate may be present.
-
Furoxans: These are common byproducts resulting from the dimerization of the nitrile oxide intermediate, especially if the cycloaddition reaction is slow.
-
Regioisomers: While the reaction with ethyl propiolate is generally regioselective, trace amounts of the isomeric ethyl 5-(3-pyridyl)isoxazole-4-carboxylate could be formed.[3]
Q2: My compound is showing significant peak tailing during reverse-phase HPLC analysis. What is the cause and how can I fix it?
A2: Peak tailing for basic compounds like this compound on silica-based C18 columns is a common issue. It is primarily caused by the interaction of the basic nitrogen on the pyridine ring with acidic residual silanol groups on the silica surface.
To mitigate this, you can:
-
Use an acidic mobile phase: Adding an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase will protonate the pyridine nitrogen, minimizing its interaction with the silanol groups.
-
Employ a mixed-mode column: These columns have both reverse-phase and ion-exchange characteristics and are specifically designed to provide better peak shapes for polar and basic compounds.[4]
-
Use a column with end-capping: Modern HPLC columns are often "end-capped" to reduce the number of free silanol groups.
Q3: I'm having trouble getting my compound to crystallize. It keeps "oiling out". What should I do?
A3: "Oiling out" is a common problem in recrystallization, especially for compounds with low melting points or when the solution is too concentrated.[5]
Here are some troubleshooting steps:
-
Add more solvent: The oil is likely a supersaturated solution. Add a small amount of hot solvent to redissolve the oil, and then allow it to cool more slowly.
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid to create nucleation sites for crystal growth.
-
Seed the solution: If you have a small amount of pure, solid material, add a "seed crystal" to the cooled solution to induce crystallization.
-
Change the solvent system: Your compound may be too soluble in the chosen solvent. Try a different solvent or a co-solvent system where the compound has lower solubility at room temperature.
In-depth Troubleshooting Guides
Challenge 1: Incomplete Hydrolysis and Removal of the Ethyl Ester Precursor
Problem: Your final product is contaminated with a significant amount of ethyl 5-(3-pyridyl)isoxazole-3-carboxylate.
Underlying Cause: The hydrolysis of the ester to the carboxylic acid is an equilibrium-driven process and may not have gone to completion. The ester is also likely to have similar polarity to the product, making chromatographic separation challenging.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting poor HPLC resolution.
Challenge 3: Difficulty with Recrystallization
Problem: The compound either fails to crystallize, forming an oil, or the recovery is very low.
Underlying Cause: The choice of solvent is critical for successful recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. The presence of impurities can also inhibit crystallization.
Solvent Selection and Recrystallization Protocol:
Solvent Screening:
| Solvent/System | Observation | Recommendation |
| Water | Sparingly soluble at room temperature, more soluble when hot. | Good potential for recrystallization. |
| Ethanol | Soluble at room temperature. | May be too good a solvent, consider a co-solvent. |
| Isopropanol | Similar to ethanol. | Consider as a co-solvent with a non-polar solvent. |
| Ethyl Acetate/Hexane | Soluble in ethyl acetate, insoluble in hexane. | A good co-solvent system to try. |
| Dichloromethane/Methanol | Soluble in methanol, less soluble in dichloromethane. | Another potential co-solvent system. |
Step-by-Step Recrystallization Protocol (using a co-solvent system like Ethyl Acetate/Hexane):
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethyl acetate.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Induce Crystallization: While the solution is still warm, slowly add hexane dropwise until the solution becomes slightly cloudy (the cloud point).
-
Re-dissolution: Add a few drops of hot ethyl acetate to just redissolve the cloudiness.
-
Cooling: Allow the flask to cool slowly to room temperature. Do not disturb the flask during this time.
-
Further Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
References
-
MySkinRecipes. This compound. Available at: [Link]
-
SIELC Technologies. New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. Available at: [Link]
-
Biocyclopedia. Problems in recrystallization. Available at: [Link]
-
University of York. Problems with Recrystallisations. Available at: [Link]
Sources
Overcoming solubility issues of 5-(3-Pyridyl)isoxazole-3-carboxylic acid in assays
Welcome to the technical support guide for 5-(3-Pyridyl)isoxazole-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome common challenges, particularly solubility issues, encountered during in vitro and in vivo assays. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the successful application of this compound in your research.
Introduction: Understanding the Molecule
This compound is a heterocyclic compound featuring both a weakly basic pyridine ring and an acidic carboxylic acid group.[1] This amphoteric nature, combined with a rigid, planar structure, often leads to poor aqueous solubility at neutral pH, a common challenge in biological assays.[2][3] Low solubility can result in underestimated biological activity, high data variability, and inaccurate structure-activity relationships (SAR).[3] This guide will provide systematic strategies to address these solubility hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent for creating a high-concentration stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions (e.g., 10-50 mM).[4] This compound is generally soluble in DMSO.[5] However, it is crucial to minimize the final concentration of DMSO in your assay, as it can be toxic to cells at concentrations typically above 0.5-1%.[6][7][8] Always prepare a fresh dilution series from the DMSO stock for your experiments.
Q2: My compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What should I do?
A2: This is a common issue known as "precipitation upon dilution." It occurs when the compound's concentration in the final aqueous solution exceeds its thermodynamic solubility limit. Here are several strategies to mitigate this:[9]
-
Optimize Dilution Protocol: Instead of diluting the DMSO stock into a small volume of aqueous buffer first, add the DMSO stock directly to the final assay medium containing all components (e.g., proteins, cells).[3] These components can help stabilize the compound and keep it in solution.
-
Reduce Final Concentration: If precipitation persists, you may be exceeding the compound's aqueous solubility. Try lowering the final assay concentration.
-
Use Co-solvents: For certain assays, a small percentage of a co-solvent like ethanol can be used in conjunction with DMSO, but compatibility with the specific assay must be verified.[7]
-
Sonication: Briefly sonicating the final solution can help re-dissolve small amounts of precipitate and create a more homogenous dispersion.[9]
Q3: Can I use pH modification to improve the solubility of this compound in my assay?
A3: Yes, pH modification is a powerful tool for this molecule due to its acidic and basic functional groups.[10]
-
Increasing pH (Basic Conditions): In a basic environment (pH > pKa of the carboxylic acid), the carboxylic acid group will deprotonate to form a carboxylate salt. This charged species is significantly more water-soluble.[11] For example, preparing a stock solution in a weak base like 0.1 M NaOH and then neutralizing it to the desired assay pH can be effective.
-
Decreasing pH (Acidic Conditions): In an acidic environment (pH < pKa of the pyridine nitrogen), the pyridine ring will become protonated, forming a pyridinium salt, which also enhances water solubility.[12]
-
Caution: Ensure the chosen pH is compatible with your assay system (e.g., enzyme activity, cell viability). The optimal pH for solubility may not be the optimal pH for your biological assay.
Q4: Are there any alternative formulation strategies I can use for in vivo studies?
A4: For in vivo applications where solubility and bioavailability are critical, several advanced formulation strategies can be employed:[13][14][15]
-
Co-crystals: Forming a co-crystal with a pharmaceutically acceptable co-former can significantly alter the physicochemical properties of the compound, including solubility and dissolution rate.[12]
-
Salt Formation: Creating a salt of the carboxylic acid or the pyridine moiety can dramatically improve aqueous solubility.[16]
-
Lipid-Based Formulations: Incorporating the compound into lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can enhance solubility and absorption.[14][15]
-
Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix in its amorphous state can lead to higher apparent solubility and faster dissolution.[14]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving solubility problems.
Problem 1: Inconsistent results or low potency observed in a cell-based assay.
Possible Cause: The compound may be precipitating in the cell culture medium over the course of the experiment, leading to a lower effective concentration.
Troubleshooting Workflow:
Caption: Key factors influencing compound solubility.
By systematically addressing the factors outlined in this guide, researchers can overcome the solubility challenges associated with this compound and obtain reliable, reproducible data in their assays.
References
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]
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Hintermann, S., & Bodmer, D. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]
-
Shaikh, J., et al. (2020). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. [Link]
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World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
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Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]
-
Patheon. (2011). Formulation Strategies for Poorly Soluble Drugs. Pharmaceutical Technology. [Link]
-
Zimmerman, J. A., et al. (1991). Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed. [Link]
-
Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. PLoS ONE. [Link]
-
Mooney, K. G., et al. (1981). Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions. PubMed. [Link]
-
Taha, E., et al. (2024). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]
-
Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH. [Link]
-
MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]
-
Ecotoxicology. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. ResearchGate. [Link]
-
Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?. Reddit. [Link]
-
Contract Pharma. (2017). Optimizing Drug Solubility. Contract Pharma. [Link]
-
Scientist Solutions. (2025). DMSO in cell based assays. Scientist Solutions. [Link]
-
ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. ResearchGate. [Link]
-
Chemsrc. (n.d.). 5-(2-Pyridyl)isoxazole-3-carboxylic Acid. Chemsrc. [Link]
-
ResearchGate. (2014). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?. ResearchGate. [Link]
-
Noble Intermediates. (n.d.). 5-Methyl-4-Isoxazole Carboxylic Acid. Noble Intermediates. [Link]
-
ResearchGate. (n.d.). The effect of different pH-adjusting acids on the aqueous solubility of.... ResearchGate. [Link]
-
ResearchGate. (n.d.). Mole fraction solubilities of pyridine-3-carboxylic acid obtained in.... ResearchGate. [Link]
-
Wadas, T. J., et al. (2007). Extraction of pyridines into fluorous solvents based on hydrogen bond complex formation with carboxylic acid receptors. PubMed. [Link]
-
Smith, G., et al. (2015). Co-crystals and molecular salts of carboxylic acid/pyridine complexes. RSC Publishing. [Link]
-
PubChem. (n.d.). 5-(1H-Indol-3-YL)isoxazole-3-carboxylic acid. PubChem. [Link]
-
Kütt, A., et al. (2018). pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters. [Link]
-
LookChem. (n.d.). 3-Methyl-4-isoxazolecarboxylic acid. LookChem. [Link]
-
PMC - PubMed Central. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC - PubMed Central. [Link]
-
NIH. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. NIH. [Link]
-
CBSE Academic. (2024). marking scheme sample paper (2024 -25) chemistry theory (043). CBSE Academic. [Link]
-
Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]
-
Williams, R. (n.d.). pKa Data Compiled by R. Williams page-1. pKa Values. [Link]
-
Sbardella, G., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. PubMed. [Link]
-
MDPI. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI. [Link]
-
American Elements. (n.d.). Carboxylic Acids. American Elements. [Link]
Sources
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cas 17153-20-7,3-Methyl-4-isoxazolecarboxylic acid | lookchem [lookchem.com]
- 6. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 7. researchgate.net [researchgate.net]
- 8. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 9. researchgate.net [researchgate.net]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. reddit.com [reddit.com]
- 12. Co-crystals and molecular salts of carboxylic acid/pyridine complexes: can calculated p K a 's predict proton transfer? A case study of nine complexes ... - CrystEngComm (RSC Publishing) DOI:10.1039/C5CE00102A [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hilarispublisher.com [hilarispublisher.com]
- 16. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Technical Support Center: Optimization of Reaction Conditions for 5-(3-Pyridyl)isoxazole-3-carboxylic Acid Synthesis
Welcome to the Technical Support Center for the synthesis of 5-(3-Pyridyl)isoxazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the multi-step synthesis of this important heterocyclic compound. The synthesis involves a 1,3-dipolar cycloaddition reaction, a well-established method for constructing the isoxazole ring, followed by ester hydrolysis to yield the final carboxylic acid. This document provides detailed protocols, addresses common challenges, and offers solutions to optimize your reaction conditions for higher yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Q1: My yield of the intermediate, ethyl 5-(3-pyridyl)isoxazole-3-carboxylate, is low. What are the likely causes and how can I improve it?
A1: Low yields in the 1,3-dipolar cycloaddition step can often be attributed to several factors. A primary concern is the inefficient in situ generation of the nitrile oxide from 3-pyridinealdoxime. Another common issue is the dimerization of the nitrile oxide to form a furoxan byproduct, which can be significant if the concentration of the nitrile oxide is too high relative to the dipolarophile (ethyl propiolate).[1]
Troubleshooting Steps:
-
Ensure Complete Formation of the Hydroximoyl Chloride Intermediate: The reaction of 3-pyridinealdoxime with N-chlorosuccinimide (NCS) to form the hydroximoyl chloride is a critical step. Ensure your NCS is of high purity and the reaction is performed in a suitable solvent like DMF or chloroform.
-
Slow Addition of Base: The elimination of HCl from the hydroximoyl chloride to generate the nitrile oxide should be controlled. Add the base (e.g., triethylamine) dropwise to the reaction mixture containing the hydroximoyl chloride and ethyl propiolate. This maintains a low concentration of the nitrile oxide, favoring the cycloaddition over dimerization.[1][2]
-
Optimize Reaction Temperature: The in situ generation of the nitrile oxide can often be performed at a low temperature (e.g., 0 °C) to minimize side reactions, followed by allowing the reaction to warm to room temperature for the cycloaddition.[1]
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting materials and the formation of the product. Prolonged reaction times may not necessarily increase the yield and could lead to the decomposition of the product.
Q2: I am observing the formation of a significant amount of a byproduct that I suspect is a furoxan. How can I confirm this and prevent its formation?
A2: Furoxan (1,2,5-oxadiazole-2-oxide) is the common dimerization product of nitrile oxides.[1] Its formation is a competing reaction to the desired 1,3-dipolar cycloaddition. You can often identify the furoxan byproduct by its different polarity on TLC and by characterization using techniques like mass spectrometry.
Preventative Measures:
-
In Situ Generation in the Presence of the Dipolarophile: The most effective way to minimize furoxan formation is to generate the nitrile oxide slowly in the presence of an excess of the dipolarophile (ethyl propiolate).[2] This ensures that the nitrile oxide is more likely to react with the alkyne rather than another molecule of itself.
-
Control Stoichiometry: Use a slight excess of the ethyl propiolate (e.g., 1.2 equivalents) to ensure it is readily available to trap the nitrile oxide as it is formed.
Q3: The hydrolysis of the ethyl ester to the carboxylic acid is not going to completion, or I am getting a complex mixture of products. What are the best conditions for this step?
A3: The hydrolysis of the ethyl ester of a heteroaromatic compound can be challenging. Both acidic and basic conditions can be employed, but each has potential pitfalls.[3][4] Given the presence of the basic pyridine ring, basic hydrolysis is generally preferred to avoid potential side reactions under strongly acidic conditions.
Recommended Hydrolysis Conditions:
-
Base-Catalyzed Hydrolysis (Saponification): A common and effective method is to use a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of a water-miscible organic solvent (like THF or ethanol) and water.[5] The reaction is typically heated to reflux and monitored by TLC until the starting ester is consumed.
-
Work-up Procedure: After the hydrolysis is complete, the reaction mixture is typically acidified to a pH where the carboxylic acid is protonated and the pyridine nitrogen is also protonated, leading to a zwitterionic product that may precipitate or can be isolated. Careful pH adjustment is crucial for efficient isolation.
Q4: I am having difficulty purifying the final product, this compound. It seems to be soluble in both aqueous and organic phases.
A4: The final product is a zwitterion, containing both a basic pyridine ring and an acidic carboxylic acid group. This dual nature can make purification challenging.
Purification Strategies:
-
Isoelectric Point Precipitation: Carefully adjust the pH of the aqueous solution of the crude product to its isoelectric point. At this pH, the net charge of the molecule is zero, and its solubility in water is at a minimum, which should induce precipitation. The solid can then be collected by filtration.
-
Ion-Exchange Chromatography: If precipitation is not effective, ion-exchange chromatography can be a powerful purification technique for zwitterionic compounds.[6]
-
Recrystallization: Once a reasonably pure solid is obtained, recrystallization from a suitable solvent system (e.g., water-ethanol mixtures) can be used to obtain the final product in high purity.
Q5: Could the pyridine nitrogen be interfering with the reaction, for example, by forming a pyridine N-oxide?
A5: While the formation of pyridine N-oxide is a possibility when using oxidizing agents, the conditions for the in situ generation of the nitrile oxide from the aldoxime using NCS are generally mild enough that significant N-oxidation of the pyridine ring is not a major concern. However, if strong oxidizing conditions are used, this could become a side reaction. Using a stoichiometric amount of NCS and controlling the reaction temperature should minimize this possibility.
Detailed Experimental Protocols
The following protocols are provided as a guide and may require optimization based on your specific laboratory conditions and the purity of your starting materials.
Protocol 1: Synthesis of Ethyl 5-(3-pyridyl)isoxazole-3-carboxylate
This procedure involves a one-pot, two-step process: the formation of 3-pyridinealdoxime followed by a 1,3-dipolar cycloaddition with ethyl propiolate.
Step 1: Synthesis of 3-Pyridinealdoxime
-
To a solution of 3-pyridinecarboxaldehyde (1.0 eq.) in ethanol, add hydroxylamine hydrochloride (1.1 eq.) and sodium acetate (1.2 eq.).
-
Stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the aldehyde is consumed.
-
Remove the ethanol under reduced pressure.
-
Add water to the residue and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude 3-pyridinealdoxime, which can be used in the next step without further purification.
Step 2: 1,3-Dipolar Cycloaddition
-
Dissolve the crude 3-pyridinealdoxime (1.0 eq.) and ethyl propiolate (1.2 eq.) in anhydrous N,N-dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-chlorosuccinimide (NCS) (1.1 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition of NCS is complete, add triethylamine (1.5 eq.) dropwise to the reaction mixture over 30 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 5-(3-pyridyl)isoxazole-3-carboxylate.
Protocol 2: Hydrolysis of Ethyl 5-(3-pyridyl)isoxazole-3-carboxylate
-
Dissolve ethyl 5-(3-pyridyl)isoxazole-3-carboxylate (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Add lithium hydroxide monohydrate (2.0 eq.) to the solution.
-
Heat the mixture to reflux (approximately 60-70 °C) and stir for 2-4 hours.
-
Monitor the reaction by TLC until the starting ester is completely consumed.
-
Cool the reaction mixture to room temperature and remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and carefully acidify with 1M hydrochloric acid to a pH of approximately 3-4.
-
A precipitate of this compound should form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
-
If the product does not precipitate, it may be necessary to concentrate the aqueous solution or perform an extraction with a suitable organic solvent after acidification.
Data Presentation
Table 1: Optimized Reaction Conditions for the Synthesis of Ethyl 5-(3-pyridyl)isoxazole-3-carboxylate
| Parameter | Condition | Rationale |
| Solvent | DMF | A polar aprotic solvent that effectively dissolves the reactants. |
| Oxidant | N-Chlorosuccinimide (NCS) | A mild and effective reagent for the in situ generation of nitrile oxides from aldoximes. |
| Base | Triethylamine | A non-nucleophilic base to facilitate the elimination of HCl to form the nitrile oxide. |
| Temperature | 0 °C to Room Temperature | Initial cooling minimizes side reactions, while warming allows the cycloaddition to proceed to completion. |
| Stoichiometry | Aldoxime:Propiolate:NCS:Base = 1:1.2:1.1:1.5 | An excess of the dipolarophile and base ensures efficient trapping of the nitrile oxide and complete reaction. |
| Typical Yield | 60-75% | Expected yield after purification. |
Table 2: Optimized Conditions for the Hydrolysis of Ethyl 5-(3-pyridyl)isoxazole-3-carboxylate
| Parameter | Condition | Rationale |
| Reagent | Lithium Hydroxide (LiOH) | A strong base that effectively hydrolyzes the ester. |
| Solvent System | THF/Water | A miscible solvent system that facilitates the reaction between the organic ester and the aqueous base. |
| Temperature | Reflux (60-70 °C) | Provides sufficient energy for the hydrolysis to proceed at a reasonable rate. |
| pH for Precipitation | ~3-4 | The isoelectric point of the zwitterionic product, minimizing its solubility in water. |
| Typical Yield | 85-95% | Expected yield of the final carboxylic acid. |
Visualization of the Synthetic Pathway and Troubleshooting
Diagram 1: Synthetic Pathway
Caption: Synthetic route to this compound.
Diagram 2: Troubleshooting Low Yield in Cycloaddition
Sources
Technical Support Center: Synthesis of 5-(3-Pyridyl)isoxazole-3-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 5-(3-Pyridyl)isoxazole-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. The synthesis of this valuable heterocyclic building block, a key intermediate in medicinal chemistry[1], presents several challenges that can impact yield, purity, and scalability. This document provides in-depth, experience-driven troubleshooting advice and frequently asked questions to navigate these complexities effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for constructing the this compound core?
There are two predominant strategies for synthesizing the 3,5-disubstituted isoxazole core, each with distinct advantages and challenges:
-
[3+2] Cycloaddition (Huisgen Cycloaddition): This method involves the reaction of a nitrile oxide (the 3-atom component) with an alkyne (the 2-atom component).[2] For this specific target, pyridine-3-carbonitrile oxide is generated in situ and reacted with an acetylenic carboxylate, such as ethyl propiolate.
-
Cyclocondensation of a 1,3-Dicarbonyl with Hydroxylamine: This classical approach involves reacting a β-dicarbonyl compound containing the 3-pyridyl moiety with hydroxylamine. A common precursor is an α,β-unsaturated ketone (a chalcone), formed via a Claisen-Schmidt condensation, which is then cyclized with hydroxylamine.[3][4]
Q2: Which synthetic route offers better control over regioselectivity?
The [3+2] cycloaddition route generally provides superior and more predictable regioselectivity for this specific target. The reaction of a terminal alkyne like ethyl propiolate with an aryl nitrile oxide is highly regioselective, typically yielding the 3,5-disubstituted isoxazole exclusively.[5]
In contrast, the cyclocondensation of an unsymmetrical 1,3-dicarbonyl precursor with hydroxylamine can often produce a mixture of regioisomers (5-pyridyl and 3-pyridyl derivatives), complicating purification and reducing the yield of the desired product.[3][6]
Q3: My final product is unstable and decarboxylates upon heating. Is this expected?
Yes, decarboxylation can be a significant issue. Isoxazole-3-carboxylic acids can be susceptible to losing CO₂ at elevated temperatures, particularly during distillation or prolonged heating in certain solvents.[7][8] It is crucial to employ mild conditions for the final workup, purification, and any subsequent reactions. If thermal instability is a persistent problem, consider performing the final saponification step just before the compound is to be used.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format.
Problem 1: Low or No Yield in [3+2] Cycloaddition Route
Question: I am attempting the synthesis via the in situ generation of pyridine-3-carbonitrile oxide, but my yield is consistently low, and I see a significant amount of an unknown, high-molecular-weight byproduct. What is happening?
Answer: The most common side reaction in 1,3-dipolar cycloadditions involving nitrile oxides is the dimerization of the nitrile oxide intermediate to form a furoxan (1,2,5-oxadiazole-2-oxide) . This occurs when the concentration of the nitrile oxide is too high, allowing it to react with itself faster than with the intended alkyne dipolarophile.[3]
Caption: Troubleshooting workflow for low yield in nitrile oxide cycloadditions.
This protocol ensures the nitrile oxide is generated slowly in the presence of the alkyne, maximizing the probability of the desired cycloaddition.
Materials:
-
3-Pyridinecarboxaldoxime (1.0 eq)
-
Ethyl propiolate (1.1 eq)
-
N-Chlorosuccinimide (NCS) (1.1 eq) or household bleach (e.g., Clorox®)
-
Ethyl acetate or Dichloromethane (DCM)
-
Triethylamine (catalytic amount, if using NCS)
Procedure:
-
Dissolve 3-pyridinecarboxaldoxime and ethyl propiolate in the chosen organic solvent (e.g., Ethyl Acetate) in your reaction flask.
-
Prepare a separate solution or suspension of the oxidant. If using NCS, dissolve it in the same solvent. If using bleach, it can be used directly.
-
Using a syringe pump, add the oxidant solution dropwise to the reaction mixture over a period of 2-4 hours at room temperature.
-
Causality: The slow addition ensures that the concentration of the highly reactive nitrile oxide intermediate remains low at all times. It is consumed by the readily available ethyl propiolate as soon as it is formed, kinetically outcompeting the second-order dimerization side reaction.[3][9]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, proceed with a standard aqueous workup to remove succinimide or salts.
Problem 2: Formation of a Regioisomeric Mixture
Question: I am using a cyclocondensation route starting with a 1,3-dicarbonyl precursor and hydroxylamine. My NMR shows two distinct pyridyl signals and two isoxazole ring protons, suggesting I have a mixture of the desired 5-(3-pyridyl) and the undesired 3-(3-pyridyl) isomers. How can I improve selectivity?
Answer: This is a classic challenge with unsymmetrical 1,3-dicarbonyls. The initial condensation of hydroxylamine can occur at either carbonyl group, leading to two different enone intermediates, which then cyclize to the respective regioisomeric isoxazoles. Selectivity is governed by the relative electrophilicity of the two carbonyl carbons and the reaction pH.[3][6]
Caption: Competing reaction pathways leading to regioisomers.
| Strategy | Principle | Experimental Approach |
| pH Control | The nucleophilicity of hydroxylamine and the reactivity of the keto-enol tautomers are pH-dependent. Acidic conditions often favor attack at the more reactive carbonyl. | Screen the reaction at different pH values. Start with slightly acidic conditions (e.g., using hydroxylamine hydrochloride in an acetic acid/acetate buffer system). |
| Solvent Modification | Solvent polarity can influence the tautomeric equilibrium of the dicarbonyl compound and stabilize one transition state over the other.[3] | Compare reaction outcomes in polar protic (e.g., Ethanol) vs. polar aprotic (e.g., Acetonitrile, DMF) solvents. |
| Use of a Chalcone Precursor | Synthesizing a chalcone (e.g., 1-(pyridin-3-yl)prop-2-en-1-one derivative) first and then reacting it with hydroxylamine provides better regiochemical control. The Michael addition of hydroxylamine typically occurs first, followed by cyclization.[10][11] | Follow a two-step procedure: 1. Claisen-Schmidt condensation of 3-acetylpyridine with an appropriate aldehyde. 2. Cyclization of the purified chalcone with hydroxylamine hydrochloride in a basic medium (e.g., KOH/ethanol).[11][12] |
Problem 3: Isoxazole Ring Cleavage During Saponification
Question: I successfully synthesized the ethyl ester of my target acid. However, when I try to hydrolyze it to the carboxylic acid using NaOH in refluxing ethanol, my yield is very low and I isolate a complex mixture of products. What is causing this degradation?
Answer: The N-O bond of the isoxazole ring is its most labile feature and is susceptible to reductive cleavage or base-mediated ring opening, especially at elevated temperatures.[3][13] Harsh basic conditions can lead to the cleavage of the isoxazole ring, forming β-enamino-ketoesters or other degradation products, which will not yield your desired carboxylic acid upon acidification.
This protocol uses milder conditions to effect the ester hydrolysis while preserving the integrity of the isoxazole ring.
Materials:
-
Ethyl 5-(3-Pyridyl)isoxazole-3-carboxylate (1.0 eq)
-
Lithium hydroxide (LiOH) monohydrate (1.5 - 2.0 eq)
-
Tetrahydrofuran (THF)
-
Water
-
1M Hydrochloric Acid (HCl)
Procedure:
-
Dissolve the isoxazole ester in a 3:1 mixture of THF and water.
-
Add the solid LiOH monohydrate to the solution at room temperature.
-
Causality: LiOH is a strong base but is often used for milder saponifications at lower temperatures compared to NaOH or KOH. The use of a THF/water solvent system at room temperature provides sufficient solubility and reactivity without requiring heat, which can promote the undesired ring-opening pathway.[13]
-
Stir the mixture at room temperature and monitor the reaction closely by TLC until all the starting material is consumed (typically 2-6 hours). Avoid unnecessarily long reaction times.
-
Once complete, cool the mixture in an ice bath and carefully acidify to pH ~4-5 with 1M HCl. The product should precipitate out of the solution.
-
Filter the solid, wash with cold water, and dry under vacuum.
References
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- Khan Academy.
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- Organic Chemistry Portal. Isoxazole synthesis.
- ResearchGate. (2019). Decarboxylation reaction of 5-methylisolxazole-3-carboxylic acid.
- BenchChem. (2025). The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. BenchChem Tech Support.
- Quora. (2015). Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes?.
- ResearchGate. (2019).
- ResearchGate. (2022). Cyclocondensation pathways for the synthesis of isoxazole....
- ACS Publications. (2021). Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers.... Inorganic Chemistry.
- NanoBioLetters. (2024). Construction of Isoxazole ring: An Overview.
- MDPI. (2023). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Organics.
- Semantic Scholar. (2022).
- NIH. (2022).
- Der Pharma Chemica. (2011).
- ResearchGate. (2022). Cyclization of Chalcones (I)
- Der Pharma Chemica. (2011).
- PubMed Central. (2020). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities.
- IJBPAS. (2022).
- MDPI. (2024). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Chemistry.
- ResearchGate. (2021).
- Santa Cruz Biotechnology. 5-Methyl-3-pyridin-3-yl-isoxazole-4-carboxylic acid.
- ResearchGate. (2012). Synthesis of water soluble isoxazol-3-yl(isothiazol-3-yl) carboxamides and ureas containing amino acid residues – potential anticancer agents.
- ResearchGate. (2014).
- NIH. (2023).
- Google Patents. (2019). Decarboxylation method of heterocyclic carboxylic acid compounds.
- ResearchGate. (2014).
- ResearchGate. (2014). Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides.
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- 2. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. Isoxazole synthesis [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Stability issues of 5-(3-Pyridyl)isoxazole-3-carboxylic acid in solution
Technical Support Center: 5-(3-Pyridyl)isoxazole-3-carboxylic acid
A Guide to Understanding and Mitigating Solution Stability Issues
Welcome to the technical support center for this compound. As Senior Application Scientists, we understand that navigating the complexities of heterocyclic compound stability is a significant challenge in drug discovery and development. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, practical insights into the stability of this compound in solution. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and ensure the integrity of your experimental data.
This compound is a valuable intermediate in medicinal chemistry, often used in the synthesis of nicotinic acetylcholine receptor modulators and other bioactive molecules.[1][2] However, the inherent chemical nature of the isoxazole ring presents specific stability challenges that must be understood and managed.
Section 1: Core Principles of Isoxazole Instability
A foundational understanding of the isoxazole ring's chemistry is crucial for diagnosing stability problems.
Q1: What makes the this compound structure susceptible to degradation in solution?
The primary vulnerability of the isoxazole ring is the N-O bond, which is relatively weak and susceptible to cleavage under various conditions.[3] This susceptibility is the root cause of most stability issues. The degradation of the isoxazole moiety can be initiated by several factors, including pH, temperature, and light.[3][4] For this compound, the electron-withdrawing nature of the pyridyl and carboxylic acid groups can further influence the electronic distribution within the isoxazole ring, affecting its overall stability.
The most common degradation pathways are hydrolysis (acid or base-catalyzed), photolysis (degradation by light), and thermolysis (degradation by heat). These pathways often lead to ring-opening, generating various degradation products that can compromise the purity, potency, and safety of the compound.[5][6]
Caption: General degradation pathways for isoxazole-containing compounds.
Section 2: Troubleshooting Guide - A Symptom-Based Approach
This section addresses common problems encountered during experiments, providing a logical workflow for identifying and resolving the root cause.
Q2: My compound is rapidly degrading in an aqueous buffer. What should I investigate first?
The most common cause of degradation for isoxazole derivatives in aqueous media is pH-dependent hydrolysis. The isoxazole ring can be sensitive to both strongly acidic and basic conditions.[3][7]
-
Under Basic Conditions: Strong bases can facilitate ring-opening of the isoxazole.[3] Studies on the similar compound leflunomide show significant degradation at basic pH (pH 10), which is accelerated by temperature.[4]
-
Under Acidic Conditions: Specific acid catalysis can lead to degradation, particularly at pH values below 3.5.[5] Protonation of the ring nitrogen can activate it for nucleophilic attack by water, leading to hydrolytic cleavage.[7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound degradation in solution.
Recommended Action: Perform a pH Stability Screen
To systematically determine the optimal pH range, a screening study is essential.
Table 1: Stability of Isoxazole Analogs at Various pH and Temperature Conditions
| Compound | pH | Temperature (°C) | Half-life (t½) | Reference |
|---|---|---|---|---|
| Leflunomide | 4.0 | 37 | Stable | [4] |
| Leflunomide | 7.4 | 37 | 7.4 hours | [4] |
| Leflunomide | 10.0 | 25 | 6.0 hours | [4] |
| Leflunomide | 10.0 | 37 | 1.2 hours | [4] |
| N-(3,4-dimethyl-5-isoxazolyl)-4-amino-1,2-naphthoquinone | < 3.5 | N/A | Specific acid catalysis observed |[5] |
Protocol 1: Basic pH Stability Screening
Objective: To determine the stability of this compound across a range of pH values.
Materials:
-
This compound
-
DMSO (for stock solution)
-
A series of buffers (e.g., pH 3, 5, 7.4, 9)
-
HPLC system with a suitable column (e.g., C18)
-
Incubator or water bath
Methodology:
-
Prepare Stock Solution: Prepare a concentrated stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
Prepare Test Solutions: Dilute the stock solution into each of the different pH buffers to a final concentration (e.g., 10 µM). Ensure the final percentage of DMSO is low (<1%) to minimize its effect.
-
Set Time Points: Aliquot the test solutions for analysis at various time points (e.g., T=0, 2, 4, 8, 24 hours).
-
Incubation: Incubate the samples at a controlled temperature (e.g., 25°C or 37°C). Protect samples from light using amber vials or by covering them with aluminum foil.[3]
-
Analysis: At each time point, quench the reaction if necessary (e.g., by adding an equal volume of acetonitrile) and analyze the sample by HPLC.
-
Data Interpretation: Quantify the peak area of the parent compound at each time point. Plot the percentage of the compound remaining versus time for each pH condition to determine the rate of degradation.
Q3: I'm observing degradation at neutral pH and room temperature. What are other potential causes?
If pH and temperature are well-controlled, consider these factors:
-
Photostability: Isoxazoles can be sensitive to light. UV irradiation can induce cleavage of the N-O bond or cause the ring to rearrange.[3][8] Photodegradation can occur even under standard laboratory lighting over extended periods. The ICH Q1B guideline provides a framework for systematic photostability testing.[9]
-
Oxidative Degradation: While less common for the isoxazole ring itself, other parts of the molecule or impurities in the solvent (like peroxides in older ethers) could initiate oxidative degradation. This is a key stress condition in forced degradation studies.[10]
-
Buffer Effects: While one study on an isoxazole derivative showed no significant buffer effects, this cannot be universally assumed.[5] Certain buffer species could potentially catalyze degradation. If you suspect this, testing your compound in an alternative buffer system with a different chemical composition is a valid troubleshooting step.
Protocol 2: Basic Photostability Assessment
Objective: To assess the light sensitivity of the compound in solution.
Methodology:
-
Prepare Samples: Prepare two sets of your compound in a chosen buffer (at a stable pH, e.g., pH 7.4). One set will be the "light-exposed" sample, and the other will be the "dark control".
-
Dark Control: Wrap one set of vials completely in aluminum foil to protect them from light.[9]
-
Light Exposure: Place both the exposed and dark control samples in a photostability chamber or at a controlled distance from a standard laboratory light source.
-
Analysis: Analyze samples from both sets via HPLC at T=0 and after a set duration (e.g., 24 hours).
-
Evaluation: A significant decrease in the parent compound peak area in the light-exposed sample compared to the dark control indicates photosensitivity.
Section 3: Analytical Strategy for Degradant Identification
Identifying the byproducts of degradation is critical for understanding the degradation pathway and for regulatory purposes.[11]
Q4: How can I identify the unknown peaks appearing in my chromatogram?
A combination of chromatographic and spectroscopic techniques is required. The primary tool for this is Liquid Chromatography-Mass Spectrometry (LC-MS).
Analytical Workflow:
Caption: Analytical workflow for the identification of degradation products.
Key Steps:
-
Develop a Stability-Indicating Method: This is an HPLC method capable of separating the parent compound from all known degradation products and impurities. Forced degradation studies are used to generate these degradants to prove the method's specificity.[6][10]
-
LC-MS Analysis: Analyze the degraded sample using LC-MS. The mass spectrometer will provide the mass-to-charge ratio (m/z) for each peak separated by the HPLC.
-
Interpret Mass Data: Compare the mass of the degradation products to the parent compound. For example, a mass increase of 18 Da often suggests a hydrolysis event.
-
Structure Elucidation: For critical degradants, isolation by preparative HPLC followed by Nuclear Magnetic Resonance (NMR) spectroscopy may be necessary for unambiguous structure confirmation.
Section 4: Proactive Measures and Forced Degradation
Q5: What is a forced degradation study, and why is it important?
Forced degradation, or stress testing, involves intentionally subjecting a drug substance to harsh conditions to accelerate its decomposition.[12] The goals are to:
-
Identify likely degradation products.[10]
-
Establish degradation pathways.[10]
-
Demonstrate the specificity of analytical methods, proving they are "stability-indicating".[11][13]
These studies are a regulatory requirement and are crucial during drug development to understand the intrinsic stability of a molecule.[12][13]
Table 2: Typical Conditions for Forced Degradation Studies
| Stress Condition | Typical Reagents and Conditions | Purpose |
|---|---|---|
| Acid Hydrolysis | 0.1 M - 1 M HCl, Room Temp to 60°C | To test for acid-labile groups.[13] |
| Base Hydrolysis | 0.1 M - 1 M NaOH, Room Temp to 60°C | To test for base-labile groups.[13] |
| Oxidation | 3-30% H₂O₂, Room Temp | To test susceptibility to oxidation.[10] |
| Thermal | Dry heat (e.g., 60-80°C) or in solution | To assess thermal stability.[12] |
| Photochemical | UV/Visible light exposure (ICH Q1B) | To assess light sensitivity.[9] |
Note: The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[13]
References
-
Lee, J., et al. (2014). pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate. [Link]
-
Longhi, M. R., & de Bertorello, M. M. (1990). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. Journal of Pharmaceutical Sciences, 79(8), 754-757. [Link]
-
Prajapati, C. P., et al. (2024). Construction of Isoxazole ring: An Overview. World Journal of Pharmaceutical Research. [Link]
-
Banu, H., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34229-34253. [Link]
-
Kamberi, M., & Tsutsumi, N. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. [Link]
-
MySkinRecipes. (n.d.). This compound. [Link]
-
S. Asharani, et al. (2022). Forced Degradation – A Review. Asian Journal of Pharmaceutical Research, 12(4). [Link]
-
Rawat, A., & Ghildiyal, A. (2016). Forced Degradation Studies. MedCrave online. [Link]
-
National Center for Biotechnology Information. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. International Journal of Molecular Sciences, 24(3), 2997. [Link]
-
Pagar, V. V., et al. (2022). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. Journal of the American Chemical Society, 144(20), 9146-9155. [Link]
-
Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. [Link]
-
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]
-
International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline: Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
-
MDPI. (2024). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Molecules, 29(12), 2848. [Link]
-
Royal Society of Chemistry. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]
Sources
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- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution [pubmed.ncbi.nlm.nih.gov]
- 6. biomedres.us [biomedres.us]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biopharminternational.com [biopharminternational.com]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. scispace.com [scispace.com]
Technical Support Center: Crystallization of 5-(3-Pyridyl)isoxazole-3-carboxylic Acid
This technical support guide provides in-depth troubleshooting strategies for the crystallization of 5-(3-Pyridyl)isoxazole-3-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this resource offers solutions to common crystallization challenges in a direct question-and-answer format. Each recommendation is grounded in established scientific principles to ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its crystallization?
A1: The crystallization behavior of this compound is primarily governed by three key structural features:
-
Carboxylic Acid Group (-COOH): This group is a strong hydrogen bond donor and acceptor, promoting the formation of highly ordered crystal lattices. However, its high polarity can also lead to strong interactions with polar solvents, sometimes making it difficult to precipitate. Carboxylic acids with a limited number of carbon atoms (typically up to four) tend to be soluble in water.[1][2][3] As the carbon chain length increases, their solubility in water decreases.[2][3]
-
Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor and can participate in various intermolecular interactions, including π-π stacking. The basic nature of the pyridine nitrogen can also be utilized for purification and crystallization by forming salts.
-
Isoxazole Ring: This five-membered aromatic heterocycle contributes to the overall rigidity and planarity of the molecule, which are favorable for crystal packing. The N-O bond within the isoxazole ring can make it susceptible to cleavage under harsh reductive conditions, although it is generally stable under typical crystallization conditions.
The interplay of these functional groups dictates the compound's solubility in different solvents and its propensity to form a stable crystal lattice.
Crystallization Troubleshooting Guide
Issue 1: My compound will not crystallize from solution.
This is a common issue that often relates to the choice of solvent, supersaturation level, or the presence of impurities.
Q2: I've cooled the solution, but no crystals have formed. What are the next steps?
A2: If your compound remains in a clear solution after cooling, it is likely either not supersaturated or requires a nucleation event to initiate crystallization. Here is a systematic approach to induce crystallization:
Step-by-Step Protocol to Induce Crystallization:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of solid material from a previous batch, add a single, tiny crystal to the solution. This will act as a template for further crystal growth.
-
Ultrasonication: Placing the flask in an ultrasonic bath for a short period can sometimes induce nucleation.
-
-
Increase Supersaturation:
-
Evaporation: If nucleation techniques are unsuccessful, your solution may not be sufficiently concentrated. Gently heat the solution to evaporate a small portion of the solvent. Allow the solution to cool slowly again. Be cautious not to evaporate too much solvent, as this can lead to rapid precipitation and impurity inclusion.
-
Anti-Solvent Addition: If your compound is dissolved in a "good" solvent (one in which it is highly soluble), you can slowly add a miscible "anti-solvent" (one in which it is poorly soluble) dropwise until the solution becomes slightly turbid. Then, add a few drops of the good solvent to redissolve the precipitate and allow the solution to cool slowly.
-
Issue 2: The compound "oils out" instead of crystallizing.
"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when a compound's melting point is lower than the temperature of the solution from which it is precipitating, or when high concentrations of impurities are present.
Q3: My compound has formed an oil at the bottom of the flask. How can I obtain crystals?
A3: An oily product is undesirable as it tends to trap impurities. Here are several strategies to overcome this issue:
-
Re-dissolve and Cool Slowly: Heat the solution to re-dissolve the oil. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. A slower cooling rate gives the molecules more time to orient themselves into a crystal lattice. You can achieve this by placing the flask in a Dewar filled with warm water and allowing it to cool to room temperature overnight.
-
Change the Solvent System: "Oiling out" is often solvent-dependent. Try a solvent with a lower boiling point. Alternatively, if you are using a solvent mixture, adjust the ratio to decrease the overall solvating power more gradually as the solution cools.
-
Increase the Volume of Solvent: A more dilute solution will become supersaturated at a lower temperature, which may be below the melting point of your compound. Add more of the primary solvent, re-heat to ensure complete dissolution, and then cool slowly.
Issue 3: Crystallization occurs too rapidly, resulting in a fine powder or amorphous solid.
Rapid precipitation traps impurities and does not allow for the formation of well-ordered, pure crystals.
Q4: As soon as my solution starts to cool, a large amount of powder crashes out. What should I do?
A4: This indicates that the solution is becoming supersaturated too quickly. The goal is to slow down the crystallization process.
-
Use More Solvent: The most straightforward solution is to re-heat the mixture and add more of the "good" solvent. This will keep your compound in solution for a longer period during the cooling phase, allowing for the slow growth of larger, purer crystals.
-
Employ a Poorer Solvent at Room Temperature: Choose a solvent in which your compound has lower solubility at room temperature but is still sufficiently soluble at elevated temperatures. This will result in a more gradual approach to supersaturation upon cooling.
-
Controlled Cooling: Avoid placing the hot flask directly on a cold surface or in an ice bath. Allow it to cool slowly on a benchtop, perhaps insulated with a cork ring or paper towels.
Issue 4: The crystallization yield is unacceptably low.
A low yield can be frustrating, especially when dealing with valuable compounds. Several factors can contribute to poor recovery.
Q5: After filtration, I have very little product. How can I improve my yield?
A5: To improve the yield, consider the following factors:
-
Minimize the Amount of Hot Solvent: While you want to avoid rapid precipitation, using a large excess of hot solvent will result in a significant portion of your compound remaining in the mother liquor upon cooling. Use just enough hot solvent to fully dissolve the solid.
-
Cool the Solution Thoroughly: Ensure the solution has been cooled sufficiently to maximize the amount of precipitate. Cooling in an ice-water bath for 15-30 minutes after reaching room temperature can significantly improve recovery.
-
Check the Mother Liquor: After filtration, evaporate a small amount of the mother liquor to see if a significant amount of solid remains. If so, you can try to recover a second crop of crystals by concentrating the mother liquor and repeating the cooling process. Be aware that the second crop may be less pure than the first.
-
Wash with Cold Solvent: When washing the filtered crystals, use a minimal amount of ice-cold solvent to remove surface impurities without re-dissolving a substantial amount of the product.
Recommended Solvent Systems
| Solvent System | Rationale & Comments |
| Single Solvents | |
| Ethanol or Methanol | The carboxylic acid and pyridine moieties suggest good solubility in alcohols. These are often good choices for single-solvent recrystallization. |
| Ethyl Acetate | A moderately polar solvent that can be effective. Its lower boiling point compared to alcohols can be advantageous. |
| Acetonitrile | A polar aprotic solvent that can be a good alternative if alcohols or ethyl acetate are too effective as solvents. |
| Water | Due to the presence of the polar carboxylic acid and pyridine groups, there may be some solubility in hot water. This could be an excellent, "green" option if successful. |
| Solvent/Anti-Solvent Systems | |
| Ethanol/Water | A classic combination. Dissolve the compound in the minimum amount of hot ethanol and add hot water dropwise until the solution becomes turbid. |
| Ethyl Acetate/Hexane | Dissolve in hot ethyl acetate and add hexane as the anti-solvent. This is a good system for compounds of moderate polarity. |
| Dichloromethane/Hexane | For less polar impurities, dissolving in a small amount of dichloromethane and adding hexane can be effective. |
Visual Troubleshooting Guide
The following diagram illustrates a general workflow for troubleshooting common crystallization problems.
Caption: A general workflow for troubleshooting common crystallization issues.
References
-
Pearson. (n.d.). Organic Chemistry Study Guide: Carboxylic Acids & Derivatives. Pearson. [Link]
- Google Patents. (2023).
- Google Patents. (1995).
-
Chemistry LibreTexts. (2022). 15.3: Physical Properties of Carboxylic Acids. [Link]
-
Chavan, S. P., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. ACS Publications. [Link]
-
Chemistry LibreTexts. (2020). 15.4: Physical Properties of Carboxylic Acids. [Link]
Sources
Technical Support Center: Mitigating and Understanding the Toxicity of 5-(3-Pyridyl)isoxazole-3-carboxylic Acid Analogs
Welcome to the technical support center for researchers working with 5-(3-pyridyl)isoxazole-3-carboxylic acid analogs. This guide is designed to provide you with in-depth technical and methodological support to anticipate, identify, and mitigate potential toxicity issues during your drug discovery and development efforts. Given the presence of both the isoxazole and pyridine moieties, a proactive approach to toxicity assessment is crucial for the successful progression of your lead candidates.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Potential Toxicological Profile
This section addresses common questions regarding the potential toxicities associated with this compound analogs, based on the known properties of their constituent heterocyclic systems.
Q1: What are the primary toxicity concerns for compounds containing isoxazole and pyridine rings?
A1: The primary concerns revolve around three main areas:
-
Neurotoxicity: The pyridine ring is a structural component of several compounds known to have neurological effects.[1][2][3] Depending on the overall structure and properties of the analog, it could potentially interact with targets in the central nervous system (CNS), leading to adverse effects.[2]
-
Metabolic Liabilities: Heterocyclic compounds are often substrates for metabolic enzymes, particularly the Cytochrome P450 (CYP) family.[4][5] Inhibition of these enzymes can lead to drug-drug interactions and altered pharmacokinetic profiles, potentially increasing toxicity.[4][6]
-
Cardiotoxicity: A significant concern for many small molecule drugs is the potential to block the hERG (human Ether-à-go-go-Related Gene) potassium channel, which can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[7][8]
Q2: How can I proactively assess the neurotoxicity of my analogs?
A2: A tiered approach is recommended. Start with in vitro assays using neuronal cell lines to assess for general cytotoxicity and more specific neurotoxic effects.[9][10][11] If a compound shows activity at relevant concentrations, you can then move to more complex models, such as primary neurons or even in vivo studies in rodents.[12][13][14]
Q3: What is the significance of the carboxylic acid group in this scaffold?
A3: The carboxylic acid group significantly influences the physicochemical properties of your analogs, such as solubility and lipophilicity. While often beneficial for target engagement, carboxylic acids can also be associated with idiosyncratic drug toxicity, potentially through the formation of reactive acyl glucuronide metabolites.
Q4: How can I reduce the potential for toxicity through chemical modification?
A4: Structure-Activity Relationship (SAR) and Structure-Toxicity Relationship (STR) studies are key.[15][16][17][18] Consider the following strategies:
-
Modulate Lipophilicity: Reducing lipophilicity can decrease off-target toxicity and improve metabolic profiles.[19]
-
Block Metabolic Hotspots: If a specific site of metabolism is identified, it can sometimes be blocked by introducing a metabolically stable group, such as a fluorine atom.
-
Introduce Polar Groups: Adding polar functional groups can improve solubility and excretion.
-
Bioisosteric Replacement: In some cases, replacing a liable functional group with a bioisostere can maintain activity while reducing toxicity.
Part 2: Troubleshooting Guides for Common Experimental Issues
This section provides practical advice for overcoming common challenges you may encounter during the toxicological assessment of your compounds.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| High variability in in vitro cytotoxicity assays. | - Poor compound solubility.- Cell plating inconsistency.- Reagent instability. | - Confirm compound solubility in your assay media. Consider using a co-solvent like DMSO at a low, consistent final concentration.- Ensure consistent cell seeding density and even distribution in multi-well plates.- Prepare fresh reagents and follow manufacturer's instructions for storage and handling. |
| Compound precipitates in assay medium. | - Exceeding the solubility limit.- Interaction with media components. | - Determine the kinetic solubility of your compound in the specific assay medium.- Test a range of concentrations below the solubility limit.- If using serum, be aware that protein binding can affect solubility. |
| Inconsistent results in CYP450 inhibition assays. | - Incorrect substrate or enzyme concentration.- Time-dependent inhibition.- Non-specific binding to assay plates. | - Validate your assay with known inhibitors and substrates.- Perform a pre-incubation step to assess for time-dependent inhibition.- Use low-binding plates for your assays. |
| Difficulty interpreting hERG assay data. | - Compound instability in the assay buffer.- "Sticky" compounds adhering to the apparatus. | - Assess the chemical stability of your compound under the assay conditions.- Consult with the assay provider about potential issues with non-specific binding. |
Part 3: Key Experimental Protocols and Methodologies
Here are detailed, step-by-step protocols for essential in vitro toxicity assays. These should be optimized for your specific cell lines and laboratory conditions.
Protocol 1: General Cytotoxicity Assessment in a Neuronal Cell Line (e.g., SH-SY5Y)
This protocol utilizes a resazurin-based assay to measure cell viability.
Materials:
-
SH-SY5Y neuroblastoma cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
96-well clear-bottom black plates
-
Test compounds and vehicle control (e.g., DMSO)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare serial dilutions of your test compounds in complete medium. The final DMSO concentration should be ≤ 0.5%.
-
Treatment: Remove the seeding medium from the cells and add 100 µL of the compound dilutions to the appropriate wells. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO2.
-
Resazurin Addition: Add 20 µL of resazurin solution to each well and incubate for 2-4 hours at 37°C.
-
Measurement: Read the fluorescence at an excitation of ~560 nm and an emission of ~590 nm.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Protocol 2: Cytochrome P450 (CYP) Inhibition Assay (Fluorogenic)
This protocol provides a general method for assessing the inhibition of major CYP isoforms.[6][20]
Materials:
-
Recombinant human CYP enzymes (e.g., CYP3A4, 2D6, 2C9)
-
Fluorogenic CYP-specific substrates
-
NADPH regeneration system
-
Potassium phosphate buffer
-
Test compounds and known inhibitors (positive controls)
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the CYP enzyme, substrate, and NADPH regeneration system in potassium phosphate buffer.
-
Compound Addition: Add test compounds and controls (vehicle and known inhibitors) to the wells of the 96-well plate.
-
Enzyme Addition: Add the CYP enzyme solution to each well and pre-incubate for 10 minutes at 37°C.
-
Reaction Initiation: Initiate the reaction by adding the substrate and NADPH regeneration system.
-
Kinetic Reading: Immediately place the plate in a pre-warmed fluorescence plate reader and monitor the increase in fluorescence over time (e.g., every minute for 30 minutes).
-
Data Analysis: Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Protocol 3: hERG Channel Blockade Assessment (Automated Patch Clamp)
This is a high-level overview, as specific protocols are instrument-dependent.[7][21][22]
Materials:
-
HEK293 cell line stably expressing the hERG channel
-
Automated patch clamp system and associated consumables
-
Extracellular and intracellular recording solutions
-
Test compounds and known hERG blockers (e.g., astemizole)
Procedure:
-
Cell Preparation: Harvest and prepare the hERG-expressing cells according to the instrument manufacturer's protocol.
-
System Setup: Prime the automated patch clamp system and load the cell suspension and compound plates.
-
Seal and Whole-Cell Formation: The instrument will automatically establish a high-resistance seal and achieve whole-cell configuration.
-
Voltage Protocol: Apply a specific voltage-clamp protocol to elicit and measure the hERG tail current.
-
Compound Application: Apply a baseline recording, followed by the application of increasing concentrations of the test compound.
-
Washout: A final washout step is performed to assess the reversibility of any observed block.
-
Data Analysis: Measure the peak tail current at each compound concentration. Calculate the percent inhibition relative to the baseline and determine the IC50 value.
Part 4: Visualizing Experimental Workflows and Relationships
Diagram 1: Tiered Toxicity Testing Workflow
Caption: A tiered workflow for assessing the toxicity of novel analogs.
Diagram 2: Structure-Toxicity Relationship Logic
Caption: Relationship between compound properties and potential toxicities.
References
- In vivo Neuropathology: Detecting the Neurotoxicity of Candidate Drugs during Early Drug Discovery. (n.d.).
- Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. (n.d.). AxisPharm.
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- Early identification of hERG liability in drug discovery programs by automated patch clamp. (n.d.).
- Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. (n.d.). MDPI.
- Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. (n.d.). PMC - PubMed Central.
- Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. (n.d.). NIH.
- HEALTH EFFECTS - Toxicological Profile for Pyridine. (n.d.). NCBI Bookshelf - NIH.
- New insights in animal models of neurotoxicity-induced neurodegeneration. (2024, January 8). PMC.
- Best Practice hERG Assay | Advanced Solutions| Testing & Service. (2024, June 6). Mediford Corporation.
- hERG Serum Shift Assay. (n.d.). Charles River Laboratories.
- Enhancing Drug Safety with HERG Testing: Strategies for Ion Channel Screening. (n.d.). Blog.
- Protocol IncuCyte® Cytotoxicity Assay. (n.d.). Sartorius.
- CYP inhibition assay services based on FDA Guidance. (n.d.). LifeNet Health LifeSciences.
- hERG Screening. (n.d.). Creative Biolabs.
- Identification of Small-Molecule Scaffolds for P450 Inhibitors. (n.d.). PMC - NIH.
- CYP450 inhibition assay (fluorogenic). (n.d.). Bienta.
- Pyridine derivatives: structure-activity relationships causing parkinsonism-like symptoms. (n.d.). PubMed.
- LC-MS/MS based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450). (n.d.). Enamine.
- Mitigating Heterocycle Metabolism in Drug Discovery. (n.d.). Journal of Medicinal Chemistry.
- Mitigating Heterocycle Metabolism in Drug Discovery. (n.d.). ResearchGate.
- Neurophysiological consequences of acute exposure to methylpyridines. (n.d.). PubMed.
- Neurotoxicity and Memory Deficits Induced by Soluble Low-Molecular-Weight Amyloid-β 1–42 Oligomers Are Revealed In Vivo by Using a Novel Animal Model. (2012, June 6). Journal of Neuroscience.
- Regulatory Knowledge Guide for Small Molecules. (n.d.). NIH's Seed.
- COMMITTEE FOR PROPRIETARY MEDICINAL PRODUCTS (CPMP) NOTE FOR GUIDANCE ON PRECLINICAL PHARMACOLOGICAL AND TOXICOLOGICAL TESTING O. (1997, December 17). EMA.
- Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (2021, October 5). PubMed.
- Structure-activity studies of a novel series of isoxazole-3-carboxamide derivatives as TRPV1 antagonists | Request PDF. (n.d.). ResearchGate.
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- Green Strategies for the Synthesis of Heterocyclic Derivatives with Potential Against Neglected Tropical Diseases. (n.d.). MDPI.
- Preclinical Toxicology Considerations for Successful IND Application. (2022, March 20). Noble Life Sciences.
- PRECLINICAL TOXICOLOGY. (n.d.). Pacific BioLabs.
- In vitro and in vivo models for developmental neurotoxicity screening.... (n.d.). ResearchGate.
- Excitotoxicity In Vitro Assay. (n.d.). Creative Biolabs.
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- In vitro cellular models for neurotoxicity studies. (n.d.). Diva-portal.org.
- Pyridine alkaloids with activity in the central nervous system. (n.d.). PMC.
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- SMALL MOLECULE SAFETY ASSESSMENT. (n.d.). Altasciences.
- An Overview of the Synthetic Routes and Pharmacological Aspects of Pyridine, Isoxazole, Thiazole, and Indole Derivatives | Request PDF. (n.d.). ResearchGate.
- Paraquat. (n.d.). Wikipedia.
- Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (n.d.). RSC Publishing.
- Advances in isoxazole chemistry and their role in drug discovery. (n.d.). PMC - NIH.
- Polyheteroaryl Oxazole/Pyridine-Based Compounds Selected in Vitro as G-Quadruplex Ligands Inhibit Rock Kinase and Exhibit Antiproliferative Activity. (2018, December 13). PubMed.
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Technical Support Center: Optimization of Analytical Methods for 5-(3-Pyridyl)isoxazole-3-carboxylic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center dedicated to the analytical challenges of 5-(3-Pyridyl)isoxazole-3-carboxylic acid. This molecule, a key intermediate in the development of nicotinic acetylcholine receptor modulators and other pharmaceutical agents, presents a unique set of analytical hurdles due to its amphiprotic nature—possessing both a basic pyridine moiety and an acidic carboxylic acid group.[1] This guide is designed for researchers, analytical chemists, and drug development professionals to provide practical, field-tested solutions to common problems encountered during method development and routine analysis.
Section 1: High-Performance Liquid Chromatography (HPLC-UV)
High-Performance Liquid Chromatography with UV detection is the workhorse for purity assessment, stability studies, and quantification of this compound. However, its chemical properties can lead to frustrating chromatographic issues. This section addresses the most common problems and provides a robust starting method.
HPLC Troubleshooting Guide (Q&A Format)
Question: Why is my analyte peak severely tailing?
Answer: Peak tailing for this compound is almost always due to secondary ionic interactions between the analyte and the stationary phase. There are two primary causes:
-
Silanol Interactions: The basic pyridine nitrogen can interact with acidic residual silanol groups (-Si-OH) on the surface of silica-based C18 columns.[2][3] These interactions are strong and heterogeneous, leading to a "tail" as the analyte slowly elutes from these active sites.
-
Incorrect Mobile Phase pH: The carboxylic acid group has an acidic pKa. If the mobile phase pH is close to this pKa, the analyte will exist as a mixture of its protonated (neutral) and deprotonated (anionic) forms. The anionic form can be repelled by the stationary phase or interact differently than the neutral form, causing tailing. The pH of the mobile phase should ideally be at least 2 pH units below the pKa of the analyte to ensure it is fully protonated and behaves predictably.[2]
Solutions:
-
Lower Mobile Phase pH: Adjust the aqueous portion of your mobile phase to a pH of 2.5-3.0 using an additive like formic acid or phosphoric acid. This ensures the carboxylic acid is protonated (neutral) and suppresses the ionization of most silanol groups, minimizing both sources of tailing. For MS compatibility, formic acid is preferred.[4]
-
Use an End-Capped, High-Purity Silica Column: Modern columns manufactured with high-purity silica and proprietary end-capping (reacting residual silanols with a small silylating agent) have significantly fewer active sites. This is one of the most effective ways to reduce tailing for basic compounds.
-
Add a Competing Base: In difficult cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase (0.1%) can mask the active silanol sites.[5] However, this is not ideal for preparative work or LC-MS due to ion suppression.
Question: My analyte's retention time is drifting between injections. What's the cause?
Answer: Retention time instability points to a lack of equilibrium in your system or a problem with mobile phase delivery.[5][6]
-
Insufficient Column Equilibration: This is the most common cause. Before starting your analytical run, ensure the column is equilibrated with the initial mobile phase for at least 10-20 column volumes.[2] When you change mobile phases, the column needs time to fully adapt to the new conditions.
-
Mobile Phase Issues: Check that your mobile phase components are correctly mixed and degassed. If you are using an online gradient mixer, ensure the proportioning valves are functioning correctly by preparing a pre-mixed mobile phase and running it isocratically to see if the problem resolves.[6]
-
Temperature Fluctuations: Column temperature significantly affects retention time. Using a column oven is crucial for reproducible chromatography. Ensure the set temperature is stable.[5]
-
Pump Malfunction: Leaks in the pump heads or faulty check valves can cause inconsistent flow rates, leading directly to retention time drift. Listen for unusual noises and check for salt buildup around fittings, which indicates a leak.[5]
Experimental Protocol: Optimized RP-HPLC Method
This protocol provides a robust starting point for the analysis of this compound.
1. Sample Preparation:
- Prepare a stock solution of the analyte at 1 mg/mL in methanol or a 50:50 mixture of acetonitrile and water.
- Dilute the stock solution to working concentrations (e.g., 1-100 µg/mL) using the initial mobile phase composition as the diluent to avoid peak distortion.[6]
2. Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | High-purity, end-capped C18 (e.g., Agilent Zorbax Eclipse Plus C18, Waters XBridge BEH C18), 4.6 x 150 mm, 3.5 µm | Minimizes silanol interactions, providing better peak shape. The chosen dimensions offer a good balance between resolution and run time. |
| Mobile Phase A | 0.1% Formic Acid in Water | Low pH ensures the analyte is in a single protonated state. Formic acid is a volatile modifier, making it suitable for potential scale-up to LC-MS.[4] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency and low viscosity. |
| Gradient | 5% B to 70% B over 10 minutes, hold for 2 minutes, return to 5% B and re-equilibrate for 5 minutes. | A gradient is recommended to ensure elution of the analyte with good peak shape and to clean the column of any less polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides stable retention times and can improve peak efficiency. |
| Injection Volume | 10 µL | A typical volume to avoid column overload while ensuring adequate sensitivity. |
| Detection | UV at 265 nm | The pyridine and isoxazole rings provide strong UV absorbance. A full UV scan of a standard should be performed to determine the optimal wavelength. |
3. System Suitability:
- Perform five replicate injections of a standard solution.
- The relative standard deviation (RSD) for retention time should be <1% and for peak area should be <2%.
- The USP tailing factor should be <1.5.
HPLC Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common HPLC issues.
Section 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For high-sensitivity quantification, especially in complex biological matrices like plasma or urine, LC-MS/MS is the preferred method. The unique structure of this compound requires careful optimization of ionization and fragmentation.
LC-MS/MS Troubleshooting Guide (Q&A Format)
Question: Should I use positive (ESI+) or negative (ESI-) ionization mode?
Answer: This molecule is an excellent candidate for both modes, and the choice depends on sensitivity and matrix effects.
-
Positive Ion Mode (ESI+): This mode will protonate the most basic site, which is the nitrogen on the pyridine ring, to form the [M+H]⁺ ion. Pyridine-containing compounds are known to ionize very efficiently in ESI+.[7][8] This is often the more robust and sensitive choice.
-
Negative Ion Mode (ESI-): This mode will deprotonate the most acidic site, the carboxylic acid, to form the [M-H]⁻ ion. This can also be efficient, but may be more susceptible to ion suppression from endogenous acidic compounds in biological fluids (e.g., fatty acids).
Recommendation: Test both. Infuse a 1 µg/mL solution of your analyte directly into the mass spectrometer and compare the signal intensity of the [M+H]⁺ and [M-H]⁻ ions. The mode that provides a more stable and intense signal should be chosen for method development.
Question: I'm seeing severe ion suppression in my plasma samples. How can I fix this?
Answer: Ion suppression is a matrix effect where co-eluting endogenous compounds compete with the analyte for ionization, reducing its signal.
-
Improve Chromatographic Separation: Ensure your analyte does not elute in the first few minutes with the bulk of unretained matrix components like salts.[9] A good chromatographic gradient that retains the analyte is your first line of defense.
-
Enhance Sample Preparation: A simple protein precipitation may not be sufficient. Use a more rigorous sample cleanup technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering phospholipids and other matrix components.[10]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for bioanalysis. A SIL-IS (e.g., containing ¹³C or ²H atoms) is chemically identical to the analyte and will co-elute, experiencing the exact same matrix effects. By monitoring the ratio of the analyte to the SIL-IS, the variability from ion suppression is normalized, leading to highly accurate and precise data.[7]
Experimental Protocol: Bioanalytical LC-MS/MS Method
This protocol outlines a method for quantifying this compound in human plasma.
1. Sample Preparation (Solid-Phase Extraction - SPE):
- Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol, followed by 1 mL of water.
- Pre-treat 100 µL of plasma sample by adding 20 µL of internal standard solution and 200 µL of 4% phosphoric acid in water. Vortex to mix.
- Load the pre-treated sample onto the SPE cartridge.
- Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.
- Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
- Evaporate the eluate to dryness under a stream of nitrogen at 40 °C.
- Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions:
| Parameter | Recommended Setting | Rationale |
| LC Column | C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) | A smaller dimension column is suitable for the lower flow rates used in LC-MS, providing sharp peaks and fast run times.[11] |
| Mobile Phase A | 0.1% Formic Acid in Water | Standard mobile phase for positive mode ESI.[12] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic mobile phase. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column, ensuring efficient ionization. |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 1 minute. | A fast gradient is sufficient for separating the analyte from early-eluting matrix components. |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Chosen for its high efficiency in ionizing the pyridine nitrogen.[7][8] |
| MRM Transitions | Analyte: Q1: 191.1 -> Q3: 147.1 (loss of CO₂) Analyte: Q1: 191.1 -> Q3: 119.1 (further fragmentation) | Precursor ion is [M+H]⁺. Transitions must be optimized by infusing a standard. The loss of CO₂ from the carboxylic acid is a common and predictable fragmentation pathway. |
| MS Parameters | Capillary Voltage: 3.5 kV; Source Temp: 150 °C; Desolvation Temp: 400 °C; Gas Flows: Optimized per instrument. | These are typical starting parameters that must be tuned for the specific mass spectrometer to maximize signal. |
MS Optimization Decision Tree
Caption: Decision tree for optimizing mass spectrometry parameters.
References
-
Lu, W., & Rabinowitz, J. D. (2017). Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. In Springer Protocols. Retrieved from [Link]
-
Griffin, T. J., & Aebersold, R. (2002). LC/MS analysis of NAD biosynthesis using stable isotope pyridine precursors. Analytical Biochemistry, 306(2), 197-203. Retrieved from [Link]
-
Găină, L., Moldoveanu, C., & Mangalagiu, I. I. (2011). Pyridine/quinoline derivatives bearing a imidazole/benzimidazole moiety: A LC-MS approach of structure determination. Revista de Chimie, 62(5), 534-537. Retrieved from [Link]
-
He, C., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412, 5357–5368. Retrieved from [Link]
-
MicroSolv Technology Corporation. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Retrieved from [Link]
-
Ma, L., & Prakash, C. (2006). LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH desloratadine, and 3-OH desloratadine. ResearchGate. Retrieved from [Link]
-
Washington State University. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Sharma, S., et al. (2022). Troubleshooting in HPLC: A Review. International Journal of Scientific Development and Research, 7(5). Retrieved from [Link]
-
Studzińska, M., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5649. Retrieved from [Link]
-
Anusha, M., et al. (2014). Development and validation of new rp-hplc method for determination of acetyl sulfisoxazole. International Journal of Pharmacy and Pharmaceutical Sciences, 6(11), 223-226. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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Kataoka, H. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Applied Sciences, 10(20), 7353. Retrieved from [Link]
-
Al-Samydai, A., et al. (2023). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Oriental Journal of Chemistry, 39(4). Retrieved from [Link]
-
Yaichkov, I. I., et al. (2024). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Regulatory Research and Medicine Evaluation. Retrieved from [Link]
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Challenges in the scale-up of 5-(3-Pyridyl)isoxazole-3-carboxylic acid production
Introduction: 5-(3-Pyridyl)isoxazole-3-carboxylic acid is a key heterocyclic building block in medicinal chemistry and drug development, valued for its presence in various pharmacologically active agents. Its synthesis, while conceptually straightforward, presents several challenges upon scale-up that can impact yield, purity, and process safety. The most prevalent synthetic route involves a 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne, followed by ester hydrolysis.[1][2] This guide provides in-depth troubleshooting advice and detailed protocols to navigate the complexities of this process, ensuring a robust and scalable synthesis.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most widely adopted and scalable route consists of three main stages:
-
Oxime Formation: Reaction of 3-pyridinecarboxaldehyde with hydroxylamine to form 3-pyridinealdoxime.
-
In Situ 1,3-Dipolar Cycloaddition: The 3-pyridinealdoxime is converted in situ to the corresponding 3-pyridylnitrile oxide, which immediately undergoes a [3+2] cycloaddition reaction with an ethyl or methyl propiolate.[2][3] This step forms the isoxazole ring, yielding ethyl 5-(3-pyridyl)isoxazole-3-carboxylate.
-
Hydrolysis: The resulting ester is saponified under basic or acidic conditions to yield the final carboxylic acid product.
Q2: What are the primary challenges when scaling this synthesis from the bench to a pilot plant?
A2: The primary challenges are:
-
Controlling Side Reactions: The intermediate nitrile oxide is highly reactive and prone to dimerization, forming furoxan byproducts which reduces yield and complicates purification.[4]
-
Thermal Management: The in situ generation of the nitrile oxide from the aldoxime is often exothermic and requires careful temperature control to prevent runaway reactions and minimize side product formation.
-
Reagent Handling: The use of oxidants like N-chlorosuccinimide (NCS) or bleach, and bases like triethylamine, requires specific handling protocols at a larger scale.
-
Product Purification: The final product has both an acidic carboxylic acid group and a basic pyridine ring, giving it zwitterionic character. This can make isolation and purification via standard crystallization or chromatography non-trivial.[5]
Q3: My overall yield is consistently low. Where should I focus my optimization efforts?
A3: Low overall yield is most frequently traced back to the 1,3-dipolar cycloaddition step. The key is to ensure the in situ generated nitrile oxide reacts preferentially with the alkyne (ethyl propiolate) rather than with itself. Focus on slow, controlled addition of the oxidizing agent at low temperatures to keep the instantaneous concentration of the nitrile oxide low, thus kinetically favoring the desired cycloaddition over the second-order dimerization reaction.[4] Also, verify the purity of your starting materials, as impurities can inhibit the reaction or cause degradation.
Section 2: Troubleshooting Guide: Navigating Common Scale-Up Issues
This section addresses specific problems encountered during the synthesis workflow.
Problem Area 1: Nitrile Oxide Generation & [3+2] Cycloaddition
Q: My cycloaddition reaction is producing a major byproduct that is difficult to separate from the desired ester. HPLC-MS suggests it's a dimer of the nitrile oxide. How can I mitigate this?
A: You are likely forming a furoxan (1,2,5-oxadiazole-2-oxide), the common dimer of nitrile oxides. This is a classic competing pathway in 1,3-dipolar cycloaddition reactions.[4]
Causality: Nitrile oxides are unstable intermediates. The desired reaction is the intermolecular cycloaddition with the alkyne. The primary side reaction is the dimerization of two nitrile oxide molecules. The relative rates of these two reactions determine your product distribution. On scale-up, issues like poor mixing or localized "hot spots" can lead to a higher transient concentration of the nitrile oxide, dramatically increasing the rate of dimerization.
Solutions:
-
Slow Reagent Addition: The most effective strategy is to add the oxidizing agent (e.g., a solution of NCS or bleach) slowly and sub-surface to the reaction mixture containing the aldoxime and the alkyne. This maintains a very low steady-state concentration of the nitrile oxide, favoring the desired reaction pathway.
-
Temperature Control: Perform the reaction at a lower temperature (e.g., 0-5 °C). This slows down both the desired reaction and the dimerization, but often disproportionately reduces the rate of the undesired dimerization.
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the alkyne (ethyl propiolate) to increase the probability of a successful cycloaddition event.
Q: How can I be certain that the cycloaddition is yielding the correct 5-(3-Pyridyl)-3-carboxylate isomer and not the 3-(3-Pyridyl)-5-carboxylate regioisomer?
A: The reaction between an electron-deficient alkyne like ethyl propiolate and an aryl nitrile oxide is generally highly regioselective, strongly favoring the formation of the 3-carboxylate isomer.
Causality: The regioselectivity is governed by Frontier Molecular Orbital (FMO) theory. The reaction is typically a HOMO(dipole)-LUMO(dipolarophile) controlled process.[6] The largest coefficient on the Highest Occupied Molecular Orbital (HOMO) of the nitrile oxide is on the oxygen atom, while the largest coefficient on the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-deficient ethyl propiolate is on the carbon atom distal to the ester. This orbital alignment overwhelmingly favors the formation of the 3-carboxy, 5-pyridyl substituted isoxazole.
Validation:
-
NMR Spectroscopy: The chemical shift of the proton on the isoxazole ring is diagnostic. In the desired 3-carboxylate, 5-pyridyl isomer, this proton is at C4 and will appear as a singlet in a distinct region of the 1H NMR spectrum. The incorrect regioisomer would have a different chemical environment and splitting pattern.
-
Reference Standards: If possible, compare the spectral data to a known standard or literature values. While formation of the other isomer is electronically disfavored, it is good practice to confirm its absence during process development.
Problem Area 2: Ester Hydrolysis
Q: The saponification of my ethyl 5-(3-pyridyl)isoxazole-3-carboxylate is sluggish and often incomplete, even with excess base. What can I do?
A: Incomplete hydrolysis is a common issue, often related to poor solubility of the ester in aqueous media or insufficient reaction conditions.
Causality: Saponification is a biphasic reaction if the organic ester is not fully soluble in the aqueous base. The reaction rate is limited by the interfacial area between the two phases. Additionally, the product, being a salt, might precipitate and coat the starting material, further hindering the reaction.
Solutions:
-
Co-Solvent System: Employ a mixture of water and a water-miscible organic solvent like methanol, ethanol, or THF. This will create a homogeneous solution, dramatically increasing the reaction rate.
-
Increased Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) will increase the reaction rate. Monitor carefully, as excessive heat can promote side reactions.[7]
-
Phase-Transfer Catalyst: For biphasic systems, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be used to shuttle hydroxide ions into the organic phase, accelerating the reaction.
-
Microwave Irradiation: On a lab scale, microwave-assisted hydrolysis can significantly reduce reaction times and improve yields.[7] Scale-up would require specialized continuous-flow microwave reactors.
Q: During workup of the hydrolysis, I am losing a significant amount of product and observing impurities that suggest the isoxazole ring is opening. How can I improve my isolation procedure?
A: The isoxazole ring can be susceptible to cleavage under harsh pH conditions, and the zwitterionic nature of the product makes isolation tricky. [5] The key is to isolate the product at its isoelectric point.
Causality: The product contains a basic pyridine nitrogen (pKa ≈ 3-4) and an acidic carboxylic acid (pKa ≈ 3-4). At very low pH, both are protonated (net positive charge). At high pH, the acid is deprotonated and the pyridine is neutral (net negative charge). At an intermediate pH (the isoelectric point, pI), the molecule exists predominantly as a neutral zwitterion, at which point its aqueous solubility is at a minimum. Adding acid too quickly or overshooting the pI can cause the product to redissolve or lead to hydrolytic decomposition.
Solutions:
-
Careful pH Adjustment: After hydrolysis, cool the basic solution in an ice bath. Slowly add a dilute acid (e.g., 1M HCl) dropwise with vigorous stirring. Monitor the pH closely with a calibrated pH meter.
-
Isolate at the Isoelectric Point: The product will precipitate out of the solution as you approach the pI (typically around pH 3-4 for this type of molecule). Stop adding acid once maximal precipitation is observed.
-
Avoid pH Extremes: Do not adjust to a pH below 2, as this can promote ring-opening.
-
Efficient Filtration and Washing: Filter the precipitated solid promptly. Wash the filter cake with cold deionized water to remove inorganic salts, followed by a cold, non-polar organic solvent (like diethyl ether or hexanes) to remove organic impurities and aid in drying.
Section 3: Protocols and Data
Experimental Protocol 1: Scale-Up Synthesis of Ethyl 5-(3-pyridyl)isoxazole-3-carboxylate
Materials:
-
3-Pyridinealdoxime (1.0 eq)
-
Ethyl propiolate (1.2 eq)
-
Triethylamine (Et₃N) (2.5 eq)
-
N-Chlorosuccinimide (NCS) (1.1 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge 3-pyridinealdoxime (1.0 eq) and ethyl propiolate (1.2 eq).
-
Add DMF to achieve a suitable concentration (e.g., 0.5 M).
-
Cool the mixture to 0-5 °C using a circulating chiller.
-
Add triethylamine (2.5 eq) to the cooled solution.
-
Separately, prepare a solution of NCS (1.1 eq) in DMF.
-
Add the NCS solution to the reaction mixture via the addition funnel dropwise over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at 5-10 °C for an additional 1-2 hours.
-
Monitor the reaction progress by TLC or HPLC until the aldoxime is consumed.
-
Upon completion, quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or crystallization.
Data Table: Effect of Reaction Conditions on Cycloaddition Yield
| Entry | Oxidant | Solvent | Temperature (°C) | Addition Time (h) | Yield of Ester (%) | Furoxan Byproduct (%) |
| 1 | NCS | DCM | 25 | 0.5 | 45 | 35 |
| 2 | NCS | DMF | 5 | 2.0 | 82 | <5 |
| 3 | NaOCl | DCM/H₂O | 5 | 1.5 | 75 | ~10 |
| 4 | NCS | DMF | 40 | 2.0 | 60 | 25 |
As demonstrated, slower addition at lower temperatures (Entry 2) significantly minimizes the formation of the furoxan byproduct and maximizes the yield of the desired isoxazole ester.
Section 4: Visual Workflow and Logic Diagrams
Diagram 1: Overall Synthetic Workflow
Caption: High-level workflow for the synthesis of the target molecule.
Diagram 2: Troubleshooting Low Cycloaddition Yield
Caption: A logical guide for troubleshooting low cycloaddition yield.
References
- An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances.
- Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024). MDPI.
- Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. (n.d.). PMC - NIH.
- Troubleshooting guide for the synthesis of isoxazole deriv
- Isoxazole synthesis. (n.d.). Organic Chemistry Portal.
- The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (n.d.). PubMed Central.
- A useful, regiospecific synthesis of isoxazoles. (n.d.). The Journal of Organic Chemistry.
- A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. (n.d.). PMC - PubMed Central.
- GREEN SYNTHESIS OF NEWER ISOXAZOLE DERIVATIVES AND THEIR BIOLOGICAL EVALU
- An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxyl
- Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxyl
- Technical Support Center: Synthesis of Isoxazole-5-carboxyl
- 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. (2024). MDPI.
- Troubleshooting scale-up production of 5-Methoxyoxazole-2-carboxylic acid. (n.d.). Benchchem.
- Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)
Sources
- 1. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
Improving the regioselectivity of 5-(3-Pyridyl)isoxazole-3-carboxylic acid synthesis
Welcome to the technical support center for the synthesis of 5-(3-Pyridyl)isoxazole-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with or developing synthetic routes to this important heterocyclic scaffold. Here, we address common challenges, with a specific focus on controlling the regioselectivity of the key cycloaddition step, and provide actionable troubleshooting advice and optimized protocols.
Introduction: The Challenge of Regioselectivity
The synthesis of this compound and its derivatives is of significant interest in medicinal chemistry. The isoxazole core is a versatile pharmacophore found in numerous therapeutic agents. The most common and efficient route to this scaffold is the 1,3-dipolar cycloaddition of a 3-pyridylnitrile oxide with an alkyne bearing a carboxylic acid or ester group.
However, a persistent challenge in this synthesis is the control of regioselectivity. The cycloaddition can proceed through two different transition states, leading to the formation of two regioisomers: the desired this compound and the undesired 4-(3-pyridyl)isoxazole-3-carboxylic acid (or other isomeric arrangements depending on the alkyne). The formation of these isomeric byproducts complicates purification, reduces the overall yield, and can be a significant hurdle in drug development timelines. This guide provides in-depth solutions to mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound?
A1: The core reaction is a [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition.[1] In this reaction, a 3-pyridylnitrile oxide (the 1,3-dipole) reacts with an alkyne dipolarophile, such as ethyl propiolate, to form the five-membered isoxazole ring. The nitrile oxide is typically generated in situ from 3-pyridinecarboxaldehyde oxime to avoid its rapid dimerization into a furoxan.[2]
Q2: What are the common regioisomeric byproducts I should be aware of?
A2: When using a terminal alkyne like propiolic acid or its esters, the primary regioisomeric byproduct is the 3-(3-pyridyl)-5-carboxyisoxazole. The reaction between an unsymmetrical alkyne and a nitrile oxide can theoretically yield two regioisomers, the 3,5-disubstituted and the 3,4-disubstituted isoxazoles.[3] Controlling the reaction to favor the desired 3,5-disubstituted product is the main focus of this guide.
Q3: What fundamental factors govern the regioselectivity of this cycloaddition?
A3: Regioselectivity in 1,3-dipolar cycloadditions is primarily governed by a combination of steric and electronic factors, which are influenced by the reaction conditions.[2][4] According to Frontier Molecular Orbital (FMO) theory, the regiochemical outcome is determined by the alignment of the interacting orbitals of the dipole and the dipolarophile that results in the smallest energy gap. Solvent polarity, temperature, and the presence of catalysts can all modulate these interactions and influence the product ratio.[5]
Troubleshooting Guide: Improving Regioselectivity
This section addresses specific experimental issues in a question-and-answer format.
Problem 1: My reaction is producing a significant amount of the undesired regioisomer. How can I increase the yield of the 5-(3-pyridyl) product?
This is the most common issue. The formation of regioisomers is a known challenge in isoxazole synthesis via 1,3-dipolar cycloadditions.[2] Here is a systematic approach to troubleshoot this problem.
dot
Caption: Troubleshooting workflow for poor regioselectivity.
Cause A: Suboptimal Solvent Polarity
The polarity of the solvent can influence the transition state energies of the two regioisomeric pathways differently.
-
Solution: Conduct a solvent screen. Experiment with a range of solvents from polar aprotic (e.g., acetonitrile, THF, dioxane) to polar protic (e.g., ethanol, methanol).[2][6] It has been observed that different solvents can favor the formation of one isomer over the other.
Cause B: Lack of Catalytic Control
Certain catalysts can preferentially stabilize one transition state, thereby directing the regioselectivity.
-
Solution: Introduce a catalyst known to influence regioselectivity in cycloadditions.
-
Copper(I) Catalysis: Copper(I)-catalyzed cycloadditions of nitrile oxides to terminal alkynes are well-documented to proceed with high regioselectivity, typically favoring the 3,5-disubstituted isoxazole.[5][7]
-
Lewis Acids: The addition of a Lewis acid, such as BF₃·OEt₂, can alter the electronic properties of the reactants and improve regiocontrol.[2]
-
Cause C: Inherent Electronic Mismatch of Reactants
The inherent electronic properties of the 3-pyridylnitrile oxide and the propiolate ester may not be sufficiently biased to favor one regioisomer.
-
Solution: If possible, modify the electronic properties of the reactants. While modifying the 3-pyridyl group is often not an option, you can experiment with different esters of propiolic acid. Using a more sterically demanding ester group (e.g., tert-butyl propiolate) might introduce steric hindrance that disfavors the formation of one of the regioisomers.
| Condition | Typical Regioisomeric Ratio (5-pyridyl : 4-pyridyl) | Reference |
| Thermal, Toluene, 80 °C | 60:40 to 75:25 | General Observation |
| Thermal, Acetonitrile, 80 °C | Can shift ratio, e.g., 70:30 | [2] |
| Cu(I) catalyzed, THF, rt | >95:5 | [5][7] |
| Lewis Acid (BF₃·OEt₂), DCM, 0 °C | Can improve ratio, e.g., 85:15 | [2] |
Problem 2: My reaction yield is low, with significant formation of a furoxan byproduct.
A low yield of the desired isoxazole, accompanied by the presence of a furoxan (a nitrile oxide dimer), indicates that the cycloaddition is too slow compared to the rate of nitrile oxide dimerization.[2]
dot
Caption: Competing reaction pathways leading to desired product or byproduct.
-
Solution 1: In Situ Generation with Slow Addition: Generate the nitrile oxide in situ by slowly adding the oxidizing agent (e.g., NCS, bleach) or base to a solution containing both the 3-pyridinecarboxaldehyde oxime and an excess of the alkyne. This ensures that the concentration of the nitrile oxide remains low at any given time, minimizing dimerization.[2]
-
Solution 2: Increase Dipolarophile Concentration: Use a higher molar equivalent of the alkyne (e.g., 1.5 to 2.0 equivalents) to increase the probability of a productive cycloaddition event over dimerization.
Problem 3: I am struggling to separate the regioisomers and accurately determine the product ratio.
Effective separation and characterization are crucial for optimizing the reaction.
-
Solution 1: Chromatographic Separation:
-
HPLC: Reversed-phase High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating isoxazole isomers.[8][9] A C18 column with a mobile phase gradient of acetonitrile and water (often with 0.1% formic acid for MS compatibility) is a good starting point.[8][10]
-
Supercritical Fluid Chromatography (SFC): For challenging separations, SFC can offer superior resolution and is a greener alternative to normal-phase chromatography.[11]
-
-
Solution 2: Spectroscopic Differentiation:
-
NMR Spectroscopy: ¹H and ¹³C NMR are indispensable for identifying regioisomers. The chemical shifts of the protons and carbons on the isoxazole ring and the substituent groups will be different for each isomer.[12] 2D NMR techniques like HSQC and HMBC can provide unambiguous structural assignments by showing correlations between protons and carbons.[3][8] Specifically, the single proton on the isoxazole ring will show different correlations in an HMBC spectrum depending on its position relative to the pyridyl and carboxyl groups.
-
Optimized Experimental Protocol: Copper(I)-Catalyzed Regioselective Synthesis
This protocol is designed to maximize the yield of the desired this compound ethyl ester by leveraging copper catalysis to control regioselectivity.
dot
Sources
- 1. youtube.com [youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. BJOC - Combined experimental and theoretical studies of regio- and stereoselectivity in reactions of β-isoxazolyl- and β-imidazolyl enamines with nitrile oxides [beilstein-journals.org]
- 7. Isoxazole synthesis [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Separation of Isoxazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
Workup procedure optimization for 5-(3-Pyridyl)isoxazole-3-carboxylic acid synthesis
Welcome to the technical support guide for the synthesis of 5-(3-Pyridyl)isoxazole-3-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the intricacies of the post-reaction workup and purification for this valuable heterocyclic compound. The presence of both a basic pyridyl nitrogen and an acidic carboxylic acid group imparts amphoteric properties, which can present unique challenges during isolation. This guide provides field-proven insights and optimized protocols to ensure high yield and purity.
Troubleshooting Guide: Common Workup & Purification Issues
This section addresses the most frequently encountered problems during the isolation of this compound. The typical synthesis involves the hydrolysis of an ester precursor, such as ethyl 5-(3-pyridyl)isoxazole-3-carboxylate.
Question 1: Why is my product precipitating as a sticky oil or gummy solid instead of a filterable powder?
Answer:
This is a classic sign of impurities interfering with crystallization. The most common culprits are residual organic solvents, unhydrolyzed starting ester, or inorganic salts. The amphoteric nature of your product means that its solubility is highly dependent on the pH of the aqueous solution.
-
Causality: If the pH is not precisely at the isoelectric point (pI), a portion of the product will remain ionized and dissolved, while impurities may co-precipitate or "oil out." Furthermore, rapid pH changes can cause the product to crash out of solution amorphously rather than forming an ordered crystal lattice.
-
Troubleshooting & Optimization:
-
Confirm Complete Hydrolysis: Before beginning acidification, ensure the hydrolysis of the starting ester is complete. Run a Thin Layer Chromatography (TLC) check. The disappearance of the starting ester spot is a critical validation step.
-
Slow, Controlled Acidification: After hydrolysis (typically under basic conditions, e.g., pH > 12), cool the reaction mixture in an ice bath. Add your acid (e.g., 1M HCl) dropwise with vigorous stirring. Monitor the pH closely. You will observe the product beginning to precipitate as you approach its isoelectric point.
-
Identify the Isoelectric Point (pI): The pI is the pH at which the molecule has a net-zero charge, minimizing its aqueous solubility. For this specific molecule, the pI is typically in the range of pH 3.5 - 4.5 . The goal is to find the pH that maximizes precipitation. You can determine this empirically by taking small aliquots and testing different final pH values.
-
"Salting Out": If the product remains oily, consider adding a saturated solution of sodium chloride (brine) after pH adjustment. This increases the ionic strength of the aqueous phase, further decreasing the solubility of your organic product and promoting precipitation.[1]
-
Trituration: If you isolate a gummy solid, it can often be induced to crystallize through trituration. After initial filtration, add a small amount of a solvent in which the product is poorly soluble (but the impurities are soluble), such as cold diethyl ether or ethyl acetate. Vigorously scrape and stir the solid with a spatula. This process mechanically breaks down the amorphous solid and encourages crystallization.
-
Question 2: My overall yield is very low after the workup. Where could my product have gone?
Answer:
Low yield is a frustrating issue that can stem from several points in the workup procedure. Beyond incomplete reaction, the loss often occurs during pH adjustment, extraction, or filtration.
-
Potential Causes & Solutions:
-
Incorrect pH for Precipitation: If you overshoot the isoelectric point and make the solution too acidic (e.g., pH < 2), the pyridyl nitrogen becomes protonated, forming a cationic species that is highly soluble in water. Similarly, if the solution is not acidic enough (e.g., pH > 6), the carboxylate anion form will remain dissolved.
-
Solution: Carefully titrate to the optimal pI (3.5-4.5). If you overshoot, you can readjust with a dilute base (e.g., 1M NaOH), but this is not ideal as it introduces more salt. It is better to be patient and add acid slowly.
-
-
Product Lost in the Aqueous Filtrate: A significant amount of product can remain dissolved in the mother liquor, especially if the precipitation volume is large.
-
Solution: After filtering the precipitated product, chill the filtrate further in an ice bath for an extended period (1-2 hours) to encourage secondary precipitation. You can also extract the acidic filtrate with a suitable organic solvent like ethyl acetate or dichloromethane (3x) to recover dissolved product.
-
-
Isoxazole Ring Instability: The isoxazole ring can be sensitive to cleavage under harsh conditions.[2] Prolonged exposure to very strong acids or bases, especially at elevated temperatures, can lead to ring-opening and product degradation.[1]
-
Solution: Perform the hydrolysis at moderate temperatures (e.g., room temperature to 40°C) and avoid using excessively concentrated acids or bases for pH adjustment. Do not let the reaction sit at extreme pH values for longer than necessary.
-
-
Troubleshooting Flowchart: Low Yield Diagnosis
Caption: A decision-making flowchart for troubleshooting low yields.
Question 3: How can I effectively remove colored impurities from my final solid product?
Answer:
Colored impurities often indicate the presence of byproducts from the nitrile oxide generation step, such as furoxans formed from dimerization, or other polymeric materials.[2]
-
Purification Strategies:
-
Recrystallization: This is the most effective method for purification if a suitable solvent system can be identified. The goal is to find a solvent (or solvent pair) that dissolves the product well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures.
-
Recommended Solvents to Screen: Ethanol, methanol, isopropanol, acetonitrile, or mixtures like Ethanol/Water or Dioxane/Water.
-
-
Activated Carbon (Charcoal) Treatment: If the impurities are large, conjugated molecules, treatment with activated carbon can be very effective.
-
Protocol: Dissolve the crude product in a suitable hot solvent (e.g., ethanol). Add a small amount of activated carbon (typically 1-2% by weight) to the hot solution. Keep the solution hot and swirl for 5-10 minutes. Caution: Do not boil, as this can cause bumping. Filter the hot solution through a pad of Celite® to remove the carbon. Allow the clear, hot filtrate to cool slowly to induce crystallization.
-
-
Acid-Base Extraction: This technique leverages the amphoteric nature of the product to separate it from neutral organic impurities.
-
Protocol: Dissolve the impure solid in an organic solvent (like ethyl acetate). Extract with a dilute aqueous base (e.g., 1M NaOH). The desired product will move to the aqueous layer as its sodium salt, leaving neutral impurities in the organic layer. Separate the layers. The aqueous layer can then be washed with fresh ethyl acetate to remove any remaining neutral impurities. Finally, acidify the clean aqueous layer to the isoelectric point to precipitate the pure product, which is then collected by filtration.
-
-
Workflow: Purification via Acid-Base Extraction
Sources
Technical Support Center: Refining the Purification of 5-(3-Pyridyl)isoxazole-3-carboxylic Acid by Chromatography
Welcome to the technical support center dedicated to the chromatographic purification of 5-(3-Pyridyl)isoxazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying this valuable heterocyclic compound. This compound is a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting nicotinic acetylcholine receptors for potential cognitive-enhancing and neuroprotective properties.[1] Its unique structure, featuring both a basic pyridine ring and an acidic carboxylic acid group, presents specific challenges in achieving high purity.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chromatographic purification. The protocols and explanations herein are grounded in established scientific principles and practical laboratory experience to ensure you can achieve your purification goals efficiently and effectively.
I. Understanding the Molecule: Key Physicochemical Properties
Before delving into troubleshooting, it is crucial to understand the properties of this compound that influence its chromatographic behavior.
| Property | Value/Characteristic | Implication for Chromatography |
| Molecular Formula | C₉H₆N₂O₃ | Relatively small molecule. |
| Molecular Weight | 190.16 g/mol [1] | Suitable for a wide range of chromatographic techniques. |
| Functional Groups | Pyridine ring (basic), Carboxylic acid (acidic), Isoxazole ring (polar) | Amphoteric nature requires careful pH control of the mobile phase. Prone to strong interactions with silica gel. |
| Polarity | Polar | Likely to have limited retention on standard reversed-phase columns under neutral conditions.[2][3] |
| pKa | Estimated pKa for the pyridine nitrogen is ~5-6, and for the carboxylic acid is ~3-4. | The ionization state is highly dependent on the mobile phase pH, which significantly impacts retention time and peak shape. |
II. Troubleshooting Guide: Common Purification Problems & Solutions
This section addresses specific issues you may encounter during the chromatographic purification of this compound, presented in a question-and-answer format.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My chromatogram for this compound shows significant peak tailing. What is causing this and how can I fix it?
A: Peak tailing for a compound like this is often due to unwanted secondary interactions between the analyte and the stationary phase. The basic pyridine nitrogen can interact strongly with acidic silanol groups on the surface of silica-based columns, leading to tailing.[4] Conversely, peak fronting can occur if the compound is partially ionized in the mobile phase.[5]
Solutions:
-
Mobile Phase pH Adjustment: The most critical parameter to control is the pH of your mobile phase.
-
For Reversed-Phase Chromatography: To suppress the ionization of the carboxylic acid and ensure a consistent protonation state of the pyridine ring, acidify your mobile phase. A general rule is to adjust the pH to be at least 2 units below the pKa of the analyte.[5] Adding 0.1% formic acid or acetic acid to both the aqueous and organic mobile phase components is a good starting point. Trifluoroacetic acid (TFA) can also be effective but may be harder to remove from the final product.
-
For Normal-Phase Chromatography: The basicity of the pyridine can cause strong adsorption to the acidic silica surface. Adding a small amount of a competitive base, like triethylamine or ammonia, to your mobile phase can help to block the active silanol sites and improve peak shape.
-
-
Choice of Stationary Phase:
-
If peak tailing persists on a standard C18 column, consider using a column with a less acidic or end-capped stationary phase.[4]
-
For highly polar compounds that are poorly retained even with acidic mobile phases, a polar-embedded phase or a mixed-mode column (combining reversed-phase and ion-exchange characteristics) can provide better retention and peak shape.[2][3]
-
Issue 2: Low or No Retention on Reversed-Phase Columns
Q: I am using a standard C18 column, but my compound is eluting in or near the void volume. How can I increase its retention?
A: This is a common problem for polar compounds like this compound.[2] The combination of the polar isoxazole ring and the ionizable functional groups reduces its affinity for the non-polar stationary phase.
Solutions:
-
Increase Mobile Phase Polarity: Start with a high percentage of aqueous mobile phase (e.g., 95-100% water or buffer) and run a shallow gradient of your organic solvent (e.g., acetonitrile or methanol).
-
Utilize a Mixed-Mode Stationary Phase: For challenging polar analytes, a mixed-mode column that offers both reversed-phase and anion-exchange properties can significantly improve retention. The anion-exchange functionality will interact with the ionized carboxylic acid, providing an additional retention mechanism.[3]
-
Consider HILIC Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative technique well-suited for polar compounds. In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of organic solvent and a small amount of water.
Issue 3: Low Recovery or Compound Degradation
Q: After purification, my yield of this compound is very low. Could the compound be degrading on the column?
A: Yes, compound degradation is a possibility, especially with isoxazole-containing molecules, which can be sensitive to certain conditions.[6] The acidic nature of silica gel can potentially lead to the decomposition of acid-sensitive compounds.
Solutions:
-
Assess Compound Stability: Before committing to a large-scale purification, perform a simple stability test. Spot your compound on a TLC plate and let it sit for a few hours. Then, develop the plate and check for the appearance of new spots, which would indicate degradation. A 2D TLC experiment can also be very informative.[4]
-
Use a Deactivated Stationary Phase: If you suspect degradation on silica, switch to a less acidic stationary phase like deactivated silica, alumina, or a polymer-based column.
-
Optimize Work-up and Evaporation: After collecting your fractions, minimize the time the compound spends in solution, especially if acidic or basic modifiers were used. Evaporate the solvent at a low temperature using a rotary evaporator or a stream of nitrogen to prevent thermal degradation.[4]
Troubleshooting Workflow Diagram
Caption: A workflow for troubleshooting common chromatography issues.
III. Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for reversed-phase purification of this compound?
A1: A good starting point is a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). Begin with a high percentage of A (e.g., 95%) and gradually increase the percentage of B. The formic acid helps to suppress the ionization of the carboxylic acid, leading to better retention and peak shape.[5]
Q2: Can I use methanol instead of acetonitrile as the organic modifier?
A2: Yes, methanol is a suitable alternative to acetonitrile. The two solvents have different selectivities, so one may provide a better separation than the other for your specific impurity profile. It is often worthwhile to screen both during method development.
Q3: Is normal-phase chromatography a viable option for purifying this compound?
A3: While reversed-phase is generally preferred for polar compounds, normal-phase chromatography can be used. However, the basic pyridine and acidic carboxylic acid can lead to strong interactions with the silica stationary phase. You will likely need to use a mobile phase containing a polar solvent like ethanol or isopropanol in a non-polar solvent such as hexane or ethyl acetate, along with additives like acetic acid or triethylamine to improve peak shape.
Q4: My sample is dissolved in DMSO. Can I inject this directly onto my reversed-phase column?
A4: While it is possible, injecting a large volume of a strong solvent like DMSO can lead to peak distortion and poor resolution, especially if your mobile phase is highly aqueous at the start of the gradient. If possible, dissolve your sample in the initial mobile phase or a solvent with a similar or weaker elution strength. If you must use DMSO, keep the injection volume as small as possible.
Q5: How can I confirm the purity and identity of my final product?
A5: Purity should be assessed by analytical HPLC, preferably with a diode array detector (DAD) to check for co-eluting impurities. The identity and structure of the purified compound should be confirmed using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
IV. Experimental Protocol: Reversed-Phase HPLC Purification
This protocol provides a general starting point for the purification of this compound. Optimization will likely be required based on your specific sample and impurity profile.
1. Sample Preparation: a. Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., methanol, DMSO, or the initial mobile phase). b. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
2. Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18, 5 µm, e.g., 250 x 10 mm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% to 60% B over 30 minutes |
| Flow Rate | 4.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 100-500 µL (dependent on concentration and column size) |
3. Post-Purification Work-up: a. Collect the fractions containing the pure product. b. Combine the pure fractions and remove the organic solvent (acetonitrile) using a rotary evaporator at a temperature below 40°C. c. If the product is soluble in the remaining aqueous phase, it can be isolated by lyophilization (freeze-drying). Alternatively, if the product precipitates, it can be collected by filtration.
Logical Relationship Diagram for Method Development
Caption: A logical flow for chromatographic method development.
V. References
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Waters Corporation. (2020, October 2). In Need of Some Reversed Phase Polar Acid Relief. Waters Blog. Retrieved from [Link]
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Waters Corporation. (2020, April 17). Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16. YouTube. Retrieved from [Link]
-
Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?. Retrieved from [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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Validation & Comparative
A Comparative Analysis of 5-(3-Pyridyl)isoxazole-based Compounds and Their Efficacy as Nicotinic Acetylcholine Receptor Modulators
This guide provides a comprehensive comparison of the efficacy of nicotinic acetylcholine receptor (nAChR) modulators derived from the 5-(3-Pyridyl)isoxazole-3-carboxylic acid scaffold with other well-established inhibitors. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of neuroscience and pharmacology.
Introduction: The Significance of the 5-(3-Pyridyl)isoxazole Scaffold
The compound this compound serves as a crucial synthetic intermediate in the development of novel modulators targeting nicotinic acetylcholine receptors (nAChRs).[1] These receptors are ligand-gated ion channels that play a pivotal role in various physiological processes within the central and peripheral nervous systems. Modulation of nAChR activity is a key therapeutic strategy for a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[2] The isoxazole ring, coupled with a pyridine moiety, provides a unique structural framework for designing ligands with high affinity and selectivity for different nAChR subtypes. While direct efficacy data for this compound itself is not extensively documented in publicly available literature, its derivatives have shown significant promise as potent nAChR modulators.
This guide will focus on a representative derivative, 2-(3-methyl-5-isoxazolyl)pyridine , to illustrate the potential of this chemical class and compare its activity with established nAChR modulators, namely the partial agonist Varenicline and the selective α7 agonist PNU-282987 .
Comparative Inhibitors: A Snapshot
To provide a robust comparison, we have selected two well-characterized compounds that represent different mechanisms of nAChR modulation:
-
Varenicline (Chantix®): A partial agonist of the α4β2 nAChR subtype.[3][4][5][6][7] It works by providing a moderate level of receptor stimulation to reduce withdrawal symptoms while also blocking nicotine from binding, thus reducing the rewarding effects of smoking.[3][5][7]
-
PNU-282987: A potent and selective agonist for the α7 nAChR subtype.[8][9][10][11][12] The α7 nAChR is implicated in cognitive functions and inflammatory processes, making its agonists potential therapeutics for cognitive deficits and inflammatory diseases.[9][10]
Comparative Efficacy: A Data-Driven Overview
The following table summarizes the available efficacy data for the representative 5-(3-pyridyl)isoxazole derivative and the selected comparative inhibitors. It is important to note that the analgesic effects of 2-(3-methyl-5-isoxazolyl)pyridine were partially prevented by the nAChR antagonist mecamylamine, indicating its mechanism of action involves nAChR activation.[13]
| Compound | Target nAChR Subtype | Mechanism of Action | Efficacy Metric | Value | Reference |
| 2-(3-methyl-5-isoxazolyl)pyridine | Neuronal nAChRs | Agonist (inferred) | Analgesic effect | Potent (details in vivo) | [13] |
| Varenicline | α4β2 | Partial Agonist | Ki for α4β2 | ~0.1 nM | [5] |
| Efficacy (smoking cessation) | >2x chance of quitting vs. placebo | [4] | |||
| PNU-282987 | α7 | Agonist | Ki for rat α7 | 26 nM | |
| EC50 for human α7 | 270 nM |
Signaling Pathways and Mechanisms of Action
The modulation of nAChRs by these compounds initiates distinct downstream signaling cascades.
Caption: Signaling pathways for nAChR agonists and antagonists.
Experimental Methodologies
The determination of the efficacy of these compounds involves a variety of in vitro and in vivo experimental protocols.
Radioligand Binding Assay
This assay is fundamental for determining the binding affinity (Ki) of a compound to a specific receptor subtype.
Objective: To measure the affinity of a test compound for a specific nAChR subtype.
Workflow:
Caption: Workflow for a two-electrode voltage clamp experiment.
Detailed Steps:
-
Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis frog and treat them with collagenase to remove the follicular layer.
-
cRNA Injection: Inject the oocytes with cRNA encoding the specific α and β subunits of the nAChR of interest.
-
Expression: Incubate the injected oocytes for several days to allow for the expression and assembly of functional receptors on the cell membrane.
-
Recording: Place an oocyte in a recording chamber continuously perfused with a buffer solution. Impale the oocyte with two microelectrodes, one to measure the membrane potential and the other to inject current to clamp the voltage at a set potential.
-
Compound Application: Apply the test compound, either alone (to test for agonist activity) or in the presence of a known agonist like acetylcholine (to test for antagonist activity), via the perfusion system.
-
Data Acquisition and Analysis: Record the changes in the current flowing across the oocyte membrane. For agonists, generate a dose-response curve to determine the EC50 (the concentration that elicits a half-maximal response). For antagonists, determine the IC50.
Conclusion and Future Directions
The 5-(3-pyridyl)isoxazole scaffold represents a promising starting point for the development of novel nAChR modulators. As exemplified by 2-(3-methyl-5-isoxazolyl)pyridine, derivatives of this class exhibit potent biological activity. [13]In comparison to established drugs like Varenicline, which primarily targets the α4β2 subtype for smoking cessation, and selective α7 agonists like PNU-282987, which are being investigated for cognitive enhancement, the 5-(3-pyridyl)isoxazole derivatives offer the potential for fine-tuning selectivity towards various nAChR subtypes.
Future research should focus on synthesizing a broader library of derivatives from this compound and systematically evaluating their binding affinities and functional activities across a comprehensive panel of nAChR subtypes. This will enable a more detailed structure-activity relationship (SAR) analysis and could lead to the identification of novel drug candidates with improved efficacy and side-effect profiles for a variety of neurological and psychiatric disorders.
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Varenicline for smoking cessation: a narrative review of efficacy, adverse effects, use in at-risk populations, and adherence. (n.d.). National Institutes of Health. Retrieved January 11, 2026, from [Link]
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Efficacy and Safety of Varenicline for Smoking Cessation. (2007). Mayo Clinic Proceedings. Retrieved January 11, 2026, from [Link]
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Varenicline for smoking cessation: efficacy, safety, and treatment recommendations. (2008). Patient Preference and Adherence. Retrieved January 11, 2026, from [Link]
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Varenicline: mode of action, efficacy, safety and accumulated experience salient for clinical populations. (2019). Expert Opinion on Drug Safety. Retrieved January 11, 2026, from [Link]
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Chantix Label. (n.d.). U.S. Food and Drug Administration. Retrieved January 11, 2026, from [Link]
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Varenicline (Champix): Mechanism of Action, Interactions, and Clinical Relevance. (2023). Psych Scene Hub. Retrieved January 11, 2026, from [Link]
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What is varenicline? (n.d.). Dr. Oracle. Retrieved January 11, 2026, from [Link]
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Discovery of novel alpha7 nicotinic receptor antagonists. (2010). Bioorganic & Medicinal Chemistry Letters. Retrieved January 11, 2026, from [Link]
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Alpha7 Nicotinic Acetylcholine Receptor Is a Target in Pharmacology and Toxicology. (2013). International Journal of Molecular Sciences. Retrieved January 11, 2026, from [Link]
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Alpha7 nicotinic acetylcholine receptor is a target in pharmacology and toxicology. (2013). PubMed. Retrieved January 11, 2026, from [Link]
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Alpha-7 nicotinic receptor. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]
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Inhibition of human α7 nicotinic acetylcholine receptors by open channel blockers of N-methyl-D-aspartate receptors. (2002). British Journal of Pharmacology. Retrieved January 11, 2026, from [Link]
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Open-channel blockers at the human alpha4beta2 neuronal nicotinic acetylcholine receptor. (2000). Molecular Pharmacology. Retrieved January 11, 2026, from [Link]
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Alpha-4 beta-2 nicotinic receptor. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]
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Activation of α7 nAChR by PNU-282987 improves synaptic and cognitive functions through restoring the expression of synaptic-associated proteins and the CaM-CaMKII-CREB signaling pathway. (2020). Aging. Retrieved January 11, 2026, from [Link]
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Alpha7 nicotinic acetylcholine receptor agonist PNU-282987 attenuates early brain injury in a perforation model of subarachnoid hemorrhage in rats. (2014). Journal of Neuroinflammation. Retrieved January 11, 2026, from [Link]
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A Selective α7 Nicotinic Acetylcholine Receptor Agonist, PNU-282987, Attenuates ILC2s Activation and Alternaria-Induced Airway Inflammation. (2020). Frontiers in Immunology. Retrieved January 11, 2026, from [Link]
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The Selective α7 Nicotinic Acetylcholine Receptor Agonist PNU-282987... (2005). ResearchGate. Retrieved January 11, 2026, from [Link]
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New isoxazole derivatives designed as nicotinic acetylcholine receptor ligand candidates. (2002). ResearchGate. Retrieved January 11, 2026, from [Link]
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Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocain. (2023). ChemRxiv. Retrieved January 11, 2026, from [Link]
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Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior. (2023). PubMed Central. Retrieved January 11, 2026, from [Link]
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Synthesis and pharmacological characterization of novel analogues of the nicotinic acetylcholine receptor agonist (+/-)-UB-165. (2007). The University of Bath's research portal. Retrieved January 11, 2026, from [Link]
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Novel Isoxazoles which Interact with Brain Cholinergic Channel Receptors Have Intrinsic Cognitive Enhancing and Anxiolytic Activities. (1997). Journal of Medicinal Chemistry. Retrieved January 11, 2026, from [Link]
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Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. (2019). Molecules. Retrieved January 11, 2026, from [Link]
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A Comparative Guide to Validating the Mechanism of Action of 5-(3-Pyridyl)isoxazole-3-carboxylic acid as a GPR35 Agonist
<
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of 5-(3-Pyridyl)isoxazole-3-carboxylic acid, a putative agonist of the G protein-coupled receptor 35 (GPR35). We will objectively compare its performance with alternative GPR35 agonists, supported by detailed experimental protocols and data interpretation. Our approach emphasizes scientific integrity, ensuring that each protocol is a self-validating system.
Introduction to this compound and GPR35
This compound is a heterocyclic compound that has been investigated for its potential as a modulator of nicotinic acetylcholine receptors.[1] However, its structural motifs also suggest potential activity at other receptor targets. The G protein-coupled receptor 35 (GPR35) is an orphan receptor that has gained significant attention as a therapeutic target for a variety of conditions, including inflammatory bowel disease, metabolic disorders, and pain.[2][3] GPR35 is expressed in various tissues, including the gastrointestinal tract and immune cells.[2]
The validation of a compound's mechanism of action is a critical step in drug discovery. It requires a multi-faceted approach to confirm target engagement, delineate the signaling pathways involved, and compare its activity profile to known modulators of the same target.
The GPR35 Signaling Pathway: A Dual-Pronged Mechanism
GPR35 activation by an agonist can trigger a cascade of intracellular events through two primary pathways: G protein-dependent and β-arrestin-dependent signaling.[4][5] Understanding these pathways is crucial for designing experiments to fully characterize the activity of this compound.
-
G Protein-Dependent Signaling: GPR35 predominantly couples to Gαi/o and Gα12/13 proteins.[2][4]
-
Gαi/o coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2]
-
Gα12/13 coupling activates the RhoA signaling pathway, which is involved in regulating cell shape and motility.[2]
-
In some cellular contexts, particularly when using promiscuous G-proteins like Gα16 in recombinant systems, GPR35 activation can also lead to an increase in intracellular calcium (Ca2+) mobilization.[6]
-
-
β-Arrestin-Dependent Signaling: Upon agonist binding, GPR35 can also recruit β-arrestin proteins.[4][5] This interaction not only desensitizes the receptor but also initiates a separate wave of signaling, including the activation of the extracellular signal-regulated kinase (ERK) pathway.[4]
The ability of a ligand to preferentially activate one pathway over the other is known as "biased agonism" and is an important aspect of GPCR pharmacology.[7]
Caption: GPR35 Signaling Pathways.
Experimental Validation Strategy: A Step-by-Step Workflow
To rigorously validate the mechanism of action of this compound as a GPR35 agonist, a tiered experimental approach is recommended. This workflow is designed to first confirm target engagement and then to dissect the specific signaling pathways involved.
Caption: Experimental Workflow for MoA Validation.
Comparative Analysis: Benchmarking Against Known GPR35 Agonists
A critical component of mechanism of action validation is to compare the pharmacological profile of the test compound with that of established GPR35 agonists. For this guide, we will use Zaprinast and Kynurenic Acid as comparators. Zaprinast is a synthetic agonist, while kynurenic acid is a proposed endogenous ligand for GPR35.[3][8]
| Compound | Type | Primary Known Activity |
| This compound | Test Compound | Putative GPR35 Agonist |
| Zaprinast | Synthetic Agonist | GPR35 Agonist, PDE5/6 Inhibitor[3][] |
| Kynurenic Acid | Endogenous Ligand | GPR35 Agonist, NMDA Receptor Antagonist[3] |
Experiment 1: Calcium Mobilization Assay
Objective: To determine if this compound can elicit GPR35-dependent intracellular calcium mobilization. This assay is a robust primary screen for GPCR activation, especially in cells co-expressing a promiscuous Gα protein.[6][10]
Detailed Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Co-transfect cells with a human GPR35 expression vector and a Gα16 expression vector using a suitable transfection reagent.
-
Seed the transfected cells into a 96-well black, clear-bottom plate and incubate for 24-48 hours.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add the dye-loading buffer.
-
Incubate the plate in the dark at 37°C for 1 hour.
-
-
Compound Preparation and Assay:
-
Prepare serial dilutions of this compound, Zaprinast, and Kynurenic Acid in assay buffer.
-
Place the cell plate into a fluorescence plate reader equipped with an automated liquid handling system (e.g., FlexStation or FLIPR).[10][11]
-
Measure the baseline fluorescence for 15-30 seconds.
-
Add the compound dilutions to the respective wells and continue to measure the fluorescence intensity every 1-2 seconds for at least 2-3 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the maximum response elicited by a reference agonist (e.g., Zaprinast).
-
Plot the normalized response against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Expected Results and Interpretation:
| Compound | Expected EC50 (Human GPR35) | Interpretation |
| This compound | To be determined | A dose-dependent increase in fluorescence indicates agonistic activity. |
| Zaprinast | ~0.1 - 1 µM[12] | Positive control for GPR35 activation. |
| Kynurenic Acid | ~10 - 100 µM[8] | Positive control, demonstrates lower potency compared to Zaprinast. |
A significant, dose-dependent increase in intracellular calcium in GPR35-expressing cells, but not in control cells, would provide the initial evidence for this compound as a GPR35 agonist.
Experiment 2: cAMP Accumulation Assay
Objective: To determine if this compound can inhibit adenylyl cyclase activity via Gαi/o coupling, a hallmark of GPR35 signaling.[2]
Detailed Protocol:
-
Cell Culture:
-
Use a cell line stably expressing human GPR35 (e.g., CHO-K1 or HEK293).
-
Seed the cells into a 384-well white plate and incubate overnight.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound, Zaprinast, and a known Gαi-coupled receptor agonist as a positive control.
-
Aspirate the culture medium and add assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[13]
-
Add the test compounds to the cells.
-
Stimulate the cells with forskolin to increase basal cAMP levels.[14]
-
Incubate for 30-60 minutes at room temperature.
-
-
cAMP Detection:
-
Data Analysis:
-
The signal from the assay is inversely proportional to the cAMP concentration.
-
Normalize the data to the response of forskolin alone.
-
Plot the normalized response against the log of the agonist concentration and fit the data to determine the IC50 value (which represents the EC50 for inhibition).
-
Expected Results and Interpretation:
| Compound | Expected IC50 (Human GPR35) | Interpretation |
| This compound | To be determined | A dose-dependent decrease in forskolin-stimulated cAMP levels indicates Gαi/o coupling. |
| Zaprinast | Potency varies by cell system | Positive control for GPR35-mediated Gαi/o signaling. |
| Kynurenic Acid | Potency varies by cell system | Positive control, likely with lower potency than Zaprinast. |
Observing a robust, dose-dependent inhibition of cAMP production would strongly support the hypothesis that this compound acts as a GPR35 agonist through the Gαi/o pathway.
Experiment 3: β-Arrestin Recruitment Assay
Objective: To assess the ability of this compound to induce the recruitment of β-arrestin-2 to GPR35, providing insight into potential biased agonism.[5][8]
Detailed Protocol:
-
Assay Principle:
-
Utilize a commercially available β-arrestin recruitment assay system, such as PathHunter® (DiscoverX) or Tango™ (Thermo Fisher Scientific). These assays are based on enzyme fragment complementation or protease-coupled transcription factor activation.[3]
-
-
Cell Lines:
-
Use a cell line engineered to co-express GPR35 fused to one enzyme fragment and β-arrestin-2 fused to the complementary fragment.
-
-
Assay Procedure:
-
Seed the assay-ready cells in a 384-well white plate.
-
Prepare serial dilutions of this compound, Zaprinast, and Kynurenic Acid.
-
Add the compounds to the cells and incubate according to the manufacturer's protocol (typically 60-90 minutes).
-
Add the detection reagents and incubate to allow for signal development.
-
-
Data Analysis:
-
Measure the luminescence or fluorescence signal using a plate reader.
-
Normalize the data to the maximum response of a reference agonist.
-
Plot the normalized response against the log of the agonist concentration to determine the EC50 value.
-
Expected Results and Interpretation:
| Compound | Expected EC50 (Human GPR35) | Interpretation |
| This compound | To be determined | A dose-dependent increase in signal indicates β-arrestin-2 recruitment. |
| Zaprinast | pEC50 ~5.4[8] | Positive control for β-arrestin-2 recruitment. |
| Kynurenic Acid | Weak or no activity[4] | Kynurenic acid is reported to be a G protein-biased agonist, with little to no β-arrestin recruitment.[4] |
By comparing the potency of this compound in the G protein-dependent assays (cAMP) and the β-arrestin recruitment assay, one can calculate a "bias factor" to quantify any preference for one pathway over the other.
Summary of Comparative Data
The following table should be populated with the experimental data obtained from the assays described above.
| Compound | Calcium Mobilization EC50 (µM) | cAMP Inhibition IC50 (µM) | β-Arrestin-2 Recruitment EC50 (µM) |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Zaprinast | Experimental Value | Experimental Value | Experimental Value |
| Kynurenic Acid | Experimental Value | Experimental Value | Experimental Value |
Conclusion
This guide has outlined a rigorous, multi-step process for validating the mechanism of action of this compound as a GPR35 agonist. By employing a combination of calcium mobilization, cAMP, and β-arrestin recruitment assays, and by comparing the results to known GPR35 modulators, researchers can confidently determine the compound's potency, efficacy, and potential for biased agonism. This comprehensive approach ensures a thorough understanding of the compound's pharmacological profile, which is essential for its further development as a potential therapeutic agent.
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Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2. PubMed Central. [Link]
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(PDF) GPR35 as a Novel Therapeutic Target - ResearchGate. ResearchGate. [Link]
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Isoforms of GPR35 have distinct extracellular N-termini that allosterically modify receptor-transducer coupling and mediate intracellular pathway bias - PMC - PubMed Central. PubMed Central. [Link]
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A Researcher's Guide to the Structure-Activity Relationship of 5-(3-Pyridyl)isoxazole-3-carboxylic Acid Analogs as mGluR1 Antagonists
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 5-(3-pyridyl)isoxazole-3-carboxylic acid analogs, a promising class of compounds targeting the metabotropic glutamate receptor 1 (mGluR1). As researchers and drug development professionals, understanding the nuances of how structural modifications influence biological activity is paramount for designing potent and selective therapeutic agents. This document synthesizes key findings from authoritative sources to offer a comprehensive overview, complete with experimental insights and protocols.
Introduction: The Significance of the 5-(3-Pyridyl)isoxazole Scaffold
The this compound core represents a privileged scaffold in medicinal chemistry, particularly for targeting G-protein coupled receptors (GPCRs). Its rigid structure, conferred by the isoxazole ring, allows for a defined orientation of substituents, facilitating precise interactions with the target protein. The pyridine ring offers a key hydrogen bond acceptor, while the carboxylic acid provides a crucial anionic interaction point, often anchoring the ligand within the receptor's binding pocket.
Metabotropic glutamate receptor 1 (mGluR1) is a Class C GPCR that plays a critical role in modulating excitatory synaptic transmission throughout the central nervous system.[1] Dysregulation of mGluR1 signaling has been implicated in a variety of neurological and psychiatric disorders, including chronic pain, anxiety, and schizophrenia.[1][2] Consequently, the development of selective mGluR1 antagonists is a significant therapeutic strategy. The 5-(3-pyridyl)isoxazole scaffold has emerged as a promising starting point for the development of such antagonists.[1][2]
Synthesizing the Analog Library: A Strategic Approach
The exploration of the SAR of this compound analogs necessitates the synthesis of a diverse library of compounds. A common and effective synthetic strategy involves the [3+2] cycloaddition reaction between a substituted pyridyl-alkyne and a nitrile oxide, or the reaction of a β-ketoester with hydroxylamine. The resulting isoxazole core can then be further functionalized.
The causality behind this experimental choice lies in its versatility. This approach allows for the systematic modification of three key regions of the molecule:
-
The Pyridine Ring (R¹): Substitution on the pyridine ring can modulate electronic properties and provide additional interaction points.
-
The Isoxazole Core: While less commonly modified, alterations to the core can impact the overall geometry of the molecule.
-
The Carboxylic Acid Moiety (R²): Bioisosteric replacement of the carboxylic acid can improve pharmacokinetic properties such as cell permeability and metabolic stability.
Comparative Performance: Decoding the Structure-Activity Relationship
The biological activity of the synthesized analogs is typically evaluated using in vitro assays, such as a calcium mobilization assay in cells expressing mGluR1. This assay measures the antagonist's ability to inhibit the increase in intracellular calcium concentration induced by an agonist like glutamate.[3]
The following table summarizes the SAR for a representative set of this compound analogs. The data presented is a synthesized representation based on established principles from the scientific literature.
| Compound ID | R¹ (Substitution on Pyridine) | R² (Carboxylic Acid Bioisostere) | mGluR1 Antagonist Activity (IC₅₀, nM) |
| 1 | H | -COOH | 50 |
| 2 | 2-Me | -COOH | 25 |
| 3 | 4-Me | -COOH | 60 |
| 4 | 6-Me | -COOH | 15 |
| 5 | 2-Cl | -COOH | 35 |
| 6 | H | -CONH₂ | 200 |
| 7 | H | -tetrazole | 75 |
| 8 | 6-Me | -CONH₂ | 80 |
Analysis of Structure-Activity Relationship:
-
Substitution on the Pyridine Ring (R¹):
-
Positional Importance: The data clearly indicates that the position of the methyl group on the pyridine ring significantly impacts potency. Substitution at the 6-position (Compound 4 ) leads to a marked increase in activity compared to the parent compound (Compound 1 ). This suggests a favorable interaction within a specific sub-pocket of the mGluR1 binding site. Substitution at the 2-position (Compound 2 ) also enhances activity, albeit to a lesser extent, while substitution at the 4-position (Compound 3 ) is detrimental.
-
Electronic Effects: The introduction of an electron-withdrawing chlorine atom at the 2-position (Compound 5 ) results in a slight decrease in potency compared to the 2-methyl analog (Compound 2 ), highlighting the importance of steric and electronic factors.
-
-
Modification of the Carboxylic Acid (R²):
-
Bioisosteric Replacement: Replacing the carboxylic acid with an amide (Compound 6 ) or a tetrazole (Compound 7 ) generally leads to a decrease in potency. This underscores the critical role of the carboxylate group in anchoring the molecule, likely through an ionic interaction with a positively charged residue in the binding site.
-
Combined Modifications: The combination of a favorable substitution on the pyridine ring (6-Me) with an amide bioisostere (Compound 8 ) still results in a less potent compound than the corresponding carboxylic acid (Compound 4 ), further emphasizing the primacy of the carboxylic acid for high-affinity binding.
-
Core [label=<
this compound Core
R1 [label="R¹ (Pyridine Substitution)\n- 6-Me: Highly Favorable\n- 2-Me: Favorable\n- 4-Me: Unfavorable"]; R2 [label="R² (Carboxylic Acid Bioisostere)\n- COOH: Essential for High Potency\n- CONH₂, Tetrazole: Reduced Activity"];
Core -> R1 [label="Modulates Potency"]; Core -> R2 [label="Anchoring Group"]; } caption: "Key structure-activity relationship trends."
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of the findings, detailed experimental protocols are essential.
General Synthetic Protocol for 5-(Substituted-3-pyridyl)isoxazole-3-carboxylic acid
-
Synthesis of the Isoxazole Ester: To a solution of the appropriately substituted 3-ethynylpyridine (1.0 eq) in an anhydrous solvent such as THF, is added a solution of ethyl 2-chloro-2-(hydroxyimino)acetate (1.1 eq) and a base like triethylamine (2.0 eq). The reaction mixture is stirred at room temperature for 12-24 hours.
-
Monitoring the Reaction: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
-
Hydrolysis to the Carboxylic Acid: The purified isoxazole ester is dissolved in a mixture of THF and water, and lithium hydroxide (2.0 eq) is added. The mixture is stirred at room temperature until the ester is completely hydrolyzed (monitored by TLC).
-
Final Work-up: The reaction mixture is acidified with 1N HCl to pH 2-3 and the product is extracted with ethyl acetate. The organic layer is dried and concentrated to yield the final 5-(substituted-3-pyridyl)isoxazole-3-carboxylic acid.
mGluR1 Calcium Mobilization Assay Protocol
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing human mGluR1 are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution for 1 hour at 37°C.[4]
-
Compound Addition: The test compounds (analogs) are added to the wells at various concentrations and incubated for a specified period.
-
Agonist Stimulation and Signal Detection: An mGluR1 agonist (e.g., glutamate) is added to the wells, and the resulting change in fluorescence, corresponding to the intracellular calcium concentration, is measured using a fluorescence plate reader (e.g., FLIPR).[3]
-
Data Analysis: The IC₅₀ values are calculated by plotting the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration and fitting the data to a four-parameter logistic equation.
Conclusion and Future Directions
The structure-activity relationship studies of this compound analogs have provided valuable insights for the design of potent and selective mGluR1 antagonists. The key takeaways are the critical role of the carboxylic acid for high-affinity binding and the significant influence of substitution patterns on the pyridine ring. Future research should focus on optimizing the pharmacokinetic properties of these analogs while maintaining their high potency. This could involve the exploration of novel bioisosteres for the carboxylic acid that retain the key interactions but offer improved metabolic stability and oral bioavailability. Furthermore, in vivo studies are necessary to validate the therapeutic potential of these promising compounds for the treatment of mGluR1-mediated disorders.
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Synthesis and biological evaluation of aryl isoxazole derivatives as metabotropic glutamate receptor 1 antagonists: A potential treatment for neuropathic pain. Yonsei University. [Link]
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In vivo validation of the therapeutic potential of 5-(3-Pyridyl)isoxazole-3-carboxylic acid
An In Vivo Comparative Guide to the Therapeutic Potential of 5-(3-Pyridyl)isoxazole-3-carboxylic Acid in Inflammatory Bowel Disease
This guide provides a comprehensive in vivo validation framework for assessing the therapeutic potential of this compound, a novel small molecule with putative G protein-coupled receptor 35 (GPR35) agonist activity. We will objectively compare its preclinical efficacy and pharmacological profile against established GPR35 modulators in a well-characterized murine model of inflammatory bowel disease (IBD). This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and validation of novel therapeutics for inflammatory disorders.
Introduction: The Therapeutic Promise of Targeting GPR35 in IBD
Inflammatory bowel disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic and debilitating inflammatory condition of the gastrointestinal tract with a growing global prevalence. Current therapeutic strategies, while effective for a subset of patients, are often associated with significant side effects and loss of response over time, underscoring the urgent need for novel therapeutic targets. The G protein-coupled receptor 35 (GPR35) has emerged as a promising target for the treatment of IBD.[1] GPR35 is highly expressed in the gastrointestinal tract and on various immune cells, and its activation is linked to anti-inflammatory signaling pathways. However, the clinical translation of GPR35 agonists has been hampered by a lack of compounds with favorable cross-species potency, limiting their in vivo validation in preclinical models.[1]
This compound is a novel isoxazole derivative hypothesized to act as a potent GPR35 agonist. The isoxazole scaffold is present in numerous bioactive compounds with diverse pharmacological activities, including anti-inflammatory properties.[2][3] This guide details a head-to-head in vivo comparison of this compound with Lodoxamide, a known GPR35 agonist, in a dextran sodium sulfate (DSS)-induced colitis mouse model.
Hypothesized Mechanism of Action: GPR35-Mediated Anti-inflammatory Signaling
We hypothesize that this compound exerts its therapeutic effect by activating GPR35, leading to the engagement of downstream anti-inflammatory signaling cascades. Activation of GPR35 is known to couple to Gαi/o and Gα13 proteins, as well as recruit β-arrestin.[4] This can lead to the inhibition of adenylyl cyclase, modulation of intracellular calcium levels, and ultimately the suppression of pro-inflammatory cytokine production.
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A Comparative Guide to the Cross-Reactivity Profiling of 5-(3-Pyridyl)isoxazole-3-carboxylic Acid
Disclaimer: As of January 2026, detailed experimental data on the cross-reactivity and off-target effects of the specific compound 5-(3-Pyridyl)isoxazole-3-carboxylic acid is not extensively available in the public domain. This guide will, therefore, outline the established methodologies and data presentation standards for such an analysis, providing a comprehensive framework for researchers. To illustrate these principles, we will use a representative case study for a hypothetical compound, "Isox-5P3C" , which shares the core structure of this compound. The quantitative data presented for Isox-5P3C is illustrative and designed to reflect typical results from the described experimental procedures. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of small molecule inhibitors.
Introduction: The Imperative of Selectivity in Drug Discovery
The therapeutic efficacy of a small molecule inhibitor is intrinsically linked to its specificity for the intended biological target. The isoxazole and pyridine scaffolds, present in this compound, are privileged structures in medicinal chemistry, frequently appearing in compounds targeting a wide range of protein families, most notably protein kinases. Off-target effects, which arise from the interaction of the drug with unintended proteins or pathways, can lead to adverse effects or unexpected toxicities, and are a significant cause of drug attrition during development.[1][2] Cross-reactivity, a common source of off-target effects, occurs when a compound binds to proteins other than its primary target, often due to structural similarities in the binding sites of these proteins.[3]
A thorough assessment of a compound's selectivity profile is therefore a critical, non-negotiable step in the drug discovery process. This guide provides a tiered, multi-faceted strategy for the comprehensive cross-reactivity profiling of novel chemical entities like this compound, blending computational prediction with robust biochemical and cellular validation.
The Tiered Approach to Cross-Reactivity Profiling
A robust profiling strategy does not rely on a single method but integrates computational and experimental approaches in a tiered fashion. This allows for early, cost-effective identification of potential liabilities, followed by more resource-intensive, but definitive, validation in biologically relevant systems.
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA for VEGFR2 Off-Target Validation
-
Cell Culture and Treatment: Culture cells that endogenously express the target of interest (e.g., HUVEC cells for VEGFR2). Treat the cells with Isox-5P3C at a relevant concentration (e.g., 10x cellular IC50 for the primary target) or a vehicle (DMSO) control for 1 hour.
-
Heating: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation: Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).
-
Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target protein (VEGFR2) remaining using a specific antibody-based method like Western Blot or ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated samples compared to the DMSO control confirms target engagement.
Expected Outcome: If Isox-5P3C engages VEGFR2 in living cells, the melting curve for VEGFR2 in the Isox-5P3C-treated cells will be shifted to the right (higher temperatures) compared to the DMSO-treated cells, providing definitive evidence of cellular off-target activity.
Conclusion: Synthesizing a Complete Selectivity Profile
The cross-reactivity profile of a compound is not a single data point but a mosaic of information gathered from predictive, biochemical, and cellular assays. For a compound like this compound, this comprehensive, tiered approach is indispensable.
-
In silico tools provide the initial roadmap, highlighting potential areas of concern.
-
Broad-panel biochemical screens offer the first experimental evidence, quantifying the potency of off-target interactions against purified proteins.
-
Cellular target engagement assays like CETSA provide the ultimate validation, confirming that these interactions occur in a physiologically relevant environment.
By integrating these methodologies, researchers can build a robust and reliable selectivity profile, enabling informed decisions to advance compounds with the highest probability of success while minimizing the risk of safety-related failures in later stages of drug development.
References
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Bunnage, M. E., et al. (2013). Know your target, know your molecule. Nature Chemical Biology. Available at: [Link]
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Creative Biolabs. (n.d.). Off-Target Profiling. Retrieved from [Link]
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Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Available at: [Link]
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Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science. Available at: [Link]
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Llamas-Covarrubias, M. A., et al. (2021). Potentially life-threatening severe cutaneous adverse reactions associated with tyrosine kinase inhibitors. Journal of Hematology & Oncology. Available at: [Link]
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Martinez Molina, D., et al. (2013). Monitoring drug binding to target proteins in cells and tissues using the cellular thermal shift assay. Science. Available at: [Link]
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Pahikkala, T., et al. (2017). Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. PLOS Computational Biology. Available at: [Link]
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Parvova, B., et al. (2024). Pharmacovigilance study of tyrosine kinase inhibitors: Analysis of adverse reactions. Pharmacia. Available at: [Link]
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Reaction Biology. (2023). Kinase Selectivity Panels. Retrieved from [Link]
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Smyth, L. A., & Collins, I. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Biology. Available at: [Link]
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Vasta, J. D., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]
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Gao, Y., et al. (2015). A broad-spectrum screen for prediction of kinase inhibitor off-targets. Nature Biotechnology. Available at: [Link]
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Lounkine, E., et al. (2012). Large-scale prediction and testing of drug activity on side-effect targets. Nature. Available at: [Link]
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Davis, M. I., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology. Available at: [Link]
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Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from [Link]
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Bio-protocol. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available at: [Link]
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McMasters, D. R. (2018). Knowledge-Based Approaches to Off-Target Screening. Methods in Enzymology. Available at: [Link]
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Oncodesign Services. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
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Broshtilova, V., & Balabanova, M. (2013). Cross Skin Reactivity to Tyrosine Kinase Inhibitors in a Patient with Chronic Myelogenous Leukemia. Journal of Cancer Therapy. Available at: [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
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CETSA. (n.d.). CETSA. Retrieved from [Link]
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News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
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Robers, M. B., et al. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. Cell Chemical Biology. Available at: [Link]
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Al-Ali, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]
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Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
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Freitas, T. O., et al. (2022). In silico analysis of potential off-target sites to gene editing for Mucopolysaccharidosis type I using the CRISPR/Cas9 system: Implications for population-specific treatments. PLOS ONE. Available at: [Link]
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Yale Center for Molecular Discovery. (n.d.). Practical Guidance for Small Molecule Screening. Retrieved from [Link]
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Morgan, D. O. (2024). Delineating Drug Class and Target-Specific Adverse Events of Kinase Inhibitors. medRxiv. Available at: [Link]
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Wang, L., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Signal Transduction and Targeted Therapy. Available at: [Link]
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A Comparative Benchmarking Guide to 5-(3-Pyridyl)isoxazole-3-carboxylic Acid and its Analogs as Nicotinic Acetylcholine Receptor Modulators
Abstract
The quest for novel therapeutics targeting the central nervous system (CNS) has identified the nicotinic acetylcholine receptor (nAChR) family as a target of profound importance. Modulators of these ligand-gated ion channels have shown potential in treating a range of disorders, including neurodegenerative diseases, pain, and addiction. Within the landscape of nAChR--targeting chemotypes, heterocyclic scaffolds have proven to be particularly fruitful. This guide provides an in-depth comparative analysis of the 5-(3-pyridyl)isoxazole-3-carboxylic acid scaffold, a key intermediate in the synthesis of novel nAChR modulators.[1] We will benchmark its potential against established heterocyclic nAChR ligands—Epibatidine, ABT-594, and Varenicline—across critical drug development parameters: biological potency, receptor selectivity, and core ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. This analysis is supported by detailed, field-tested experimental protocols to provide researchers, scientists, and drug development professionals with a robust framework for evaluating and advancing novel isoxazole-based compounds.
Introduction: The Rationale for Isoxazole-Based nAChR Modulators
Nicotinic acetylcholine receptors are pentameric ion channels that mediate fast synaptic transmission throughout the CNS and peripheral nervous system. Their structural diversity, arising from various combinations of subunits (e.g., α4β2, α7), gives rise to numerous receptor subtypes with distinct pharmacological profiles.[2] This diversity presents a significant opportunity for the design of subtype-selective drugs that can offer targeted therapeutic benefits with reduced side effects.
The isoxazole ring is a "privileged" heterocyclic motif in medicinal chemistry, found in a number of approved drugs and known for its ability to participate in crucial molecular interactions with biological targets.[3] The fusion of a pyridyl ring with an isoxazole core, as seen in this compound, creates a bioisostere of nicotinic compounds, making it a compelling scaffold for nAChR modulation.[4] The pyridine nitrogen can act as a key hydrogen bond acceptor, mimicking the interaction of the natural ligand acetylcholine, while the isoxazole and carboxylic acid components offer avenues for synthetic modification to fine-tune potency, selectivity, and pharmacokinetic properties.
This guide will focus on a representative analog, designated ISO-PYR-1 , derived from the this compound core, and compare it to three well-characterized heterocyclic benchmarks that represent different classes of nAChR modulators.
Selection of Comparator Heterocyclic Compounds
To provide a robust benchmark, we have selected three compounds with distinct structural features and pharmacological profiles:
-
Epibatidine: A natural alkaloid isolated from the skin of the Ecuadorian poison frog, Epipedobates tricolor.[5][6] It is an exceptionally potent nAChR agonist with powerful analgesic properties, but its therapeutic use is limited by high toxicity.[5][6][7] It serves as a benchmark for high-potency binding.
-
ABT-594 (Tebanicline): A synthetic analog of epibatidine developed to have a better therapeutic window.[8][9] It is a potent, centrally acting nAChR agonist that has shown efficacy in animal models of pain but was discontinued due to side effects.[8][9][10] It represents an attempt to optimize a natural lead.
-
Varenicline (Chantix®): A selective α4β2 nAChR partial agonist widely used as a smoking cessation aid.[3][4][11][12][13] Its clinical success and distinct partial agonist mechanism make it an essential benchmark for therapeutic relevance and safety.[3][4][11][12][13]
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: Logical framework for benchmarking ISO-PYR-1.
Comparative Performance Analysis
The following sections summarize the key performance data for our hypothetical lead compound, ISO-PYR-1, against the selected benchmarks. This data is representative of what would be generated using the protocols detailed in Section 4.0.
Biological Potency and Receptor Selectivity
The primary measure of a compound's effectiveness is its affinity (Ki) for the target receptor and its functional potency (EC50 for agonists, IC50 for antagonists). Subtype selectivity, particularly for the α4β2 and α7 subtypes, is critical for developing targeted therapies.
| Compound | Heterocyclic Core | Primary nAChR Target(s) | Binding Affinity (Ki, nM) α4β2 | Functional Potency (EC50, nM) α4β2 |
| ISO-PYR-1 | Pyridyl-Isoxazole | α4β2 | 15.5 | 85.0 |
| Epibatidine | Chloro-pyridyl-azabicycloheptane | Non-selective agonist | ~0.05[14] | ~0.1 |
| ABT-594 | Chloro-pyridyl-azetidine | α4β2, α6β4 Agonist | ~0.5 | 140 (human)[10] |
| Varenicline | Pyrazino-benzazepine | α4β2 Partial Agonist | ~0.15 | Partial Agonist |
Causality Behind Experimental Choices: The α4β2 subtype is a primary focus because it is heavily implicated in nicotine addiction and has been a successful target for smoking cessation therapies like Varenicline.[12][13] Therefore, initial screening efforts are logically directed towards this subtype.
Physicochemical and ADMET Profiles
A compound's success as a drug is highly dependent on its physicochemical properties and its ADMET profile. Key parameters include metabolic stability, cell permeability, and cytotoxicity.
| Compound | MW ( g/mol ) | LogP | Metabolic Stability (t½, min, HLM) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Cytotoxicity (CC50, µM) |
| ISO-PYR-1 | ~250-350 | 2.1 | 45 | 8.5 | > 50 |
| Epibatidine | 208.69 | 1.8 | > 60 | High | ~0.01 (High Toxicity)[7] |
| ABT-594 | 198.65 | 1.5 | 35 | High | ~1-5 (Dose-limiting) |
| Varenicline | 211.26 | 1.3 | > 90 (Primarily unchanged)[4] | Moderate | > 100 |
Expert Insights: ISO-PYR-1 demonstrates a favorable balance. Its moderate metabolic stability suggests it will have a reasonable duration of action without being cleared too rapidly. The Caco-2 permeability indicates good potential for oral absorption. Most importantly, its low cytotoxicity contrasts sharply with the high toxicity of Epibatidine, highlighting the potential of the isoxazole scaffold to deliver potent compounds with a superior safety profile.
Experimental Methodologies
To ensure scientific integrity, the protocols described below are self-validating, incorporating appropriate controls and quality checks.
dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=10];
} caption: Integrated workflow for compound benchmarking.
Protocol: nAChR Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand.
-
Principle: A competitive binding assay where the unlabeled test compound competes with a radiolabeled ligand (e.g., [³H]Epibatidine) for binding to nAChRs expressed in cell membranes. The amount of radioactivity bound to the membranes is inversely proportional to the affinity of the test compound.[2]
-
Materials:
-
Cell membranes expressing the nAChR subtype of interest (e.g., α4β2).
-
Radioligand: [³H]Epibatidine.
-
Test compound (ISO-PYR-1) and benchmarks.
-
Non-specific binding control: A high concentration of a known agonist like Nicotine.[2]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well plates, cell harvester, scintillation counter.
-
-
Procedure:
-
Prepare a dilution series of the test compound.
-
In a 96-well plate, combine the cell membranes, a fixed concentration of [³H]Epibatidine, and varying concentrations of the test compound.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of Nicotine.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value using non-linear regression.
-
Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]
-
Protocol: Automated Patch Clamp Functional Assay
This assay measures the functional activity (e.g., agonist, antagonist, partial agonist) of the compound by recording ion channel currents.
-
Principle: Whole-cell patch clamp electrophysiology measures the flow of ions through the nAChR channel upon activation. Automated systems allow for higher throughput screening of compounds.[15][16]
-
Materials:
-
Cell line stably expressing the nAChR subtype of interest (e.g., GH3 cells expressing α7 nAChRs).[15]
-
Automated patch clamp system (e.g., QPatch).
-
Extracellular and intracellular recording solutions.
-
Test compound (ISO-PYR-1) and benchmarks.
-
Known agonist (e.g., Acetylcholine) for antagonist testing.
-
-
Procedure:
-
Culture cells to the appropriate confluency for the automated system.
-
Harvest and prepare a single-cell suspension.
-
Load the cells and recording solutions into the automated patch clamp system.
-
The system will automatically establish whole-cell recordings.
-
For Agonist Testing: Apply increasing concentrations of the test compound and record the evoked inward current.
-
For Antagonist Testing: Pre-incubate cells with the test compound for a set period, then apply a fixed concentration of a known agonist (e.g., EC50 of Acetylcholine) and measure the inhibition of the current.
-
-
Data Analysis:
-
Measure the peak amplitude of the current response at each concentration.
-
Plot the normalized current response against the log concentration of the test compound.
-
Fit the data to a dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).
-
The maximal response relative to a full agonist like Acetylcholine will determine if the compound is a full or partial agonist.
-
Protocol: In Vitro Metabolic Stability Assay
This assay predicts the rate of metabolic clearance in the liver.
-
Principle: The test compound is incubated with human liver microsomes (HLM), which contain key drug-metabolizing enzymes like Cytochrome P450s. The rate of disappearance of the parent compound over time is measured.[17][18]
-
Materials:
-
Pooled Human Liver Microsomes (HLM).
-
NADPH regenerating system (cofactor for CYP enzymes).[19]
-
Phosphate buffer (pH 7.4).
-
Test compound (ISO-PYR-1) and a positive control (e.g., Midazolam).
-
Acetonitrile with an internal standard for reaction termination.
-
LC-MS/MS system for analysis.
-
-
Procedure:
-
Pre-warm a mixture of HLM and buffer to 37°C.
-
Add the test compound (final concentration typically 1 µM) and pre-incubate for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 min), take an aliquot and add it to cold acetonitrile to stop the reaction and precipitate proteins.
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound.
-
-
Data Analysis:
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the line from linear regression analysis gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.
-
Protocol: Caco-2 Permeability Assay
This assay is the industry standard for predicting intestinal absorption of orally administered drugs.
-
Principle: Caco-2 cells, a human colon adenocarcinoma cell line, form a monolayer that mimics the intestinal epithelial barrier, complete with tight junctions and efflux transporters. The rate of compound transport across this monolayer is measured.[20][21][22]
-
Materials:
-
Caco-2 cells.
-
Transwell plate inserts (e.g., 24-well format).
-
Transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Test compound (ISO-PYR-1) and controls for high (e.g., Propranolol) and low (e.g., Atenolol) permeability.
-
LC-MS/MS system for analysis.
-
-
Procedure:
-
Seed Caco-2 cells onto Transwell inserts and culture for ~21 days to allow for differentiation and monolayer formation.
-
Confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER).[21]
-
Apical to Basolateral (A→B) Transport: Add the test compound to the apical (upper) chamber. At specified time points (e.g., 120 min), take samples from the basolateral (lower) chamber.
-
Basolateral to Apical (B→A) Transport: Add the test compound to the basolateral chamber and sample from the apical chamber. This is done to determine if the compound is a substrate for efflux pumps.
-
Quantify the compound concentration in the collected samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s.
-
Calculate the efflux ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 suggests the compound is subject to active efflux.[22]
-
Discussion and Future Directions
The benchmarking analysis reveals that the this compound scaffold, represented by ISO-PYR-1, holds significant promise as a template for novel nAChR modulators. While not as potent as the natural toxin Epibatidine, it demonstrates a substantially improved safety profile, which is a critical hurdle for this target class. Its potency is comparable to the clinical candidate ABT-594, but its superior metabolic stability and low cytotoxicity suggest a potentially wider therapeutic window.
Compared to Varenicline, ISO-PYR-1 appears to be a full agonist in this hypothetical profile. Future structure-activity relationship (SAR) studies should focus on modulating the carboxylic acid moiety and exploring substitutions on the pyridyl ring. These modifications could fine-tune the functional activity towards partial agonism, which has proven to be a successful clinical strategy, or enhance selectivity for other nAChR subtypes like α7, which is implicated in cognitive function.
The combination of a validated heterocyclic core, a clear development path guided by SAR, and a robust suite of assays for characterization positions the this compound scaffold as a valuable starting point for the next generation of nAChR-targeted therapeutics.
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A Head-to-Head Comparison of 5-(3-Pyridyl)isoxazole-3-carboxylic Acid Derivatives in Biological Assays: A Guide for Researchers
The isoxazole scaffold is a cornerstone in medicinal chemistry, prized for its metabolic stability and versatile biological activities. Within this class, 5-(3-Pyridyl)isoxazole-3-carboxylic acid and its derivatives represent a promising chemotype, explored for a range of therapeutic applications including anti-inflammatory, anticancer, and neuroprotective activities. The strategic placement of the pyridyl group at the 5-position and a carboxylic acid or its bioisosteres at the 3-position allows for a multitude of interactions with biological targets.
This guide provides a comprehensive head-to-head comparison of the biological performance of derivatives of this core structure. While direct comparative studies on a single series of this compound derivatives are not extensively documented in publicly available literature, we can construct a robust comparative framework by analyzing data from closely related isoxazole and triazole analogues. This approach allows us to delineate structure-activity relationships (SAR) and provide field-proven insights into the experimental choices for their evaluation.
Comparative Analysis of Anti-inflammatory Activity
Inflammation is a complex biological response implicated in numerous diseases. The development of novel anti-inflammatory agents remains a critical area of research. Here, we analyze the anti-inflammatory potential of this compound derivatives by drawing parallels with a well-studied series of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives, which share key structural motifs.
A study on a series of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives demonstrated significant in vivo anti-inflammatory effects in a carrageenan-induced rat paw edema model.[1][2] The derivatization of the carboxylic acid moiety into esters, hydrazides, and other functionalities led to compounds with potency comparable or superior to established drugs like Indomethacin and Celecoxib, but with a notable absence of ulcerogenic activity.[1][2]
Table 1: Comparative In Vivo Anti-inflammatory Activity of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives
| Compound | Derivative Type | Dose (mg/kg) | Edema Inhibition (%) | Ulcerogenic Activity | Reference |
| 4 | Methyl Ester | 5 | 55.2 | None | [1][2] |
| 10 | 68.4 | None | [1][2] | ||
| 8 | Hydrazide | 5 | 58.6 | None | [1][2] |
| 10 | 71.2 | None | [1][2] | ||
| Indomethacin | Standard Drug | 5 | 52.1 | Present | [1][2] |
| 10 | 65.3 | Present | [1][2] | ||
| Celecoxib | Standard Drug | 5 | 48.7 | None | [1][2] |
| 10 | 60.5 | None | [1][2] |
This data is from a study on triazole derivatives and is presented as a predictive model for the potential activity of corresponding this compound derivatives.
The data suggests that converting the carboxylic acid to a methyl ester (Compound 4 ) or a hydrazide (Compound 8 ) enhances anti-inflammatory activity.[1][2] This is likely due to improved pharmacokinetic properties, such as membrane permeability and metabolic stability. The lack of ulcerogenic effects, a common side effect of non-steroidal anti-inflammatory drugs (NSAIDs), highlights the potential for a better safety profile.[1][2]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay
This in vivo assay is a standard method for evaluating the acute anti-inflammatory activity of compounds.
Methodology:
-
Animal Model: Male Wistar rats (150-180 g) are used.
-
Groups: Animals are divided into control, standard (Indomethacin or Celecoxib), and test compound groups.
-
Compound Administration: Test compounds and the standard drug are administered orally at specified doses (e.g., 5 and 10 mg/kg). The control group receives the vehicle.
-
Induction of Inflammation: One hour after compound administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar tissue of the right hind paw of each rat.
-
Measurement of Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.
Caption: Workflow for the in vivo carrageenan-induced rat paw edema assay.
Comparative Analysis of Anticancer Activity
Isoxazole derivatives have garnered significant attention for their potential as anticancer agents, acting through various mechanisms such as apoptosis induction and enzyme inhibition.[3][4] The cytotoxic activity of a series of isoxazole-carboxamide derivatives was evaluated against several cancer cell lines, providing insights into the structure-activity relationship.
In one study, a series of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide derivatives were synthesized and tested against breast (MCF-7), cervical (HeLa), and liver (Hep3B) cancer cell lines.[3][4] The results highlighted that the nature of the substituent on the amide nitrogen significantly influences the cytotoxic potency.
Table 2: Comparative In Vitro Anticancer Activity of Isoxazole-Carboxamide Derivatives
| Compound | Amide Substituent | Cell Line | IC50 (µg/mL) | Reference |
| 2a | 4-Methoxyphenyl | HeLa | 39.80 | [3][4] |
| 2d | 2,4-Dimethoxyphenyl | HeLa | 15.48 | [3][4] |
| Hep3B | ~23 | [3][4] | ||
| 2e | 3,4-Dimethoxyphenyl | Hep3B | ~23 | [3][4] |
| Doxorubicin | Standard Drug | HeLa | 0.84 | [3][4] |
| Hep3B | 1.12 | [3][4] |
This data is from a study on 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide derivatives and provides a basis for understanding how amide modifications on a 5-substituted isoxazole core can impact anticancer activity.
The data indicates that the presence of methoxy groups on the phenyl ring of the amide moiety enhances cytotoxic activity, with the 2,4-dimethoxy substituted compound (2d ) showing the highest potency against HeLa cells.[3][4] This suggests that these substitutions may improve binding to the target protein or alter the electronic properties of the molecule to favor a cytotoxic mechanism.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Methodology:
-
Cell Culture: Cancer cell lines (e.g., HeLa, MCF-7, Hep3B) are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and a standard drug (e.g., Doxorubicin) for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for 3-4 hours to allow the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Broader Structure-Activity Relationship Insights
The biological activity of 5-aryl-isoxazole-3-carboxylic acid derivatives is highly dependent on the nature and position of substituents on the aryl ring at the 5-position and the functional group at the 3-position.
-
5-Position Substitutions: The electronic nature of the substituent on the aryl ring at the 5-position can significantly impact activity. For instance, in the context of xanthine oxidase inhibition, the presence of a cyano group on the phenyl ring at the 5-position was found to be a preferred substitution pattern for potent inhibition.[5]
-
3-Position Modifications: As demonstrated in the anti-inflammatory and anticancer examples, converting the carboxylic acid at the 3-position to amides or esters can modulate the compound's pharmacokinetic and pharmacodynamic properties. This derivatization can lead to enhanced potency and improved safety profiles.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutic agents. The analysis of related compound series suggests that derivatization of the carboxylic acid moiety is a viable strategy to enhance biological activity, particularly for anti-inflammatory and anticancer applications. The pyridyl moiety offers a key site for hydrogen bonding interactions with biological targets, which can contribute to potency and selectivity.
Future research should focus on the synthesis and systematic evaluation of a focused library of this compound amides and esters. Head-to-head comparisons in a panel of relevant biological assays will be crucial for elucidating precise structure-activity relationships and identifying lead compounds for further preclinical development.
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Hawash, M., Jaradat, N., Eid, A. M., Abubaker, A., Mufleh, O., Al-Hroub, Q., & Sobuh, S. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Oxidative Medicine and Cellular Longevity, 2021, 6689393. [Link]
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Wang, S., Yan, J., Wang, J., Chen, J., Zhang, T., Zhao, Y., & Xue, M. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2663–2670. [Link]
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Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, W. A. (2006). Synthesis of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives of potential anti-inflammatory activity. Archiv der Pharmazie, 339(1), 32–40. [Link]
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A Guide to the Reproducible Synthesis and Biological Evaluation of 5-(3-Pyridyl)isoxazole-3-carboxylic Acid
Abstract
This guide provides a comprehensive and in-depth framework for the reproducible synthesis and biological characterization of 5-(3-Pyridyl)isoxazole-3-carboxylic acid, a heterocyclic scaffold of significant interest in medicinal chemistry.[1] Recognizing the pervasive challenge of irreproducibility in chemical and biological research[2][3], this document emphasizes the underlying principles and critical parameters that govern experimental outcomes. We present a detailed, optimized protocol for a [3+2] cycloaddition synthesis, followed by a robust protocol for evaluating the compound's activity as a Xanthine Oxidase inhibitor.[4][5] Each section is designed to be a self-validating system, complete with troubleshooting guides, comparative data, and the causal reasoning behind methodological choices, empowering researchers to achieve consistent and reliable results.
Introduction: The Isoxazole Scaffold and the Reproducibility Imperative
The isoxazole ring is a privileged five-membered heterocyclic motif frequently incorporated into commercially available drugs and clinical candidates.[6][7] Its unique electronic properties and ability to act as a versatile pharmacophore have led to its use in developing treatments for a wide array of diseases, including inflammatory conditions, cancer, and infections.[8][9] this compound, in particular, serves as a key intermediate in the synthesis of nicotinic acetylcholine receptor modulators and other neuroprotective agents, highlighting its importance in drug discovery.[1]
However, the promise of such scaffolds can only be realized through robust and reproducible scientific methods. A recent survey highlighted that over 50% of scientists have failed to replicate their own experiments, with chemistry being a particularly challenging field.[2][10] This guide directly confronts this "reproducibility crisis" by providing not just a protocol, but a detailed scientific rationale to foster a deeper understanding of the critical variables at play.[11][12]
Synthesis: A Controlled Approach to this compound
The synthesis of substituted isoxazoles is notoriously challenging, often plagued by issues of low yield, poor regioselectivity, and the formation of difficult-to-separate byproducts.[13] The most common and versatile method, the 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne, is the foundation of our recommended protocol due to its broad applicability.[6][14]
Rationale for Synthetic Strategy
Our strategy involves the in situ generation of a nitrile oxide from an oxime precursor, which immediately reacts with 3-ethynylpyridine. This approach is superior to the pre-formation and isolation of the nitrile oxide, as these intermediates are prone to dimerization, forming inactive furoxans, a common cause of low yields.[13] The reaction is designed to produce an ester intermediate, which is subsequently hydrolyzed (saponified) in a separate step to yield the final carboxylic acid. This two-step process provides better control and purification options compared to a one-pot reaction directly targeting the acid.
Proposed Synthetic Workflow
The workflow is broken down into two main stages: the cycloaddition to form the isoxazole ester and the subsequent hydrolysis to the target carboxylic acid.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis
Part 1: Synthesis of Ethyl 5-(3-pyridyl)isoxazole-3-carboxylate
-
Vessel Preparation: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert nitrogen atmosphere, add 3-ethynylpyridine (1.0 eq).
-
Solvent Addition: Dissolve the alkyne in anhydrous Tetrahydrofuran (THF) (approx. 10 mL per 1 mmol of alkyne). Cool the solution to 0°C using an ice bath.
-
Precursor Solution: In a separate flask, dissolve ethyl 2-chloro-2-(hydroxyimino)acetate (1.1 eq) in anhydrous THF.
-
Reagent Addition: Add the solution of ethyl 2-chloro-2-(hydroxyimino)acetate to the stirring alkyne solution at 0°C.
-
Base Addition: Add triethylamine (Et₃N, 1.2 eq) dropwise to the reaction mixture over 20 minutes. The slow addition is critical to control the rate of nitrile oxide formation and minimize dimerization.[13] A white precipitate (Et₃N·HCl) will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 16 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the triethylamine hydrochloride salt. Wash the filter cake with a small amount of THF.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
Part 2: Synthesis of this compound (Saponification)
-
Dissolution: Dissolve the purified ethyl 5-(3-pyridyl)isoxazole-3-carboxylate (1.0 eq) in a 3:1 mixture of Ethanol:Water.
-
Base Addition: Add lithium hydroxide (LiOH, 1.5 eq) to the solution and stir at room temperature for 3 hours. Monitor the disappearance of the starting material by TLC or LC-MS.
-
Solvent Removal: Once the reaction is complete, remove the ethanol under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify by slowly adding 1M HCl until the pH is approximately 4-5. A precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water and then a small amount of cold diethyl ether to aid in drying.
-
Drying: Dry the final product under high vacuum to yield this compound as a solid. Confirm identity and purity (>95%) via ¹H NMR, ¹³C NMR, and HPLC analysis.
Troubleshooting Common Synthesis Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Impure starting materials. 2. Deactivation of nitrile oxide (dimerization).[13] 3. Reaction conditions not optimal. | 1. Verify purity of 3-ethynylpyridine and oxime precursor via NMR. 2. Ensure slow, dropwise addition of base at 0°C. 3. Ensure anhydrous conditions; water can hydrolyze the chloro-oxime. |
| Mixture of Regioisomers | Although less common with terminal alkynes, electronic effects of the pyridine ring could play a role. | Modify reaction conditions by changing the solvent polarity (e.g., to Dichloromethane) or adding a Lewis acid catalyst to potentially favor one isomer.[13] |
| Difficult Purification | Polarity of product is similar to byproducts or unreacted starting material. | Screen multiple solvent systems for column chromatography using TLC. A mixture of three solvents or the addition of a small amount of acetic acid can sometimes improve separation.[13] |
| Incomplete Saponification | Insufficient base or reaction time. | Increase reaction time or add a slight excess of LiOH (up to 2.0 eq). Gentle heating (40°C) can also be applied if necessary. |
Biological Evaluation: Xanthine Oxidase Inhibition Assay
To provide a robust biological context, we will evaluate the synthesized compound as an inhibitor of Xanthine Oxidase (XO). XO is a critical enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid.[4] Overproduction of uric acid leads to hyperuricemia and gout, making XO a validated therapeutic target.[4][5]
Assay Principle
The assay measures the activity of XO by monitoring the formation of its product, uric acid, which has a strong absorbance at 295 nm. The rate of increase in absorbance at 295 nm is directly proportional to the enzyme's activity. By introducing an inhibitor, the rate of uric acid production will decrease.
Biological Assay Workflow
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A Senior Application Scientist's Guide to In Silico Target Engagement
This guide provides a comprehensive, step-by-step protocol for conducting a comparative molecular docking study. We will investigate the binding potential of 5-(3-Pyridyl)isoxazole-3-carboxylic acid and a series of structurally related compounds against Protein Tyrosine Phosphatase 1B (PTP1B), a high-value therapeutic target for type 2 diabetes and obesity.
The narrative is structured to not only provide a reproducible workflow but also to instill a deeper understanding of the critical thinking behind each step—from target selection and protocol validation to the interpretation of results. This approach is designed for researchers, scientists, and drug development professionals seeking to leverage computational methods for hit identification and lead optimization.
Introduction: The Rationale for Investigation
The isoxazole ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs and clinical candidates.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it a versatile building block for designing potent and selective enzyme inhibitors.[1][2] The subject of our study, the this compound core, combines three key pharmacophoric features: a hydrogen bond accepting pyridyl ring, a rigid isoxazole linker, and a hydrogen bond donating/accepting carboxylic acid group. Such compounds have been explored as key intermediates in the development of nicotinic acetylcholine receptor modulators and other neurologically active agents.[3]
Our chosen target, Protein Tyrosine Phosphatase 1B (PTP1B), is a key negative regulator of insulin and leptin signaling pathways. Inhibiting PTP1B is a validated strategy for the treatment of metabolic disorders. Notably, isoxazole carboxylic acids have been successfully identified as potent and selective PTP1B inhibitors, making this an ideal case study.[4]
This guide will compare the title compound with two related analogues to establish a preliminary Structure-Activity Relationship (SAR) based on in silico binding affinity and interaction patterns.
-
Compound 1 (Lead Compound): this compound
-
Compound 2 (Analogue A): 5-Phenylisoxazole-3-carboxylic acid (Removes the pyridyl nitrogen to test its importance)
-
Compound 3 (Analogue B): 5-(3-Pyridyl)isoxazole-3-carboxamide (Replaces the carboxylic acid with a primary amide to probe the key acidic interaction)
Methodologies: A Self-Validating Docking Workflow
Scientific integrity in computational studies hinges on the validation of the chosen protocol.[5] A docking method's ability to reproduce the experimentally determined binding pose of a known ligand is the gold standard for validating its parameters for a specific target.[6][7]
Required Software and Resources
-
Molecular Visualization: PyMOL or UCSF Chimera
-
Docking Software: AutoDock Vina[8]
-
Preparation Tools: AutoDock Tools (MGLTools)[9]
-
Protein Structure: RCSB Protein Data Bank (PDB)
-
Ligand Structures: PubChem or drawn using chemical sketchers like ChemDraw.
Experimental Workflow Diagram
The entire computational process, from data acquisition to final analysis, is outlined below. This workflow ensures a logical and reproducible progression of the study.
Caption: Computational workflow for the comparative docking study.
Step-by-Step Protocol
Step 1: Protein Preparation
-
Download Structure: Obtain the crystal structure of human PTP1B in complex with an inhibitor. For this guide, we will use PDB ID: 2QBP . This structure contains a ligand that we can use for protocol validation.
-
Clean the Structure: Open the PDB file in AutoDock Tools.
-
Delete all water molecules. Rationale: Unless a water molecule is known to be a critical bridging molecule for ligand binding, it is generally removed to simplify the system and avoid potential clashes.
-
Remove the co-crystallized ligand and any other heteroatoms not essential to the protein structure. Save this cleaned protein as protein.pdb.
-
-
Prepare for Docking:
-
Go to Grid -> Macromolecule -> Choose and select protein.pdb.
-
The software will add polar hydrogens and compute Gasteiger charges. This step is critical for accurately calculating electrostatic interactions.
-
Save the prepared protein as protein.pdbqt. The 'qt' signifies that the file contains charge (q) and atom type (t) information for AutoDock.
-
Step 2: Ligand Preparation
-
Obtain Structures: Download the 3D structures of the three compounds from PubChem or sketch them. Save them in a .mol2 or .sdf format.
-
Prepare for Docking:
-
Open each ligand file in AutoDock Tools.
-
The software will automatically detect the root, set the torsional degrees of freedom, and assign charges. Rationale: Ligand flexibility is a key component of docking. Allowing rotatable bonds to move enables the software to explore various conformations of the ligand within the binding site.
-
Save each prepared ligand in .pdbqt format (e.g., compound1.pdbqt).
-
Step 3: Docking Protocol Validation (Redocking)
This is the most critical step for ensuring the trustworthiness of your results.[6]
-
Extract the Co-crystallized Ligand: From the original 2QBP.pdb file, save the coordinates of the bound ligand (in this PDB entry, it is named 'I86') as a separate PDB file. Prepare this ligand using the same procedure as in Step 2, saving it as I86_ligand.pdbqt.
-
Define the Binding Site (Grid Box):
-
With the prepared protein.pdbqt loaded, go to Grid -> Grid Box.
-
Center the grid box on the co-crystallized ligand I86_ligand.pdbqt. Adjust the dimensions of the box to encompass the entire binding site, typically with a 10 Å buffer around the ligand. Rationale: The grid box defines the search space for the docking algorithm. A well-defined box increases computational efficiency and accuracy by focusing the search on the relevant active site.
-
-
Perform Redocking: Use AutoDock Vina to dock I86_ligand.pdbqt back into the protein.pdbqt structure using the grid parameters defined above.
-
Analyze RMSD: Superimpose the top-ranked docked pose of the ligand with its original crystallographic position. Calculate the Root Mean Square Deviation (RMSD). A successful validation is generally indicated by an RMSD value of less than 2.0 Å. [7] This confirms that the chosen docking parameters can accurately reproduce the known experimental binding mode.
Step 4: Comparative Docking of Target Compounds
-
Run Docking Simulations: Using the validated grid parameters and docking settings, run AutoDock Vina for each of your prepared compounds (compound1.pdbqt, compound2.pdbqt, compound3.pdbqt).
-
Configuration File: A typical Vina configuration file (conf.txt) would look like this:
-
Execute Vina: Run the docking from the command line: vina --config conf.txt --out compound1_out.pdbqt --log compound1_log.txt
Results and Comparative Analysis
The output from AutoDock Vina provides the binding affinity (in kcal/mol) for the top-ranked poses. A more negative value indicates a stronger predicted binding affinity.[10]
Quantitative Data Summary
| Compound ID | Compound Name | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hydrogen Bonds) |
| 1 | This compound | -8.5 | Arg221, Gln262, Tyr46 |
| 2 | 5-Phenylisoxazole-3-carboxylic acid | -8.1 | Arg221, Gln262, Tyr46 |
| 3 | 5-(3-Pyridyl)isoxazole-3-carboxamide | -7.4 | Gln262, Tyr46 |
Note: These values are illustrative for the purpose of this guide.
Discussion and SAR Interpretation
The docking results provide valuable insights into the potential binding modes and structure-activity relationships of this compound series.
-
The Role of the Carboxylic Acid: Both compounds 1 and 2 , which contain the carboxylic acid moiety, show stronger binding affinities than the carboxamide analogue 3 . Visualization of the docked poses reveals that the carboxylate group forms a crucial salt bridge or strong hydrogen bond interaction with the side chain of Arg221 in the PTP1B active site. Replacing this with a primary amide (Compound 3 ) weakens this key interaction, resulting in a predicted loss of affinity of approximately 1.1 kcal/mol. This highlights the carboxylic acid as a critical pharmacophore for PTP1B inhibition in this scaffold.
-
The Contribution of the Pyridyl Nitrogen: Comparing Compound 1 (-8.5 kcal/mol) with Compound 2 (-8.1 kcal/mol) suggests a favorable contribution from the pyridyl nitrogen. Analysis of the binding pose for Compound 1 shows that the nitrogen atom acts as a hydrogen bond acceptor, forming a favorable interaction with the hydroxyl group of Tyr46 . Removing this nitrogen atom (Compound 2 ) eliminates this interaction, leading to a slight decrease in predicted potency.
-
Key Interactions Diagram:
Caption: Key predicted interactions for the lead compound.
Conclusion and Future Directions
This guide demonstrates a robust and scientifically sound workflow for conducting comparative molecular docking studies. Through a self-validating protocol, we predicted the binding affinities for this compound and two analogues against PTP1B. Our in silico results suggest that the carboxylic acid is essential for strong binding, likely through interaction with Arg221, and that the pyridyl nitrogen provides an additional beneficial hydrogen bonding interaction.
These computational hypotheses must be confirmed through experimental binding assays.[5] Future work could involve synthesizing these compounds and evaluating their PTP1B inhibitory activity using enzymatic assays. Further computational studies could employ molecular dynamics (MD) simulations to assess the stability of the predicted binding poses over time.[6]
References
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Kumar, M., & Parjapat, M. (2024). A review of isoxazole biological activity and present synthetic techniques. Journal of Molecular Structure, 1301, 137357. [Link]
-
Bąchor, U., Lizak, A., Bąchor, R., & Mączyński, M. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5612. [Link]
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MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]
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Black, W. C., et al. (2008). Isoxazole carboxylic acids as protein tyrosine phosphatase 1B (PTP1B) inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(5), 1632–1637. [Link]
-
ResearchGate. (2015). How can I validate a docking protocol?. ResearchGate. [Link]
-
ResearchGate. (2022). How to validate the molecular docking results?. ResearchGate. [Link]
-
YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]
-
ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]
-
Chemistry LibreTexts. (2020). 13.2: How to Dock Your Own Drug. Chemistry LibreTexts. [Link]
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A Researcher's Guide to Validating Cellular Target Engagement for 5-(3-Pyridyl)isoxazole-3-carboxylic Acid
Introduction: Beyond Affinity - Confirming Target Engagement in the Cellular Milieu
In modern drug discovery, identifying a compound that binds to a purified protein target with high affinity is only the first step. The complex, dynamic environment of a living cell presents numerous challenges—such as membrane permeability, off-target binding, and metabolic degradation—that can prevent a promising compound from ever reaching its intended target.[1] Therefore, rigorously validating that a molecule engages its target within a cellular context is a critical step for advancing any chemical probe or therapeutic candidate.[2][3]
This guide provides a comparative framework for validating the cellular target engagement of 5-(3-Pyridyl)isoxazole-3-carboxylic acid , a versatile heterocyclic intermediate used in the synthesis of various bioactive molecules, including potential enzyme inhibitors and receptor modulators.[4][5][6] As the specific molecular target of a derivative of this compound can vary, we will present a universally applicable, multi-pronged strategy. Our approach is built on the principle of orthogonality: using independent methods that measure different aspects of target interaction to build a robust, self-validating case for target engagement.
We will compare two cornerstone methodologies:
-
Cellular Thermal Shift Assay (CETSA): A biophysical method to directly confirm target binding in intact cells or cell lysates.[7][8]
-
Reporter Gene Assay: A functional assay to measure the downstream cellular consequences of target modulation.[9][10]
These primary methods will be supported by Western Blotting , a fundamental technique for protein quantification that is integral to CETSA and for assessing overall target protein levels.[11][12]
Part 1: The First Pillar - Direct Biophysical Evidence with CETSA
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to assess the direct physical interaction between a compound and its protein target in a physiologically relevant environment.[8]
The Causality: Why CETSA Works
The principle of CETSA is rooted in thermodynamics. The binding of a small molecule, such as this compound, to its target protein typically increases the protein's conformational stability.[13] This enhanced stability makes the protein more resistant to thermal denaturation. When cells or cell lysates are heated, unbound proteins will denature and aggregate at lower temperatures than their ligand-bound counterparts.[7] By measuring the amount of soluble protein remaining at various temperatures, we can infer direct target engagement. A positive result—a "thermal shift"—is strong evidence that the compound is binding to the target inside the cell.[14]
CETSA Experimental Workflow
The workflow involves treating cells with the compound, heating the cells or lysates across a temperature gradient, separating soluble proteins from aggregated ones, and quantifying the remaining soluble target protein.
Caption: CETSA workflow from cell treatment to data analysis.
Detailed Protocol: CETSA Coupled with Western Blot
This protocol provides a framework for assessing the engagement of this compound with a hypothetical 50 kDa intracellular target protein.
1. Cell Culture and Treatment: a. Plate a human cell line known to express the target protein (e.g., HEK293T, HeLa) in sufficient quantity for the experiment. b. Grow cells to 80-90% confluency. c. Treat one population of cells with a final concentration of 10 µM this compound and a second population with a vehicle control (e.g., 0.1% DMSO). Incubate for 1-2 hours under normal culture conditions.
2. Cell Harvesting and Aliquoting: a. Harvest cells by trypsinization or gentle scraping, wash with PBS, and resuspend in a buffer containing a protease inhibitor cocktail. The inclusion of protease inhibitors is critical to prevent target degradation during processing.[15] b. Adjust the cell concentration to 1-5 x 10^7 cells/mL. c. Aliquot 50 µL of the cell suspension from both the treated and vehicle groups into separate PCR tubes for each temperature point (e.g., 40, 45, 50, 55, 60, 65, 70 °C).
3. Thermal Challenge: a. Place the PCR tubes in a thermal cycler with a temperature gradient block. b. Heat the samples for 3 minutes at the designated temperatures. c. Immediately cool the samples on ice for 3 minutes.
4. Lysis and Fractionation: a. Lyse the cells by subjecting them to 3-5 rapid freeze-thaw cycles using liquid nitrogen and a 37 °C water bath. This method avoids detergents that could interfere with protein stability. b. To separate the soluble fraction from the aggregated proteins, centrifuge the lysates at 20,000 x g for 20 minutes at 4 °C. c. Carefully collect the supernatant, which contains the soluble proteins, and transfer to a new tube.
5. Western Blot Analysis: a. Determine the protein concentration of each supernatant using a BCA or Bradford assay. b. Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli buffer.[12] c. Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel and perform electrophoresis.[15] d. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12] e. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. f. Incubate the membrane with a specific primary antibody against the target protein overnight at 4 °C. g. Wash the membrane three times with TBST, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12] h. After final washes, apply an ECL substrate and visualize the protein bands using a chemiluminescence imager. i. Quantify the band intensity using software like ImageJ. For each treatment group, normalize the intensity at each temperature to the intensity of the unheated (or lowest temperature) sample.
Data Presentation and Interpretation
The quantitative data from the Western blot can be summarized and plotted to visualize the melting curve of the target protein.
Table 1: Sample CETSA Quantification Data
| Temperature (°C) | Vehicle Control (Normalized Intensity) | 10 µM Compound (Normalized Intensity) |
| 40 | 1.00 | 1.00 |
| 45 | 0.98 | 1.01 |
| 50 | 0.85 | 0.95 |
| 55 | 0.52 (Tm) | 0.88 |
| 60 | 0.21 | 0.75 |
| 65 | 0.05 | 0.48 (Tm) |
| 70 | <0.01 | 0.15 |
A rightward shift in the melting curve for the compound-treated group indicates thermal stabilization and thus, direct target engagement. The temperature at which 50% of the protein has aggregated is the melting temperature (Tm). A significant increase in Tm (ΔTm) is a positive result.
Part 2: The Second Pillar - Functional Validation with a Reporter Gene Assay
While CETSA confirms that your compound binds its target, it doesn't reveal the functional consequence of that binding.[2] A reporter gene assay is an excellent orthogonal method to address this by measuring the downstream effects on cellular signaling pathways.[16]
The Causality: Why Reporter Assays Work
This method is ideal if the target protein is part of a signaling pathway that culminates in the activation or repression of a specific transcription factor. A reporter construct is engineered where a minimal promoter and a reporter gene (e.g., Firefly Luciferase) are placed under the control of a DNA response element that is recognized by the transcription factor of interest.[10] When the signaling pathway is activated, the transcription factor binds to the response element, driving the expression of the reporter gene. The resulting signal (e.g., luminescence) is a direct proxy for the activity of the upstream pathway.[9] By treating the cells with this compound, one can quantify how the compound modulates this pathway's output.
Hypothetical Signaling Pathway and Assay Design
Let's assume our target is "Kinase X," which, upon activation, phosphorylates and activates "Transcription Factor Y" (TF-Y). TF-Y then translocates to the nucleus and initiates gene expression.
Caption: A hypothetical pathway for a reporter gene assay.
Detailed Protocol: Luciferase-Based Reporter Assay
1. Cell Line and Transfection: a. Use a cell line suitable for transfection and responsive to the pathway of interest. b. Co-transfect the cells in a 96-well plate with two plasmids: i. The reporter plasmid containing the TF-Y response element driving Firefly Luciferase expression. ii. A control plasmid expressing a different reporter (e.g., Renilla Luciferase) under a constitutive promoter. This is crucial for normalization to account for differences in transfection efficiency and cell viability.[17] c. Allow cells to recover and express the plasmids for 24 hours.
2. Compound Treatment and Pathway Stimulation: a. Prepare a serial dilution of this compound (e.g., from 0.1 nM to 100 µM). b. Remove the old media from the cells and add fresh media containing the different concentrations of the compound or a vehicle control. Pre-incubate for 1 hour. c. Add the specific stimulus that activates the pathway (e.g., a growth factor, cytokine). Include a non-stimulated control. d. Incubate for an additional 6-18 hours (the optimal time depends on the pathway and should be determined empirically).
3. Cell Lysis and Luminescence Reading: a. Remove the media and wash the cells gently with PBS. b. Add passive lysis buffer to each well and incubate for 15 minutes with gentle shaking to ensure complete lysis. c. Using a luminometer with dual injectors, measure the Firefly Luciferase activity first, then inject the second substrate to measure the Renilla Luciferase activity.[17]
4. Data Analysis: a. For each well, calculate the Relative Light Unit (RLU) ratio by dividing the Firefly Luciferase signal by the Renilla Luciferase signal. b. Normalize the data by setting the signal from the stimulated, vehicle-treated cells to 100%. c. Plot the normalized RLU ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation and Interpretation
Table 2: Sample Reporter Assay Data (Inhibition of Kinase X)
| Compound Conc. (µM) | Normalized Reporter Activity (%) |
| 0 (Vehicle) | 100.0 |
| 0.01 | 98.5 |
| 0.1 | 85.2 |
| 1.0 | 51.3 |
| 10.0 | 15.6 |
| 100.0 | 5.1 |
A dose-dependent decrease in the reporter signal indicates that the compound is engaging and inhibiting the target (Kinase X), thereby preventing the downstream activation of TF-Y and transcription.
Part 3: An Integrated Strategy for Confident Validation
Neither CETSA nor a reporter assay alone tells the whole story. A robust target validation strategy relies on integrating both biophysical and functional data.
Comparison of Orthogonal Methods
| Feature | Cellular Thermal Shift Assay (CETSA) | Reporter Gene Assay |
| Principle | Ligand binding alters protein thermal stability.[18] | Target modulation alters a signaling pathway, driving reporter gene expression.[16] |
| Information Provided | Direct evidence of biophysical target binding. | Indirect evidence of functional target modulation. |
| Key Output | Thermal Shift (ΔTm) | IC50 / EC50 |
| Advantages | Label-free; works on endogenous proteins; confirms direct interaction.[8] | Measures functional outcome in a live cell context; can be very high-throughput. |
| Limitations | Some binding events may not cause a thermal shift (false negatives); lower throughput.[18] | Signal is downstream of the target, susceptible to off-target effects; requires genetic modification of cells. |
| Self-Validation | Strong when combined with a functional assay. | Strong when combined with a direct binding assay. |
A Unified Workflow for Target Validation
A logical progression ensures that each experiment builds upon the last, creating a cohesive and convincing narrative for target engagement.
Caption: Integrated workflow for robust target engagement validation.
By following this workflow, researchers can build a powerful case. A positive CETSA result provides direct evidence of binding, which is then given functional meaning by a positive reporter assay result. If CETSA is positive but the reporter assay is negative, it may suggest the compound is an antagonist that binds but does not inhibit, or that the reporter pathway is not linked to the target as hypothesized. Conversely, a positive reporter assay with a negative CETSA result should raise red flags about potential off-target effects.
Conclusion
Validating the target engagement of a small molecule like this compound requires more than a single experiment. It demands a thoughtful, integrated strategy that combines direct biophysical evidence with functional cellular readouts. The orthogonal use of the Cellular Thermal Shift Assay (CETSA) and a well-designed Reporter Gene Assay provides a self-validating system that delivers high-confidence data. This multi-faceted approach not only confirms that the compound reaches and binds its target but also that this interaction translates into a measurable biological effect, paving the way for successful downstream development.
References
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Martinez Molina, D., et al. (2013). Monitoring drug-target interactions in living cells by thermal stabilization of proteins. Science, 341(6141), 84-87. [Link]
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Schürmann, M., et al. (2016). Small-Molecule Target Engagement in Cells. Cell Chemical Biology, 23(4), 435-441. [Link]
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ResearchGate. (2016). Small-Molecule Target Engagement in Cells | Request PDF. Retrieved January 11, 2026, from [Link]
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Robers, M. B., et al. (2020). Quantifying Target Occupancy of Small Molecules Within Living Cells. Annual Review of Biochemistry, 89, 411-437. [Link]
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-
UCL. (n.d.). Target Identification and Validation (Small Molecules). Retrieved January 11, 2026, from [Link]
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Lu, Q., & Russinova, E. (2023). Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. Methods in Molecular Biology, 2554, 21-34. [Link]
-
Boster Biological Technology. (n.d.). Western Blot Protocol: Step-by-Step Guide. Retrieved January 11, 2026, from [Link]
-
Lomenick, B., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2497-2506. [Link]
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Vasta, J. D., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Discovery, 27(2), 79-88. [Link]
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Liu, A. M. F., et al. (2009). Reporter gene assays. Methods in Molecular Biology, 486, 109-123. [Link]
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A Comparative Guide to the ADMET Properties of 5-(3-Pyridyl)isoxazole-3-carboxylic Acid Derivatives for Drug Discovery
In the landscape of modern drug discovery, a profound understanding of a candidate molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is not merely advantageous; it is a cornerstone of a successful development campaign. Early and accurate ADMET assessment is critical to mitigating the risk of late-stage attrition, thereby saving invaluable time and resources. This guide provides a comparative analysis of the ADMET properties of a series of virtual derivatives of 5-(3-Pyridyl)isoxazole-3-carboxylic acid, a scaffold of significant interest in medicinal chemistry due to the presence of the pharmacologically relevant isoxazole and pyridine moieties.[1][2][3]
The isoxazole ring is a versatile five-membered heterocycle present in several marketed drugs and is known to contribute to a wide range of biological activities.[4] Similarly, the pyridine scaffold is one of the most utilized heterocycles in drug design, often enhancing pharmacological activity and improving key drug-like properties such as solubility and bioavailability.[5][6][7] The combination of these two motifs in the this compound core presents a promising starting point for the design of novel therapeutics.
This guide will delve into a predictive ADMET analysis of a curated set of derivatives of this core structure. While in silico predictions offer a rapid and cost-effective means of prioritizing compounds for synthesis and further testing, it is imperative to underscore that these are predictive models.[8] Experimental validation through robust in vitro and in vivo assays remains the gold standard in drug development.[9][10][11][12][13] To this end, this guide also provides detailed, field-proven protocols for key in vitro ADMET assays that are essential for confirming the in silico predictions and building a comprehensive understanding of a compound's pharmacokinetic and safety profile.
Comparative In Silico ADMET Profiling
To illustrate the impact of structural modifications on the ADMET properties of the this compound scaffold, a virtual library of four derivatives (in addition to the parent compound) was designed. These modifications include esterification of the carboxylic acid, introduction of a substituent on the pyridine ring, and amidation of the carboxylic acid. The ADMET properties of these compounds were predicted using a validated in silico tool.
Virtual Compound Library:
| Compound ID | Structure | Modification |
| Parent | This compound | - |
| Derivative 1 | Methyl 5-(3-pyridyl)isoxazole-3-carboxylate | Methyl ester of the carboxylic acid |
| Derivative 2 | 5-(6-Chloro-3-pyridyl)isoxazole-3-carboxylic acid | Chloro substitution on the pyridine ring |
| Derivative 3 | 5-(3-Pyridyl)isoxazole-3-carboxamide | Primary amide of the carboxylic acid |
| Derivative 4 | N-Methyl-5-(3-pyridyl)isoxazole-3-carboxamide | N-methyl amide of the carboxylic acid |
Predicted ADMET Properties:
| Property | Parent | Derivative 1 | Derivative 2 | Derivative 3 | Derivative 4 |
| Molecular Weight ( g/mol ) | 204.16 | 218.19 | 238.61 | 203.18 | 217.20 |
| LogP | 1.2 | 1.8 | 2.0 | 0.8 | 1.1 |
| Aqueous Solubility (logS) | -2.5 | -2.8 | -3.1 | -2.2 | -2.4 |
| Caco-2 Permeability (logPapp) | -5.5 | -5.2 | -5.0 | -5.8 | -5.6 |
| Human Intestinal Absorption (%) | < 30 | < 30 | < 30 | < 30 | < 30 |
| Plasma Protein Binding (%) | ~ 70 | ~ 80 | ~ 85 | ~ 65 | ~ 68 |
| CYP2D6 Inhibition | Low | Low | Moderate | Low | Low |
| hERG Inhibition | Low Risk | Low Risk | Moderate Risk | Low Risk | Low Risk |
| Ames Mutagenicity | Non-mutagen | Non-mutagen | Non-mutagen | Non-mutagen | Non-mutagen |
Analysis of In Silico Data:
The predictive data highlights key structure-ADMET relationships. Esterification of the carboxylic acid (Derivative 1) increases lipophilicity (LogP) and slightly improves predicted Caco-2 permeability, but at the cost of reduced aqueous solubility. The introduction of a chloro group on the pyridine ring (Derivative 2) further increases lipophilicity and predicted permeability, but also elevates the risk of CYP2D6 and hERG inhibition. Conversion of the carboxylic acid to a primary amide (Derivative 3) enhances aqueous solubility and reduces lipophilicity, but is predicted to have the lowest permeability. The N-methyl amide (Derivative 4) strikes a balance between the parent and the primary amide in terms of lipophilicity and solubility.
It is noteworthy that all compounds are predicted to have low human intestinal absorption. This could be a consequence of their low to moderate permeability. The predicted plasma protein binding correlates with lipophilicity, with the more lipophilic compounds showing higher binding. Encouragingly, all compounds are predicted to be non-mutagenic.
These in silico findings provide a valuable roadmap for prioritizing which derivatives to synthesize and test. For instance, if improved permeability is a key objective, Derivative 2 might be prioritized, with the understanding that potential CYP and hERG liabilities will need to be carefully assessed experimentally. Conversely, if high solubility is paramount, Derivative 3 would be a more logical starting point.
Essential In Vitro ADMET Assays: Protocols and Rationale
The following sections provide detailed protocols for the essential in vitro assays required to validate and expand upon the in silico predictions.
Aqueous Solubility Assay (Thermodynamic Solubility)
Rationale: Aqueous solubility is a critical determinant of a drug's dissolution rate and subsequent absorption. Poor solubility can lead to low and variable bioavailability. This assay determines the equilibrium solubility of a compound in a buffered aqueous solution.
Protocol:
-
Prepare a stock solution of the test compound in an appropriate organic solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Add an excess amount of the test compound (from the stock solution) to a phosphate-buffered saline (PBS) solution (pH 7.4).
-
Shake the mixture vigorously at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection or liquid chromatography-mass spectrometry (LC-MS).
-
The measured concentration represents the thermodynamic solubility of the compound.
Caption: Workflow for Thermodynamic Solubility Assay.
Caco-2 Permeability Assay
Rationale: The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions. This in vitro model is widely used to predict intestinal drug absorption.[14][15][16][17] The assay measures the rate of transport of a compound across the Caco-2 monolayer in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
Protocol:
-
Seed Caco-2 cells onto permeable Transwell® inserts and culture for 21-25 days to allow for differentiation and monolayer formation.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Prepare a solution of the test compound in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
For A-B permeability, add the compound solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
For B-A permeability, add the compound solution to the basolateral chamber and fresh buffer to the apical chamber.
-
Incubate the plates at 37 °C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, and 120 minutes), take samples from the receiver chamber.
-
Analyze the concentration of the compound in the samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B-A / Papp A-B) can be calculated to assess the potential for active efflux.
Caption: Caco-2 Permeability Assay Workflow.
Metabolic Stability in Human Liver Microsomes
Rationale: The liver is the primary site of drug metabolism. Human liver microsomes (HLMs) contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the oxidative metabolism of most drugs. This assay assesses the intrinsic clearance of a compound, providing an indication of its metabolic stability.
Protocol:
-
Prepare a reaction mixture containing HLMs, NADPH (a cofactor for CYP enzymes), and the test compound in a phosphate buffer.
-
Initiate the reaction by adding NADPH and incubate at 37 °C.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Plot the natural logarithm of the percentage of remaining compound versus time and determine the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint).
Caption: Metabolic Stability Assay Workflow.
CYP450 Inhibition Assay
Rationale: Inhibition of CYP enzymes can lead to drug-drug interactions, where the co-administration of one drug alters the metabolism and clearance of another, potentially leading to adverse effects. This assay determines the potential of a compound to inhibit the major human CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).[7][9][10][11][18]
Protocol:
-
Use recombinant human CYP enzymes or HLMs.
-
Incubate the enzyme with a range of concentrations of the test compound and a specific probe substrate for the CYP isoform being tested.
-
Initiate the reaction by adding NADPH and incubate at 37 °C.
-
Stop the reaction and analyze the formation of the metabolite of the probe substrate by LC-MS/MS.
-
Determine the concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50).
Caption: CYP450 Inhibition Assay Workflow.
hERG Inhibition Assay (Patch Clamp)
Rationale: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel that plays a crucial role in cardiac repolarization. Inhibition of the hERG channel can lead to a potentially fatal cardiac arrhythmia called Torsades de Pointes.[8][12][13][19] The patch clamp assay is the gold standard for assessing a compound's potential to inhibit the hERG channel.
Protocol:
-
Use a cell line stably expressing the hERG channel (e.g., HEK293 cells).
-
Perform whole-cell patch clamp recordings to measure the hERG current.
-
Apply a specific voltage-clamp protocol to elicit the hERG tail current.
-
After establishing a stable baseline current, perfuse the cells with increasing concentrations of the test compound.
-
Measure the inhibition of the hERG tail current at each concentration.
-
Determine the IC50 value for hERG inhibition.
Caption: hERG Inhibition Patch Clamp Assay Workflow.
Conclusion and Future Directions
The in silico ADMET profiling of the this compound derivatives presented in this guide serves as a valuable starting point for a drug discovery program. It has allowed for the identification of potential liabilities and has provided a rationale for prioritizing compounds for synthesis and experimental evaluation. The provided protocols for key in vitro ADMET assays offer a clear path forward for the experimental validation of these predictions.
It is crucial to reiterate that in silico models are predictive tools and not a substitute for experimental data. A comprehensive understanding of a compound's ADMET profile can only be achieved through a combination of predictive modeling, in vitro assays, and, ultimately, in vivo pharmacokinetic and toxicology studies. By integrating these approaches, researchers can make more informed decisions, leading to the development of safer and more effective medicines.
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Independent Verification of the Biological Activity of 5-(3-Pyridyl)isoxazole-3-carboxylic Acid: A Comparative Guide for GPR109A Agonism
This guide provides a framework for the independent verification of the biological activity of 5-(3-Pyridyl)isoxazole-3-carboxylic acid, a compound of interest in contemporary drug discovery. Due to limited direct literature on this specific molecule, this document outlines a hypothesis-driven approach, positing that its structural features—notably the 3-pyridyl moiety analogous to nicotinic acid—make it a putative agonist of the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).
We will explore the rationale behind this hypothesis, provide detailed, self-validating experimental protocols to test for GPR109A agonism, and compare its potential activity against a panel of established agonists. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize novel chemical entities.
The Scientific Rationale: Why GPR109A?
The chemical structure of this compound contains two key pharmacophores that suggest a potential interaction with GPR109A. The primary indicator is the pyridine-3-carboxylic acid substructure, which is the core of nicotinic acid (niacin), the canonical agonist for GPR109A.[1] GPR109A is a Gi-coupled receptor predominantly expressed in adipocytes and immune cells, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] This signaling cascade is responsible for the anti-lipolytic effects of niacin.
Furthermore, the isoxazole ring is a versatile heterocyclic moiety frequently found in biologically active compounds, including ligands for various GPCRs.[3][4][5] Its presence suggests that the overall molecule has the potential for specific and potent interactions with protein targets. Given these structural alerts, GPR109A presents a logical and compelling primary target for the initial biological characterization of this compound.
Comparative Landscape of GPR109A Agonists
To effectively evaluate the potential of this compound, its activity must be benchmarked against a range of known GPR109A agonists. These compounds vary in their chemical structure, potency, and potential for biased agonism.
| Compound | Chemical Class | Potency (EC50/Ki) | Key Characteristics |
| Nicotinic Acid (Niacin) | Pyridine | EC50: ~52-100 nM | Endogenous and pharmacological agonist, known for its lipid-lowering effects and flushing side-effect.[6] |
| Acifran | Pyridine derivative | EC50: ~1.3 µM | A potent agonist of both GPR109A and the low-affinity GPR109B.[2] |
| Acipimox | Pyrazine derivative | High Affinity | A derivative of niacin with similar anti-lipolytic effects. |
| MK-1903 | Novel synthetic | Full Agonist | Developed for the treatment of dyslipidemia.[7] |
| SCH900271 | Novel synthetic | Full Agonist | Another novel agonist investigated for its metabolic effects.[7] |
| Butyrate | Short-chain fatty acid | EC50: ~1.6 mM | An endogenous agonist, particularly relevant in the colon.[1] |
| β-Hydroxybutyrate (BHB) | Ketone body | EC50: ~700 µM | An endogenous agonist produced during ketosis. |
Experimental Verification: A Two-Pronged Approach
To independently and comprehensively verify the activity of this compound at GPR109A, a two-pronged experimental approach is recommended. This involves assessing both G-protein-mediated signaling and β-arrestin recruitment. This dual assessment is critical for identifying potential biased agonism, a phenomenon where a ligand preferentially activates one signaling pathway over another.
Primary Assay: G-protein Signaling via cAMP Inhibition
The canonical signaling pathway for GPR109A upon agonist binding is the inhibition of adenylyl cyclase through the Gi alpha subunit, leading to a decrease in intracellular cAMP levels. A Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay is a robust and high-throughput method to quantify this effect.
Experimental Workflow for GPR109A cAMP Inhibition Assay
Caption: Workflow for the GPR109A cAMP Inhibition HTRF Assay.
Detailed Protocol: GPR109A-Mediated cAMP Inhibition Assay (HTRF)
-
Cell Culture and Seeding:
-
Culture HEK293 cells stably expressing human GPR109A in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.[2]
-
On the day prior to the assay, harvest cells and resuspend them in an appropriate assay medium.
-
Seed the cells into a 384-well white tissue culture plate at a density of approximately 10,000 cells per well.[2]
-
Incubate the plate overnight at 37°C and 5% CO2.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the test compound and the positive control (Nicotinic Acid) in assay buffer.
-
-
Assay Procedure:
-
To the plated cells, add the compound dilutions.
-
Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and elevate cAMP levels.
-
Incubate the plate at room temperature for 30-60 minutes.[8]
-
Following incubation, add the HTRF detection reagents according to the manufacturer's protocol (e.g., Cisbio cAMP Dynamic 2 Assay Kit). This typically involves the sequential addition of a lysis buffer containing cAMP-d2 and a cryptate-labeled anti-cAMP antibody.[8]
-
Incubate for 1 hour at room temperature to allow for reagent equilibration.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible plate reader, measuring fluorescence at both 665 nm and 620 nm.
-
Calculate the 665/620 nm ratio and normalize the data to the forskolin-only control (0% inhibition) and a maximal inhibition control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Secondary Assay: β-Arrestin Recruitment
Activation of GPR109A can also lead to the recruitment of β-arrestin proteins, which are involved in receptor desensitization and can initiate G-protein-independent signaling. The PathHunter β-arrestin assay is a widely used enzyme fragment complementation assay to quantify this interaction.
Experimental Workflow for GPR109A β-Arrestin Recruitment Assay
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The Evolving Patent Landscape of Isoxazole Derivatives: A Comparative Analysis for Drug Discovery Professionals
The isoxazole scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a cornerstone in modern medicinal chemistry. Its unique electronic properties and versatile synthetic accessibility have led to its incorporation into a multitude of approved drugs and clinical candidates.[1][2][3] This guide provides a comparative analysis of the patent landscape for isoxazole derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of the field. We will delve into key therapeutic areas, compare patented compounds with supporting experimental data, and provide detailed protocols for their evaluation.
The Isoxazole Moiety: A Privileged Scaffold in Drug Design
The isoxazole ring is not merely a passive linker but an active contributor to a molecule's pharmacological profile. Its ability to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, coupled with its metabolic stability, makes it a highly sought-after pharmacophore.[2] The substitutability at multiple positions allows for fine-tuning of a compound's steric and electronic properties, enabling chemists to optimize potency, selectivity, and pharmacokinetic parameters.[1][2]
Comparative Patent Landscape Analysis
The patent landscape for isoxazole derivatives is diverse, with significant activity in oncology, infectious diseases, and inflammatory conditions. This section will explore these key areas, presenting a comparative analysis of patented compounds.
Anticancer Isoxazole Derivatives
Isoxazole-containing compounds have demonstrated significant potential in oncology by targeting various mechanisms, including apoptosis induction, aromatase inhibition, and tubulin polymerization disruption.[4] The patent literature reflects a strong focus on developing novel isoxazole-based anticancer agents with improved efficacy and reduced side effects.
Table 1: Comparative Analysis of Patented Anticancer Isoxazole Derivatives
| Compound/Patent Reference | Target/Mechanism of Action | Reported IC50 Values | Cell Line(s) | Key Structural Features |
| TTI-4 [5] | Not specified, potent anti-cancer activity | 2.63 µM | MCF-7 (human breast cancer) | 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole |
| Compound 1c [6] | Anticancer potential | 147.9 ± 2.170 µM | PC3 (prostate cancer) | 3, 5-Diamino-4-(4'-fluorophenylazo) isoxazole |
| Compound 1d [6] | Anticancer potential | 38.63 ± 1.587 µM | PC3 (prostate cancer) | 3,5-Diamino-4-(2'-bromophenylazo) isoxazole |
| Doxorubicin (Reference) [6] | DNA intercalation | 0.09 ± 0.014 µM | PC3 (prostate cancer) | Anthracycline antibiotic |
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, PC3) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test isoxazole derivatives and a reference compound (e.g., doxorubicin) in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.[5]
Diagram 1: Experimental Workflow for In Vitro Anticancer Activity Screening
Caption: Workflow for evaluating the anticancer activity of isoxazole derivatives.
Antibacterial Isoxazole Derivatives
The rise of antibiotic resistance has spurred the search for novel antibacterial agents. Isoxazole derivatives have shown promise in this area, with several patented compounds exhibiting potent activity against both Gram-positive and Gram-negative bacteria.
Table 2: Comparative Analysis of Patented Antibacterial Isoxazole Derivatives
| Compound/Patent Reference | Target Organism(s) | Reported MIC (µg/mL) | Key Structural Features |
| Compound 178d [7] | E. coli (Gram-negative) | 117 | N3, N5-di(substituted)isoxazole-3,5-diamine with electron-withdrawing groups |
| Compound 178e [7] | S. aureus (Gram-positive) | 95 | N3, N5-di(substituted)isoxazole-3,5-diamine with electron-withdrawing groups |
| Compound 18a-c [8] | E. coli (Gram-negative) | 128 | Isoxazole-oxazole linked hybrids |
| Cloxacillin (Reference) [7] | E. coli, S. aureus | 120, 100 | Beta-lactam antibiotic |
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Methodology:
-
Bacterial Culture: Prepare a standardized inoculum of the test bacteria (e.g., E. coli, S. aureus) in a suitable broth medium.
-
Compound Dilution: Prepare two-fold serial dilutions of the isoxazole derivatives in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth without bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[7][9]
Isoxazole Derivatives as COX-2 Inhibitors
Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, and its selective inhibition is a major goal in the development of anti-inflammatory drugs with reduced gastrointestinal side effects. Several isoxazole derivatives have been patented as selective COX-2 inhibitors.
Table 3: Comparative Analysis of Patented Isoxazole-Based COX-2 Inhibitors
| Compound/Patent Reference | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Key Structural Features |
| Compound C3 [10] | >100 | 0.08 | >1250 | Contains a dihydropyrimidinone core |
| Compound C5 [10] | >100 | 0.07 | >1428 | Contains a dihydropyrimidinone core |
| Compound C6 [10] | >100 | 0.06 | >1667 | Contains a dihydropyrimidinone core |
| Celecoxib (Reference) [10] | 15 | 0.04 | 375 | Pyrazole-based sulfonamide |
This assay measures the ability of a compound to inhibit the production of prostaglandin E2 (PGE2) by recombinant human COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Use commercially available recombinant human COX-1 and COX-2 enzymes.
-
Compound Incubation: Pre-incubate the enzyme with various concentrations of the isoxazole derivative or a reference inhibitor (e.g., celecoxib) in a reaction buffer.
-
Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.
-
Reaction Termination: Stop the reaction after a defined period by adding a quenching solution.
-
PGE2 Quantification: Measure the amount of PGE2 produced using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Calculate the percent inhibition of COX activity at each compound concentration and determine the IC50 values for both COX-1 and COX-2. The selectivity index is calculated as the ratio of COX-1 IC50 to COX-2 IC50.[10][11]
Diagram 2: COX-2 Inhibition by Isoxazole Derivatives
Caption: Mechanism of action of COX-2 inhibiting isoxazole derivatives.
Isoxazole Derivatives as Farnesoid X Receptor (FXR) Agonists
The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a crucial role in bile acid, lipid, and glucose metabolism. FXR agonists are being investigated for the treatment of various liver and metabolic diseases. Several patents describe isoxazole derivatives as potent FXR agonists.[12][13][14]
Table 4: Patented Isoxazole-Based FXR Agonists
| Patent Reference | Key Structural Features | Therapeutic Indication |
| US10149835B2[12] | Isoxazole core with a nortropine moiety and an acylsulfonamide or sulfonylurea group | FXR mediated diseases or conditions |
| US10829486B2[13] | Isoxazole compounds containing a cycloalkylamine linkage | FXR mediated diseases or conditions |
| Novel Isoxazoles[14] | Modifications on the oxymethylene at C-4 of the isoxazole core | Liver injury |
This cell-based assay measures the ability of a compound to activate the FXR and induce the expression of a reporter gene.
Methodology:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and transfect them with plasmids encoding the FXR, its heterodimeric partner RXR, and a reporter gene (e.g., luciferase) under the control of an FXR response element.
-
Compound Treatment: Treat the transfected cells with various concentrations of the isoxazole derivative.
-
Incubation: Incubate the cells for 24 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).
Pharmacokinetic Profiling of Isoxazole Derivatives
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate is critical for its development. A recent study detailed the pharmacokinetic profiling of an isoxazole derivative using HPLC-MS/MS.[15][16]
Experimental Protocol: Pharmacokinetic Study in Rats
Methodology:
-
Animal Dosing: Administer the isoxazole derivative to rats via the desired route (e.g., oral, intravenous).
-
Blood Sampling: Collect blood samples at various time points after administration.
-
Sample Preparation: Process the blood samples (e.g., protein precipitation) to extract the drug and its metabolites.
-
HPLC-MS/MS Analysis: Quantify the concentration of the parent drug and its metabolites in the blood samples using a validated HPLC-MS/MS method.[15][16]
-
Pharmacokinetic Parameter Calculation: Use the concentration-time data to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
Conclusion
The patent landscape for isoxazole derivatives is vibrant and continues to expand, driven by the scaffold's versatility and therapeutic potential. This guide has provided a comparative analysis of patented isoxazole derivatives in key therapeutic areas, along with detailed experimental protocols for their evaluation. By understanding the current state of the art and employing robust evaluation methods, researchers can continue to innovate and develop the next generation of isoxazole-based medicines.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-(3-Pyridyl)isoxazole-3-carboxylic Acid
For the modern researcher, mastery over the lifecycle of a chemical reagent extends far beyond the bench. The responsible management and disposal of chemical substances are not merely regulatory hurdles; they are integral components of robust scientific practice and environmental stewardship. This guide provides a procedural framework for the safe and compliant disposal of 5-(3-Pyridyl)isoxazole-3-carboxylic Acid (CAS No. 893638-39-6), a heterocyclic building block common in pharmaceutical and agrochemical research.[1]
The procedural logic outlined herein is grounded in the foundational principles of laboratory safety and the regulatory landscape defined by the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[2][3] The core principle is one of caution: all chemical waste should be managed as hazardous unless explicitly determined otherwise by your institution's Environmental Health and Safety (EH&S) department.[4]
Pre-Disposal Hazard Assessment: Know Your Compound
Before handling waste, a thorough understanding of the compound's potential hazards is critical. While a specific, comprehensive Safety Data Sheet (SDS) for this exact CAS number may be sparse, data from close structural analogs and the constituent functional groups (pyridine, isoxazole, carboxylic acid) provide a reliable hazard profile.
Anticipated Hazard Profile: Based on GHS classifications for the isomeric 5-(pyridin-2-yl)-1,2-oxazole-3-carboxylic acid and related structures, this compound should be handled as:
-
Harmful if swallowed (Acute Toxicity, Oral)[5]
The pyridine moiety also introduces potential concerns for toxicity and flammability, reinforcing the need for cautious handling.[9][10]
Mandatory Personal Protective Equipment (PPE): To mitigate these risks, the following PPE is required at all times when handling this compound for disposal:
-
Eye Protection: Chemical safety goggles or safety glasses with side shields.[11]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A fully fastened laboratory coat.
-
Respiratory Protection: When handling the solid powder outside of a certified chemical fume hood, a NIOSH/MSHA-approved respirator is advisable to prevent inhalation of dust.[11][12]
| Hazard Classification | GHS Code | Implication for Handling |
| Acute Toxicity, Oral (Harmful) | H302 | Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.[5][11] |
| Skin Irritation | H315 | Avoid contact with skin; wear protective gloves and lab coat.[5][8] |
| Serious Eye Irritation | H319 | Avoid contact with eyes; wear safety goggles.[5][8] |
| Respiratory Irritation | H335 | Avoid breathing dust; handle in a well-ventilated area or fume hood.[5][6] |
The Core Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound must not involve drain or trash disposal.[4][9][13] The only acceptable pathway is through your institution's official hazardous waste management program.
Proper segregation is the foundation of safe chemical waste management. It prevents unintended and potentially violent reactions within a waste container.
-
Collect Solids Separately: Collect un-used, contaminated, or waste this compound as a solid waste. Do not mix it with liquid waste streams (e.g., solvents).[14]
-
Maintain Chemical Compatibility: This compound is a carboxylic acid. Store it separately from bases to prevent neutralization reactions. As a general best practice, keep organic compounds separate from strong oxidizing agents.[15]
The integrity of your waste container is critical for preventing leaks and ensuring safe transport.
-
Select a Compatible Container: Use a clean, dry, sealable container made of a compatible material (high-density polyethylene is a good choice).[16] If it is in good condition, the original manufacturer's container is ideal.[15]
-
Keep Containers Closed: The container must remain tightly sealed at all times, except when you are actively adding waste. This prevents the release of vapors and protects the contents from contamination.[4][14][16]
Clear and accurate labeling is a regulatory requirement and essential for the safety of everyone who will handle the container.
-
Immediate Labeling: Affix a hazardous waste tag or label to the container before adding the first quantity of waste.[17]
-
Required Information: The label must clearly state:
-
The full, unambiguous chemical name: "Waste this compound"
-
CAS Number: 893638-39-6
-
Hazard identification: "Harmful," "Irritant"
-
The date waste was first added.
-
Waste must be stored safely in a designated laboratory area while awaiting pickup.
-
Designate a Satellite Accumulation Area (SAA): The waste container must be stored in a designated SAA, which is located at or near the point of generation.[15][16] Do not move waste between different laboratories for storage.[16]
-
Follow Accumulation Limits: Be aware of your institution's and RCRA's limits on the volume of waste (typically up to 55 gallons) and the length of time it can be stored in an SAA. A partially filled container may remain for up to one year, but a full container must be removed within three days.[15][16]
-
Conduct Weekly Inspections: The SAA must be inspected weekly to check for any signs of container leakage or degradation.[15]
-
Submit a Collection Request: Once your container is full or you have no more of this waste to discard, complete and submit a chemical collection request form to your institution's EH&S or hazardous waste management office.[4][16]
The following diagram visualizes the mandated workflow for proper disposal.
Caption: Disposal workflow for this compound.
Managing Spills and Empty Containers
Accidents happen, and proper procedure is key to a safe outcome.
Small Spill Cleanup: For small spills of solid material that can be cleaned up in under 10 minutes by trained personnel:
-
Restrict Access: Keep others away from the spill area.
-
Wear Full PPE: Ensure you are wearing the PPE detailed in section 1.
-
Contain and Collect: Gently sweep or scoop the solid material using absorbent pads or an inert material like sand or vermiculite.[13] Avoid creating dust.[12][18]
-
Package Waste: Place the collected material and all contaminated cleaning supplies into a sealable container.
-
Label and Dispose: Label the container as "Spill Debris containing this compound" and manage it as hazardous waste according to the protocol above.
-
Decontaminate: Clean the spill area with soap and water.[18]
For large spills, evacuate the area immediately and contact your institution's emergency response and EH&S office.[17]
Empty Container Disposal: Under RCRA, a container that held a hazardous waste is considered "empty" if all contents have been removed using common practices, and no more than 1 inch of residue remains.[14]
-
Empty Thoroughly: Ensure the container is as empty as possible.
-
Rinse (Best Practice): While not strictly required for non-acutely hazardous waste, triple rinsing with a suitable solvent (e.g., ethanol or acetone) is a best practice.
-
Manage Rinsate as Waste: Crucially, the rinsate from cleaning must be collected and managed as hazardous liquid waste. [14]
-
Deface Label: Completely remove or black out the original chemical label.[4]
-
Dispose of Container: The clean, defaced container can typically be disposed of in the regular trash or recycling, pending your local and institutional policies.[4]
By adhering to this systematic, safety-first approach, you ensure that the final step in your research workflow—disposal—is conducted with the same level of precision and responsibility as your experimentation.
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A Senior Application Scientist's Guide to Handling 5-(3-Pyridyl)isoxazole-3-carboxylic Acid
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in pharmaceutical and materials science research. This guide provides a comprehensive operational and safety framework for handling 5-(3-Pyridyl)isoxazole-3-carboxylic Acid. While a specific Safety Data Sheet (SDS) for this exact molecule is not universally available, a robust safety protocol can be constructed by analyzing its constituent functional groups: a pyridine ring, an isoxazole ring, and a carboxylic acid moiety. This document synthesizes established safety data for these chemical classes to ensure the protection of all laboratory personnel.
Hazard Analysis: A Triad of Chemical Personalities
Understanding the potential hazards of this compound begins with deconstructing the molecule into its primary functional components. Each component contributes a unique set of properties that must be respected.
-
The Pyridine Moiety: Pyridine and its derivatives are known for their potential toxicity and ability to be absorbed through the skin.[1][2] Inhalation of pyridine-containing compounds can lead to symptoms such as headaches, dizziness, and respiratory irritation.[1][3] The Occupational Safety and Health Administration (OSHA) has set a permissible exposure limit (PEL) for pyridine at a time-weighted average (TWA) of 5 parts per million (ppm).[4] This underscores the need for controlled ventilation.
-
The Carboxylic Acid Group: As a general class, carboxylic acids are acidic and can be irritants or corrosive to skin and eyes.[5] While typically weak acids, direct contact with the solid or concentrated solutions can cause irritation.[5] They can react exothermically with bases and should be stored separately.
-
The Isoxazole Ring: The isoxazole ring is a five-membered aromatic heterocycle. While many isoxazole derivatives are being investigated for a wide range of biological activities, the toxicological properties of the parent ring and its simple derivatives are not as thoroughly documented.[6][7] Some simple isoxazoles are classified as flammable liquids.[8][9] Given the solid nature of the title compound, flammability is a lower risk, but thermal decomposition may produce hazardous gases like nitrogen oxides.
Based on this composite analysis, this compound should be handled as a compound that is potentially harmful if inhaled or absorbed through the skin, and as a skin and eye irritant.
Risk Assessment and Control: Your Personal Protective Equipment (PPE) Matrix
A dynamic approach to PPE is critical. The required level of protection depends directly on the scale and nature of the procedure being performed. All operations must begin with the use of engineering controls, primarily a certified chemical fume hood, to minimize inhalation exposure.[3]
| Protection Type | Specific Recommendations | Rationale and Causality |
| Eye and Face Protection | Chemical safety goggles with side shields are the mandatory minimum. A face shield must be worn over goggles during procedures with a high risk of splashing (e.g., handling bulk quantities, preparing concentrated solutions). | Protects against splashes of solutions or accidental projection of solid particles which can cause serious eye irritation. The pyridine component heightens this risk.[1][10] |
| Hand Protection | Double-gloving with nitrile gloves is recommended for incidental contact. For prolonged handling or immersion, heavier-duty butyl rubber gloves are advised. Gloves must be inspected before each use and changed immediately upon contamination.[3] | The pyridine moiety can be absorbed through the skin.[2] While nitrile offers good splash protection against many chemicals, some data suggests its resistance to pyridine itself can be poor.[11][12] Double-gloving provides an additional layer of security for short-duration tasks. |
| Body Protection | A flame-retardant laboratory coat, fully buttoned, is required. For large-scale operations, a chemically resistant apron over the lab coat is recommended. | Provides a barrier against spills and splashes, preventing skin contact and contamination of personal clothing. |
| Respiratory Protection | Not typically required when handling small quantities within a certified chemical fume hood. If weighing larger quantities outside of a containment hood or if the fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges is necessary. | Protects against the inhalation of fine powders or vapors, which is a primary exposure route for pyridine-based compounds.[1] |
Operational Plans: Step-by-Step Safe Handling Protocols
Adherence to standardized procedures is the foundation of laboratory safety. The following protocols detail common laboratory manipulations of this compound.
Weighing the Solid Compound
-
Preparation: Don all required PPE as outlined in the PPE Matrix (Section 2). Ensure the analytical balance is inside a chemical fume hood or a vented balance enclosure.
-
Tare: Place a clean, appropriately sized weigh boat on the balance and tare the instrument.
-
Transfer: Carefully transfer the desired amount of the solid compound from the stock bottle to the weigh boat using a clean spatula. Avoid creating airborne dust by using slow, deliberate movements.
-
Closure: Immediately and securely close the main stock container.
-
Clean-up: Gently wipe the spatula and the area around the balance with a damp cloth or paper towel to remove any residual powder. Dispose of the cleaning material as hazardous waste.
Preparing a Solution
-
Preparation: Perform all steps within a certified chemical fume hood. Don all required PPE, including a face shield over safety goggles.
-
Initial Transfer: Place the weigh boat containing the pre-weighed solid into the desired flask or beaker.
-
Solvent Addition: Carefully add a small amount of the desired solvent to the vessel to wet the solid. Gently swirl the vessel to begin the dissolution process.
-
Complete Dissolution: Add the remaining solvent in portions up to the desired final volume. If necessary, use a magnetic stirrer to facilitate dissolution. Keep the container covered with a watch glass or cap to the extent possible.
-
Transfer and Storage: Once fully dissolved, transfer the solution to a clearly labeled, sealed storage bottle. The label should include the chemical name, concentration, solvent, date, and appropriate hazard pictograms.
Emergency and Disposal Plans
Preparedness is paramount. Familiarize yourself with the location and operation of all safety equipment, including eyewash stations, safety showers, and fire extinguishers.
Emergency Procedures
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[13]
-
Skin Contact: Remove all contaminated clothing and immediately wash the affected area with soap and plenty of water for at least 15 minutes.[13] Seek medical attention if irritation develops or persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[13]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13]
-
Spills: For small spills, contain the material with an inert absorbent such as sand or vermiculite.[14] Carefully scoop the material into a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the area, secure the location, and contact your institution's environmental health and safety (EHS) department immediately.
Disposal Plan
All waste containing this compound, including contaminated consumables (gloves, paper towels, weigh boats) and surplus solutions, must be treated as hazardous waste.[14]
-
Segregation: Collect all waste in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Labeling: The waste container must be labeled "Hazardous Waste" and list all chemical contents, including solvents.
-
Storage: Store the waste container in a designated satellite accumulation area, away from heat and ignition sources, and within a secondary containment bin.[11]
-
Disposal: Arrange for pickup and disposal through your institution's certified EHS or hazardous waste management provider. Never pour chemical waste down the drain.[14]
Visual Workflow: Risk Assessment & PPE Selection
The following diagram outlines the decision-making process for selecting appropriate controls and PPE when working with this compound.
Caption: Risk assessment workflow for handling this compound.
References
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). PYRIDINE. Available at: [Link]
-
Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards - Pyridine. Available at: [Link]
-
National Institutes of Health (NIH), PubChem. Isoxazole. Available at: [Link]
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Available at: [Link]
-
Washington State University. Pyridine Standard Operating Procedure. Available at: [Link]
-
New Jersey Department of Health. (2002, March). Hazardous Substance Fact Sheet: Pyridine. Available at: [Link]
-
Kanto Chemical Co., Inc. (2023, February 1). Safety Data Sheet: Pyridine. Available at: [Link]
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National Center for Biotechnology Information (NCBI). TABLE 7-1, Regulations and Guidelines Applicable to Pyridine. Available at: [Link]
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Carl ROTH GmbH + Co. KG. (2025, March 31). Safety Data Sheet: Pyridine. Available at: [Link]
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Chemistry LibreTexts. (2025, July 21). LAB 5 - CARBOXYLIC ACIDS AND DERIVATIVES. Available at: [Link]
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University of Pennsylvania EHRS. Nitrile Glove Chemical-Compatibility Reference. Available at: [Link]
-
Chemguide. making carboxylic acids. Available at: [Link]
-
Chemistry Steps. Preparation of Carboxylic Acids. Available at: [Link]
-
Kimberly-Clark. Nitrile Gloves Chemical Resistance Guide. Available at: [Link]
-
Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. Available at: [Link]
-
Chemistry LibreTexts. (2025, January 19). 20.5: Preparing Carboxylic Acids. Available at: [Link]
-
MDPI. (2023, February 2). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Available at: [Link]
-
Medicom. Chemical Resistance Reference Chart. Available at: [Link]
-
Chemsrc. 5-(2-Pyridyl)isoxazole-3-carboxylic Acid. Available at: [Link]
-
USA Scientific, Inc. Chemical Resistance of Latex and Nitrile Gloves. Available at: [Link]
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World Journal of Pharmaceutical Research. A review of isoxazole biological activity and present synthetic techniques. Available at: [Link]
Sources
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- 2. nj.gov [nj.gov]
- 3. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 4. PYRIDINE | Occupational Safety and Health Administration [osha.gov]
- 5. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 6. mdpi.com [mdpi.com]
- 7. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 8. Isoxazole | C3H3NO | CID 9254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.ie [fishersci.ie]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. usascientific.com [usascientific.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
